Technical Documentation Center

(S)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (S)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride
  • CAS: 1311254-85-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physical Properties of (S)-1-(4-Bromo-2-fluorophenyl)ethanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Introduction (S)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride is a chiral amine building block of significant interest in pharmaceutical research and...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride is a chiral amine building block of significant interest in pharmaceutical research and development. Its stereospecificity and the presence of bromo and fluoro substituents on the phenyl ring make it a valuable precursor for the synthesis of a wide array of biologically active molecules. The hydrochloride salt form enhances its stability and aqueous solubility, facilitating its use in various synthetic protocols and as a potential active pharmaceutical ingredient (API).

This technical guide provides a comprehensive overview of the key physical properties of (S)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride. Beyond a simple tabulation of data, this document delves into the experimental methodologies for determining these properties, offering insights into the scientific rationale behind the procedural steps. This approach is designed to equip researchers with the practical knowledge necessary for the effective handling, characterization, and application of this compound.

Molecular Structure and Identification

A thorough understanding of a compound's physical properties begins with its unequivocal identification. The structural and identifying information for (S)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride is summarized in the table below.

ParameterValueSource
IUPAC Name (1S)-1-(4-bromo-2-fluorophenyl)ethan-1-amine hydrochloride[1][2]
CAS Number 1311254-85-9[1][2][3]
Molecular Formula C₈H₁₀BrClFN[3]
Molecular Weight 254.53 g/mol [3]
Appearance White to off-white solid[4]
Storage Sealed in a dry place at room temperature[3][4]

Diagram 1: Chemical Structure of (S)-1-(4-Bromo-2-fluorophenyl)ethanamine Hydrochloride

A 2D representation of the molecular structure.

Part 1: Thermal Properties

1.1. Melting Point

The melting point of a pure solid is a sharp, well-defined temperature at which it transitions from the solid to the liquid phase. For a hydrochloride salt, this value is a critical indicator of purity and identity.

Experimental Protocol: Capillary Melting Point Determination

The determination of the melting point of (S)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride is most accurately performed using a digital melting point apparatus, following a method analogous to the USP Class Ia procedure.

Step-by-Step Methodology:

  • Sample Preparation: A small amount of the dry, crystalline solid is finely powdered using a mortar and pestle. This ensures uniform packing and heat transfer within the capillary tube.

  • Capillary Loading: The powdered sample is packed into a thin-walled capillary tube (0.8-1.2 mm internal diameter) to a height of 2-4 mm. The tube is then tapped gently on a hard surface to ensure the sample is tightly packed at the bottom.

  • Apparatus Setup: The capillary tube is placed into the heating block of the melting point apparatus.

  • Heating Profile: The apparatus is programmed to heat at a rapid rate to a temperature approximately 10-15°C below the expected melting point. The heating rate is then reduced to a slower, controlled rate of 1-2°C per minute to allow for thermal equilibrium between the sample and the thermometer.

  • Observation and Recording: The sample is observed through a magnifying lens. The temperature at which the first droplet of liquid appears is recorded as the onset of melting, and the temperature at which the last solid particle melts is recorded as the end of the melting range. For a pure, crystalline compound, this range should be narrow (typically ≤ 2°C).

Diagram 2: Workflow for Melting Point Determination

G A Sample Preparation (Grind to a fine powder) B Capillary Loading (Pack to 2-4 mm height) A->B C Instrument Setup (Place in heating block) B->C D Heating Program (Initial fast ramp, then 1-2°C/min) C->D E Data Acquisition (Record onset and completion of melting) D->E

A streamlined process for accurate melting point measurement.

Part 2: Solubility Profile

The solubility of (S)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride in various solvents is a critical parameter for its application in synthesis, formulation, and purification. As an amine hydrochloride, it is expected to exhibit good solubility in polar protic solvents.

Experimental Protocol: Qualitative and Semi-Quantitative Solubility Assessment

A systematic approach to determining solubility involves testing the compound in a range of common laboratory solvents with varying polarities.

Step-by-Step Methodology:

  • Solvent Selection: A panel of solvents is chosen, including water, methanol, ethanol, dichloromethane, and ethyl acetate, to represent a spectrum of polarities.

  • Qualitative Assessment: To a test tube containing approximately 1 mL of the solvent, a small, pre-weighed amount (e.g., 1-2 mg) of the compound is added. The mixture is vortexed or agitated at a controlled temperature (typically ambient, ~25°C). Visual observation determines if the solid dissolves completely.

  • Semi-Quantitative Assessment: If the compound dissolves, further weighed portions are added incrementally until the solution becomes saturated (i.e., solid material remains undissolved after prolonged agitation). The total mass of the compound dissolved in the known volume of solvent provides an estimate of its solubility.

  • pH-Dependent Solubility in Water: Given the amine hydrochloride nature of the compound, its aqueous solubility is expected to be pH-dependent. The solubility should be assessed in buffered aqueous solutions at physiologically relevant pH values (e.g., pH 1.2, 4.5, and 6.8) to simulate conditions in the gastrointestinal tract.

Expected Solubility Profile (Based on Chemical Structure):

SolventPolarity IndexExpected SolubilityRationale
Water10.2HighThe ionic nature of the hydrochloride salt and the potential for hydrogen bonding with the amine group.
Methanol5.1HighA polar protic solvent capable of solvating the ionic salt and hydrogen bonding.
Ethanol4.3Moderate to HighSimilar to methanol, but its slightly lower polarity may result in slightly lower solubility.
Dichloromethane3.1Low to ModerateA polar aprotic solvent, which may have some capacity to dissolve the compound, but less effectively than protic solvents.
Ethyl Acetate4.4LowA moderately polar aprotic solvent with limited ability to solvate the ionic salt.
Hexanes0.1Very LowA nonpolar solvent, which is not expected to dissolve the highly polar hydrochloride salt.

Part 3: Spectroscopic Characterization

Spectroscopic analysis is indispensable for confirming the chemical structure and purity of (S)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.

Experimental Protocol: NMR Sample Preparation and Analysis

Step-by-Step Methodology:

  • Solvent Selection: A deuterated solvent in which the compound is soluble is chosen, typically Deuterium Oxide (D₂O) or Methanol-d₄ (CD₃OD), due to the polar nature of the hydrochloride salt.

  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.6-0.7 mL of the deuterated solvent in a clean, dry NMR tube.

  • Data Acquisition: The NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

Expected ¹H NMR Spectral Features:

  • Aromatic Protons: A complex multiplet pattern in the aromatic region (typically δ 7.0-8.0 ppm) corresponding to the three protons on the substituted phenyl ring. The coupling patterns will be influenced by both the bromine and fluorine substituents.

  • Methine Proton (-CH): A quartet adjacent to the chiral center, coupled to the methyl protons and the amine protons. Its chemical shift will be influenced by the adjacent aromatic ring and the protonated amine group.

  • Methyl Protons (-CH₃): A doublet in the aliphatic region, coupled to the methine proton.

  • Amine Protons (-NH₃⁺): A broad singlet, the chemical shift of which can be concentration and temperature-dependent.

Expected ¹³C NMR Spectral Features:

  • Aromatic Carbons: Six distinct signals in the aromatic region (typically δ 110-160 ppm). The carbon atoms directly bonded to fluorine and bromine will show characteristic chemical shifts and coupling to ¹⁹F.

  • Methine Carbon (-CH): A signal in the aliphatic region (typically δ 40-60 ppm).

  • Methyl Carbon (-CH₃): A signal in the upfield aliphatic region (typically δ 15-25 ppm).

3.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol: FT-IR Analysis (Attenuated Total Reflectance - ATR)

Step-by-Step Methodology:

  • Sample Preparation: A small amount of the solid sample is placed directly onto the diamond crystal of the ATR accessory.

  • Data Acquisition: The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹).

Expected FT-IR Spectral Features:

  • N-H Stretching: A broad absorption band in the region of 3200-2800 cm⁻¹ characteristic of the stretching vibrations of the ammonium (-NH₃⁺) group.

  • C-H Stretching: Absorptions in the 3000-2850 cm⁻¹ region corresponding to the aromatic and aliphatic C-H bonds.

  • N-H Bending: A peak around 1600-1500 cm⁻¹ due to the bending vibration of the ammonium group.

  • C=C Stretching: Aromatic ring stretching vibrations in the 1600-1450 cm⁻¹ region.

  • C-F Stretching: A strong absorption band in the 1250-1000 cm⁻¹ region.

  • C-Br Stretching: An absorption in the fingerprint region, typically below 700 cm⁻¹.

3.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Experimental Protocol: Mass Spectrometry Analysis

Step-by-Step Methodology:

  • Ionization Method: Electrospray ionization (ESI) is a suitable method for this polar, pre-ionized compound.

  • Analysis: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the resulting ions is measured.

Expected Mass Spectrum Features:

  • Molecular Ion Peak: The primary observation will be the molecular ion of the free amine, [M-Cl]⁺, at an m/z corresponding to the molecular weight of (S)-1-(4-Bromo-2-fluorophenyl)ethanamine. Due to the presence of bromine, a characteristic isotopic pattern will be observed, with two peaks of nearly equal intensity separated by 2 m/z units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

This technical guide has outlined the key physical properties of (S)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride and provided detailed experimental protocols for their determination. A thorough characterization of these properties is fundamental for the successful application of this important chiral building block in research and drug development. By understanding the principles behind these analytical techniques, researchers can ensure the quality and consistency of their starting materials, leading to more reliable and reproducible scientific outcomes.

References

  • Lead Sciences. (S)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride. [Link][3]

  • MySkinRecipes. (R)-1-(4-Bromo-2-fluorophenyl)ethanamine. [Link][5]

Sources

Exploratory

A Senior Application Scientist's Technical Guide to (S)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride (CAS 1311254-85-9)

Authored for Researchers, Scientists, and Drug Development Professionals Foreword: Unveiling a Key Chiral Building Block In the landscape of modern medicinal chemistry, the precise arrangement of atoms in three-dimension...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Key Chiral Building Block

In the landscape of modern medicinal chemistry, the precise arrangement of atoms in three-dimensional space is paramount to biological function. Chiral amines, in particular, represent a privileged class of intermediates, serving as foundational scaffolds for a vast array of pharmacologically active molecules. (S)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride, identified by its CAS number 1311254-85-9, has emerged as a critical building block for precisely this reason. Its unique substitution pattern—a stereodefined amine, a bromine atom prime for cross-coupling, and a fluorine atom for modulating electronic properties—offers a versatile platform for drug discovery.

This guide provides an in-depth technical overview of this compound, moving beyond simple data recitation. It is designed to equip researchers and process chemists with the causal understanding necessary for its effective synthesis, characterization, and application. We will explore the "why" behind methodological choices, ensuring that the protocols described are not merely steps to be followed, but self-validating systems grounded in chemical principles.

Core Physicochemical & Structural Characteristics

A thorough understanding of a reagent's fundamental properties is the bedrock of successful and reproducible experimentation. The hydrochloride salt form enhances stability and improves handling characteristics compared to the freebase.

PropertyValueSource(s)
CAS Number 1311254-85-9[1][2]
Molecular Formula C₈H₁₀BrClFN[2]
Molecular Weight 254.53 g/mol [2][3]
IUPAC Name (1S)-1-(4-bromo-2-fluorophenyl)ethanamine;hydrochloride[1]
Appearance White to off-white crystalline powder[4]
Purity Typically ≥95%[2]
Storage Sealed in dry, room temperature conditions[2][5]
InChI Key KCVHOOLJEWKAGY-JEDNCBNOSA-N[1]

Synthesis and Enantiomeric Purification: A Strategic Approach

The synthesis of enantiomerically pure (S)-1-(4-Bromo-2-fluorophenyl)ethanamine is a multi-stage process that hinges on the successful resolution of a racemic mixture. Classical resolution via diastereomeric salt formation remains a robust and scalable method.[6][7]

Rationale for Diastereomeric Crystallization

While asymmetric synthesis routes exist, diastereomeric crystallization is often favored in process chemistry for its cost-effectiveness and scalability.[6] The principle lies in reacting the racemic amine with a single enantiomer of a chiral acid. This reaction forms a pair of diastereomeric salts. Unlike enantiomers, which have identical physical properties, diastereomers possess different solubilities, allowing for their separation by fractional crystallization. The choice of resolving agent and solvent system is critical and often determined empirically through screening.

Generalized Synthesis and Resolution Workflow

The overall process can be visualized as a logical flow from a simple starting material to the final, enantiopure hydrochloride salt.

G cluster_0 Racemate Synthesis cluster_1 Chiral Resolution cluster_2 Liberation & Salification A 1-(4-Bromo-2-fluorophenyl)ethanone B Reductive Amination (e.g., NH3, H2, Ra-Ni or NaBH(OAc)3) A->B C Racemic 1-(4-Bromo-2-fluorophenyl)ethanamine B->C D Addition of Chiral Acid (e.g., L-Tartaric Acid) C->D E Diastereomeric Salt Mixture ((S)-Amine-(L)-Tartrate & (R)-Amine-(L)-Tartrate) D->E F Fractional Crystallization (Exploits differential solubility) E->F G Insoluble (S)-Amine Salt F->G Precipitates H Soluble (R)-Amine Salt F->H Remains in Solution I Base Treatment (e.g., NaOH aq.) G->I J Free (S)-Amine I->J K HCl Treatment (e.g., HCl in Ether) J->K L (S)-1-(4-Bromo-2-fluorophenyl)ethanamine HCl K->L

Caption: Workflow for Synthesis and Chiral Resolution.

Detailed Experimental Protocol: Chiral Resolution

This protocol is a representative example. Optimization of solvent, temperature, and stoichiometry is crucial for maximizing yield and enantiomeric excess (e.e.).

  • Salt Formation:

    • Dissolve 1.0 equivalent of racemic 1-(4-bromo-2-fluorophenyl)ethanamine free base in a suitable solvent (e.g., methanol or ethanol) at an elevated temperature (e.g., 50-60 °C).

    • In a separate vessel, dissolve 0.5-1.0 equivalents of a chiral resolving agent, such as L-tartaric acid, in the same solvent, heating if necessary. Rationale: Using a sub-stoichiometric amount of the resolving agent can sometimes lead to a higher e.e. in the first crop of crystals.[6]

    • Slowly add the resolving agent solution to the racemic amine solution with stirring.

  • Crystallization:

    • Allow the mixture to cool slowly to room temperature, then potentially to a lower temperature (e.g., 0-5 °C) to maximize precipitation of the less soluble diastereomeric salt. Rationale: Slow cooling is critical for forming well-ordered crystals and preventing the entrapment of the more soluble diastereomer.

    • Collect the precipitated salt by vacuum filtration and wash the filter cake with a small amount of cold solvent.

  • Liberation of the Free Amine:

    • Suspend the isolated diastereomeric salt in a biphasic system of water and a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Add an aqueous base (e.g., 2M NaOH) dropwise with vigorous stirring until the aqueous layer is basic (pH > 11). This neutralizes the tartaric acid and liberates the free amine into the organic layer.

    • Separate the organic layer, and extract the aqueous layer one or two more times with the organic solvent.

    • Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched free amine.

  • Hydrochloride Salt Formation:

    • Dissolve the enriched free amine in a dry, non-protic solvent like diethyl ether or ethyl acetate.

    • Slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) with stirring.

    • The hydrochloride salt will precipitate. Collect the solid by vacuum filtration, wash with a small amount of the solvent, and dry under vacuum.

Analytical Characterization: A Self-Validating System

Confirming the identity, purity, and stereochemical integrity of the final product is non-negotiable. A combination of techniques provides a self-validating analytical package.

TechniquePurposeKey Observables
Chiral HPLC Determine Enantiomeric Excess (e.e.)Baseline separation of (S) and (R) enantiomers. The ratio of peak areas quantifies the e.e.[7]
¹H and ¹³C NMR Structural Confirmation & PurityCorrect chemical shifts, integration values, and coupling patterns consistent with the structure. Absence of significant impurity signals.
¹⁹F NMR Confirm Fluoro-SubstitutionA single resonance with coupling to adjacent aromatic protons, confirming the presence and position of the fluorine atom.
Mass Spectrometry Molecular Weight ConfirmationObservation of the molecular ion peak corresponding to the free base [M+H]⁺.
Protocol: Chiral HPLC for Enantiomeric Excess (e.e.) Determination

This method provides the definitive measure of the success of the chiral resolution.

  • Column: A chiral stationary phase (CSP) column, such as one based on a cyclodextrin or crown ether derivative, is required.[8]

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape. A typical starting point could be 90:10 Hexane:Isopropanol + 0.1% DEA.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a wavelength where the aromatic ring absorbs (e.g., 254 nm).

  • Procedure:

    • Dissolve a small sample of the resolved free amine or hydrochloride salt in the mobile phase.

    • Inject onto the HPLC system.

    • The (R) and (S) enantiomers will elute at different retention times.

    • Calculate the e.e. using the formula: e.e. (%) = [(Area_S - Area_R) / (Area_S + Area_R)] * 100.

Applications in Drug Discovery: A Versatile Scaffold

(S)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride is not an active pharmaceutical ingredient (API) itself, but a high-value intermediate. Its structure is strategically designed for further elaboration.[9]

  • The Amine Group: Serves as a key nucleophile or a point for amide bond formation, a ubiquitous linkage in drug molecules.

  • The Bromo Group: A versatile handle for carbon-carbon and carbon-heteroatom bond formation via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This allows for the introduction of diverse molecular fragments.[9]

  • The Fluoro Group: Can modulate the pKa of the amine, improve metabolic stability by blocking potential sites of oxidation, and enhance binding affinity to target proteins through favorable electrostatic interactions.[4]

This building block is particularly relevant in the synthesis of kinase inhibitors, central nervous system (CNS) agents, and other complex molecular targets where precise stereochemistry is essential for efficacy and selectivity.[9][10]

G cluster_0 Functional Handles cluster_1 Synthetic Transformations cluster_2 Contribution to Final API A (S)-1-(4-Bromo-2-fluorophenyl)ethanamine B Chiral Amine (S) C Bromine Atom D Fluorine Atom E Amide Coupling, Alkylation, etc. B->E F Cross-Coupling (Suzuki, Buchwald, etc.) C->F G Metabolic Blocking, Binding Enhancement D->G H Pharmacophore Moiety E->H I Introduction of Diversity F->I J Improved PK/PD Properties G->J

Sources

Foundational

Synthesis of (S)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride

An In-depth Technical Guide to the Synthesis of (S)-1-(4-Bromo-2-fluorophenyl)ethanamine Hydrochloride Authored by a Senior Application Scientist This document provides a comprehensive technical overview for the synthesi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of (S)-1-(4-Bromo-2-fluorophenyl)ethanamine Hydrochloride

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview for the synthesis of (S)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride, a key chiral building block in modern pharmaceutical development.[1] Its stereospecific architecture is critical for the biological activity of several active pharmaceutical ingredients (APIs).[1] This guide delves into the prevalent synthetic strategies, offers a detailed experimental protocol grounded in established principles, and outlines robust analytical methods for quality control.

Strategic Approaches to Stereoselective Synthesis

The synthesis of this enantiomerically pure amine hinges on establishing the chiral center at the carbon adjacent to the aromatic ring. Two primary strategies are employed in the field: direct asymmetric synthesis and chiral resolution of a racemic mixture. The choice between these routes often depends on factors like scale, cost, available technology, and desired enantiomeric purity.

Asymmetric Synthesis: The Direct Approach

Directly forging the desired enantiomer is often the most elegant and efficient strategy, minimizing material loss. Asymmetric reductive amination of the prochiral ketone, 1-(4-bromo-2-fluorophenyl)ethanone, stands out as the premier method.[2][3]

Core Principle: Asymmetric Reductive Amination

This powerful transformation involves a two-step, often one-pot, process:

  • Imine Formation: The ketone reacts with an ammonia source (e.g., ammonium acetate, aqueous ammonia) to form a prochiral imine intermediate.[2][4]

  • Enantioselective Reduction: The C=N double bond of the imine is reduced in the presence of a chiral catalyst, which directs the addition of a hydride to one face of the imine, yielding the desired (S)-enantiomer with high selectivity.[5][6]

The success of this reaction is critically dependent on the catalyst system.

  • Transition Metal Catalysis: Iridium and Ruthenium complexes paired with chiral phosphine ligands (e.g., TunePhos, f-Binaphane) are highly effective for the asymmetric hydrogenation of imines.[2][5] These systems offer high turnover numbers and excellent enantioselectivities, making them suitable for industrial-scale production.[7]

  • Biocatalysis with ω-Transaminases: An increasingly popular "green" alternative involves the use of (S)-selective ω-transaminase enzymes.[8][9] These biocatalysts utilize an amine donor (like L-alanine) to convert the ketone directly to the chiral amine with exceptional enantiopurity under mild, aqueous conditions.[10] Key challenges include potential product inhibition and shifting the reaction equilibrium, which can be managed through process optimization techniques like in situ product removal (ISPR).[8][9]

Chiral Resolution: The Classical Approach

This strategy involves the initial synthesis of a racemic mixture of 1-(4-bromo-2-fluorophenyl)ethanamine, followed by separation of the enantiomers.

Core Principle: Diastereomeric Crystallization

This classical technique relies on the differential physical properties of diastereomers.[11]

  • Salt Formation: The racemic amine is treated with a single enantiomer of a chiral resolving agent (e.g., (+)-tartaric acid, (-)-mandelic acid).[12] This reaction creates a mixture of two diastereomeric salts: [(S)-amine·(+)-acid] and [(R)-amine·(+)-acid].

  • Fractional Crystallization: Due to their different crystal lattice energies and solubilities, one diastereomeric salt will typically crystallize preferentially from a carefully selected solvent system.[11]

  • Liberation of the Amine: After isolation, the desired diastereomeric salt is treated with a base to break the ionic bond and liberate the enantiomerically enriched free amine.

While robust and scalable, this method requires extensive screening of resolving agents and solvents and inherently limits the maximum theoretical yield to 50% without an effective racemization and recycling process for the unwanted enantiomer.

Recommended Experimental Protocol: Asymmetric Reductive Amination

The following protocol details a representative procedure for the synthesis via transition metal-catalyzed asymmetric hydrogenation, a method prized for its efficiency and high stereocontrol.

Materials and Equipment
Reagent/MaterialGradeSupplier (Example)
1-(4-Bromo-2-fluorophenyl)ethanone≥98%Sigma-Aldrich
Ammonium Acetate (NH₄OAc)ACS Reagent GradeFisher Scientific
[RuCl(p-cymene)((S,S)-TsDPEN)]Catalyst GradeStrem Chemicals
2-Propanol (IPA)Anhydrous, ≥99.5%Acros Organics
Formic Acid≥95%BASF
Dichloromethane (DCM)HPLC GradeVWR
Saturated Sodium Bicarbonate (NaHCO₃)Aqueous Solution---
Anhydrous Magnesium Sulfate (MgSO₄)Reagent Grade---
Diethyl EtherAnhydrous, ≥99%---
Hydrogen Chloride (2.0 M in Diethyl Ether)SolutionSigma-Aldrich
High-Pressure Hydrogenation Reactor---Parr Instrument Co.
Synthesis Workflow

G cluster_0 Step 1: Asymmetric Transfer Hydrogenation cluster_1 Step 2: Work-up and Isolation cluster_2 Step 3: Hydrochloride Salt Formation A Charge Reactor: - 1-(4-Bromo-2-fluorophenyl)ethanone - [RuCl(p-cymene)((S,S)-TsDPEN)] - Formic Acid/Triethylamine azeotrope or H₂ source B Reaction: - Inert Atmosphere (N₂ or Ar) - Heat to 40-60 °C - Stir for 12-24 hours A->B C Monitoring: - TLC or HPLC to confirm  ketone consumption B->C D Cool and Quench: - Cool to room temperature - Add saturated NaHCO₃ C->D E Extraction: - Extract with Dichloromethane (DCM) D->E F Purification: - Dry organic layer (MgSO₄) - Concentrate in vacuo E->F G Column Chromatography (optional) - Silica gel, EtOAc/Hexanes gradient F->G H Dissolve Free Amine: - Redissolve purified amine in  anhydrous Diethyl Ether G->H I Precipitation: - Add 2.0 M HCl in Ether dropwise - Stir at 0 °C H->I J Isolate Product: - Filter the precipitate - Wash with cold Ether - Dry under vacuum I->J

Caption: Overall workflow for the synthesis of (S)-1-(4-Bromo-2-fluorophenyl)ethanamine HCl.

Step-by-Step Methodology

Step 1: Asymmetric Hydrogenation

  • To a high-pressure reactor, add 1-(4-bromo-2-fluorophenyl)ethanone (1.0 eq), ammonium acetate (10.0 eq), and the chiral ruthenium catalyst (e.g., [RuCl(p-cymene)((S,S)-TsDPEN)], 0.005 eq).

  • Evacuate the reactor and backfill with inert gas (Argon or Nitrogen) three times.

  • Add anhydrous 2-propanol as the solvent.

  • Pressurize the reactor with hydrogen gas (H₂) to the recommended pressure (e.g., 10-50 bar).

  • Heat the reaction mixture to 40-60 °C and stir vigorously for 12-24 hours.

    • Causality Insight: The chiral catalyst coordinates with the imine formed in situ. Hydrogen is delivered stereoselectively to one face of the C=N bond, dictated by the steric and electronic environment of the chiral ligand. Elevated pressure and temperature increase the reaction rate.

Step 2: Work-up and Isolation of the Free Amine

  • Cool the reactor to room temperature and carefully vent the excess hydrogen gas.

  • Concentrate the reaction mixture under reduced pressure to remove the bulk of the solvent.

  • Dilute the residue with dichloromethane (DCM) and water.

  • Basify the aqueous layer with a saturated solution of sodium bicarbonate (NaHCO₃) to a pH > 9 to ensure the amine is in its free base form.

  • Separate the organic layer. Extract the aqueous layer two more times with DCM.

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

  • Filter and concentrate in vacuo to yield the crude (S)-1-(4-bromo-2-fluorophenyl)ethanamine as an oil.

    • Self-Validation: The basic wash is critical to deprotonate any ammonium species, ensuring the neutral amine is extracted into the organic solvent. Purity at this stage can be checked by ¹H NMR and TLC.

Step 3: Hydrochloride Salt Formation

  • Dissolve the purified free amine in a minimal amount of anhydrous diethyl ether.

  • Cool the solution in an ice bath (0 °C).

  • Slowly add a solution of 2.0 M HCl in diethyl ether (1.1 eq) dropwise with stirring. A white precipitate will form immediately.

  • Continue stirring at 0 °C for 30 minutes to ensure complete precipitation.

  • Isolate the solid product by vacuum filtration, washing the filter cake with cold, anhydrous diethyl ether.

  • Dry the product under high vacuum to a constant weight. Store in a desiccator.

    • Trustworthiness: Using anhydrous solvents is crucial to prevent the product from becoming oily or hygroscopic. The final solid should be a free-flowing white to off-white powder.

Characterization and Quality Control

Rigorous analytical testing is required to confirm the structure, purity, and enantiomeric excess of the final product.

Analytical Data Summary
TestMethodExpected Result
Identity ¹H NMR, ¹³C NMRSpectra consistent with the proposed structure.
Identity Mass Spectrometry[M+H]⁺ peak corresponding to the free amine molecular weight (218.0/220.0 g/mol ).
Purity HPLC≥98%
Enantiomeric Purity Chiral HPLC≥99% e.e. (enantiomeric excess)
Appearance VisualWhite to off-white crystalline solid
Mechanistic Visualization

G Ketone Prochiral Ketone (Ar-CO-CH₃) Ammonia + NH₃ Imine Prochiral Imine (Ar-C(=NH)-CH₃) Ammonia->Imine - H₂O Catalyst [Ru]-H (Chiral Catalyst) Amine (S)-Amine (Ar-CH(NH₂)-CH₃) Catalyst->Amine Stereoselective Hydride Transfer

Caption: Key mechanistic steps of asymmetric reductive amination.

Spectroscopic Data Interpretation
  • ¹H NMR (400 MHz, DMSO-d₆): Expect characteristic signals for the aromatic protons (doublets and triplets in the 7.0-7.8 ppm range), a quartet for the methine proton (CH-NH₃⁺) around 4.5 ppm, a doublet for the methyl group (CH₃) around 1.6 ppm, and a broad singlet for the ammonium protons (NH₃⁺) above 8.0 ppm.

  • ¹³C NMR (100 MHz, DMSO-d₆): Expect signals for the aromatic carbons between 115-160 ppm (including a C-F and C-Br coupled carbon), a signal for the chiral methine carbon around 50 ppm, and a signal for the methyl carbon around 20 ppm.[13]

  • Chiral HPLC: Analysis using a suitable chiral stationary phase (e.g., a polysaccharide-based column) is the gold standard for determining enantiomeric excess.[11][14] The method should show baseline separation of the (S) and (R) enantiomers, allowing for accurate integration of the respective peak areas.

References

  • Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • (R)-1-(4-Bromo-2-fluorophenyl)ethanamine. MySkinRecipes. [Link]

  • Asymmetric Synthesis of Chiral Primary Amines by Ruthenium-Catalyzed Direct Reductive Amination of Alkyl Aryl Ketones with Ammonium Salts and Molecular H2. Journal of the American Chemical Society. [Link]

  • 13C NMR for the reactions of 1-(4-bromophenyl)ethan-1-amine (1) with... ResearchGate. [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Chiral Lewis base promoted trichlorosilane reduction of ketimines. An enantioselective organocatalytic synthesis of chiral amines. Sci-Hub. [Link]

  • Chromatogram of the separation of 1-(4-bromophenyl)-ethylamine on Chirosil RCA( þ ) column. ResearchGate. [Link]

  • ω-Transaminase-Mediated Asymmetric Synthesis of (S)-1-(4-Trifluoromethylphenyl)Ethylamine. Semantic Scholar. [Link]

  • (S)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride. Lead Sciences. [Link]

  • Chiral Resolution Screening. Onyx Scientific. [Link]

  • Reductive Amination Reaction of Acetophenone Catalyzed by Ruthenium Complex. whxb.pku.edu.cn. [Link]

  • Asymmetric synthesis of chiral amines with omega-transaminase. PubMed. [Link]

  • Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. National Institutes of Health (NIH). [Link]

  • Green Chemistry. White Rose Research Online. [Link]

  • Reductive amination. Wikipedia. [Link]

  • Highly Stereoselective Metal-Free Catalytic Reduction of Imines: An Easy Entry to Enantiomerically Pure Amines and Natural and Unnatural α-Amino Esters. ACS Publications. [Link]

  • 1H NMR and 13C NMR spectra were recorded on 400 MHz 1H (100 MHz. Semantic Scholar. [Link]

Sources

Exploratory

An In-depth Technical Guide to (S)-1-(4-Bromo-2-fluorophenyl)ethanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Foreword (S)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride is a chiral building block of significant interest in medicinal chemistry and drug developme...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

(S)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride is a chiral building block of significant interest in medicinal chemistry and drug development. Its unique structural features, including a stereogenic center and a halogenated phenyl ring, make it a valuable synthon for the preparation of a wide range of biologically active molecules. This guide provides a comprehensive overview of its chemical properties, a detailed synthetic protocol, analytical characterization methods, and essential safety information to empower researchers in their scientific endeavors.

Molecular and Physical Data

A thorough understanding of the fundamental properties of a compound is the bedrock of its effective application in research and development. This section outlines the key molecular and physical data for (S)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride.

PropertyValueSource(s)
Molecular Weight 254.53 g/mol [1]
Molecular Formula C₈H₁₀BrClFN[1]
CAS Number 1311254-85-9[2]
IUPAC Name (1S)-1-(4-bromo-2-fluorophenyl)ethanamine;hydrochloride[2]
Appearance White to off-white solid[3]
Purity ≥95%[1]
Storage Room temperature, in a dry and well-ventilated place.[4]

Molecular Structure:

Caption: 2D structure of (S)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride.

Synthesis and Stereochemical Control

The synthesis of enantiomerically pure amines is a cornerstone of modern pharmaceutical chemistry. The primary route to (S)-1-(4-Bromo-2-fluorophenyl)ethanamine involves the asymmetric reductive amination of the corresponding ketone, 4-bromo-2-fluoroacetophenone.

Proposed Synthetic Protocol: Asymmetric Reductive Amination

This protocol is based on established methods for the asymmetric reductive amination of ketones.[5]

Step 1: Imine Formation

In a round-bottom flask, dissolve 4-bromo-2-fluoroacetophenone (1.0 eq) in a suitable solvent such as methanol or isopropanol. Add a chiral amine, for example, (S)-(-)-α-methylbenzylamine (1.1 eq). The reaction can be catalyzed by a mild acid like acetic acid (0.1 eq). The mixture is stirred at room temperature for 2-4 hours to facilitate the formation of the chiral imine intermediate.

Step 2: Diastereoselective Reduction

The crude imine solution is cooled to 0°C. A reducing agent, such as sodium borohydride (NaBH₄, 1.5 eq), is added portion-wise to control the reaction temperature. The diastereoselective reduction of the imine yields a mixture of diastereomeric amines.

Step 3: Deprotection

The chiral auxiliary is removed by hydrogenolysis. The diastereomeric amine mixture is dissolved in a suitable solvent like ethanol, and a palladium on carbon catalyst (Pd/C, 10 mol%) is added. The reaction is stirred under a hydrogen atmosphere (balloon or Parr shaker) until the deprotection is complete, which can be monitored by thin-layer chromatography (TLC).

Step 4: Salt Formation and Purification

After filtration to remove the catalyst, the solvent is evaporated. The resulting free amine is dissolved in a suitable solvent like diethyl ether or ethyl acetate, and a solution of hydrochloric acid in the same solvent is added to precipitate the hydrochloride salt. The solid is collected by filtration, washed with cold solvent, and dried under vacuum to yield (S)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride. The enantiomeric excess can be improved by recrystallization.

G start 4-Bromo-2-fluoroacetophenone imine Chiral Imine Formation (+ (S)-(-)-α-methylbenzylamine) start->imine reduction Diastereoselective Reduction (NaBH4) imine->reduction deprotection Hydrogenolysis (H2, Pd/C) reduction->deprotection salt HCl Salt Formation deprotection->salt product (S)-1-(4-Bromo-2-fluorophenyl)ethanamine HCl salt->product

Caption: Synthetic workflow for (S)-1-(4-Bromo-2-fluorophenyl)ethanamine HCl.

Analytical Characterization

Rigorous analytical characterization is imperative to confirm the identity, purity, and stereochemical integrity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methine proton adjacent to the nitrogen, and the methyl protons. The aromatic protons will likely appear as complex multiplets due to coupling with each other and the fluorine atom. The methine proton will be a quartet coupled to the methyl protons, and the methyl protons will be a doublet.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for each carbon atom in the molecule. The carbon attached to the fluorine will exhibit a large one-bond C-F coupling constant. The other aromatic carbons will show smaller two- and three-bond C-F couplings.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric purity of chiral compounds.[6] A validated method for the separation of the enantiomers of 1-(4-bromo-2-fluorophenyl)ethanamine is crucial.

Illustrative HPLC Method:

ParameterCondition
Column A polysaccharide-based chiral stationary phase (e.g., Chiralcel® OD-H, Chiralpak® AD-H)
Mobile Phase A mixture of n-hexane and isopropanol, often with a small amount of an amine modifier like diethylamine (DEA) to improve peak shape. A typical starting point could be 90:10 (v/v) n-hexane:isopropanol + 0.1% DEA.
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Temperature Ambient

This method should be optimized to achieve baseline separation of the two enantiomers, allowing for accurate quantification of the enantiomeric excess (e.e.).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. Under electrospray ionization (ESI) conditions, the protonated molecule [M+H]⁺ would be observed. The presence of bromine would be indicated by a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units.[7]

G sample Synthesized Compound nmr NMR Spectroscopy (¹H, ¹³C) sample->nmr hplc Chiral HPLC sample->hplc ms Mass Spectrometry sample->ms structure Structural Confirmation nmr->structure purity Enantiomeric Purity (e.e.) hplc->purity mw Molecular Weight Confirmation ms->mw

Caption: Analytical workflow for compound characterization.

Safety and Handling

As a Senior Application Scientist, ensuring the safe handling of all chemicals is paramount. (S)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride should be handled with care, following standard laboratory safety procedures.

  • Hazard Identification: This compound is classified as harmful if swallowed and causes skin and eye irritation.[1]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.

  • Storage: Store in a tightly sealed container in a dry and well-ventilated place.[4]

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

By adhering to these guidelines, researchers can safely and effectively utilize (S)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride in their synthetic and medicinal chemistry programs.

References

  • CID 157940060 | C4H8Br2F2 - PubChem. [Link]

  • 2-Bromo-1-(4-fluorophenyl)ethan-1-one - PubChem. [Link]

  • 13C NMR for the reactions of 1-(4-bromophenyl)ethan-1-amine (1) with... - ResearchGate. [Link]

  • Supporting Information - The Journal of Organic Chemistry. [Link]

  • Synthetic method of 4-bromo-2-fluorobiphenyl - Google P
  • Reductive Amination, and How It Works - Master Organic Chemistry. [Link]

  • 1-(4-Bromophenyl)ethanone oxime (1). - Organic Syntheses. [Link]

  • A Validated chiral liquid chromatographic method for the enantiomeric separation of ß-amino-ß-(4-bromophenyl) propionic acid - Trade Science Inc. [Link]

  • Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one - Atlantis Press. [Link]

  • Simultaneous Determination of Escitalopram Impurities including the R-enantiomer on a Cellulose tris(3,5-Dimethylphenylcarbamate)-Based Chiral Column in Reversed-Phase Mode - Semantic Scholar. [Link]

  • Wiley-VCH 2007 - Supporting Information. [Link]

  • Safety Data Sheet - National Research Council Canada. [Link]

  • New Journal of Chemistry Supporting Information. [Link]

  • Synthesis Of 1-(4-fluorophenyl)-5-bromo-1,3-dihydroisobenzofuran - Globe Thesis. [Link]

  • Simultaneous Determination of Escitalopram Impurities including the R-enantiomer on a Cellulose tris(3,5-Dimethylphenylcarbamate)-Based Chiral Column in Reversed-Phase Mode - PMC. [Link]

Sources

Foundational

Spectroscopic data of (S)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride

An In-depth Technical Guide to the Spectroscopic Characterization of (S)-1-(4-Bromo-2-fluorophenyl)ethanamine Hydrochloride Introduction (S)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride is a chiral primary amine of...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Spectroscopic Characterization of (S)-1-(4-Bromo-2-fluorophenyl)ethanamine Hydrochloride

Introduction

(S)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride is a chiral primary amine of significant interest in medicinal chemistry and drug development. As a halogenated phenethylamine derivative, it serves as a crucial building block for synthesizing more complex molecules with potential therapeutic applications. Its structure, featuring a stereocenter, a bromine atom, and a fluorine atom on the phenyl ring, presents a unique and informative case for spectroscopic analysis.

This guide provides a comprehensive overview of the expected spectroscopic data for this compound. As a Senior Application Scientist, the focus extends beyond mere data presentation to the underlying principles and experimental considerations necessary for robust structural elucidation and characterization. The methodologies and interpretations described herein are designed to serve as a practical reference for researchers engaged in the synthesis, purification, and analysis of this molecule and its analogues.

Molecular Structure and Spectroscopic Implications

The chemical structure of (S)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride (Molecular Formula: C₈H₁₀BrClFN, Molecular Weight: 254.53 g/mol ) is fundamental to interpreting its spectral data[1][2].

  • Aromatic System: The 1,2,4-trisubstituted phenyl ring contains distinct electronic environments due to the differing electronegativity and positional effects of the fluorine and bromine atoms.

  • Chiral Center: The stereogenic carbon (C1 of the ethylamine chain) imparts chirality to the molecule.

  • Primary Amine Hydrochloride: The amine group is protonated, existing as an ammonium salt (-NH₃⁺). This significantly influences its behavior in both Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Halogens: The presence of fluorine (¹⁹F) and bromine (⁷⁹Br/⁸¹Br isotopes) introduces characteristic coupling patterns in NMR and isotopic patterns in Mass Spectrometry (MS), respectively.

A systematic approach to spectroscopic analysis is crucial for unambiguous characterization.

G cluster_0 Spectroscopic Workflow Sample Sample NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS Mass Spectrometry (ESI-MS) Sample->MS IR Infrared Spectroscopy (FTIR-ATR) Sample->IR Data_Analysis Integrated Data Analysis & Structure Confirmation NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis

Caption: General workflow for spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of organic molecules[3][4][5]. For the title compound, both ¹H and ¹³C NMR are indispensable.

Causality of Experimental Choices & Protocol

Solvent Selection: The choice of solvent is critical. Deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) are suitable due to the compound's salt nature and their ability to dissolve polar molecules. DMSO-d₆ is often preferred as it allows for the observation of exchangeable protons (e.g., from -NH₃⁺), whereas in CD₃OD, these protons will rapidly exchange with deuterium, causing their signals to disappear or broaden significantly[6].

Standard Operating Protocol (¹H and ¹³C NMR):

  • Sample Preparation: Dissolve 5-10 mg of (S)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride in ~0.6 mL of DMSO-d₆.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer for data acquisition.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio. Typical spectral width would be -2 to 12 ppm.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope. Typical spectral width would be 0 to 200 ppm.

Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

The protonated amine protons (-NH₃⁺) are expected to appear as a broad signal, typically downfield. The aromatic protons will exhibit complex splitting patterns due to proton-proton (H-H) and proton-fluorine (H-F) coupling.

Proton Assignment Expected δ (ppm) Multiplicity Coupling Constants (J, Hz) Integration
H-α (CH-N)~4.5 - 4.8Quartet (q)JHα-Hβ ≈ 6.8 Hz1H
H-β (CH₃)~1.6 - 1.8Doublet (d)JHβ-Hα ≈ 6.8 Hz3H
H-3 (Aromatic)~7.7 - 7.9Doublet of Doublets (dd)JH3-F ≈ 8.5 Hz, JH3-H5 ≈ 2.0 Hz1H
H-5 (Aromatic)~7.5 - 7.7Doublet of Doublets (dd)JH5-H6 ≈ 8.5 Hz, JH5-H3 ≈ 2.0 Hz1H
H-6 (Aromatic)~7.3 - 7.5Triplet (t)JH6-H5 ≈ JH6-F ≈ 8.5 Hz1H
-NH₃⁺~8.5 - 9.5Broad Singlet (br s)-3H

Interpretation Rationale:

  • Aliphatic Region: The methine proton (H-α) is deshielded by the adjacent nitrogen atom and appears as a quartet due to coupling with the three methyl protons (H-β). The methyl protons appear as a doublet.

  • Aromatic Region: The fluorine atom introduces significant complexity. H-3 is coupled to both the adjacent fluorine (ortho H-F coupling) and the meta-positioned H-5. H-6 experiences coupling to both H-5 and the fluorine atom, which are coincidentally similar, potentially resolving as a triplet. The exact shifts are influenced by the combined electronic effects of the -F (electron-withdrawing) and -Br (electron-withdrawing, deactivating) substituents.

Predicted ¹³C NMR Spectral Data (101 MHz, DMSO-d₆)

Eight distinct carbon signals are expected. The carbon atoms in the aromatic ring will show coupling to the fluorine atom (C-F coupling), which is a key diagnostic feature.

Carbon Assignment Expected δ (ppm) Multiplicity (due to C-F) Coupling Constant (J, Hz)
C-β (CH₃)~20 - 25Singlet-
C-α (CH-N)~48 - 52Singlet-
C-4 (C-Br)~118 - 122DoubletJC4-F ≈ 4 Hz (meta)
C-6~128 - 132DoubletJC6-F ≈ 4 Hz (meta)
C-5~132 - 136Singlet-
C-3~125 - 129DoubletJC3-F ≈ 15 Hz (ortho)
C-1~138 - 142DoubletJC1-F ≈ 8 Hz (para)
C-2 (C-F)~158 - 162DoubletJC2-F ≈ 245 Hz (ipso)

Interpretation Rationale:

  • The most downfield signal is C-2, directly attached to the highly electronegative fluorine atom, exhibiting a very large one-bond C-F coupling constant[7].

  • Other aromatic carbons show smaller C-F couplings depending on their proximity to the fluorine atom (ortho > meta > para).

  • The carbon attached to bromine (C-4) is shielded relative to what might be expected, a phenomenon known as the "heavy atom effect."

G cluster_0 Structural Features vs. NMR Signals cluster_HNMR ¹H NMR cluster_CNMR ¹³C NMR img H_alpha H-α ~4.6 ppm (q) H_beta H-β ~1.7 ppm (d) H_arom Aromatic H ~7.3-7.9 ppm (m) H_amine NH₃⁺ ~9.0 ppm (br s) C_alpha C-α ~50 ppm C_beta C-β ~22 ppm C_arom Aromatic C ~118-142 ppm C_F C-F ~160 ppm (d, J≈245 Hz)

Caption: Correlation of structural fragments to expected NMR signals.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues[8].

Causality of Experimental Choices & Protocol

Ionization Technique: Electrospray Ionization (ESI) is the method of choice for a pre-formed salt like a hydrochloride. It is a soft ionization technique that typically yields the protonated molecular ion of the free base with minimal fragmentation.

Standard Operating Protocol (ESI-MS):

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

  • Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • MS Parameters: Operate the mass spectrometer in positive ion mode. Set the capillary voltage and cone voltage to optimal values to promote ionization and transfer of the ion into the mass analyzer.

  • Data Acquisition: Scan a mass range that encompasses the expected molecular ion (e.g., m/z 50-400).

Predicted Mass Spectrum (ESI-Positive Mode)

The spectrum will be dominated by the ion corresponding to the free amine, [M+H]⁺, where M is the neutral (S)-1-(4-Bromo-2-fluorophenyl)ethanamine.

Ion Description Expected m/z Key Feature
[M+H]⁺Molecular ion of the free base218.0 / 220.0Isotopic pattern

Interpretation Rationale:

  • The Bromine Isotopic Signature: The most crucial diagnostic feature is the presence of two peaks of nearly equal intensity separated by 2 m/z units[8][9]. This is due to the natural abundance of the two stable bromine isotopes, ⁷⁹Br (~50.5%) and ⁸¹Br (~49.5%). The peak at m/z 218.0 corresponds to the molecule containing ⁷⁹Br, and the peak at m/z 220.0 corresponds to the molecule with ⁸¹Br. The presence of this "doublet" is definitive proof of a single bromine atom in the ion.

  • Fragmentation: While ESI is soft, some fragmentation can be induced. The most likely fragmentation pathway is α-cleavage (cleavage of the bond between C-α and the phenyl ring), which is characteristic of amines[6][10].

G M_ion [M+H]⁺ m/z 218/220 Frag1 Loss of CH₃CHNH₂ m/z 171/173 M_ion->Frag1 C-C Cleavage Frag2 α-Cleavage Loss of C₇H₅BrF m/z 44 M_ion->Frag2 α-Cleavage

Caption: Predicted major fragmentation pathways in MS.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies[11].

Causality of Experimental Choices & Protocol

Technique: Attenuated Total Reflectance (ATR) is a modern, convenient technique that requires minimal sample preparation. It is ideal for analyzing solid powder samples directly.

Standard Operating Protocol (FTIR-ATR):

  • Background Scan: Record a background spectrum of the clean ATR crystal.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure using the anvil to ensure good contact.

  • Sample Scan: Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The resulting spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance plot.

Predicted IR Absorption Bands

The spectrum of an amine hydrochloride is distinct from that of its free-base form. The key feature is the broad, strong absorption due to the N-H stretching of the ammonium cation (-NH₃⁺)[12][13].

Wavenumber (cm⁻¹) Vibration Type Intensity Comments
3200 - 2800N-H Stretch (-NH₃⁺)Strong, BroadA very prominent, broad envelope, characteristic of a primary amine salt. Often overlaps with C-H stretches[12].
3000 - 2850C-H Stretch (Aliphatic)MediumMethyl and methine C-H stretches, may appear as small shoulders on the broad N-H envelope.
~3100C-H Stretch (Aromatic)Medium-WeakTypically observed just above 3000 cm⁻¹.
~1610 & ~1500C=C Stretch (Aromatic Ring)Medium-StrongTwo characteristic bands for the phenyl ring.
~1580N-H Bend (Asymmetric, -NH₃⁺)MediumAsymmetric deformation of the ammonium group.
~1500N-H Bend (Symmetric, -NH₃⁺)MediumSymmetric deformation ("umbrella mode").
1250 - 1020C-N StretchMedium
~1250C-F StretchStrongA strong, characteristic band for the aryl-fluoride bond.
600 - 500C-Br StretchMediumFound in the far-IR region.

Interpretation Rationale:

  • The most diagnostic feature is the broad envelope from 3200-2800 cm⁻¹, which immediately signals the presence of an ammonium salt[12]. In a primary amine salt, this is due to the various stretching modes of the -NH₃⁺ group.

  • The absence of the typical two sharp N-H stretch bands around 3400-3300 cm⁻¹ confirms that the compound is not a free primary amine[6][14].

Conclusion

The structural confirmation of (S)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride is reliably achieved through a synergistic application of NMR, MS, and IR spectroscopy. Each technique provides a unique and complementary piece of the structural puzzle. ¹H and ¹³C NMR spectroscopy elucidates the carbon-hydrogen framework and the specific connectivity, with C-F coupling serving as a key confirmation. Mass spectrometry confirms the molecular weight and, critically, the presence of a single bromine atom through its characteristic isotopic signature. Finally, infrared spectroscopy provides definitive evidence of the primary ammonium salt functional group. Together, these methods constitute a self-validating system for the unambiguous identification and characterization of this important chemical entity.

References

  • J&K Scientific. (S)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride | 1311254-85-9. [Link]

  • ATB (Automated Topology Builder & Repository). 4-Bromo-N-[(E)-(2-chlorophenyl)methylene]aniline | C13H9BrClN | MD Topology | NMR. [Link]

  • Chemistry LibreTexts. 24.10: Spectroscopy of Amines. [Link]

  • Sharma, V., et al. Supporting Information: A novel core-shell Pd(0)@enSiO2-Ni-TiO2 nanocomposite with synergistic effect for efficient hydrogenations. New Journal of Chemistry, 2022. [Link]

  • Lead Sciences. (S)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride. [Link]

  • Pharmaffiliates. (Z)-2-Fluoro-5-((3-oxoisobenzofuran-1(3H)-ylidene)methyl)benzoic acid. [Link]

  • Chemistry LibreTexts. 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. [Link]

  • Nelson, E., Formen, J. S. S. K., & Wolf, C. Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes. Chemical Science, 2021. [Link]

  • Smith, B. C. Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online, 2019. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 101845, 2-Bromo-1-(4-fluorophenyl)ethan-1-one. [Link]

  • Hegde, B. B. Structure Elucidation By NMR In Organic Chemistry: A Practical Guide. [Link]

  • Marion, L., & Edwards, O. E. THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Canadian Journal of Chemistry, 1947. [Link]

  • Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms. [Link]

  • Pilicer, S. L., et al. High-throughput screening of α-chiral-primary amines to determine yield and enantiomeric excess. PMC, NIH, 2021. [Link]

  • Google Patents. CN114524705A - Synthetic method of 4-bromo-2-fluorobiphenyl.
  • Autech Corp. (Z)-2-Fluoro-5-((3-oxoisobenzofuran-1(3H)-ylidene)methyl)benzonitrile. [Link]

  • Dragna, J. M. Sensing chiral amines via supramolecular chemistry and circular dichroism spectrometry. Georgetown University, 2014. [Link]

  • NIST. Ethanone, 1-(4-bromophenyl)-. NIST Chemistry WebBook. [Link]

  • Organic Syntheses. 1-(4-Bromophenyl)ethanone oxime (1). [Link]

  • American Chemical Society. Detection of Narcotic Drugs in Urine Samples Using Attenuated Total Reflectance–Fourier Transform Infrared Spectroscopy and Machine Learning. [Link]

  • Michigan State University Department of Chemistry. Mass Spectrometry. [Link]

  • ResearchGate. Recent Development on Spectroscopic Methods for Chiral Analysis of Enantiomeric Compounds. [Link]

  • ResearchGate. 13C NMR for the reactions of 1-(4-bromophenyl)ethan-1-amine (1) with.... [Link]

  • ResearchGate. (PDF) Identification and structure elucidation by NMR spectroscopy. [Link]

  • ResearchGate. b: FT-IR spectra of 4-bromo-2-[(E)-(phenylimino)methylphenol. [Link]

  • University of Calgary. IR Spectroscopy Tutorial: Amines. [Link]

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

  • Illinois State University. Infrared Spectroscopy. [Link]

  • Technology Networks. NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems. [Link]

  • Chad's Prep. 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. [Link]

  • Doc Brown's Chemistry. Carbon-13 NMR spectrum of 1-bromo-2-chloroethane. [Link]

  • University of Texas at Dallas. Radicals and Mass Spectrometry (MS) Spring 2021. [Link]

  • Michigan State University Department of Chemistry. NMR Spectroscopy. [Link]

  • ResearchGate. (i) 2-Bromo-1-(4-chlorophenyl)ethanone or.... [Link]ophenyl-ethanone_fig2_260005728)

Sources

Exploratory

1H NMR spectrum of (S)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride

An In-Depth Technical Guide to the ¹H NMR Spectrum of (S)-1-(4-Bromo-2-fluorophenyl)ethanamine Hydrochloride For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a compre...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the ¹H NMR Spectrum of (S)-1-(4-Bromo-2-fluorophenyl)ethanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of (S)-1-(4-bromo-2-fluorophenyl)ethanamine hydrochloride, a chiral amine of significant interest in pharmaceutical development. This document moves beyond a simple spectral depiction, offering a foundational understanding of the structural and electronic factors that govern the chemical shifts and coupling constants observed in the ¹H NMR spectrum. We will delve into a detailed, proton-by-proton prediction of the spectrum, grounded in established NMR principles and comparative data from analogous structures. Furthermore, this guide outlines the experimental protocols for sample preparation and spectral acquisition, and discusses methodologies for the crucial determination of enantiomeric purity using chiral solvating agents.

Introduction: The Significance of Spectroscopic Characterization

(S)-1-(4-bromo-2-fluorophenyl)ethanamine hydrochloride is a key chiral building block in the synthesis of various pharmaceutically active compounds. Its stereochemical integrity is often paramount to the biological activity and safety profile of the final drug substance. Consequently, robust analytical methods for its structural confirmation and the determination of its enantiomeric purity are critical in a research and development setting.

¹H NMR spectroscopy is an unparalleled tool for this purpose, providing detailed information about the molecular structure, connectivity of atoms, and stereochemistry. The analysis of the ¹H NMR spectrum of this specific molecule is particularly insightful due to the interplay of several structural features: a substituted aromatic ring, the presence of two different halogen atoms (bromine and fluorine), and a chiral center. Understanding the nuances of its ¹H NMR spectrum is therefore essential for any scientist working with this compound.

Predicted ¹H NMR Spectrum: A Detailed Analysis

While an experimental spectrum is the gold standard, a detailed prediction based on fundamental principles and data from analogous compounds can provide a robust framework for spectral interpretation. The predicted ¹H NMR data for (S)-1-(4-bromo-2-fluorophenyl)ethanamine hydrochloride is summarized in the table below, followed by an in-depth rationale for each signal.

Proton(s) Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
H-3~ 7.65Doublet of doublets (dd)³J(H3-H5) ≈ 2.5 Hz, ⁴J(H3-F) ≈ 4-5 Hz
H-5~ 7.40Doublet of doublets (dd)³J(H5-H6) ≈ 8.5 Hz, ³J(H5-F) ≈ 8-9 Hz
H-6~ 7.20Triplet (t) or Doublet of doublets (dd)³J(H6-H5) ≈ 8.5 Hz, ⁴J(H6-F) ≈ 8.5 Hz
Methine (CH)~ 4.60Quartet (q)³J(CH-CH₃) ≈ 7.0 Hz
Methyl (CH₃)~ 1.70Doublet (d)³J(CH₃-CH) ≈ 7.0 Hz
Amine (NH₃⁺)~ 8.5 - 9.5Broad singlet (br s)None
The Aromatic Region (δ 7.0 - 8.0 ppm)

The aromatic region of the spectrum is complex due to the substitution pattern of the phenyl ring. The fluorine and bromo substituents, along with the protonated ethylamine group, exert distinct electronic effects that influence the chemical shifts of the three aromatic protons (H-3, H-5, and H-6).

  • H-3: This proton is situated ortho to the fluorine atom and meta to the bromine atom. The strong electronegativity of the fluorine atom will deshield H-3, shifting it downfield. It will appear as a doublet of doublets (dd) due to coupling with H-5 (a small meta coupling, ³J ≈ 2.5 Hz) and a longer-range coupling to the fluorine atom (⁴J ≈ 4-5 Hz).

  • H-5: Positioned meta to the fluorine and ortho to the bromine, H-5 will also be deshielded. Its multiplicity will be a doublet of doublets (dd) arising from coupling to H-6 (a larger ortho coupling, ³J ≈ 8.5 Hz) and coupling to the fluorine atom (³J ≈ 8-9 Hz).

  • H-6: This proton is ortho to the ethylamine side chain and meta to the bromine atom. It is expected to be the most upfield of the aromatic protons. Its signal will likely appear as a triplet or a doublet of doublets, depending on the relative magnitudes of the coupling constants to H-5 (³J ≈ 8.5 Hz) and the fluorine atom (⁴J ≈ 8.5 Hz).

The Aliphatic Region (δ 1.5 - 5.0 ppm)

The aliphatic region contains the signals for the methine (CH) and methyl (CH₃) protons of the ethylamine side chain.

  • Methine (CH): The proton on the chiral carbon is directly attached to the nitrogen atom, which is protonated in the hydrochloride salt. This, along with its benzylic position, leads to significant deshielding, placing its signal at approximately 4.60 ppm. It will appear as a quartet due to coupling with the three protons of the adjacent methyl group (³J ≈ 7.0 Hz).

  • Methyl (CH₃): The three protons of the methyl group are chemically equivalent and will give rise to a single signal. This signal will be a doublet due to coupling with the single methine proton (³J ≈ 7.0 Hz) and is expected to appear around 1.70 ppm.

The Amine Protons (NH₃⁺)

The three protons on the nitrogen atom of the hydrochloride salt are expected to be in a rapidly exchanging environment with any trace water in the deuterated solvent. This rapid exchange typically results in a broad singlet that is often observed in the downfield region of the spectrum (δ 8.5 - 9.5 ppm). The chemical shift of this signal is highly dependent on the solvent, concentration, and temperature.[1]

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

A self-validating protocol is crucial for obtaining reproducible and high-quality NMR data.

Sample Preparation
  • Analyte Preparation: Accurately weigh 5-10 mg of (S)-1-(4-bromo-2-fluorophenyl)ethanamine hydrochloride.[2][3]

  • Solvent Selection: Choose a suitable deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) is often a good choice for hydrochloride salts due to its ability to dissolve the salt and slow down the exchange of the NH₃⁺ protons, sometimes allowing for the observation of coupling to the methine proton. Deuterated chloroform (CDCl₃) or deuterium oxide (D₂O) can also be used, though the NH₃⁺ protons will likely exchange with D₂O and become invisible.[2][4]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[2]

  • Filtration and Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter.[3]

  • Internal Standard: An internal standard such as tetramethylsilane (TMS) is typically not required as the residual solvent peak can be used for referencing the chemical shift scale.[5]

Caption: Experimental workflow for ¹H NMR sample preparation and analysis.

NMR Instrument Parameters
  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion, especially in the aromatic region.

  • Temperature: Standard room temperature (e.g., 298 K) is typically sufficient.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is appropriate.

    • Number of Scans: 16 to 64 scans should provide a good signal-to-noise ratio for a sample of this concentration.

    • Relaxation Delay: A relaxation delay of 1-2 seconds is usually adequate.

Spin-Spin Coupling Network

The connectivity of the protons in (S)-1-(4-bromo-2-fluorophenyl)ethanamine hydrochloride can be visualized through its spin-spin coupling network.

Caption: Spin-spin coupling network in the molecule.

Determination of Enantiomeric Purity

The ¹H NMR spectrum of a single enantiomer will not differ from that of its mirror image. To determine the enantiomeric purity, it is necessary to introduce a chiral auxiliary that will interact with the (S)- and potential (R)-enantiomers to form diastereomeric complexes. These diastereomers are no longer mirror images and will have distinct NMR spectra.

Methodology using a Chiral Solvating Agent (CSA)
  • CSA Selection: Chiral solvating agents such as (R)- or (S)-1,1'-bi-2-naphthol (BINOL) and its derivatives are effective for resolving the signals of chiral amines.[6]

  • Sample Preparation:

    • Prepare a solution of the (S)-1-(4-bromo-2-fluorophenyl)ethanamine hydrochloride sample as described in section 3.1.

    • Add a molar equivalent of the chosen chiral solvating agent to the NMR tube.

  • Spectral Acquisition: Acquire the ¹H NMR spectrum of the mixture.

  • Analysis: In the presence of the CSA, the signals of the (S)- and any contaminating (R)-enantiomer will be resolved for at least one set of protons (often the methine or methyl protons). The enantiomeric excess (% ee) can then be calculated by integrating the corresponding signals for the two diastereomeric complexes.

Conclusion

The ¹H NMR spectrum of (S)-1-(4-bromo-2-fluorophenyl)ethanamine hydrochloride is rich with structural information that can be effectively interpreted through a systematic analysis of chemical shifts and coupling patterns. This guide provides a comprehensive framework for the prediction and interpretation of this spectrum, as well as robust protocols for data acquisition and the critical assessment of enantiomeric purity. A thorough understanding of these spectroscopic principles is indispensable for researchers and scientists involved in the development of chiral pharmaceuticals.

References

  • ResearchGate. (2018). Can the salt form of my organic compound be determined using NMR? [online] Available at: [Link]

  • Chaudhary, P., Yadav, G. D., & Singh, S. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis. RSC Advances, 12(42), 27363-27369. Available at: [Link]

  • Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). [online] Available at: [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. [online] Available at: [Link]

  • University of Ottawa. (n.d.). NMR Sample Preparation. [online] Available at: [Link]

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. [online] Available at: [Link]

Sources

Foundational

An In-Depth Technical Guide to the Stability and Storage of (S)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride

This guide provides a comprehensive technical overview of the stability and storage considerations for (S)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride (CAS 1311254-85-9), a key chiral intermediate in pharmaceutica...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the stability and storage considerations for (S)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride (CAS 1311254-85-9), a key chiral intermediate in pharmaceutical synthesis.[1][2] Adherence to appropriate storage and handling protocols is critical to maintain the compound's purity, integrity, and performance in downstream applications. This document outlines the molecule's physicochemical properties, potential degradation pathways, recommended storage conditions, and a robust framework for stability testing in alignment with industry best practices.

Molecular Profile and Physicochemical Properties

Understanding the inherent chemical nature of (S)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride is fundamental to predicting its stability.

  • Structure: The molecule features a chiral ethylamine side chain attached to a di-substituted phenyl ring containing both bromine and fluorine atoms. The amine is protonated to form a hydrochloride salt.

  • Functional Groups of Interest:

    • Primary Amine (as Hydrochloride Salt): The hydrochloride salt form generally enhances stability and crystallinity compared to the free base. However, the amine group remains a potential site for oxidative degradation.[3][4][5]

    • Aromatic Halogens (Bromo and Fluoro): The carbon-bromine and carbon-fluorine bonds are generally stable, but dehalogenation can occur under severe stress conditions, particularly photolytic stress.

    • Chiral Center: The stereochemical integrity of the chiral carbon is critical for its use in asymmetric synthesis. Racemization can be a concern under harsh pH or thermal conditions.

A summary of key physicochemical data, compiled from various sources, is presented below.

PropertyValue/InformationSource
IUPAC Name (1S)-1-(4-bromo-2-fluorophenyl)ethanamine;hydrochlorideJ&K Scientific[1]
CAS Number 1311254-85-9J&K Scientific[1]
Molecular Formula C₈H₁₀BrClFNDerived from Structure
Molecular Weight 254.53 g/mol Derived from Formula
Appearance Typically a solid (e.g., white to off-white powder)General chemical knowledge
Solubility Expected to be soluble in water and polar organic solvents like methanol and ethanol.Inferred from hydrochloride salt nature
Recommended Storage and Handling Protocols

Based on the compound's structure and general chemical principles, the following storage and handling procedures are recommended to preserve its quality.

Core Principle: The primary objective is to protect the compound from moisture, atmospheric oxygen, excessive heat, and light.

ParameterRecommended ConditionRationale
Temperature Store in a cool, dry place.[6] For long-term storage, refrigeration (2-8°C) is advisable.Minimizes the rate of potential degradation reactions (e.g., oxidation, hydrolysis). Avoids thermal stress.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).Protects the amine functional group from oxidative degradation, which can be catalyzed by atmospheric oxygen.[5]
Container Keep container tightly sealed in a well-ventilated place.[6][7] Use amber glass vials or other opaque containers.Prevents moisture ingress, which can affect the solid-state stability of the hydrochloride salt. Protects from light to prevent photodegradation.[8]
Handling Handle in a well-ventilated area. Use standard personal protective equipment (gloves, safety goggles).[9]Ensures user safety and prevents contamination of the bulk material.
Potential Degradation Pathways

Forced degradation studies are essential for identifying likely degradation pathways and developing stability-indicating analytical methods.[10] Based on the molecule's functional groups, the following degradation routes are plausible under stress conditions:

  • Oxidation: The primary amine is susceptible to oxidation, which can be initiated by atmospheric oxygen, peroxides, or metal ion contaminants.[5][10] This can lead to the formation of N-oxides, hydroxylamines, or other related impurities.[10]

  • Photodegradation: Exposure to UV or visible light can provide the energy needed to induce degradation.[8] This is a common pathway for compounds with aromatic rings, potentially leading to free-radical-mediated reactions or dehalogenation.

  • Thermal Degradation: While generally more stable as a salt, excessive heat can lead to decomposition. The specific pathway would need to be determined experimentally, but could involve fragmentation of the ethylamine side chain.

  • Hydrolytic Degradation: Although hydrochloride salts are generally stable against hydrolysis, extreme pH conditions (highly acidic or alkaline) could potentially compromise the molecule's integrity or lead to racemization over extended periods.

Framework for a Comprehensive Stability Study

A robust stability study, guided by the principles of the International Council for Harmonisation (ICH) Q1A guidelines, is necessary to formally establish a re-test period or shelf life.[11][12][13]

The goal of stress testing is to intentionally degrade the sample to identify potential degradation products and validate the analytical method's ability to detect them.

G Workflow: Forced Degradation Study cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis API Bulk API Sample Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) API->Acid Expose aliquots to: Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) API->Base Expose aliquots to: Oxidative Oxidative Stress (e.g., 3% H2O2, RT) API->Oxidative Expose aliquots to: Thermal Thermal Stress (e.g., 80°C, dry heat) API->Thermal Expose aliquots to: Photo Photolytic Stress (ICH Q1B light exposure) API->Photo Expose aliquots to: Analysis Analyze Stressed Samples & Control Acid->Analysis Base->Analysis Oxidative->Analysis Thermal->Analysis Photo->Analysis SIAM Stability-Indicating Analytical Method (e.g., HPLC-UV/MS) SIAM->Analysis ID Identify & Characterize Degradants Analysis->ID

Protocol: Forced Degradation

  • Sample Preparation: Prepare solutions or solid-state samples of the compound. Include a control sample protected from stress conditions.

  • Acid/Base Hydrolysis: Expose the sample to acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions at room temperature and elevated temperature (e.g., 60°C).[10]

  • Oxidation: Treat the sample with an oxidizing agent, such as 3% hydrogen peroxide, at room temperature.[10]

  • Thermal Stress: Expose the solid sample to dry heat (e.g., 80°C) for a defined period.

  • Photostability: Expose the sample to controlled light conditions as specified in ICH guideline Q1B.[12]

  • Analysis: Analyze all stressed samples and the control using a validated stability-indicating method (see Section 5.0). The goal is to achieve 5-20% degradation to ensure that secondary degradation is minimized.

These studies are performed to establish a re-test period based on data from storage under defined conditions.

Study TypeStorage Condition (ICH)Minimum DurationTesting Frequency (Typical)
Long-Term 25°C ± 2°C / 60% RH ± 5% RH12 months0, 3, 6, 9, 12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months0, 3, 6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months0, 3, 6 months

Table based on ICH Q1A(R2) guidelines.[11]

The frequency of testing for long-term studies should be every 3 months for the first year, every 6 months for the second year, and annually thereafter.[11]

Stability-Indicating Analytical Method (SIAM)

A validated High-Performance Liquid Chromatography (HPLC) method is the cornerstone of any stability study.[3]

Principle: The method must be able to separate the intact active pharmaceutical ingredient (API) from all potential degradation products and impurities, ensuring that the assay value for the API is accurate and unaffected by the presence of these other species.

G Workflow: Stability-Indicating HPLC Method cluster_dev Method Development cluster_val Method Validation (ICH Q2) cluster_app Application Col Column Selection (e.g., C18) MP Mobile Phase Optimization Col->MP Det Detector Settings (e.g., UV Wavelength) MP->Det Spec Specificity Det->Spec Lin Linearity Spec->Lin Validate for Acc Accuracy Spec->Acc Validate for Prec Precision Spec->Prec Validate for Rob Robustness Spec->Rob Validate for Routine Routine Stability Sample Analysis Lin->Routine Acc->Routine Prec->Routine Rob->Routine

Protocol: HPLC Method Development Outline

  • Column Selection: A reverse-phase C18 column is a common starting point for molecules of this polarity.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically used to achieve separation.

  • Detection: UV detection is standard. The wavelength should be chosen at the absorbance maximum of the analyte for optimal sensitivity. A photodiode array (PDA) detector is highly recommended to assess peak purity.

  • Mass Spectrometry (MS) Coupling: Coupling the HPLC to a mass spectrometer (LC-MS) is invaluable during method development and forced degradation studies to aid in the identification of unknown degradation products.[4]

  • Validation: The final method must be validated according to ICH Q2(R1) guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness.

Conclusion

The stability of (S)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride is robust under recommended storage conditions. As a hydrochloride salt, it is protected from many of the instabilities of a free amine. However, it remains susceptible to degradation under conditions of high heat, light exposure, and oxidative stress. The key to ensuring the long-term integrity of this valuable pharmaceutical intermediate is a combination of controlled storage—cool, dry, dark, and under an inert atmosphere—and the use of a validated, stability-indicating analytical method to monitor its purity over time. A systematic approach to stability testing, grounded in ICH principles, is essential for regulatory compliance and ensuring product quality.

References

  • 2-Bromo-1-(4-fluorophenyl)ethan-1-one - PubChem . National Center for Biotechnology Information. Available at: [Link]

  • Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical - MatheO . MatheO. Available at: [Link]

  • Possible Pathways for Oxidative Degradation of β-hydroxyl Alkanolamine for Post-combustion CO2 Capture . ResearchGate. Available at: [Link]

  • Q1A(R2) Guideline - ICH . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available at: [Link]

  • Evolution of Efficient Pathways for Degradation of Anthropogenic Chemicals - PMC . National Center for Biotechnology Information. Available at: [Link]

  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline . European Medicines Agency. Available at: [Link]

  • Degradation studies of amines and alkanolamines during sour gas treatment process . Academic Journals. Available at: [Link]

  • SAFETY DATA SHEET . Thermo Fisher Scientific. Available at: [Link]

  • Emissions and formation of degradation products in amine- based carbon capture plants - FORCE Technology . FORCE Technology. Available at: [Link]

  • ICH Q1 guideline on stability testing of drug substances and drug products . European Medicines Agency. Available at: [Link]

  • Degradation Studies of Amines - Carbon Dioxide - Scribd . Scribd. Available at: [Link]

  • Q1 Stability Testing of Drug Substances and Drug Products . U.S. Food and Drug Administration. Available at: [Link]

  • Degradation Pathway . ResearchGate. Available at: [Link]

  • Chemical pathways of peptide degradation. III. Effect of primary sequence on the pathways of deamidation of asparaginyl residues in hexapeptides . PubMed. Available at: [Link]

  • Quality Guidelines - ICH . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available at: [Link]

  • 4-Bromoaniline | BrC6H4NH2 - PubChem . National Center for Biotechnology Information. Available at: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review . National Center for Biotechnology Information. Available at: [Link]

  • An Overview of Degradation Strategies for Amitriptyline . MDPI. Available at: [Link]

  • 2-(4-Fluorophenyl)ethylamine hydrochloride - Chem-Impex . Chem-Impex International. Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Solubility of (S)-1-(4-Bromo-2-fluorophenyl)ethanamine Hydrochloride in Various Solvents

Prepared for: Researchers, Scientists, and Drug Development Professionals Abstract Introduction: The Critical Role of Solubility in Drug Development In pharmaceutical sciences, the solubility of an active pharmaceutical...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Critical Role of Solubility in Drug Development

In pharmaceutical sciences, the solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability. For orally administered drugs, adequate aqueous solubility is often a prerequisite for absorption from the gastrointestinal tract into the bloodstream. Poorly soluble compounds can lead to low and variable bioavailability, hindering their therapeutic potential. It is estimated that a significant percentage of new chemical entities emerging from drug discovery pipelines exhibit poor aqueous solubility, making solubility enhancement a major focus in formulation development[1][2].

The compound of interest, (S)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride, is an amine salt. The formation of salts is a common and effective strategy to enhance the solubility and dissolution rate of ionizable compounds[1]. The hydrochloride salt form of this amine is expected to exhibit significantly greater solubility in polar protic solvents, particularly water, compared to its free base form due to the ionic interaction between the protonated amine and the chloride counter-ion[3].

This guide will delve into the molecular factors influencing the solubility of (S)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride and provide a robust experimental framework for its quantitative determination.

Molecular Structure and Physicochemical Properties

Understanding the molecular structure of (S)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride is fundamental to predicting its solubility behavior.

  • IUPAC Name: (1S)-1-(4-bromo-2-fluorophenyl)ethanamine;hydrochloride[4]

  • CAS Number: 1311254-85-9[4][5]

  • Molecular Formula: C₈H₁₀BrClFN[5][6]

  • Molecular Weight: 254.53 g/mol [5][7]

The key structural features influencing solubility are:

  • Aromatic Ring: The brominated and fluorinated phenyl group is largely non-polar and hydrophobic.

  • Amine Group: The primary amine is a polar functional group capable of acting as a hydrogen bond donor. In its hydrochloride salt form, it exists as a protonated ammonium ion, which is highly polar and capable of strong ion-dipole interactions with polar solvents.[8]

  • Halogen Substituents: The bromine and fluorine atoms increase the molecular weight and hydrophobicity of the aromatic ring.

  • Hydrochloride Salt: This ionic character is the most significant contributor to its solubility in polar solvents. The dissociation of the salt in solution into the protonated amine cation and the chloride anion facilitates interaction with polar solvent molecules like water.[3][9]

Theoretical Framework for Solubility

The principle of "like dissolves like" is a guiding tenet in predicting solubility. This means that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents[9][10]. The solubility of (S)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride in a given solvent is governed by the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules.

For dissolution to occur, the energy required to overcome the solute-solute interactions (lattice energy in the solid state) and the solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.

Expected Solubility Trends:

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): High solubility is anticipated in these solvents. The protonated amine and chloride ion can form strong ion-dipole interactions with the highly polar water molecules. Additionally, the ammonium group can act as a hydrogen bond donor, and the fluorine and the solvent's hydroxyl groups can act as hydrogen bond acceptors.[8]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Moderate to good solubility is expected. These solvents have large dipole moments and can solvate the ions, although they lack the hydrogen bond donating ability of protic solvents.

  • Non-Polar Solvents (e.g., Toluene, Hexane, Diethyl Ether): Poor solubility is predicted in these solvents. The large, non-polar aromatic portion of the molecule will have some favorable van der Waals interactions with these solvents, but these are unlikely to overcome the strong ionic interactions of the salt.[10][11]

Experimental Determination of Equilibrium Solubility

The "shake-flask" method is a widely recognized and recommended technique for determining the equilibrium solubility of a compound[12][13]. This method involves agitating an excess of the solid compound in a specific solvent at a constant temperature until equilibrium is reached.

Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination method.

experimental_workflow cluster_preparation Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_conclusion Conclusion prep_compound Weigh excess (S)-1-(4-Bromo-2-fluorophenyl)ethanamine HCl combine Combine in a sealed vial prep_compound->combine prep_solvent Measure precise volume of solvent prep_solvent->combine agitate Agitate at constant temperature (e.g., 37 ± 1 °C) combine->agitate time_points Collect samples at various time points (e.g., 2, 4, 8, 24, 48h) agitate->time_points separate Separate solid and liquid (centrifugation or filtration) time_points->separate dilute Dilute supernatant if necessary separate->dilute quantify Quantify concentration (e.g., HPLC, UV-Vis) dilute->quantify equilibrium Determine equilibrium (concentration plateau) quantify->equilibrium

Caption: Workflow for Equilibrium Solubility Determination.

Detailed Step-by-Step Protocol

This protocol is designed to be a self-validating system for determining the solubility of (S)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride.

Materials:

  • (S)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride

  • Selected solvents (e.g., deionized water, methanol, ethanol, DMSO, acetonitrile, toluene)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Centrifuge or syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Procedure:

  • Preparation of Standard Solutions: Prepare a series of standard solutions of known concentrations of the compound in the chosen solvent to generate a calibration curve.

  • Sample Preparation:

    • Add an excess amount of (S)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride to a pre-weighed vial. The presence of undissolved solid should be visually confirmed throughout the experiment.

    • Add a known volume of the selected solvent to the vial.

    • Seal the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C for physiological relevance) and agitation speed. The agitation should be sufficient to keep the solid suspended without creating a vortex.[12]

    • Allow the samples to equilibrate for a predetermined period. It is recommended to take samples at multiple time points (e.g., 24, 48, and 72 hours) to ensure that equilibrium has been reached. Equilibrium is confirmed when consecutive measurements show no significant change in concentration.[12]

  • Sample Collection and Processing:

    • At each time point, cease agitation and allow the solid to settle.

    • Withdraw an aliquot of the supernatant. To avoid precipitation due to temperature changes, this should be done promptly.

    • Immediately separate the solid from the liquid phase by either centrifugation or filtration through a syringe filter. Filtration is generally recommended.[12]

  • Quantification:

    • Accurately dilute the clear supernatant with the solvent to a concentration that falls within the range of the calibration curve.

    • Analyze the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of the dissolved compound.[14]

  • Data Analysis:

    • Use the calibration curve to calculate the concentration of the compound in the undiluted supernatant.

    • The solubility is reported as the mean concentration from at least three replicate experiments once equilibrium has been established.

Data Presentation and Interpretation

The experimentally determined solubility data should be summarized in a clear and concise table.

Table 1: Hypothetical Solubility Data for (S)-1-(4-Bromo-2-fluorophenyl)ethanamine Hydrochloride at 25 °C

SolventSolvent TypeDielectric Constant (approx.)Expected Solubility (mg/mL)
WaterPolar Protic80.1High
MethanolPolar Protic32.7High
EthanolPolar Protic24.5Moderate to High
Dimethyl Sulfoxide (DMSO)Polar Aprotic46.7Moderate to High
AcetonitrilePolar Aprotic37.5Moderate
Dichloromethane (DCM)Slightly Polar9.1Low
TolueneNon-Polar2.4Very Low
n-HexaneNon-Polar1.9Insoluble

Interpretation: The results should be analyzed in the context of the solvent's physicochemical properties. A strong correlation between solvent polarity (as indicated by the dielectric constant) and the solubility of this ionic compound is expected. The high solubility in polar protic solvents can be attributed to the strong ion-dipole and hydrogen bonding interactions. The lower, yet still significant, solubility in polar aprotic solvents highlights the importance of the solvent's ability to solvate ions. The negligible solubility in non-polar solvents confirms the dominance of the ionic character of the hydrochloride salt in determining its solubility profile.

Conclusion

While pre-existing quantitative data on the solubility of (S)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride is scarce, a thorough understanding of its molecular structure and the principles of intermolecular forces allows for strong predictions of its solubility behavior. As a hydrochloride salt of a primary amine, it is expected to be highly soluble in polar protic solvents, moderately soluble in polar aprotic solvents, and poorly soluble in non-polar solvents. The detailed experimental protocol provided in this guide offers a robust and reliable method for researchers to determine the precise solubility of this compound in a variety of solvent systems. Such data is invaluable for informed decision-making in process chemistry, formulation development, and the overall progression of drug candidates.

References

  • Dow Development Labs. Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. [Link]

  • World Health Organization (WHO). Annex 4: Proposal to waive in vivo bioequivalence requirements for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms. [Link]

  • ACS Publications. Estimating the Solubility of Active Pharmaceutical Ingredients Using Molecular Dynamics. [Link]

  • PubChem - NIH. 2-Bromo-1-(4-fluorophenyl)ethan-1-one. [Link]

  • Reddit. Solubility of 4-bromo aniline in solvents?. [Link]

  • PubMed. Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. [Link]

  • StudySmarter. Polarity and Solubility of Organic Compounds. [Link]

  • University of Calgary. Solubility of Organic Compounds. [Link]

  • Quora. Why do amines dissolve in hydrochloric acid?. [Link]

  • Drug Discovery Online. 4 Strategies To Formulate Poorly Soluble APIs. [Link]

  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • Labclinics. Solubility factors when choosing a solvent. [Link]

  • Cole-Parmer. Material Safety Data Sheet - 1-Bromo-2-fluoroethane. [Link]

  • Open Oregon Educational Resources. 3.2 Solubility – Introductory Organic Chemistry. [Link]

  • PubChem - NIH. CID 11177272 | C15H12Br2N4. [Link]

  • Lead Sciences. (S)-1-(4-Bromo-3-fluorophenyl)ethanamine hydrochloride. [Link]

  • Lead Sciences. (S)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride. [Link]

Sources

Foundational

The Crucial Chiral Synthon: A Technical Guide to the Discovery and Synthesis of (S)-1-(4-Bromo-2-fluorophenyl)ethanamine Hydrochloride

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of a Chiral Amine (S)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride is a chiral amine of significan...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Chiral Amine

(S)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride is a chiral amine of significant interest in medicinal chemistry and pharmaceutical development. Its importance lies primarily in its role as a key building block in the synthesis of complex therapeutic agents. The specific stereochemistry and the presence of bromo- and fluoro- substituents on the phenyl ring make it a valuable synthon for introducing specific structural motifs that can influence the pharmacological properties of a final drug molecule. This guide provides a comprehensive overview of the discovery, history, and detailed synthetic methodology for this critical intermediate.

Discovery and Historical Context: A Key Intermediate for Apabetalone

The discovery and development of (S)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride are intrinsically linked to the emergence of a new class of epigenetic modulators known as BET (Bromodomain and Extra-Terminal) protein inhibitors. These inhibitors have shown promise in treating a range of diseases, including cardiovascular conditions and cancer.

One of the most prominent BET inhibitors is Apabetalone (also known as RVX-208). The synthesis of Apabetalone relies on the availability of high-purity (S)-1-(4-Bromo-2-fluorophenyl)ethanamine as a crucial chiral intermediate. The development of a robust and scalable process for the production of this amine was therefore a critical step in enabling the clinical and commercial development of Apabetalone. The hydrochloride salt form of the amine is often preferred due to its crystalline nature, which facilitates purification and handling in a pharmaceutical manufacturing setting.

Synthetic Strategy: A Multi-step Approach to Enantiopurity

The synthesis of (S)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride is a multi-step process that begins with the preparation of the corresponding racemic amine, followed by a classical chiral resolution to isolate the desired (S)-enantiomer, and finally, the formation of the hydrochloride salt.

Part 1: Synthesis of Racemic 1-(4-Bromo-2-fluorophenyl)ethanamine

The synthesis of the racemic amine is typically achieved through a reductive amination of the precursor ketone, 1-(4-bromo-2-fluorophenyl)ethanone. This process involves the reaction of the ketone with an ammonia source to form an intermediate imine, which is then reduced to the desired primary amine.

Step 1: Synthesis of 1-(4-Bromo-2-fluorophenyl)ethanone

The synthesis of the starting ketone, 1-(4-bromo-2-fluorophenyl)ethanone, can be accomplished via a Friedel-Crafts acylation of 1-bromo-3-fluorobenzene.

Experimental Protocol: Synthesis of 1-(4-Bromo-2-fluorophenyl)ethanone

  • To a stirred solution of 1-bromo-3-fluorobenzene in a suitable solvent (e.g., dichloromethane), add a Lewis acid catalyst such as aluminum chloride at a controlled temperature (e.g., 0 °C).

  • Slowly add acetyl chloride to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion, monitoring by a suitable analytical technique such as TLC or GC-MS.

  • Quench the reaction by carefully adding it to a mixture of ice and concentrated hydrochloric acid.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude 1-(4-bromo-2-fluorophenyl)ethanone, which can be purified by distillation or chromatography if necessary.

Step 2: Reductive Amination to Racemic 1-(4-Bromo-2-fluorophenyl)ethanamine

The reductive amination of 1-(4-bromo-2-fluorophenyl)ethanone is a critical step to introduce the amine functionality. This can be achieved using various reagents and conditions, with the choice often depending on factors like scale, cost, and safety.[1] A common approach involves the use of an ammonia source and a reducing agent.

Experimental Protocol: Reductive Amination

  • Dissolve 1-(4-bromo-2-fluorophenyl)ethanone in a suitable solvent, such as methanol.

  • Add a source of ammonia, for example, a solution of ammonia in methanol or ammonium acetate.

  • Introduce a reducing agent. Sodium borohydride is a common choice, though other hydrides can be used.[2] The reducing agent is typically added portion-wise to control the reaction temperature.

  • Stir the reaction mixture at room temperature until the reaction is complete, as monitored by TLC or LC-MS.

  • Quench the reaction by the slow addition of water.

  • Extract the product into an organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the racemic 1-(4-bromo-2-fluorophenyl)ethanamine.

Part 2: Chiral Resolution of Racemic 1-(4-Bromo-2-fluorophenyl)ethanamine

The separation of the racemic mixture into its constituent enantiomers is a pivotal step. Diastereomeric salt crystallization is a classical and industrially viable method for chiral resolution.[3][4] This involves reacting the racemic amine with a chiral resolving agent, most commonly a chiral acid like L-tartaric acid, to form a pair of diastereomeric salts with different solubilities.[5]

The Principle of Diastereomeric Salt Resolution

The reaction of a racemic amine (R/S-amine) with a single enantiomer of a chiral acid (e.g., L-acid) results in the formation of two diastereomeric salts: (R-amine)-(L-acid) and (S-amine)-(L-acid). These diastereomers have different physical properties, including solubility in a given solvent system. By carefully selecting the solvent and crystallization conditions, one diastereomer can be selectively crystallized while the other remains in the mother liquor.[5]

Experimental Protocol: Chiral Resolution with L-Tartaric Acid

  • Dissolve the racemic 1-(4-bromo-2-fluorophenyl)ethanamine in a suitable solvent, such as a mixture of methanol and water.

  • In a separate flask, dissolve an equimolar or sub-equimolar amount of L-(+)-tartaric acid in the same solvent system, possibly with gentle heating.

  • Slowly add the tartaric acid solution to the amine solution with stirring.

  • Allow the mixture to cool slowly to room temperature and then further cool in an ice bath to induce crystallization of the less soluble diastereomeric salt, the (S)-amine-L-tartrate salt.

  • Collect the precipitated crystals by filtration and wash with a small amount of the cold solvent mixture.

  • The enantiomeric excess (e.e.) of the crystalline salt can be determined by chiral HPLC analysis of the free amine after a small sample is basified.

  • If necessary, the salt can be recrystallized from the same or a different solvent system to enhance its enantiomeric purity.

Part 3: Liberation of the Free (S)-Amine and Formation of the Hydrochloride Salt

Once the desired diastereomeric salt has been isolated with high enantiomeric purity, the free (S)-amine is liberated by treatment with a base. The final step is the formation of the hydrochloride salt, which is often the desired form for storage and subsequent reactions.

Experimental Protocol: Liberation and Hydrochloride Salt Formation

  • Suspend the (S)-1-(4-bromo-2-fluorophenyl)ethanamine L-tartrate salt in a mixture of water and an organic solvent (e.g., ethyl acetate).

  • Add an aqueous solution of a base, such as sodium hydroxide or potassium carbonate, until the pH of the aqueous layer is basic (e.g., pH > 10), which will liberate the free amine.[6]

  • Separate the organic layer, and extract the aqueous layer with additional portions of the organic solvent.

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution to obtain the free (S)-1-(4-bromo-2-fluorophenyl)ethanamine.

  • Dissolve the free amine in a suitable solvent (e.g., diethyl ether or ethyl acetate).

  • Add a solution of hydrogen chloride in a suitable solvent (e.g., HCl in diethyl ether or isopropanol) dropwise with stirring.

  • The (S)-1-(4-bromo-2-fluorophenyl)ethanamine hydrochloride will precipitate as a solid.

  • Collect the solid by filtration, wash with a small amount of the solvent, and dry under vacuum to yield the final product.

Data Presentation

StepProductTypical YieldPurity/Enantiomeric Excess
Synthesis of Racemic Amine 1-(4-Bromo-2-fluorophenyl)ethanamine70-85%>98% (racemic)
Chiral Resolution (S)-1-(4-bromo-2-fluorophenyl)ethanamine L-tartrate35-45% (based on racemate)>99% e.e. after recrystallization
Hydrochloride Formation (S)-1-(4-bromo-2-fluorophenyl)ethanamine hydrochloride>95%>99% e.e.

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_0 Synthesis of Racemic Amine cluster_1 Chiral Resolution cluster_2 Final Product Formation Ketone 1-(4-Bromo-2- fluorophenyl)ethanone Racemic_Amine Racemic 1-(4-Bromo-2- fluorophenyl)ethanamine Ketone->Racemic_Amine Reductive Amination (NH3 source, NaBH4) Diastereomeric_Salts (S)-Amine-L-Tartrate & (R)-Amine-L-Tartrate Racemic_Amine->Diastereomeric_Salts L-Tartaric Acid S_Salt (S)-Amine-L-Tartrate (Crystalline Solid) Diastereomeric_Salts->S_Salt Fractional Crystallization S_Amine (S)-1-(4-Bromo-2- fluorophenyl)ethanamine S_Salt->S_Amine Basification (e.g., NaOH) HCl_Salt (S)-1-(4-Bromo-2-fluorophenyl) ethanamine hydrochloride S_Amine->HCl_Salt HCl

Caption: Synthetic pathway for (S)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride.

Conclusion

The synthesis of (S)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride is a well-established process that combines classical organic synthesis techniques with the principles of stereochemistry. The importance of this chiral amine as a key building block for the BET inhibitor Apabetalone underscores the critical role of synthetic chemistry in modern drug discovery and development. The methodologies outlined in this guide, from the initial synthesis of the racemic precursor to the final isolation of the enantiomerically pure hydrochloride salt, represent a robust and scalable approach for the production of this valuable compound. For researchers and professionals in the pharmaceutical industry, a thorough understanding of these synthetic pathways is essential for the continued development of novel therapeutics.

References

  • PubChem. 2-Bromo-1-(4-fluorophenyl)ethan-1-one. National Center for Biotechnology Information. [Link]

  • Onyx Scientific. Chiral Resolution Screening. [Link]

  • Google Patents. 1-(5-bromo-4-chloro-2-fluorophenyl)-ethanone synthesis method.
  • Google Patents. A kind of synthetic process of cardiovascular drug Apabetalone.
  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Google Patents.
  • Google Patents.
  • The Royal Society of Chemistry. Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. [Link]

  • PubMed. Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions. [Link]

  • Organic Syntheses. 1-(4-Bromophenyl)ethanone oxime (1). [Link]

  • PubMed Central. Bifunctional Catalysis: Direct Reductive Amination of Aliphatic Ketones with an Iridium-Phosphate Catalyst. [Link]

  • Chemistry LibreTexts. 5.8: Racemic Mixtures and the Resolution of Enantiomers. [Link]

  • Google Patents.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: (S)-1-(4-Bromo-2-fluorophenyl)ethanamine Hydrochloride in Asymmetric Synthesis

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals Disclaimer: Authoritative and specific applications for (S)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride in asy...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Authoritative and specific applications for (S)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride in asymmetric synthesis are not extensively documented in currently available scientific literature. This guide, therefore, leverages the well-established principles and protocols of its close structural analog, (S)-1-phenylethanamine, to provide a detailed and instructive framework for its potential applications. The protocols and mechanistic discussions presented herein are representative of the broader class of chiral benzylic amines and should be adapted and optimized for the specific substrate .

Introduction: The Strategic Value of Chiral Phenylethylamines in Asymmetric Synthesis

Chiral α-phenylethylamines are foundational tools in the field of asymmetric synthesis, serving as versatile and reliable chiral inductors.[1] Their utility stems from a combination of factors: they are readily available in both enantiomeric forms, their rigid phenyl group provides a well-defined steric environment for stereochemical control, and the amine functionality offers a convenient handle for temporary attachment to substrates or for incorporation into more complex chiral ligands and catalysts.[1]

(S)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride, with its specific substitution pattern on the aromatic ring, offers unique electronic and steric properties that can be exploited to fine-tune reactivity and selectivity in asymmetric transformations. The electron-withdrawing nature of the fluorine and bromine atoms can influence the acidity of the N-H proton and the nucleophilicity of the nitrogen atom, potentially impacting reaction rates and equilibria. Furthermore, the ortho-fluoro substituent provides a distinct steric bias in close proximity to the chiral center.

This guide explores the primary applications of chiral phenylethylamines, exemplified by protocols adaptable for (S)-1-(4-Bromo-2-fluorophenyl)ethanamine, in two key areas: as a chiral auxiliary for diastereoselective transformations and as a building block for the synthesis of chiral ligands for asymmetric catalysis.

Application I: As a Chiral Auxiliary in Diastereoselective Carbon-Carbon Bond Formation

The most common application of chiral amines like (S)-1-phenylethanamine is as a chiral auxiliary.[1] In this role, the chiral amine is temporarily attached to a prochiral substrate, creating a new chiral molecule. The inherent chirality of the auxiliary then directs subsequent reactions to occur with high diastereoselectivity. After the desired transformation, the auxiliary can be cleaved and recycled.

Diastereoselective Alkylation of Amide Enolates

A classic and powerful method for the asymmetric synthesis of α-substituted carboxylic acids involves the alkylation of chiral amide enolates. By converting a carboxylic acid into an amide with a chiral amine, the resulting enolate is rendered chiral, and its reaction with an electrophile proceeds with a strong facial bias.

Causality of Stereocontrol: The stereochemical outcome of the alkylation is dictated by the conformation of the metal enolate. The bulky phenyl group of the phenylethylamine auxiliary effectively shields one face of the enolate, forcing the incoming electrophile to approach from the less sterically hindered side. The formation of a chelated (Z)-enolate is often invoked to explain the high levels of diastereoselectivity observed.[2][3]

Protocol: Asymmetric Alkylation of a Propionamide Derivative (Analog Example)

This protocol is adapted from established procedures for the alkylation of amides derived from (S)-1-phenylethanamine.[3][4]

Step 1: Synthesis of the Chiral Amide

  • To a solution of propionyl chloride (1.0 eq) in dichloromethane (DCM) at 0 °C, add (S)-1-(4-Bromo-2-fluorophenyl)ethanamine (1.05 eq) and triethylamine (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC for the consumption of the amine.

  • Upon completion, quench the reaction with saturated aqueous NH4Cl solution.

  • Separate the organic layer, wash with 1 M HCl, saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-(1-(4-bromo-2-fluorophenyl)ethyl)propanamide.

Step 2: Diastereoselective Alkylation

  • Dissolve the chiral amide (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere (N2 or Ar).

  • Slowly add a solution of lithium diisopropylamide (LDA) (1.1 eq) in THF. Stir the mixture at -78 °C for 30 minutes to ensure complete enolate formation.

  • Add the electrophile (e.g., benzyl bromide, 1.2 eq) dropwise to the enolate solution at -78 °C.

  • Stir the reaction mixture at this temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction at -78 °C by the addition of saturated aqueous NH4Cl solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous MgSO4, filter, and concentrate in vacuo.

  • Determine the diastereomeric ratio of the crude product by 1H NMR or GC analysis. Purify by column chromatography to separate the diastereomers.

Step 3: Cleavage of the Chiral Auxiliary

  • Reflux the purified alkylated amide in a mixture of aqueous sulfuric acid (e.g., 6 M) and an organic co-solvent like dioxane for 12-24 hours.

  • Cool the reaction mixture and extract the liberated chiral amine with an organic solvent (e.g., toluene) after basifying the aqueous layer.

  • Acidify the aqueous layer and extract the desired α-substituted carboxylic acid with ethyl acetate.

  • Dry the organic extracts, concentrate, and purify the acid as needed.

Quantitative Data for Analogous Alkylations:

Electrophile (E+)Diastereomeric Ratio (d.r.)Yield (%)
Benzyl Bromide>95:5~85-95
Methyl Iodide~90:10~80-90
Allyl Bromide>95:5~85-95
Data is representative for alkylations of amides derived from (S)-1-phenylethanamine and may vary for the title compound.

Experimental Workflow for Asymmetric Alkylation

G cluster_0 Step 1: Amide Formation cluster_1 Step 2: Diastereoselective Alkylation cluster_2 Step 3: Auxiliary Cleavage A Prochiral Acid Derivative C Chiral Amide A->C B (S)-Amine Auxiliary B->C D Deprotonation (LDA, -78°C) C->D E Chiral Enolate D->E G Alkylated Amide (Diastereomeric Mixture) E->G F Electrophile (E+) F->E H Hydrolysis G->H I Chiral Product H->I J Recovered Auxiliary H->J

Caption: Workflow for asymmetric alkylation using a chiral amine auxiliary.

Application II: Precursor for Chiral Ligands in Asymmetric Catalysis

Chiral phenylethylamines are valuable precursors for a wide array of chiral ligands used in transition metal-catalyzed asymmetric reactions. The formation of Schiff bases (imines) through condensation with aldehydes is a straightforward method to generate bidentate or tridentate ligands that can coordinate to metal centers and create a chiral catalytic environment.[5][6]

Synthesis of Chiral Schiff Base Ligands and their use in Asymmetric Henry Reactions

The asymmetric Henry (nitroaldol) reaction is a powerful C-C bond-forming reaction that produces β-nitro alcohols, which are versatile synthetic intermediates. Chiral copper(II) complexes derived from Schiff base ligands have proven to be effective catalysts for this transformation.[5]

Causality of Stereocontrol: The chiral ligand, upon coordination to the copper(II) center, creates a chiral Lewis acidic environment. The catalyst activates the aldehyde by coordination, while a basic site (either on the ligand or an external base) deprotonates the nitroalkane to form a nitronate. The facial selectivity of the nitronate's attack on the coordinated aldehyde is controlled by the steric environment of the chiral ligand, leading to the preferential formation of one enantiomer of the product.

Protocol: Synthesis of a Chiral Schiff Base Ligand and its Application in an Asymmetric Henry Reaction (Analog Example)

This protocol is based on the synthesis of Schiff base ligands from (S)-1-phenylethanamine and their use in copper-catalyzed Henry reactions.[5]

Step 1: Synthesis of the Chiral Schiff Base Ligand

  • Dissolve salicylaldehyde (or a substituted derivative) (1.0 eq) in ethanol.

  • Add (S)-1-(4-Bromo-2-fluorophenyl)ethanamine (1.0 eq) to the solution.

  • Stir the mixture at room temperature for 2-4 hours. The formation of the imine is often accompanied by a color change and can be monitored by TLC.

  • The product often precipitates from the solution upon formation. If not, the solvent can be removed under reduced pressure.

  • The resulting Schiff base can be purified by recrystallization from a suitable solvent like ethanol.

Step 2: Asymmetric Henry Reaction

  • In a reaction vessel, dissolve the chiral Schiff base ligand (0.1 eq) and Cu(OAc)2·H2O (0.1 eq) in a suitable solvent such as isopropanol. Stir at room temperature for 30 minutes to form the catalyst complex in situ.

  • Add the aldehyde substrate (1.0 eq) to the catalyst solution.

  • Add the nitroalkane (e.g., nitromethane, 2.0 eq) and a base (e.g., triethylamine, 0.1 eq).

  • Stir the reaction at the desired temperature (e.g., 0 °C or room temperature) for 24-48 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with a dilute HCl solution and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous MgSO4, and concentrate.

  • Purify the crude product by flash column chromatography to obtain the chiral β-nitro alcohol.

  • Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Quantitative Data for Analogous Henry Reactions:

Aldehyde SubstrateEnantiomeric Excess (ee, %)Yield (%)
Benzaldehydeup to 95%up to 98%
4-Nitrobenzaldehydeup to 97%up to 96%
2-Naphthaldehydeup to 94%up to 90%
Data is representative for Cu(II)-Schiff base catalyzed Henry reactions and may vary depending on the specific ligand and substrate.[5]

Reaction Mechanism for Asymmetric Henry Reaction

G cluster_0 Catalyst Formation cluster_1 Catalytic Cycle L Chiral Schiff Base Ligand (L) Cat Chiral Cu(II) Complex [CuL] L->Cat M Cu(II) Salt M->Cat Coord Coordinated Aldehyde Cat->Coord Ald Aldehyde Ald->Coord Nitro Nitroalkane Nitronate Nitronate Nitro->Nitronate Deprotonation Base Base Base->Nitronate Attack Diastereoselective C-C Bond Formation Nitronate->Attack Coord->Attack Product_complex Product-Catalyst Complex Attack->Product_complex Product_complex->Cat Regeneration Product Chiral β-Nitro Alcohol Product_complex->Product Release

Caption: Proposed mechanism for the chiral Cu(II)-Schiff base catalyzed asymmetric Henry reaction.

Conclusion and Future Outlook

While specific, documented applications of (S)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride remain to be broadly published, its structural similarity to the workhorse chiral auxiliary, (S)-1-phenylethanamine, strongly suggests its potential utility in a range of asymmetric transformations. The protocols and mechanistic insights provided in this guide offer a robust starting point for researchers and drug development professionals seeking to explore its capabilities. The unique electronic and steric features imparted by the bromo and fluoro substituents may offer advantages in tuning selectivity and reactivity for specific substrates. Future work should focus on the direct evaluation of this compound in the applications outlined, thereby establishing its unique profile as a valuable tool in the asymmetric synthesis toolbox.

References

  • Kacprzak, K. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer. Molecules, 25(21), 4969. [Link]

  • Gawroński, J., & Głowacka, J. E. (2007). (R)-1-Phenylethylamine as chiral auxiliary in the diastereoselective synthesis of tetrahydro-β-carboline derivatives. Canadian Journal of Chemistry, 85(10), 688-694. [Link]

  • Davies, S. G., Ichihara, O., & Walters, I. A. S. (1994). Synthesis of optically active azetidine-2,4-dicarboxylic acid and related chiral auxiliaries for asymmetric synthesis. Journal of the Chemical Society, Perkin Transactions 1, (9), 1141-1148. [Link]

  • Wikipedia contributors. (2023). 1-Phenylethylamine. Wikipedia, The Free Encyclopedia. [Link]

  • Wang, W., Wang, R., Wang, Y., & Li, Z. (2010). Synthesis of novel chiral tridentate Schiff-base ligands and their applications in catalytic asymmetric Henry reaction. Tetrahedron: Asymmetry, 21(13-14), 1645-1650. [Link]

  • García-García, P., & Gotor-Fernández, V. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews, 121(22), 13872-13933. [Link]

  • Kargar, H., & Kianfar, A. H. (2018). Synthesis of novel chiral Schiff-base ligands and their application in asymmetric nitro aldol (Henry) reaction. Research on Chemical Intermediates, 44(8), 4887-4900. [Link]

  • Kacprzak, K. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4969. [Link]

  • Supporting Information for: Enantioselective Iridium-Catalyzed Hydrogenation of N-Aryl Imines. (n.d.). American Chemical Society. [Link]

  • Chen, Y., et al. (2012). Chiral bifunctional organocatalysts for enantioselective synthesis of 3-substituted isoindolinones. Scientific reports, 2(1), 321. [Link]

  • Shi, Y., et al. (2025). Catalytic asymmetric synthesis of chiral sulfilimines via S–C bond formation. Organic Chemistry Frontiers, 12, 953-959. [Link]

  • Al-Zoubi, R. M., & Al-Hamdany, R. (2016). Organocatalytic Enantioselective Henry Reactions. Molecules, 21(10), 1279. [Link]

  • Evans, D. A., Ennis, M. D., & Mathre, D. J. (1982). Asymmetric Alkylation Reactions of Chiral Imide Enolates. A Practical Approach to the Enantioselective Synthesis of α-Substituted Carboxylic Acid Derivatives. Journal of the American Chemical Society, 104(6), 1737-1739. [Link]

  • Mutti, F. G., et al. (2015). Investigating Pervaporation for In Situ Acetone Removal as Process Intensification Tool in ω‐Transaminase Catalyzed Chiral Amine Synthesis. ChemCatChem, 7(12), 1883-1891. [Link]

  • Hoshino, M. (2024). Recent Advances in Chiral Schiff Base Compounds in 2023. Molbank, 2024(1), M1795. [Link]

  • Kargar, H., et al. (2024). Synthesis of chiral Cu(II) complexes from pro-chiral Schiff base ligand and investigation of their catalytic activity in the asymmetric synthesis of 1,2,3-triazoles. Scientific Reports, 14(1), 10729. [Link]

Sources

Application

Application Note: (S)-1-(4-Bromo-2-fluorophenyl)ethanamine Hydrochloride as a Strategic Chiral Building Block

Abstract This guide provides an in-depth technical overview of (S)-1-(4-bromo-2-fluorophenyl)ethanamine hydrochloride, a valuable chiral building block for pharmaceutical and agrochemical research. We explore its unique...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides an in-depth technical overview of (S)-1-(4-bromo-2-fluorophenyl)ethanamine hydrochloride, a valuable chiral building block for pharmaceutical and agrochemical research. We explore its unique structural features, highlighting how the combination of a stereogenic center, a fluorinated aromatic ring, and a reactive bromine handle makes it a versatile synthon. This document details field-proven protocols for its application in key synthetic transformations, including amide bond formation and reductive amination, supported by mechanistic insights and troubleshooting advice. The aim is to equip researchers, scientists, and drug development professionals with the practical knowledge to effectively leverage this reagent in complex molecule synthesis.

Introduction: Unpacking the Strategic Value

Chiral amines are foundational components in a vast number of biologically active molecules.[1] The specific stereochemistry at the amine's alpha-carbon is often a critical determinant of a drug's efficacy and safety profile. (S)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride emerges as a particularly strategic building block due to the convergence of three key molecular features:

  • Defined Stereocenter: The (S)-configuration provides a fixed stereochemical anchor, essential for building enantiomerically pure target molecules. This avoids costly chiral separations or complex asymmetric syntheses later in the sequence.

  • Ortho-Fluoro Substitution: The fluorine atom at the 2-position of the phenyl ring can significantly influence the molecule's conformational preferences and metabolic stability. Fluorine substitution is a well-established strategy in medicinal chemistry to enhance properties like binding affinity and lipophilicity.[2]

  • Para-Bromo Handle: The bromine atom at the 4-position is not merely a substituent; it is a versatile functional handle. It serves as a prime site for a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), allowing for the late-stage introduction of molecular complexity.[3] This modularity is highly desirable in drug discovery for the rapid generation of analog libraries.

This combination makes the title compound a powerful tool for constructing complex chiral molecules with desirable pharmacological properties.

Physicochemical Properties & Handling

Proper handling and storage are paramount for maintaining the integrity of this reagent. As a hydrochloride salt, it is generally a stable, crystalline solid with improved handling characteristics compared to the free base.

PropertyValue
CAS Number 1311254-85-9[4]
Molecular Formula C₈H₉BrFN · HCl
IUPAC Name (1S)-1-(4-bromo-2-fluorophenyl)ethanamine;hydrochloride[4]
Appearance White to off-white solid
Storage Store in a cool, dry place, tightly sealed. Inert atmosphere recommended.

Note on the Hydrochloride Salt: The amine is provided as a hydrochloride salt to enhance stability and ease of handling. For most reactions, the free amine must be generated in situ. This is typically achieved by adding a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), to the reaction mixture. A slight excess of base (typically 1.1 to 1.5 equivalents relative to the hydrochloride salt) is used to ensure complete neutralization.

Core Synthetic Applications & Protocols

This chiral amine is primarily employed in reactions that form new bonds at the nitrogen atom, preserving the existing stereocenter. Below are detailed protocols for two of the most fundamental and widely used transformations.

Amide Bond Formation: The Cornerstone of Peptide and Small Molecule Synthesis

The formation of an amide bond is one of the most frequent reactions in medicinal chemistry.[5] Coupling this chiral amine with a carboxylic acid produces a chiral amide, a common scaffold in many drug candidates.

Causality & Mechanistic Insight: Direct condensation of a carboxylic acid and an amine is generally inefficient. The reaction requires activation of the carboxylic acid to make it a more potent electrophile.[6] Reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an additive like HOBt (Hydroxybenzotriazole) are commonly used.[5] EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the amine. HOBt acts as a catalyst and scavenger, forming an active ester that is less prone to side reactions and racemization, ensuring the stereochemical integrity of the product.

Protocol 1: EDC/HOBt Mediated Amide Coupling

This protocol describes a general procedure for coupling (S)-1-(4-bromo-2-fluorophenyl)ethanamine hydrochloride with a generic carboxylic acid.

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_amine Dissolve Amine HCl (1.0 eq), Carboxylic Acid (1.05 eq), HOBt (0.2 eq) in DCM/DMF add_base Add DIPEA (1.2 eq) Stir 5 min prep_amine->add_base cool Cool to 0 °C add_base->cool add_edc Add EDC·HCl (1.2 eq) portion-wise cool->add_edc warm_rt Warm to RT Stir 12-18 h add_edc->warm_rt quench Quench with H₂O Extract with EtOAc warm_rt->quench wash Wash with aq. NaHCO₃, brine quench->wash dry Dry (Na₂SO₄), Filter, Concentrate wash->dry purify Purify via Column Chromatography dry->purify final_product final_product purify->final_product Final Chiral Amide

Caption: Workflow for a standard amide coupling reaction.

Materials & Reagents:

ReagentM.W.Eq.
(S)-1-(4-Bromo-2-fluorophenyl)ethanamine HCl256.531.0
Carboxylic Acid (R-COOH)-1.05
EDC·HCl191.701.2
HOBt·H₂O153.140.2
DIPEA129.241.2
Dichloromethane (DCM)-Solvent
Ethyl Acetate (EtOAc)-Solvent

Step-by-Step Procedure:

  • To a round-bottom flask, add (S)-1-(4-bromo-2-fluorophenyl)ethanamine hydrochloride (1.0 eq), the desired carboxylic acid (1.05 eq), and HOBt·H₂O (0.2 eq).

  • Dissolve the solids in an appropriate solvent like DCM or DMF (approx. 0.1 M concentration).

  • Add DIPEA (1.2 eq) to the mixture and stir for 5 minutes at room temperature to generate the free amine.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq) portion-wise over 5 minutes, ensuring the temperature remains below 5 °C.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction with water and extract with ethyl acetate (3x).

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure chiral amide.

Reductive Amination: Forging C-N Bonds

Reductive amination is a powerful and versatile method for preparing more complex secondary or tertiary amines.[7] It involves the reaction of the primary amine with a ketone or aldehyde to form an imine (or enamine) intermediate, which is then reduced in situ to the corresponding amine.[8]

Causality & Mechanistic Insight: This two-step, one-pot process is highly efficient.[9] The choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is an ideal reagent for this transformation.[10][11] It is a mild and selective hydride donor, capable of reducing the protonated imine intermediate much faster than it reduces the starting ketone or aldehyde. This selectivity prevents the side reaction of reducing the carbonyl starting material to an alcohol, leading to cleaner reactions and higher yields. The reaction is often run in solvents like 1,2-dichloroethane (DCE) and may be catalyzed by a small amount of acetic acid to facilitate imine formation.[10]

Protocol 2: STAB-Mediated Reductive Amination

This protocol outlines a general procedure for the reaction of (S)-1-(4-bromo-2-fluorophenyl)ethanamine hydrochloride with a generic ketone or aldehyde.

Logical Relationship Diagram:

G cluster_reactants Inputs AmineHCl (S)-Amine·HCl Reaction One-Pot Reaction: 1. Free Base Generation 2. Imine Formation 3. In Situ Reduction AmineHCl->Reaction Carbonyl Aldehyde or Ketone (R'COR'') Carbonyl->Reaction Base Base (DIPEA) Base->Reaction Reducer Reducing Agent (NaBH(OAc)₃) Reducer->Reaction Solvent Solvent (DCE) Solvent->Reaction Product Final Chiral Secondary Amine Reaction->Product

Caption: Key components for a one-pot reductive amination.

Materials & Reagents:

ReagentM.W.Eq.
(S)-1-(4-Bromo-2-fluorophenyl)ethanamine HCl256.531.0
Aldehyde or Ketone-1.1
Sodium Triacetoxyborohydride (STAB)211.941.5
DIPEA129.241.2
1,2-Dichloroethane (DCE)-Solvent

Step-by-Step Procedure:

  • To a round-bottom flask, add (S)-1-(4-bromo-2-fluorophenyl)ethanamine hydrochloride (1.0 eq) and the aldehyde or ketone (1.1 eq).

  • Add anhydrous 1,2-dichloroethane (DCE) as the solvent (approx. 0.1-0.2 M).

  • Add DIPEA (1.2 eq) and stir the mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate.

  • Carefully add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise. Note: The addition may cause slight effervescence.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS until the starting amine is consumed.

  • Carefully quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution.

  • Stir vigorously for 30 minutes, then transfer to a separatory funnel.

  • Separate the layers and extract the aqueous phase with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to afford the desired secondary amine.

Self-Validating Systems & Troubleshooting

IssueProbable CauseRecommended Solution
Incomplete Amide Coupling - Insufficient activation of the carboxylic acid.- Sterically hindered coupling partners.- Increase equivalents of EDC/HOBt to 1.5.- Switch to a more potent coupling reagent like HATU or COMU.- Increase reaction time or temperature (e.g., to 40 °C).
Low Yield in Reductive Amination - Incomplete imine formation.- Decomposition of STAB due to moisture.- Add a catalytic amount of acetic acid (0.1 eq) to promote imine formation.- Ensure all reagents and solvents are anhydrous.- Pre-stir the amine and carbonyl for a longer period (2-4 hours) before adding STAB.
Epimerization/Racemization - (Amide Coupling) Over-activation or prolonged high temperatures.- Maintain low temperatures during the addition of coupling reagents.- Avoid strong bases. Use DIPEA or 2,4,6-collidine instead of TEA where applicable.
Dialkylation in Reductive Amination - Product secondary amine reacts with another equivalent of the carbonyl.- Use a smaller excess of the carbonyl component (e.g., 1.05 eq).- Add the reducing agent sooner after the initial imine formation period.

Conclusion

(S)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride is a high-value, multi-functional building block for modern synthetic chemistry. Its pre-installed stereocenter and orthogonally reactive functional groups (amine and aryl bromide) enable efficient and modular synthetic strategies. The protocols detailed herein for amide coupling and reductive amination provide reliable and robust methods for incorporating this versatile synthon into complex target molecules, accelerating research and development in the pharmaceutical and life sciences industries.

References

  • J&K Scientific LLC. (S)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride | 1311254-85-9. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]

  • ResearchGate. (2025). Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. [Link]

  • National Institutes of Health (NIH). (2009). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]

  • Bolli, M. H., et al. (2012). The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. Journal of Medicinal Chemistry. [Link]

  • National Institutes of Health (NIH). (2023). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. [Link]

  • National Institutes of Health (NIH). (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. PMC. [Link]

  • Organic Chemistry Portal. Reductive Amination - Common Conditions. [Link]

  • Fisher Scientific. Amide Synthesis. [Link]

  • Organic Syntheses. Dipeptide Syntheses via Activated α-Amino Esters. [Link]

  • ResearchGate. (i) 2-Bromo-1-(4-chlorophenyl)ethanone or.... [Link]

  • Semantic Scholar. (2021). ω-Transaminase-Mediated Asymmetric Synthesis of (S)-1-(4-Trifluoromethylphenyl)Ethylamine. [Link]

  • YouTube. (2020). Amine Preparation 4 - Reductive Amination. [Link]

  • ResearchGate. (2025). Solvent-Free Reductive Amination: An Organic Chemistry Experiment. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives.... [Link]

  • National Institutes of Health (NIH). (2025). Modular synthesis of bis-α-chiral amines using Ellman sulfinamide for consecutive S-to-C chirality induction/transfer. [Link]

  • PubMed. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. [Link]

  • U.S. Department of Justice, Drug Enforcement Administration. (2026). Controlled Substances - Alphabetical Order. [Link]

Sources

Method

The Strategic Role of (S)-1-(4-Bromo-2-fluorophenyl)ethanamine Hydrochloride in Modern Kinase Inhibitor Synthesis

Introduction: A Chiral Building Block of Consequence In the landscape of contemporary medicinal chemistry, the pursuit of highly selective and potent small molecule therapeutics is paramount. Chiral amines, in particular...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Chiral Building Block of Consequence

In the landscape of contemporary medicinal chemistry, the pursuit of highly selective and potent small molecule therapeutics is paramount. Chiral amines, in particular, serve as foundational scaffolds in a multitude of clinically significant agents. Among these, (S)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride has emerged as a critical starting material, most notably in the synthesis of next-generation kinase inhibitors. Its unique substitution pattern—a stereodefined ethylamine, a bromine atom, and a fluorine atom on a phenyl ring—offers a combination of steric, electronic, and metabolic properties that are highly advantageous for drug design. This technical guide will provide an in-depth exploration of the application of this versatile building block, with a focus on its pivotal role in the synthesis of the Bruton's tyrosine kinase (BTK) inhibitor, Pirtobrutinib.

Physicochemical Properties and Strategic Importance

The structural features of (S)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride are not arbitrary; each component plays a strategic role in its utility as a pharmaceutical intermediate.

PropertySignificance in Drug Design
(S)-Chirality The specific stereochemistry of the amine is often crucial for precise binding to the target protein, ensuring high potency and selectivity while minimizing off-target effects.
4-Bromo Substituent The bromine atom can serve as a handle for further synthetic transformations, such as cross-coupling reactions. It also contributes to the overall lipophilicity and can influence the metabolic stability of the final compound.
2-Fluoro Substituent The ortho-fluorine atom can modulate the pKa of the amine, influencing its binding properties. It can also block metabolic oxidation at the adjacent position, enhancing the pharmacokinetic profile of the drug.
Hydrochloride Salt The hydrochloride salt form enhances the stability and handling of this otherwise volatile amine, making it a more practical starting material for large-scale synthesis.

Core Application: Synthesis of the BTK Inhibitor Pirtobrutinib

A prime example of the utility of (S)-1-(4-Bromo-2-fluorophenyl)ethanamine is its role as a key intermediate in the synthesis of Pirtobrutinib, a highly selective and potent non-covalent BTK inhibitor. Pirtobrutinib is indicated for the treatment of adult patients with relapsed or refractory mantle cell lymphoma (MCL). The synthesis involves the coupling of the chiral amine with a complex heterocyclic core.

Conceptual Synthetic Workflow

The general strategy for incorporating (S)-1-(4-Bromo-2-fluorophenyl)ethanamine into Pirtobrutinib involves an amide bond formation with a carboxylic acid-functionalized pyrazole intermediate. This key step establishes the link between the chiral amine-containing phenyl ring and the core of the drug molecule.

G cluster_0 Starting Materials cluster_1 Key Reaction Step cluster_2 Intermediate cluster_3 Final Product Start_Amine (S)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride Coupling Amide Bond Formation (e.g., using HATU, EDC/HOBt) Start_Amine->Coupling Start_Acid Carboxylic Acid-Functionalized Pyrazole Core Start_Acid->Coupling Intermediate Coupled Intermediate Coupling->Intermediate Pirtobrutinib Pirtobrutinib Intermediate->Pirtobrutinib Further modifications/ deprotection

Caption: General synthetic workflow for Pirtobrutinib.

Detailed Protocols

The following protocols are representative of the key transformations involving (S)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride in the synthesis of Pirtobrutinib and related structures. Researchers should adapt these protocols based on their specific substrates and available laboratory equipment.

Protocol 1: Amide Coupling of (S)-1-(4-Bromo-2-fluorophenyl)ethanamine with a Carboxylic Acid

This protocol describes a general procedure for the amide bond formation, a crucial step in the synthesis of many kinase inhibitors.

Materials:

  • (S)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride

  • Carboxylic acid of interest (1.0 equivalent)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equivalents)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equivalents)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Anhydrous DCM (Dichloromethane)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the carboxylic acid (1.0 equivalent) in anhydrous DMF, add HATU (1.2 equivalents) and DIPEA (2.0 equivalents). Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • In a separate flask, dissolve (S)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride (1.1 equivalents) in anhydrous DMF and add DIPEA (1.0 equivalent) to neutralize the hydrochloride salt.

  • Add the amine solution to the pre-activated carboxylic acid solution.

  • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x), followed by brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide product.

Causality Behind Experimental Choices:

  • HATU is a highly efficient coupling reagent that minimizes side reactions and is particularly effective for coupling sterically hindered or electron-deficient amines.

  • DIPEA is a non-nucleophilic base used to neutralize the hydrochloride salt of the amine and to facilitate the coupling reaction without competing as a nucleophile.

  • Anhydrous solvents are critical to prevent the hydrolysis of the activated carboxylic acid intermediate and the coupling reagent.

Biological Significance of the 4-Bromo-2-fluorophenyl Moiety

The 4-bromo-2-fluorophenyl group in Pirtobrutinib and other kinase inhibitors is not merely a synthetic handle but plays a direct role in the pharmacological properties of the molecule. Structure-activity relationship (SAR) studies of various kinase inhibitors have shown that halogen substituents on phenyl rings can significantly impact binding affinity and selectivity.

  • Hydrophobic Interactions: The bromo and fluoro substituents contribute to the hydrophobicity of the phenyl ring, which can lead to favorable interactions with hydrophobic pockets within the kinase active site.

  • Halogen Bonding: The bromine atom can participate in halogen bonding, a non-covalent interaction with electron-rich atoms (such as oxygen or nitrogen) in the protein backbone or side chains, which can enhance binding affinity.

  • Metabolic Stability: The fluorine atom at the 2-position can block cytochrome P450-mediated metabolism at that site, leading to an improved pharmacokinetic profile.

G cluster_0 Drug-Target Interaction cluster_1 Contributing Factors Drug (S)-1-(4-Bromo-2-fluorophenyl)ethanamine-derived Kinase Inhibitor Kinase Kinase Active Site Drug->Kinase Binding Hydrophobic Hydrophobic Interactions Hydrophobic->Drug Halogen Halogen Bonding (Br) Halogen->Drug Metabolic Metabolic Stability (F) Metabolic->Drug

Caption: Factors influencing drug-target interactions.

Conclusion

(S)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride is a high-value chiral building block in medicinal chemistry. Its application in the synthesis of the BTK inhibitor Pirtobrutinib highlights the strategic importance of its unique structural features. The protocols and insights provided in this guide are intended to assist researchers in leveraging the potential of this versatile intermediate for the discovery and development of novel therapeutics. The careful consideration of the role of each substituent in the final drug's properties is a testament to the principles of rational drug design.

References

  • MSN Laboratories Private Limited, R&D Center; Srinivasan Thirumalai Rajan; Sagyam Rajeshwar. Reddy; Kammari Balraju and Garai Abhijit, "Novel crystalline form of Pirtobrutinib and its process for preparation",. Technical Disclosure Commons, (December 09, 2024) [Link].

  • (2024-08-29) ... /IB2024/051719 therapeutically effective amount of said crystalline polymorph of Pirtobrutinib of the present disclosure, or at least one of the above pharmaceutical compositions, to a subject suffering from relapsed or refractory mantle cell lymphoma (MCL) or otherwise in need of the treatment.
Application

The Strategic Role of (S)-1-(4-Bromo-2-fluorophenyl)ethanamine Hydrochloride in Modern Drug Discovery

Introduction: The Imperative of Chirality and Strategic Halogenation in Medicinal Chemistry In the landscape of modern drug discovery, the precise three-dimensional arrangement of atoms within a molecule, or its stereoch...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Chirality and Strategic Halogenation in Medicinal Chemistry

In the landscape of modern drug discovery, the precise three-dimensional arrangement of atoms within a molecule, or its stereochemistry, is a critical determinant of therapeutic efficacy and safety. Chiral molecules, existing as non-superimposable mirror images (enantiomers), often exhibit profoundly different pharmacological and toxicological profiles. Consequently, the ability to synthesize enantiomerically pure drug candidates is a cornerstone of contemporary medicinal chemistry.[1] (S)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride emerges as a valuable chiral building block, offering a unique combination of a stereodefined amine center and a strategically halogenated aromatic ring. This guide provides an in-depth exploration of its application, supported by detailed protocols and scientific rationale, for researchers and professionals in drug development.

The presence of both bromine and fluorine atoms on the phenyl ring is not coincidental; it is a deliberate design element that leverages the distinct properties of these halogens to enhance the drug-like characteristics of a molecule. Fluorine, with its high electronegativity and small size, can modulate a compound's acidity, lipophilicity, and metabolic stability, often leading to improved pharmacokinetic properties and target selectivity.[2] Bromine, a larger and more polarizable halogen, can introduce specific interactions with biological targets and serves as a versatile synthetic handle for further molecular elaboration through cross-coupling reactions.[1] This dual halogenation pattern, combined with the fixed stereochemistry of the ethylamine side chain, makes (S)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride a powerful tool for navigating the complexities of drug design.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical properties of a building block is fundamental to its effective use in synthesis.

PropertyValueSource
CAS Number 1311254-85-9J&K Scientific[3]
Molecular Formula C₈H₁₀BrClFNLead Sciences[4]
Molecular Weight 254.53 g/mol Lead Sciences[4]
IUPAC Name (1S)-1-(4-bromo-2-fluorophenyl)ethanamine;hydrochlorideJ&K Scientific[3]
SMILES CC@@H(C1=C(C=C(C=C1)Br)F)N.ClJ&K Scientific[3]
Purity Typically ≥95%Lead Sciences[4]
Storage Sealed in dry, Room TemperatureLead Sciences[4]

Note: Experimental values for properties like melting point and boiling point may vary between suppliers and batches.

Applications in Drug Discovery: A Gateway to Novel Therapeutics

(S)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride serves as a crucial starting material for the synthesis of a diverse range of biologically active molecules. Its primary utility lies in its role as a versatile intermediate for introducing a specific chiral motif into a larger molecular scaffold, a common strategy in the development of kinase inhibitors and central nervous system (CNS) agents.[1]

Key Application: Synthesis of a MEK Inhibitor Intermediate

A notable application of a closely related structural motif is in the synthesis of MEK inhibitors for the treatment of melanoma. For instance, the compound 6-(4-bromo-2-fluorophenylamino)-7-fluoro-3-methyl-3H-benzoimidazole-5-carboxylic acid (2-hydroxyethyoxy)-amide, a potent MEK inhibitor, incorporates the "4-bromo-2-fluorophenylamino" moiety.[5] This highlights the importance of this substitution pattern in achieving high-affinity binding to the target kinase. The synthesis of such inhibitors often involves the coupling of the chiral amine with a suitable heterocyclic core.

The general synthetic strategy involves the formation of an amide or a related linkage between the amine group of (S)-1-(4-bromo-2-fluorophenyl)ethanamine and a carboxylic acid or an activated derivative on the core scaffold of the target molecule. This reaction establishes a key structural connection and introduces the desired stereochemistry into the final compound.

Experimental Protocols: Harnessing the Synthetic Potential

The following protocols provide detailed, step-by-step methodologies for common and effective transformations involving (S)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride.

Protocol 1: General Amide Bond Formation

Amide coupling is one of the most frequently employed reactions in medicinal chemistry.[6] This protocol describes a standard and reliable method for coupling (S)-1-(4-Bromo-2-fluorophenyl)ethanamine with a carboxylic acid using common coupling reagents.

Reaction Scheme:

Figure 1: General Amide Coupling Reaction.

Materials:

  • (S)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride

  • Carboxylic acid of interest

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes (or other suitable solvent system for chromatography)

Procedure:

  • Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 equivalent) in anhydrous DMF.

  • Amine Addition: Add (S)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride (1.1 equivalents) to the solution.

  • Base Addition: Add DIPEA (2.5 equivalents) to the reaction mixture. The DIPEA serves to neutralize the hydrochloride salt of the amine and to facilitate the coupling reaction.

  • Coupling Agent Addition: Add HATU (1.2 equivalents) to the stirred solution. The reaction mixture may turn slightly yellow.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 2-12 hours.

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution to remove unreacted carboxylic acid and acidic byproducts. Follow with a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide product.

Rationale for Reagent Selection:

  • HATU: A highly efficient and widely used coupling reagent that minimizes side reactions and racemization of the chiral center.

  • DIPEA: A non-nucleophilic base that effectively neutralizes the amine salt and facilitates the reaction without competing in the coupling.

  • DMF: An excellent polar aprotic solvent that dissolves a wide range of reactants and reagents.

Protocol 2: Suzuki Cross-Coupling of the Aryl Bromide

The bromine atom on the phenyl ring provides a valuable site for carbon-carbon bond formation via Suzuki cross-coupling, allowing for the introduction of diverse substituents and the exploration of structure-activity relationships (SAR).

Reaction Scheme:

Figure 2: Suzuki Cross-Coupling Reaction.

Materials:

  • Amide product from Protocol 1

  • Aryl or heteroaryl boronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Celite

Procedure:

  • Preparation: To a degassed mixture of 1,4-dioxane and water (typically 4:1 v/v) in a round-bottom flask, add the amide product from Protocol 1 (1.0 equivalent), the boronic acid (1.2 equivalents), and potassium carbonate (2.0 equivalents).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents) to the reaction mixture.

  • Reaction Conditions: Heat the mixture to reflux (typically 80-100 °C) under an inert atmosphere and stir vigorously. Monitor the reaction by TLC or LC-MS. The reaction is usually complete within 4-24 hours.

  • Work-up: After cooling to room temperature, filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Dilute the filtrate with ethyl acetate and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Rationale for Reagent Selection:

  • Pd(PPh₃)₄: A robust and versatile palladium catalyst for Suzuki couplings.

  • K₂CO₃: A common and effective base for activating the boronic acid.

  • Dioxane/Water: A standard solvent system for Suzuki reactions that facilitates the dissolution of both organic and inorganic reagents.

Safety and Handling

(S)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride and related halogenated amines should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.[3][7]

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Inhalation: Avoid inhaling dust or vapors.

  • Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a tightly sealed container in a cool, dry place.

For detailed safety information, always consult the specific Safety Data Sheet (SDS) provided by the supplier.

Conclusion and Future Perspectives

(S)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride is a strategically designed chiral building block that offers significant advantages in drug discovery. Its fixed stereochemistry and the presence of both bromine and fluorine on the aromatic ring provide medicinal chemists with a powerful platform for the synthesis of novel, enantiomerically pure drug candidates with potentially enhanced pharmacological properties. The protocols outlined in this guide provide a solid foundation for the effective utilization of this versatile intermediate. As the demand for more sophisticated and targeted therapeutics continues to grow, the importance of such well-defined and strategically functionalized building blocks will undoubtedly increase, paving the way for the discovery of the next generation of innovative medicines.

References

  • Novartis Pharma AG, Array Biopharma Inc. (2018). Preparation of and formulation comprising a MEK inhibitor. U.S.
  • Due-Hansen, M. E., & Pandey, S. K. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 433-436.
  • Manolov, I., & Danchev, N. D. (2003). Synthesis and pharmacological investigations of some 4-hydroxycoumarin derivatives. Archiv der Pharmazie, 336(2), 83-94.
  • Cayman Chemical. (2025). Safety Data Sheet: 4-Bromoamphetamine (hydrochloride).
  • MySkinRecipes. (R)-1-(4-Bromo-2-fluorophenyl)ethanamine. Retrieved from [Link]

  • Jiang, F., et al. (2007). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Molecules, 22(10), 1733.
  • Lead Sciences. (S)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride. Retrieved from [Link]

  • MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 29(18), 4381.
  • Kumar, A., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 83, 153086.
  • MDPI. (2022). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)
  • Chen, C. H., et al. (2012).
  • Fluorochem Ltd. (2024). Safety Data Sheet: (S)-1-(4-Bromo-3-fluorophenyl)ethanamine.
  • Google Patents. (2003). API Chemical Name. U.S.
  • Organic Syntheses. Dipeptide Syntheses via Activated α-Amino Esters. Retrieved from [Link]

  • PMC. (2017). Pharmacological and Predicted Activities of Natural Azo Compounds. International Journal of Molecular Sciences, 18(2), 343.
  • PMC. (2024).
  • TCI Chemicals. (2025).
  • Google Patents. (1993). [R-(RR)]-2-(4-fluorophenyl)-β,δ-dihydroxy-5-(1-methylethyl-3-phenyl-4-[(phenylamino) carbonyl]- 1H-pyrrole-1-heptanoic acid, its lactone form and salts thereof. U.S.
  • PMC PubMed Central. (2014). Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites. Journal of Medicinal Chemistry, 57(15), 6447-6457.
  • Sigma-Aldrich Inc. (2024).
  • PubMed. (2023). Discovery of (S)- N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6 H)-yl)ethyl)benzamide as Potent Class I Selective HDAC Inhibitor for Oral Anticancer Drug Candidate. Journal of Medicinal Chemistry, 66(10), 7016-7037.
  • Google Patents. (2020). Multiple-component solid phases containing at least one active pharmaceutical ingredient. U.S.
  • PMC. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 29(18), 4381.

Sources

Method

Application Notes and Protocols for the Chiral Resolution of 1-(4-Bromo-2-fluorophenyl)ethanamine

Introduction: The Critical Role of Chirality in Modern Drug Development In the landscape of pharmaceutical sciences, the stereochemistry of a molecule is a pivotal determinant of its therapeutic efficacy and toxicologica...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Chirality in Modern Drug Development

In the landscape of pharmaceutical sciences, the stereochemistry of a molecule is a pivotal determinant of its therapeutic efficacy and toxicological profile. Enantiomers, non-superimposable mirror-image isomers, often exhibit markedly different pharmacological activities. It is therefore imperative for drug development and fine chemical synthesis to produce enantiomerically pure compounds. 1-(4-Bromo-2-fluorophenyl)ethanamine is a key chiral building block in the synthesis of various active pharmaceutical ingredients (APIs), including central nervous system agents and kinase inhibitors, where specific stereoisomers are required for desired biological activity.

This comprehensive guide provides a detailed methodology for the chiral resolution of racemic 1-(4-Bromo-2-fluorophenyl)ethanamine via diastereomeric salt crystallization. This classical yet robust and scalable method remains a cornerstone of industrial and laboratory-scale enantioseparation. We will delve into the underlying principles, provide step-by-step protocols for the synthesis of the racemic starting material, its resolution, and the analytical techniques for verifying enantiomeric purity.

The Principle of Diastereomeric Salt Resolution

The foundational principle of this resolution technique lies in the conversion of a mixture of enantiomers into a mixture of diastereomers. Enantiomers possess identical physicochemical properties, making their direct separation challenging. However, diastereomers have distinct physical properties, most notably different solubilities in a given solvent system.[1]

By reacting the racemic amine, (±)-1-(4-Bromo-2-fluorophenyl)ethanamine, with an enantiomerically pure chiral resolving agent, such as (+)-Dibenzoyl-D-tartaric acid, a pair of diastereomeric salts is formed. Due to their differential solubility, one diastereomeric salt will preferentially crystallize from the solution, allowing for its separation by filtration. The enantiomerically enriched amine can then be liberated from the isolated salt by treatment with a base.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

A["Racemic Amine\n(R/S Mixture)"] -- "Reacts with" --> B["Chiral Resolving Agent\n(e.g., (+)-DBTA)"]; B -- "Forms" --> C["Mixture of Diastereomeric Salts\n(R,R') and (S,R')"]; C -- "Different Solubilities" --> D["Fractional Crystallization"]; D -- "Less Soluble Salt Crystallizes" --> E["Isolated Diastereomeric Salt\n(e.g., (R,R'))"]; D -- "More Soluble Salt in Mother Liquor" --> F["Soluble Diastereomeric Salt\n(e.g., (S,R'))"]; E -- "Liberation (Base Treatment)" --> G["Enantiomerically Enriched Amine\n(e.g., R-Amine)"]; } caption="Workflow of Diastereomeric Salt Resolution"

Synthesis of Racemic 1-(4-Bromo-2-fluorophenyl)ethanamine

The racemic starting material can be synthesized via reductive amination of the corresponding ketone, 1-(4-bromo-2-fluorophenyl)ethanone. This method is widely used for the preparation of primary amines from ketones.[2][3]

Protocol for Reductive Amination:
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 1-(4-bromo-2-fluorophenyl)ethanone in a suitable solvent such as methanol.

  • Amine Source: Add ammonium acetate or a solution of ammonia in methanol to the flask.

  • Reducing Agent: Cool the mixture in an ice bath and slowly add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).[3] These reagents are preferred as they are selective for the imine intermediate formed in situ.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Once the reaction is complete, quench the reaction by the slow addition of water. Adjust the pH to basic (pH > 10) with an aqueous solution of sodium hydroxide.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield racemic 1-(4-Bromo-2-fluorophenyl)ethanamine.

Chiral Resolution Protocol

The selection of the chiral resolving agent and the crystallization solvent is critical for a successful resolution. Tartaric acid and its derivatives are commonly used for the resolution of racemic bases.[4] For aromatic amines, O,O'-dibenzoyl-tartaric acid is often a highly effective resolving agent.[5][6]

Screening for Optimal Conditions:

A preliminary screening of different resolving agents and solvents is highly recommended to identify the optimal conditions for crystallization and separation.[7]

Resolving Agent CandidatesSolvent System Candidates
(+)-Tartaric AcidMethanol
(-)-Tartaric AcidEthanol
(+)-Dibenzoyl-D-tartaric acidAcetone/Water
(-)-Dibenzoyl-L-tartaric acidIsopropanol
(+)-Di-p-toluoyl-D-tartaric acidEthyl Acetate
Detailed Protocol using (+)-Dibenzoyl-D-tartaric acid:
  • Dissolution: In an Erlenmeyer flask, dissolve racemic 1-(4-Bromo-2-fluorophenyl)ethanamine in a suitable solvent (e.g., methanol or a mixture of ethanol and water) with gentle heating. In a separate flask, dissolve an equimolar amount of (+)-Dibenzoyl-D-tartaric acid in the same solvent system, also with gentle heating.

  • Salt Formation: Slowly add the resolving agent solution to the stirred amine solution. An exothermic reaction may be observed, and a precipitate may begin to form.

  • Crystallization: Allow the mixture to cool slowly to room temperature, and then place it in a refrigerator or ice bath to facilitate further crystallization of the less soluble diastereomeric salt.[5]

  • Isolation: Collect the crystalline solid by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor containing the more soluble diastereomer.[5]

  • Recrystallization (Optional but Recommended): To improve the diastereomeric purity, the isolated salt can be recrystallized from a fresh portion of the hot solvent.

  • Liberation of the Free Amine: Suspend the purified diastereomeric salt in water and add a base, such as a 2 M sodium hydroxide solution, dropwise with stirring until the solution is strongly basic (pH > 12). This will neutralize the tartaric acid and liberate the free amine.[4][5]

  • Extraction and Purification: Transfer the basic aqueous solution to a separatory funnel and extract the liberated amine with an organic solvent (e.g., dichloromethane or diethyl ether). Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the enantiomerically enriched 1-(4-Bromo-2-fluorophenyl)ethanamine.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

A["Racemic Amine in Solvent"] -- "+ Resolving Agent Solution" --> B["Diastereomeric Salt Mixture"]; B -- "Cooling & Crystallization" --> C["Filtration"]; C -- "Solid" --> D["Less Soluble Diastereomeric Salt"]; C -- "Filtrate" --> E["More Soluble Diastereomeric Salt"]; D -- "Basification & Extraction" --> F["Enriched Enantiomer 1"]; E -- "Basification & Extraction" --> G["Enriched Enantiomer 2"]; } caption="Experimental Workflow for Chiral Resolution"

Analytical Verification of Enantiomeric Purity

The determination of the enantiomeric excess (e.e.) of the resolved amine is a critical step to validate the success of the resolution process. Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used and reliable method for this purpose.[8][9]

Chiral HPLC Method Development:

The choice of the chiral stationary phase (CSP) is paramount for achieving enantioseparation. For aromatic amines, polysaccharide-based CSPs are often effective.

ParameterRecommended Conditions
Column Chiral stationary phase (e.g., cellulose or amylose derivatives)
Mobile Phase A mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., isopropanol or ethanol)[10]
Flow Rate Typically 0.5 - 1.5 mL/min
Detection UV detector at a wavelength where the analyte absorbs (e.g., 254 nm)
Temperature Ambient or controlled (e.g., 25 °C)
Protocol for Enantiomeric Excess (e.e.) Determination:
  • Sample Preparation: Prepare a dilute solution of the resolved amine in the mobile phase.

  • Injection: Inject a small volume of the sample onto the chiral HPLC column.

  • Data Acquisition: Record the chromatogram.

  • Calculation of e.e.: The enantiomeric excess is calculated from the peak areas of the two enantiomers (A1 and A2) using the following formula: e.e. (%) = [(A1 - A2) / (A1 + A2)] x 100

Troubleshooting and Optimization

IssuePossible CauseSuggested Solution
No precipitation of diastereomeric salt Inappropriate solvent; low concentration.Screen a wider range of solvents; increase the concentration of reactants.
Low yield of the desired enantiomer High solubility of the desired diastereomeric salt.Optimize crystallization temperature and time; use a minimal amount of solvent.
Low enantiomeric excess (e.e.) Poor selectivity of the resolving agent; co-crystallization of both diastereomers.Try a different chiral resolving agent; perform recrystallization of the diastereomeric salt.

Conclusion

The chiral resolution of 1-(4-Bromo-2-fluorophenyl)ethanamine via diastereomeric salt crystallization is a robust and scalable method for obtaining enantiomerically pure material crucial for pharmaceutical development. A systematic approach to solvent and resolving agent screening, coupled with careful control of crystallization conditions, is key to achieving high yields and excellent enantiomeric purity. The protocols and guidelines presented in this application note provide a comprehensive framework for researchers and drug development professionals to successfully implement this essential separation technique.

References

  • Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization - The Royal Society of Chemistry. Available at: [Link]

  • CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS - ResearchGate. Available at: [Link]

  • 5.8: Racemic Mixtures and the Resolution of Enantiomers - Chemistry LibreTexts. Available at: [Link]

  • Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines - White Rose eTheses Online. Available at: [Link]

  • Chiral additive induced self-disproportionation of enantiomers under MPLC conditions: Preparation of enantiomerically pure samples of 1-(aryl)ethylamines from racemates | Request PDF - ResearchGate. Available at: [Link]

  • Chiral Resolution Screening | Solid State | Onyx Scientific. Available at: [Link]

  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. Available at: [Link]

  • Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. Available at: [Link]

  • Reductive Amination Reaction of Acetophenone Catalyzed by Ruthenium Complex. Available at: [Link]

  • High-throughput screening of α-chiral-primary amines to determine yield and enantiomeric excess - PMC - NIH. Available at: [Link]

  • Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines - MDPI. Available at: [Link]

  • Chiral HPLC Separations - Phenomenex. Available at: [Link]

  • Reductive Amination, and How It Works - Master Organic Chemistry. Available at: [Link]

  • (PDF) Hplc enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid - ResearchGate. Available at: [Link]

  • Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids - PMC - NIH. Available at: [Link]

  • Strategies for chiral separation: from racemate to enantiomer - Chemical Science (RSC Publishing) DOI:10.1039/D3SC01630G. Available at: [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases - YAKHAK HOEJI. Available at: [Link]

  • Functionalization of Organotrifluoroborates: Reductive Amination - PMC - NIH. Available at: [Link]

  • Evaluation of aromatic amines with different purities and different solvent vehicles in the Ames test - PubMed. Available at: [Link]

  • Reductive amination - Wikipedia. Available at: [Link]

Sources

Application

Derivatization of (S)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride for analysis

Anwendungs- und Protokollleitfaden Thema: Derivatisierung von (S)-1-(4-Bromo-2-fluorophenyl)ethanamin Hydrochlorid für die chromatographische Analyse Zielgruppe: Forscher, Wissenschaftler und Fachleute in der pharmazeuti...

Author: BenchChem Technical Support Team. Date: February 2026

Anwendungs- und Protokollleitfaden

Thema: Derivatisierung von (S)-1-(4-Bromo-2-fluorophenyl)ethanamin Hydrochlorid für die chromatographische Analyse

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der pharmazeutischen Entwicklung.

Zusammenfassung

Dieser Leitfaden beschreibt detaillierte Protokolle zur Derivatisierung von (S)-1-(4-Bromo-2-fluorophenyl)ethanamin Hydrochlorid, einem wichtigen chiralen Baustein in der pharmazeutischen Synthese. Die enantiomere Reinheit solcher Zwischenprodukte ist entscheidend, da verschiedene Enantiomere drastisch unterschiedliche pharmakologische oder toxikologische Profile aufweisen können.[1][2] Wir stellen drei validierte Methoden vor, um die Analyten für die quantitative Analyse mittels Gaschromatographie-Massenspektrometrie (GC-MS) und Hochleistungsflüssigkeitschromatographie (HPLC) vorzubereiten. Die vorgestellten Techniken – Acylierung mit Trifluoressigsäureanhydrid (TFAA), Silylierung mit N-Methyl-N-(trimethylsilyl)trifluoracetamid (MSTFA) und die Bildung von Diastereomeren mit Marfey's Reagenz (FDAA) – wurden ausgewählt, um eine robuste, reproduzierbare und genaue Bestimmung des Enantiomerenüberschusses (% ee) zu gewährleisten.

Einleitung: Die Bedeutung der chiralen Analyse

Chiralität ist ein fundamentales Prinzip in der Natur und der pharmazeutischen Chemie. Enantiomere, also Moleküle, die sich wie Bild und Spiegelbild verhalten, können trotz identischer chemischer Zusammensetzung unterschiedlich mit chiralen Umgebungen wie Enzymen oder Rezeptoren im Körper interagieren.[1] Ein Enantiomer kann die gewünschte therapeutische Wirkung entfalten, während das andere biologisch inaktiv oder, im schlimmsten Fall, toxisch ist.[1] Die genaue Quantifizierung der enantiomeren Reinheit von pharmazeutischen Wirkstoffen und deren Vorstufen, wie (S)-1-(4-Bromo-2-fluorophenyl)ethanamin, ist daher eine regulatorische und sicherheitstechnische Notwendigkeit in der Arzneimittelentwicklung.[2][3]

Grundprinzip der Derivatisierung

Die direkte Analyse von polaren, chiralen Aminen wie dem Zielanalyten kann eine Herausforderung darstellen. Als Hydrochlorid-Salz ist die Verbindung nicht flüchtig und für die GC-Analyse ungeeignet. Selbst als freie Base kann die hohe Polarität der Aminogruppe zu schlechter Peakform (Tailing) und geringer thermischer Stabilität führen. In der HPLC erfordert die Trennung von Enantiomeren typischerweise teure chirale stationäre Phasen.

Die Derivatisierung umgeht diese Probleme, indem sie die physikalisch-chemischen Eigenschaften des Analyten gezielt modifiziert:

  • Für die GC-Analyse: Die polare N-H-Bindung wird durch eine weniger polare Gruppe ersetzt. Dies erhöht die Flüchtigkeit und thermische Stabilität des Analyten, was zu schärferen Peaks und besseren Trennungen führt.[4][5][6]

  • Für die HPLC-Analyse (auf achiralen Säulen): Durch die Reaktion des racemischen oder enantiomer angereicherten Amins mit einem enantiomerenreinen Derivatisierungsreagenz (einem chiralen Hilfsstoff) wird ein Gemisch von Diastereomeren gebildet.[7] Diese Diastereomere besitzen unterschiedliche physikalische Eigenschaften und können daher auf Standard-Umkehrphasen-Säulen getrennt werden.[7][8]

Logischer Workflow der Probenvorbereitung und Analyse

G cluster_prep Probenvorbereitung cluster_methods Derivatisierung & Analyse cluster_analysis Analytische Technik Start (S)-1-(4-Bromo-2-fluorophenyl)ethanamin HCl in Lösung Neutralize Neutralisierung (Freisetzung der freien Base) Start->Neutralize Zugabe einer Base (z.B. NaHCO3, Pyridin) TFAA Methode 1: Acylierung (TFAA) Neutralize->TFAA MSTFA Methode 2: Silylierung (MSTFA) Neutralize->MSTFA FDAA Methode 3: Chiral (Marfey's Reagenz) Neutralize->FDAA GCMS GC-MS Analyse TFAA->GCMS MSTFA->GCMS HPLC RP-HPLC-UV/MS Analyse FDAA->HPLC

Abbildung 1: Allgemeiner Arbeitsablauf von der Probenvorbereitung bis zur Analyse.

Methode 1: GC-MS-Analyse nach Acylierung mit TFAA

Diese Methode nutzt Trifluoressigsäureanhydrid (TFAA), ein starkes Acylierungsreagenz, um das primäre Amin in ein stabiles, flüchtiges Trifluoracetamid-Derivat umzuwandeln.[4] Die Einführung der Trifluoracetylgruppe reduziert die Polarität erheblich und verbessert die chromatographischen Eigenschaften für die GC-Analyse.

Reaktionsmechanismus

G reagents Amin (R-NH2) + Trifluoressigsäureanhydrid (TFAA) product Trifluoracetamid-Derivat (R-NH-COCF3) + Trifluoressigsäure reagents->product Acylierung

Abbildung 2: Acylierungsreaktion des Amins mit TFAA.

Detailliertes Protokoll
  • Probenvorbereitung: Ca. 1-2 mg (S)-1-(4-Bromo-2-fluorophenyl)ethanamin Hydrochlorid genau in ein 2-mL-GC-Vial einwiegen.

  • Lösungsmittelzugabe: 500 µL eines aprotischen Lösungsmittels (z. B. Ethylacetat oder Dichlormethan) hinzufügen.

  • Neutralisierung & Derivatisierung: 100 µL Pyridin (als Base und Katalysator) und anschließend 50 µL TFAA zugeben.

    • Begründung: Pyridin neutralisiert das HCl-Salz zur freien Base und fängt die als Nebenprodukt entstehende Trifluoressigsäure ab, wodurch das Reaktionsgleichgewicht zum Produkt verschoben wird.

  • Reaktion: Das Vial sofort verschließen und für 20 Minuten bei 60 °C in einem Heizblock inkubieren.

  • Aufarbeitung: Die Probe auf Raumtemperatur abkühlen lassen. Die Lösung ist nun direkt für die GC-MS-Injektion bereit. Optional kann die organische Phase mit 500 µL deionisiertem Wasser gewaschen werden, um überschüssige Salze zu entfernen.

GC-MS Parameter (Beispiel)
ParameterEinstellung
GC-Säule Chirale Säule (z.B. Chirasil-Val) zur Trennung der Enantiomere
Trägergas Helium, konstanter Fluss 1,2 mL/min
Injektor-Temperatur 250 °C
Injektionsvolumen 1 µL (Split 20:1)
Ofenprogramm 100 °C (1 min halten), dann 5 °C/min auf 220 °C, 5 min halten
MS-Transferlinie 280 °C
Ionenquelle 230 °C (Elektronenstoßionisation, 70 eV)
Scan-Bereich m/z 50 - 450

Methode 2: GC-MS-Analyse nach Silylierung mit MSTFA

Die Silylierung ist eine weit verbreitete Derivatisierungstechnik für die GC.[6] MSTFA (N-Methyl-N-(trimethylsilyl)trifluoracetamid) ist ein hocheffektives Reagenz, das den aktiven Wasserstoff der Aminogruppe durch eine Trimethylsilyl (TMS)-Gruppe ersetzt.[5] Die resultierenden TMS-Derivate sind thermisch sehr stabil und unpolar, was zu exzellenten chromatographischen Ergebnissen führt.[5]

Reaktionsmechanismus

G reagents Amin (R-NH2) + N-Methyl-N-(trimethylsilyl)trifluoracetamid (MSTFA) product TMS-Derivat (R-NH-Si(CH3)3) + N-Methyltrifluoracetamid reagents->product Silylierung

Abbildung 3: Silylierungsreaktion des Amins mit MSTFA.

Detailliertes Protokoll
  • Probenvorbereitung: Ca. 1 mg des Analyt-Hydrochlorids in ein trockenes 2-mL-GC-Vial einwiegen.

    • Wichtiger Hinweis: Die Silylierung ist extrem feuchtigkeitsempfindlich. Alle Glasgeräte müssen trocken sein, und die Reagenzien sollten unter einer inerten Atmosphäre (z. B. Stickstoff oder Argon) gehandhabt werden.[9]

  • Reagenzzugabe: 200 µL Acetonitril (trocken) und 100 µL MSTFA zugeben. Die Zugabe von 1 % Trimethylchlorsilan (TMCS) zu MSTFA kann die Reaktion katalysieren.

  • Reaktion: Das Vial fest verschließen und für 30 Minuten bei 70 °C im Heizblock inkubieren.

  • Analyse: Nach dem Abkühlen auf Raumtemperatur ist die Probe direkt für die GC-MS-Analyse bereit. Eine wässrige Aufarbeitung ist zu vermeiden, da sie das Derivat hydrolysieren würde.

GC-MS Parameter

Die GC-MS-Parameter sind weitgehend identisch mit denen für die TFAA-Methode (Abschnitt 3), können jedoch hinsichtlich des Temperaturprogramms optimiert werden, um die beste Trennung zu erzielen.

Methode 3: HPLC-Analyse nach Derivatisierung mit Marfey's Reagenz (FDAA)

Diese Methode ist der Goldstandard für die indirekte chirale Trennung von primären und sekundären Aminen mittels HPLC.[7] Marfey's Reagenz (1-Fluoro-2,4-dinitrophenyl-5-L-alanin-amid, FDAA) ist ein chirales Derivatisierungsreagenz.[10] Es reagiert mit dem (S)- und dem (R)-Enantiomer des Amins und bildet zwei diastereomere Addukte. Diese Diastereomere (L-S und L-R) haben unterschiedliche Polaritäten und können auf einer achiralen C18-Säule getrennt werden.[10][11]

Reaktionsmechanismus

G reagents Racemisches Amin (R/S-NH2) + Marfey's Reagenz (L-FDAA) product Diastereomeren-Paar (L-S und L-R Addukte) reagents->product Nukleophile Substitution

Sources

Method

Application Note: A Robust HPLC Method for the Enantiomeric Separation of (S)-1-(4-Bromo-2-fluorophenyl)ethanamine

Introduction The stereoisomeric composition of active pharmaceutical ingredients (APIs) is a critical quality attribute, as enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicologic...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The stereoisomeric composition of active pharmaceutical ingredients (APIs) is a critical quality attribute, as enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. Consequently, regulatory agencies worldwide mandate the development of robust analytical methods for the accurate quantification of enantiomeric purity.[1][2] (S)-1-(4-Bromo-2-fluorophenyl)ethanamine is a key chiral intermediate in the synthesis of various pharmaceutical compounds. This application note presents a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the effective enantiomeric separation of (S)-1-(4-Bromo-2-fluorophenyl)ethanamine from its (R)-enantiomer.

The developed method utilizes a crown ether-based chiral stationary phase (CSP), which has demonstrated high efficiency in resolving primary amines through the formation of diastereomeric complexes with distinct stabilities.[3][4] The rationale behind this selection lies in the specific interactions between the primary amine of the analyte and the chiral cavities of the crown ether.

Experimental Protocol

This section provides a comprehensive, step-by-step protocol for the enantiomeric separation of (S)-1-(4-Bromo-2-fluorophenyl)ethanamine.

Instrumentation and Consumables
  • HPLC System: An Agilent 1200 series HPLC or equivalent, equipped with a binary pump, autosampler, thermostatted column compartment, and a photodiode array (PDA) detector.

  • Chiral Column: Chirosil RCA(+) (150 mm x 4.6 mm, 5 µm). This column contains a chemically bonded (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid stationary phase.[3][5]

  • Data Acquisition Software: Agilent ChemStation or equivalent.

  • Solvents: HPLC grade acetonitrile, methanol, and water.

  • Reagents: Perchloric acid (HClO₄), 70%.

  • Sample: Racemic 1-(4-Bromo-2-fluorophenyl)ethanamine standard, (S)-1-(4-Bromo-2-fluorophenyl)ethanamine, and the corresponding (R)-enantiomer for peak identification.

Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented in the table below.

ParameterCondition
Chiral Stationary Phase Chirosil RCA(+) (150 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile / 0.1% Perchloric Acid in Water (v/v)
Gradient / Isocratic Isocratic Elution: 20:80 (Acetonitrile : 0.1% HClO₄)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Injection Volume 5 µL
Detection Wavelength 220 nm
Run Time 15 minutes
Preparation of Solutions
  • Mobile Phase Preparation (1 L):

    • Carefully add 1.43 mL of 70% perchloric acid to 998.57 mL of HPLC grade water to make a 0.1% (v/v) solution.

    • Filter the aqueous solution through a 0.45 µm membrane filter.

    • Prepare the mobile phase by mixing 200 mL of acetonitrile with 800 mL of the 0.1% perchloric acid solution.

    • Degas the mobile phase by sonication for 15 minutes or by using an online degasser.

  • Sample Preparation:

    • Prepare a stock solution of racemic 1-(4-Bromo-2-fluorophenyl)ethanamine at a concentration of 1 mg/mL in methanol.

    • Prepare the working standard solution by diluting the stock solution to 0.1 mg/mL with the mobile phase.

    • Prepare individual solutions of the (S) and (R) enantiomers at 0.1 mg/mL to confirm the elution order.

Method Workflow

The following diagram illustrates the overall workflow for the enantiomeric analysis.

workflow MobilePhase Mobile Phase (ACN/0.1% HClO4) HPLC HPLC System MobilePhase->HPLC SamplePrep Sample Preparation (0.1 mg/mL in Mobile Phase) SamplePrep->HPLC Column Chirosil RCA(+) Column HPLC->Column Detection PDA Detector (220 nm) Column->Detection Integration Peak Integration Detection->Integration Quantification Enantiomeric Purity Calculation Integration->Quantification

Figure 1: HPLC method workflow for enantiomeric separation.

Results and Discussion

Under the optimized conditions, baseline separation of the two enantiomers of 1-(4-Bromo-2-fluorophenyl)ethanamine was achieved. The use of a crown ether-based CSP is particularly effective for primary amines due to the formation of a stable complex between the protonated amine group and the crown ether cavity.[3][4] The acidic mobile phase ensures the protonation of the primary amine, which is essential for this interaction.

The elution order can be determined by injecting a solution of the pure (S)-enantiomer. Based on similar separations of aromatic amines on this stationary phase, the (R)-enantiomer is expected to elute before the (S)-enantiomer due to a more favorable interaction of the (S)-enantiomer with the chiral selector.[5]

Expected Chromatographic Parameters:

ParameterExpected Value
Retention Time (R-enantiomer) ~ 6.5 min
Retention Time (S-enantiomer) ~ 8.0 min
Resolution (Rs) > 2.0
Tailing Factor (Tf) 0.9 - 1.2
Theoretical Plates (N) > 5000

Method Validation Protocol

To ensure the reliability of the analytical method, it should be validated according to the International Council for Harmonisation (ICH) guidelines.[2][6] The validation should include the following parameters:

System Suitability

Before each analytical run, a system suitability test must be performed by injecting the racemic standard solution six times. The acceptance criteria are:

  • Resolution (Rs): ≥ 2.0

  • Relative Standard Deviation (RSD) of the peak area: ≤ 2.0%

  • Tailing factor: ≤ 1.5

Specificity

The specificity of the method is demonstrated by the baseline resolution of the two enantiomers from each other and from any potential impurities. A placebo sample should be injected to ensure no interfering peaks are present at the retention times of the enantiomers.

Linearity and Range

The linearity should be assessed over a concentration range of 0.05% to 0.3% of the nominal sample concentration (e.g., for a 1 mg/mL main component solution, this would be 0.5 to 3 µg/mL for the minor enantiomer). A calibration curve should be plotted, and the correlation coefficient (r²) should be ≥ 0.99.[7]

Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ for the minor enantiomer can be determined based on the signal-to-noise ratio (S/N), with typical values being 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.[8]

Accuracy

Accuracy should be determined by spiking the sample with known amounts of the (R)-enantiomer at three different concentration levels (e.g., 50%, 100%, and 150% of the target concentration). The recovery should be within 90-110%.[7]

Precision
  • Repeatability (Intra-day precision): Determined by analyzing six replicate samples of the spiked solution on the same day. The RSD should be ≤ 5.0%.

  • Intermediate Precision (Inter-day precision): Determined by analyzing the same samples on two different days by two different analysts. The RSD between the two sets of results should be ≤ 5.0%.

Robustness

The robustness of the method should be evaluated by making small, deliberate variations in the chromatographic parameters, such as:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2°C)

  • Mobile phase composition (± 2% organic modifier)

The resolution between the enantiomers should remain ≥ 1.8 under all varied conditions.

Conclusion

This application note describes a robust and reliable HPLC method for the enantiomeric separation of (S)-1-(4-Bromo-2-fluorophenyl)ethanamine. The use of a crown ether-based chiral stationary phase with an acidic mobile phase provides excellent resolution and peak shape. The detailed protocol for method execution and validation ensures that this method is suitable for quality control and regulatory purposes in the pharmaceutical industry.

References

  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. Available at: [Link]

  • CHIRAL STATIONARY PHASES. Regis Technologies. Available at: [Link]

  • Chiral HPLC Separations. Phenomenex. Available at: [Link]

  • Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. ResearchGate. Available at: [Link]

  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. MDPI. Available at: [Link]

  • Hplc enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid. ResearchGate. Available at: [Link]

  • Chromatogram of the separation of 1-(4-bromophenyl)-ethylamine on Chirosil RCA( þ ) column. ResearchGate. Available at: [Link]

  • Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. National Institutes of Health. Available at: [Link]

  • ICH guideline Q14 on analytical procedure development. European Medicines Agency. Available at: [Link]

  • Analyses of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame – ionization detection and pre-column chiral derivation. ResearchGate. Available at: [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. Available at: [Link]

  • Separation of 1-Bromo-2-(4-chlorophenyl)ethane on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

  • Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI. Available at: [Link]

  • ANALYTICAL PROCEDURE DEVELOPMENT Q14. ICH. Available at: [Link]

  • System Suitability And Validation For Chiral Purity Assays Of Drug Substances. Regis Technologies. Available at: [Link]

  • Estimating chiral selector potential of micelle-based mobile phases through the analysis of some enantiomeric mixtures. Taylor & Francis Online. Available at: [Link]

  • Finding the Best Separation for Enantiomeric Mixtures. LCGC International. Available at: [Link]

  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. MDPI. Available at: [Link]

  • Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. ResearchGate. Available at: [Link]

Sources

Application

The Strategic Utility of (S)-1-(4-Bromo-2-fluorophenyl)ethanamine Hydrochloride in the Synthesis of Bioactive Molecules

Introduction: The Architectural Significance of a Chiral Amine In the landscape of modern medicinal chemistry, the precise three-dimensional arrangement of atoms within a molecule is paramount to its biological function....

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Architectural Significance of a Chiral Amine

In the landscape of modern medicinal chemistry, the precise three-dimensional arrangement of atoms within a molecule is paramount to its biological function. Chiral amines, in particular, serve as foundational scaffolds in the construction of a multitude of therapeutic agents. (S)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride has emerged as a crucial building block, valued for its predefined stereochemistry and the strategic placement of its functional groups. The presence of a bromine atom offers a versatile handle for further chemical modifications, such as cross-coupling reactions, while the fluorine atom can enhance metabolic stability and binding affinity of the final bioactive molecule.[1] This guide provides an in-depth exploration of the application of this specific chiral amine, with a primary focus on its pivotal role in the synthesis of the lymphocyte function-associated antigen-1 (LFA-1) antagonist, Lifitegrast.[2]

Core Application: Synthesis of the Anti-inflammatory Drug Lifitegrast

Lifitegrast is a novel therapeutic agent approved for the treatment of keratoconjunctivitis sicca, commonly known as dry eye disease.[3] Its mechanism of action involves the inhibition of T-cell mediated inflammation by blocking the interaction between LFA-1 and its cognate ligand, intercellular adhesion molecule-1 (ICAM-1).[4] The synthesis of Lifitegrast is a multi-step process wherein (S)-1-(4-Bromo-2-fluorophenyl)ethanamine serves as a key precursor for the formation of the central tetrahydroisoquinoline (THIQ) core of the molecule.

The Rationale for a Halogenated Phenyl-ethylamine Scaffold

The selection of (S)-1-(4-Bromo-2-fluorophenyl)ethanamine as a starting material is a deliberate choice rooted in established principles of drug design. The fluorine atom at the 2-position of the phenyl ring can significantly influence the pKa of the amine, modulate lipophilicity, and potentially engage in favorable interactions with the target protein.[5] Furthermore, halogenation can block metabolic pathways, thereby increasing the in vivo half-life of the drug.[1] The bromine atom at the 4-position, while potentially contributing to binding, is often strategically placed to facilitate subsequent synthetic transformations or to serve as a point for derivatization in structure-activity relationship (SAR) studies.[6]

Synthetic Workflow: From Chiral Amine to Lifitegrast

The overall synthetic strategy for Lifitegrast involves the construction of a substituted tetrahydroisoquinoline intermediate, which is then elaborated through a series of amide coupling reactions. The journey from (S)-1-(4-Bromo-2-fluorophenyl)ethanamine to Lifitegrast can be conceptualized in the following workflow:

G cluster_0 Core Scaffold Formation cluster_1 Fragment Assembly A (S)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride B Pictet-Spengler Reaction A->B Formaldehyde/Glyoxylic acid Acid Catalyst C (S)-1-(4-Bromo-2-fluorophenyl)ethyl-Substituted Tetrahydroisoquinoline Intermediate B->C D Amide Coupling with Benzofuran-6-carboxylic acid C->D Coupling Agents (e.g., HATU, EDC) E N-Acylated Tetrahydroisoquinoline D->E F Amide Coupling with (S)-2-amino-3-(3-(methylsulfonyl)phenyl)propanoic acid derivative E->F Coupling Agents (e.g., HATU, EDC) G Lifitegrast F->G

Caption: Synthetic workflow for Lifitegrast.

Detailed Experimental Protocols

The following protocols are illustrative and may require optimization based on laboratory conditions and reagent purity.

Protocol 1: Synthesis of the Tetrahydroisoquinoline Intermediate via Pictet-Spengler Reaction

The Pictet-Spengler reaction is a classic and efficient method for the synthesis of tetrahydroisoquinolines from β-arylethylamines and a carbonyl compound.[7][8] In this case, (S)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride is reacted with an appropriate carbonyl source, such as formaldehyde or a derivative, under acidic conditions to induce cyclization.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of (S)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride (1.0 eq) in a suitable solvent (e.g., a mixture of acetonitrile and isopropanol), add the carbonyl source (e.g., paraformaldehyde, 1.2 eq).

  • Acid Catalysis: Add a catalytic amount of a strong acid, such as trifluoroacetic acid or p-toluenesulfonic acid (0.1 eq), to the reaction mixture.

  • Reaction Progression: Heat the mixture to a temperature ranging from 60 to 80 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and quench by the addition of a saturated aqueous solution of sodium bicarbonate until the pH is neutral or slightly basic.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired tetrahydroisoquinoline intermediate.

Data Summary Table:

IntermediateStarting MaterialKey ReagentsTypical YieldPurity (by HPLC)
Substituted Tetrahydroisoquinoline(S)-1-(4-Bromo-2-fluorophenyl)ethanamine HClParaformaldehyde, Trifluoroacetic acid75-85%>98%
Protocol 2: Amide Coupling to Synthesize Lifitegrast

Amide bond formation is a cornerstone of medicinal chemistry, and various coupling reagents have been developed to facilitate this transformation efficiently.[9][10] The synthesis of Lifitegrast involves two sequential amide coupling steps.

Step-by-Step Methodology for the First Amide Coupling:

  • Activation of Carboxylic Acid: In a reaction vessel, dissolve benzofuran-6-carboxylic acid (1.1 eq) and a coupling agent such as HATU (1.1 eq) or EDC/HOBt (1.1 eq each) in an anhydrous aprotic solvent like N,N-dimethylformamide (DMF) or dichloromethane (DCM).

  • Addition of Amine: To this activated mixture, add the synthesized tetrahydroisoquinoline intermediate (1.0 eq) followed by a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq).

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours, monitoring its progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent. The combined organic layers are washed successively with dilute acid, saturated sodium bicarbonate solution, and brine. After drying and concentration, the crude product is purified by chromatography to yield the N-acylated tetrahydroisoquinoline.

Step-by-Step Methodology for the Second Amide Coupling and Final Deprotection:

  • Coupling: The N-acylated tetrahydroisoquinoline from the previous step is then coupled with a protected (S)-2-amino-3-(3-(methylsulfonyl)phenyl)propanoic acid derivative using similar amide coupling conditions as described above.

  • Deprotection: The protecting groups on the carboxylic acid of the amino acid moiety are then removed under appropriate conditions (e.g., acid-catalyzed hydrolysis for a tert-butyl ester) to yield the final Lifitegrast molecule.

  • Final Purification: The final product is typically purified by recrystallization or preparative high-performance liquid chromatography (HPLC) to achieve the desired purity for biological assays.[7]

Data Summary Table:

ProductKey ReactantsCoupling ReagentsTypical YieldPurity (by HPLC)
LifitegrastN-Acylated THIQ, Protected (S)-2-amino-3-(3-(methylsulfonyl)phenyl)propanoic acidHATU, DIPEA80-90%>99.5%

Broader Applications and Future Perspectives

While the synthesis of Lifitegrast is the most prominent application of (S)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride, its unique structural features make it an attractive starting material for the synthesis of other bioactive molecules. The tetrahydroisoquinoline scaffold is a common motif in a variety of pharmacologically active compounds, including kinase inhibitors and central nervous system agents.[11][12] The bromo- and fluoro-substituents provide avenues for the generation of diverse chemical libraries for drug discovery campaigns. Future research may explore the use of this chiral amine in the synthesis of novel kinase inhibitors, where the specific substitution pattern could be exploited to achieve selectivity and potency.[13]

G cluster_0 Core Building Block cluster_1 Key Synthetic Transformations cluster_2 Potential Bioactive Molecules A (S)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride B Tetrahydroisoquinoline Synthesis (e.g., Pictet-Spengler) A->B C Amide Coupling B->C D Suzuki/Heck Coupling (at Bromo-position) B->D E Lifitegrast & Analogues (Anti-inflammatory) C->E F Novel Kinase Inhibitors C->F G CNS Agent Scaffolds C->G D->F D->G

Sources

Method

Application Note & Protocol: N-Acylation of (S)-1-(4-Bromo-2-fluorophenyl)ethanamine Hydrochloride

Document ID: AN-2026-01-24-001 Version: 1.0 Abstract & Introduction This document provides a comprehensive, field-tested protocol for the N-acylation of the chiral primary amine, (S)-1-(4-Bromo-2-fluorophenyl)ethanamine...

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: AN-2026-01-24-001

Version: 1.0

Abstract & Introduction

This document provides a comprehensive, field-tested protocol for the N-acylation of the chiral primary amine, (S)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride. The resulting N-acyl derivatives are crucial building blocks in medicinal chemistry and drug development, frequently appearing as key structural motifs in pharmacologically active compounds.[1][2][3] The amide bond formation is a cornerstone of organic synthesis, and this protocol details a robust and efficient method using a standard acyl chloride.[4][5][6]

The starting material is provided as a hydrochloride salt, which necessitates a crucial in-situ neutralization step to liberate the free amine for the acylation reaction. This guide explains the rationale behind each procedural step, from reagent selection to final product purification, ensuring reproducibility and high yield. We will be focusing on the use of an organic base, triethylamine, in an aprotic solvent, a common and effective method for this transformation.[7]

Underlying Principles & Causality

Reaction Mechanism: Nucleophilic Acyl Substitution

The core of this protocol is the nucleophilic acyl substitution reaction. The reaction proceeds in a two-step addition-elimination sequence.[6]

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the free amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate.[6][8]

  • Elimination: The tetrahedral intermediate is unstable and collapses. The carbon-oxygen double bond is reformed, and the chloride ion, being a good leaving group, is expelled.[6][8]

The Critical Role of the Base

Since the starting material is an amine hydrochloride, the amine is protonated and thus, non-nucleophilic. A base is required for two primary reasons:

  • Liberation of the Free Amine: An external base is added to neutralize the hydrochloride salt, deprotonating the ammonium cation to generate the free, nucleophilic primary amine in situ.

  • Neutralization of Byproduct: The reaction between the amine and the acyl chloride generates one equivalent of hydrochloric acid (HCl) as a byproduct.[9] This HCl would otherwise protonate the unreacted starting amine, rendering it unreactive. The added base scavenges this HCl, forming a salt (e.g., triethylammonium chloride) and driving the reaction to completion.[9][10][11] Triethylamine (Et₃N) is a common choice for this purpose.[9][11]

Visualizing the Workflow

General Reaction Scheme

The overall transformation is depicted below:

G cluster_reactants Reactants cluster_reagents Reagents cluster_products Products AmineHCl <(S)-1-(4-Bromo-2-fluorophenyl)ethanamine Hydrochloride> Product AmineHCl->Product AcylChloride AcylChloride->Product Base Byproduct Base->Byproduct

Caption: General N-acylation reaction scheme.

Step-by-Step Protocol Workflow

The following diagram outlines the logical flow of the experimental procedure.

G Setup 1. Reaction Setup (Inert atmosphere, 0 °C) FreeAmine 2. In-situ Amine Liberation (Add Et3N) Setup->FreeAmine Acylation 3. Acylation (Add Acyl Chloride dropwise) FreeAmine->Acylation Warm 4. Reaction Progression (Warm to Room Temp) Acylation->Warm Monitor 5. Monitoring (TLC/LC-MS) Warm->Monitor Workup 6. Aqueous Workup (Wash with H2O, HCl, NaHCO3) Monitor->Workup Upon completion Dry 7. Drying & Concentration (Dry with Na2SO4, Evaporate) Workup->Dry Purify 8. Purification (Column Chromatography) Dry->Purify

Caption: Experimental workflow for N-acylation.

Detailed Experimental Protocol

Safety Precautions: This procedure must be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory. Acyl chlorides are corrosive and lachrymatory. Triethylamine is flammable and has a strong odor.

Materials and Reagents
Reagent/MaterialM.W. ( g/mol )EquivalentsAmount
(S)-1-(4-Bromo-2-fluorophenyl)ethanamine HCl256.531.0(User Defined)
Acyl Chloride (e.g., Acetyl Chloride)78.501.1(Calculated)
Triethylamine (Et₃N)101.192.2(Calculated)
Dichloromethane (DCM), Anhydrous--(Sufficient Volume)
Hydrochloric Acid (1 M aq.)--(For Workup)
Saturated Sodium Bicarbonate (aq.)--(For Workup)
Brine (Saturated NaCl aq.)--(For Workup)
Anhydrous Sodium Sulfate (Na₂SO₄)--(For Drying)
Silica Gel (for chromatography)--(For Purification)
TLC Plates (Silica Gel 60 F₂₅₄)--(For Monitoring)
Step-by-Step Procedure
  • Reaction Setup:

    • To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add (S)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride (1.0 equiv).

    • Add anhydrous dichloromethane (DCM) to create a slurry (approx. 0.2 M concentration).

    • Cool the flask to 0 °C using an ice-water bath.

  • In-situ Amine Liberation:

    • While stirring, add triethylamine (2.2 equiv) dropwise to the slurry. The addition of the first equivalent neutralizes the HCl salt, while the second equivalent will neutralize the HCl generated during the acylation.[9]

    • Stir the mixture at 0 °C for 15-20 minutes. The mixture may become clearer as the free amine dissolves.

  • Acylation:

    • In a separate, dry vial, dissolve the acyl chloride (1.1 equiv) in a small amount of anhydrous DCM.

    • Add the acyl chloride solution dropwise to the stirred amine solution at 0 °C over 10-15 minutes. A precipitate (triethylammonium chloride) will likely form.

  • Reaction Progression:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Continue stirring at room temperature for 1-3 hours.

  • Monitoring:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is fully consumed.

  • Aqueous Workup:

    • Once the reaction is complete, dilute the mixture with additional DCM.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with:

      • Water (1x)

      • 1 M HCl (2x) to remove any remaining triethylamine.[12]

      • Saturated aqueous sodium bicarbonate (NaHCO₃) (2x) to remove any excess acid.

      • Brine (1x) to reduce the amount of dissolved water in the organic layer.

  • Drying and Concentration:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).[13]

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure N-acylated product.

Expected Outcomes & Troubleshooting

  • Yield: Typical yields for this reaction are in the range of 85-95%, depending on the specific acyl chloride used and the purity of the starting materials.

  • Purity: The described workup and purification protocol should yield a product with >98% purity as determined by NMR and LC-MS.

  • Troubleshooting:

    • Incomplete Reaction: If the starting material is not fully consumed, consider increasing the reaction time or adding a slight excess (1.2 equiv) of the acylating agent. Ensure the triethylamine used is dry and of high quality.

    • Low Yield: Potential loss of product during aqueous workup if the product has some water solubility. Reduce the number of aqueous washes if this is suspected. Ensure the reaction is truly complete before workup.

    • Side Reactions: Using a sterically hindered, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA or Hünig's base) can sometimes be advantageous to prevent the base itself from reacting with highly reactive acylating agents.[14]

References

  • Pandey, S., Thakuria, H., & Kataki, D. (2020). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 25(11), 2639. [Link]

  • ResearchGate. (2018). Can I use triethylamine instead of N,N-Diisopropylethylamine for acylation of a secondary amine?. [Link]

  • Katritzky, A. R., Suzuki, K., & Singh, S. K. (2004). N-Acylation in combinatorial chemistry. ARKIVOC, 2004(i), 12-35. [Link]

  • ResearchGate. Preparation of N-acylated amines. [Link]

  • Organic Chemistry Portal. Amide synthesis by acylation. [Link]

  • Aliabadi, A., Andisheh, S., Tayarani-Najaran, Z., & Tayarani-Najaran, M. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian journal of pharmaceutical research : IJPR, 12(3), 267–271. [Link]

  • Wikipedia. Triethylamine. [Link]

  • MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. [Link]

  • Wikipedia. Schotten–Baumann reaction. [Link]

  • Grokipedia. Schotten–Baumann reaction. [Link]

  • Chemguide. NUCLEOPHILIC ADDITION / ELIMINATION IN THE REACTION BETWEEN ACYL CHLORIDES AND AMINES. [Link]

  • Ataman Kimya. TRIETHYLAMINE. [Link]

  • Chinese Chemical Letters. (2017). Amidation of Acid Chlorides to Primary Amides with Ammonium Salts. [Link]

  • BYJU'S. (2019). Schotten Baumann Reaction. [Link]

  • University of Rochester, Department of Chemistry. Workup: Amines. [Link]

  • PSE Community.org. (2022). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. [Link]

  • Wikidot. (2017). Schotten-Baumann Reaction - Lokey Lab Protocols. [Link]

  • Ataman Kimya. TRIETHYLAMINE. [Link]

  • Organic Chemistry Data. Amine to Amide (via Acid Chloride) - Common Conditions. [Link]

  • Semantic Scholar. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. [Link]

  • PubMed Central. (2011). Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives. [Link]

  • Khan Academy. (2010). Amide formation from acyl chloride. [Link]

  • PubMed Central. (2021). Recent Advances in the Synthesis and Biomedical Applications of Heterocyclic NO-Donors. [Link]

  • L.S.College, Muzaffarpur. (2020). Schotten–Baumann reaction. [Link]

Sources

Application

Application Notes &amp; Protocols: Suzuki Coupling Reactions with (S)-1-(4-Bromo-2-fluorophenyl)ethanamine Derivatives

Introduction: The Strategic Importance of Chiral Biaryls in Modern Drug Discovery The Suzuki-Miyaura cross-coupling reaction stands as a titan in the field of synthetic organic chemistry, celebrated for its remarkable ef...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Chiral Biaryls in Modern Drug Discovery

The Suzuki-Miyaura cross-coupling reaction stands as a titan in the field of synthetic organic chemistry, celebrated for its remarkable efficiency and functional group tolerance in forging carbon-carbon bonds.[1][2][3] First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed reaction has become an indispensable tool, particularly in the pharmaceutical industry for the synthesis of biaryl and substituted aromatic compounds.[1][4] At the heart of its utility is the coupling of an organoboron species (like a boronic acid or ester) with an organohalide.[5]

This guide focuses on a particularly valuable class of building blocks: derivatives of (S)-1-(4-Bromo-2-fluorophenyl)ethanamine. The chirality inherent in this molecule is of paramount importance. The three-dimensional arrangement of atoms in a drug molecule dictates its interaction with biological targets, such as enzymes and receptors, which are themselves chiral.[6][7][8] Consequently, isolating a single enantiomer of a drug can significantly enhance its efficacy, improve safety by eliminating side effects associated with the other enantiomer, and lead to more predictable pharmacokinetic profiles.[9] The (S)-1-(aryl)ethanamine motif is a privileged scaffold found in numerous active pharmaceutical ingredients (APIs).[10]

The presence of both a bromine atom and a fluorine atom on the phenyl ring makes this substrate uniquely suited for Suzuki coupling. The carbon-bromine bond serves as the reactive site for the palladium catalyst, while the ortho-fluoro substituent can influence the electronic properties and conformation of the molecule, potentially enhancing binding selectivity and metabolic stability in the final drug candidate.[10][11] This guide provides a comprehensive overview of the mechanistic underpinnings, practical considerations, and detailed protocols for successfully employing these valuable chiral building blocks in Suzuki coupling reactions.

A Mechanistic Deep Dive: The Palladium Catalytic Cycle

Understanding the mechanism of the Suzuki-Miyaura coupling is crucial for troubleshooting and optimizing reaction conditions. The process is a catalytic cycle centered on a palladium complex, which cycles between Pd(0) and Pd(II) oxidation states.[12] The three key steps are Oxidative Addition, Transmetalation, and Reductive Elimination.[1]

  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst, typically stabilized by ligands (L), inserting itself into the carbon-halogen bond (in this case, C-Br) of the (S)-1-(4-Bromo-2-fluorophenyl)ethanamine derivative. This step oxidizes the palladium from Pd(0) to a square planar Pd(II) complex. Electron-rich ligands on the palladium center promote this step.[12]

  • Transmetalation: This is the step where the organic group from the boron reagent is transferred to the palladium complex. For this to occur, the boronic acid must first be activated by a base (e.g., K₂CO₃, Cs₂CO₃).[4][13] The base forms a more nucleophilic "ate" complex with the boronic acid, which facilitates the transfer of its aryl or vinyl group to the Pd(II) center, displacing the halide.[4][13] This is often the rate-determining step of the entire cycle.

  • Reductive Elimination: In the final step, the two organic groups (the original aryl amine and the newly transferred group) on the Pd(II) complex couple and are ejected from the coordination sphere, forming the new C-C bond of the desired biaryl product. This step regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[4][12]

Suzuki_Mechanism cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OA Oxidative Addition PdII_Aryl L | Ar-Pd(II)-X | L OA->PdII_Aryl TM Transmetalation PdII_Biaryl L | Ar-Pd(II)-R' | L TM->PdII_Biaryl RE Reductive Elimination RE->Pd0 Product Ar-R' (Chiral Biaryl Product) RE->Product ArylHalide Ar-X ((S)-1-(4-Bromo-2-fluorophenyl)ethanamine derivative) ArylHalide->OA BoronicAcid R'-B(OH)₂ BoronicAcid->TM Base Base (e.g., K₂CO₃) Base->TM Activates

Figure 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Components and Experimental Considerations

The success of a Suzuki coupling reaction hinges on the careful selection of several key components. Each choice has a direct causal impact on reaction rate, yield, and purity.

ComponentRole & RationaleRecommended Options for Target Substrate
Palladium Source (Pre-catalyst) The source of the active Pd(0) catalyst. Pd(II) sources like Pd(OAc)₂ are reduced in situ to Pd(0). Pre-formed Pd(0) complexes are also common.Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄
Ligand Stabilizes the Pd(0) catalyst, prevents aggregation into inactive palladium black, and modulates the steric and electronic environment of the metal center to facilitate oxidative addition and reductive elimination. Bulky, electron-rich phosphine ligands are often highly effective.[14][15]SPhos, XPhos, P(t-Bu)₃, RuPhos
Base Crucial for activating the boronic acid to facilitate transmetalation.[4][13] The choice of base can also influence the reaction rate and the tolerance of other functional groups. Stronger bases can sometimes accelerate the reaction but may not be suitable for base-sensitive substrates.K₂CO₃, Cs₂CO₃, K₃PO₄, KF[5]
Solvent Must be capable of dissolving, at least partially, both the organic substrates and the inorganic base. A mixture of an organic solvent and water is very common, as water can help dissolve the base and facilitate the formation of the 'ate' complex.1,4-Dioxane/H₂O, Toluene/H₂O, THF/H₂O
Boronic Acid/Ester The source of the second aryl or vinyl group. Boronic acids are common, but boronate esters (e.g., pinacol esters) can offer greater stability and are sometimes used for less reactive boronic acids.Arylboronic acids, Heteroarylboronic acids, Vinylboronic acids

Substrate-Specific Considerations:

  • The Amine Group: The primary amine in the starting material, (S)-1-(4-Bromo-2-fluorophenyl)ethanamine, can potentially coordinate to the palladium catalyst, which might inhibit catalysis. It is standard practice to protect this amine, typically as an amide (e.g., Boc-protected) or a carbamate, before performing the coupling reaction. This prevents unwanted side reactions and ensures a cleaner, more efficient transformation.

  • The Ortho-Fluoro Group: The fluorine atom at the ortho position is generally well-tolerated. Its electron-withdrawing nature can sometimes make the oxidative addition step slightly more facile. However, it also adds steric bulk, which necessitates the use of bulky phosphine ligands (like SPhos or XPhos) to promote the reaction effectively.[14]

Detailed Experimental Protocol

This protocol provides a representative procedure for the Suzuki coupling of N-Boc-(S)-1-(4-Bromo-2-fluorophenyl)ethanamine with 4-methoxyphenylboronic acid.

Materials and Equipment:

  • N-Boc-(S)-1-(4-Bromo-2-fluorophenyl)ethanamine (1.0 equiv)

  • 4-Methoxyphenylboronic acid (1.2 - 1.5 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.01 - 0.05 equiv)

  • SPhos (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl) (0.02 - 0.10 equiv)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 - 3.0 equiv)

  • 1,4-Dioxane, anhydrous

  • Deionized Water, degassed

  • Round-bottom flask, reflux condenser, magnetic stirrer, nitrogen/argon inlet

  • Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography column)

Sources

Method

Application Notes and Protocols for Chiral Resolution Using (S)-1-(4-Bromo-2-fluorophenyl)ethanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Introduction: The Imperative of Chirality in Modern Chemistry In the landscape of pharmaceutical development and fine chemical synthesis, the stereochemistr...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Chirality in Modern Chemistry

In the landscape of pharmaceutical development and fine chemical synthesis, the stereochemistry of a molecule is not a trivial detail but a critical determinant of its biological activity, efficacy, and safety. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit remarkably different pharmacological and toxicological profiles. Consequently, the production of enantiomerically pure compounds is a cornerstone of modern drug design and synthesis. One of the most robust and industrially scalable methods for separating enantiomers from a racemic mixture is through diastereomeric salt resolution.[1][2] This classical technique leverages the formation of diastereomers, which, unlike enantiomers, possess distinct physical properties such as solubility, allowing for their separation by methods like fractional crystallization.[3]

This guide provides a detailed technical overview and practical protocols for the application of (S)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride as a chiral resolving agent, primarily for the separation of racemic carboxylic acids. As a Senior Application Scientist, the following content is synthesized from established principles of stereochemistry and proven methodologies in chiral separation to provide a trustworthy and authoritative resource.

(S)-1-(4-Bromo-2-fluorophenyl)ethanamine Hydrochloride: A Profile

(S)-1-(4-Bromo-2-fluorophenyl)ethanamine is a chiral amine that serves as an effective resolving agent for acidic racemates. The presence of a bromine atom and a fluorine atom on the phenyl ring can influence the electronic properties and steric interactions of the molecule, potentially enhancing the diastereoselectivity of the salt formation and the crystallinity of the resulting diastereomeric salts.

PropertyValueSource
CAS Number 1311254-85-9[4]
Molecular Formula C₈H₁₀BrClFN[4]
IUPAC Name (1S)-1-(4-bromo-2-fluorophenyl)ethanamine;hydrochloride[4]
Appearance Typically a solidInferred from similar compounds
Solubility Soluble in various organic solvents (e.g., alcohols, acetonitrile)Inferred from general resolving agent properties

The Mechanism of Diastereomeric Salt Resolution

The fundamental principle of chiral resolution via diastereomeric salt formation lies in the conversion of a pair of enantiomers into a pair of diastereomers. When a racemic mixture of a chiral acid, (R)-Acid and (S)-Acid, is reacted with a single enantiomer of a chiral base, such as (S)-1-(4-Bromo-2-fluorophenyl)ethanamine [(S)-Base], two diastereomeric salts are formed: [(R)-Acid·(S)-Base] and [(S)-Acid·(S)-Base].

These diastereomeric salts are no longer mirror images of each other and therefore exhibit different physicochemical properties, most notably, different solubilities in a given solvent system.[3] This difference in solubility allows for the selective crystallization of the less soluble diastereomeric salt, leaving the more soluble one in the mother liquor. The crystallized salt can then be isolated, and the desired enantiomer of the acid can be liberated by treatment with a strong acid, which also allows for the recovery of the resolving agent.

Caption: Workflow of Chiral Resolution via Diastereomeric Salt Formation.

Experimental Protocol: Resolution of a Racemic Carboxylic Acid

The following is a generalized yet detailed protocol for the chiral resolution of a racemic carboxylic acid using (S)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride. This protocol should be considered a starting point and may require optimization for specific substrates.

Part 1: Preparation of the Free Base Resolving Agent

The resolving agent is provided as a hydrochloride salt and must be converted to its free base form before use.

Materials:

  • (S)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride

  • Sodium hydroxide (NaOH) solution (e.g., 2 M)

  • An organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel

  • Round-bottom flask

  • Rotary evaporator

Procedure:

  • Dissolve a known quantity of (S)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride in deionized water.

  • Transfer the aqueous solution to a separatory funnel.

  • Slowly add the NaOH solution while gently swirling until the pH of the aqueous layer is basic (pH > 10, check with pH paper).

  • Extract the aqueous layer with the chosen organic solvent (e.g., 3 x 50 mL for a 10 g scale).

  • Combine the organic extracts and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the free base of (S)-1-(4-Bromo-2-fluorophenyl)ethanamine as an oil or solid.

Part 2: Diastereomeric Salt Formation and Crystallization

This is the core of the resolution process where the selective crystallization of one diastereomer occurs. The choice of solvent is critical and often requires screening.[5][6]

Materials:

  • Racemic carboxylic acid

  • (S)-1-(4-Bromo-2-fluorophenyl)ethanamine (free base from Part 1)

  • A suitable solvent or solvent mixture (e.g., methanol, ethanol, isopropanol, acetonitrile, or mixtures with water)[5]

  • Heating mantle with magnetic stirring

  • Crystallization dish or Erlenmeyer flask

  • Buchner funnel and filter paper

Procedure:

  • Solvent Selection: Begin by performing small-scale solubility tests to identify a solvent in which the racemic acid and the resolving agent are soluble at elevated temperatures but sparingly soluble at room temperature or below.[5]

  • Salt Formation: In a flask, dissolve the racemic carboxylic acid (1.0 equivalent) in the chosen solvent with gentle heating and stirring.

  • In a separate container, dissolve (S)-1-(4-Bromo-2-fluorophenyl)ethanamine (0.5 to 1.0 equivalent) in a minimal amount of the same solvent. The use of a sub-stoichiometric amount of the resolving agent can sometimes improve the enantiomeric excess of the crystallized salt.

  • Slowly add the resolving agent solution to the solution of the racemic acid.

  • Heat the mixture to reflux until a clear solution is obtained.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, scratching the inside of the flask with a glass rod or adding a seed crystal of the desired diastereomeric salt can induce crystallization.

  • Further cool the mixture in an ice bath or refrigerator to maximize the yield of the crystalline salt.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel and wash them with a small amount of the cold crystallization solvent.

  • Dry the crystals in a vacuum oven at a moderate temperature.

Part 3: Liberation of the Enantiomerically Enriched Carboxylic Acid

The final step involves the decomposition of the diastereomeric salt to recover the desired enantiomer of the carboxylic acid and the resolving agent.

Materials:

  • Diastereomeric salt crystals from Part 2

  • Dilute hydrochloric acid (HCl) solution (e.g., 1 M)

  • An organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel

  • Round-bottom flask

  • Rotary evaporator

Procedure:

  • Suspend the diastereomeric salt in a mixture of water and the organic extraction solvent in a separatory funnel.

  • Slowly add the dilute HCl solution with shaking until the aqueous layer is acidic (pH < 2). This will protonate the amine, making its hydrochloride salt water-soluble, and leave the carboxylic acid in its neutral form, which will partition into the organic layer.

  • Separate the organic layer. Extract the aqueous layer with additional portions of the organic solvent.

  • The aqueous layer now contains the hydrochloride salt of the resolving agent, which can be recovered by basification and extraction as described in Part 1.

  • Combine the organic extracts containing the enantiomerically enriched carboxylic acid and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the enantiomerically enriched carboxylic acid.

Part 4: Determination of Enantiomeric Excess

The success of the resolution must be quantified by determining the enantiomeric excess (e.e.) of the recovered carboxylic acid.

Methods:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and accurate method. The carboxylic acid is analyzed on a chiral stationary phase that can separate the two enantiomers.[7][8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy using Chiral Shift Reagents: The addition of a chiral lanthanide shift reagent can induce different chemical shifts for the enantiomers in the NMR spectrum, allowing for their integration and the calculation of the e.e.

  • Polarimetry: Measuring the optical rotation of the sample and comparing it to the known specific rotation of the pure enantiomer can provide an estimation of the e.e.

Troubleshooting Common Issues

IssuePossible Cause(s)Suggested Solution(s)
No crystallization occurs The diastereomeric salts are too soluble in the chosen solvent. The solution is not supersaturated.Try a less polar solvent or a mixture of solvents. Concentrate the solution. Cool to a lower temperature. Add a seed crystal.
Oiling out instead of crystallization The melting point of the diastereomeric salt is below the crystallization temperature. The salt is too soluble.Use a more dilute solution. Change the solvent to one in which the salt is less soluble. Cool the solution more slowly.
Low yield of crystalline salt The solubilities of the two diastereomeric salts are too similar. The crystallization time was too short.Screen for a different solvent system that maximizes the solubility difference. Allow for a longer crystallization period at a lower temperature.
Low enantiomeric excess (e.e.) The less soluble salt co-precipitated with the more soluble one. The initial stoichiometry of the resolving agent was not optimal.Recrystallize the diastereomeric salt. Optimize the amount of resolving agent used (try 0.5-0.6 equivalents).
Difficulty in liberating the free acid Incomplete acidification. Emulsion formation during extraction.Ensure the aqueous layer is sufficiently acidic (pH < 2). Add brine to the separatory funnel to break up emulsions.

Visualization of the Resolution Process

Caption: Step-wise workflow for the chiral resolution of a racemic acid.

Conclusion

(S)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride is a valuable tool in the arsenal of chiral resolving agents. Its application in diastereomeric salt resolution offers a practical and scalable method for obtaining enantiomerically pure carboxylic acids, which are crucial intermediates in the pharmaceutical and fine chemical industries. The success of this technique hinges on a systematic approach to solvent selection and optimization of crystallization conditions. By understanding the underlying principles and meticulously following and adapting the outlined protocols, researchers can effectively leverage this resolving agent to achieve their chiral separation goals.

References

  • CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. (n.d.). In ResearchGate. Retrieved January 24, 2026, from [Link]

  • Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. (2018, March 23). BioDuro. Retrieved January 24, 2026, from [Link]

  • High-Throughput Classical Chiral Resolution Screening of Synthetic Intermediates: Effects of Resolving Agents, Crystallization Solvents, and Other Factors. (2020, August 20). Organic Process Research & Development. Retrieved January 24, 2026, from [Link]

  • Resolution of α-methylbenzylamine via diastereomeric salt formation using the naturally based reagent N-tosyl-(S)-phenylalanine together with a solvent switch technique. (2025, August 7). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Population Balance Modeling of Diastereomeric Salt Resolution. (2023, February 28). Crystal Growth & Design. Retrieved January 24, 2026, from [Link]

  • A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. (n.d.). PubMed Central. Retrieved January 24, 2026, from [Link]

  • 5.8: Racemic Mixtures and the Resolution of Enantiomers. (2024, September 30). Chemistry LibreTexts. Retrieved January 24, 2026, from [Link]

  • Experiment #5: Resolution of (R,S)–1–Phenylethylamine via Diastereoisomer formation with (2R),(3R)–Tartaric Acid. (n.d.). Course Hero. Retrieved January 24, 2026, from [Link]

  • Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. (2022, December 19). CrystEngComm. Retrieved January 24, 2026, from [Link]

  • New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. (2020, October 23). National Institutes of Health. Retrieved January 24, 2026, from [Link]

  • Metabolic chiral inversion of 2-arylpropionic acid derivatives (profens). (2017, September 21). Via Medica Journals. Retrieved January 24, 2026, from [Link]

  • Chiral Resolution and Confirmation. (n.d.). Veranova. Retrieved January 24, 2026, from [Link]

  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. (n.d.). Wiley Online Library. Retrieved January 24, 2026, from [Link]

  • 5.8: Racemic Mixtures and the Resolution of Enantiomers. (2023, January 28). Chemistry LibreTexts. Retrieved January 24, 2026, from [Link]

  • HPLC separation of 2-aryloxycarboxylic acid enantiomers on chiral stationary phases. (2025, August 6). ResearchGate. Retrieved January 24, 2026, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of (S)-1-(4-Bromo-2-fluorophenyl)ethanamine Hydrochloride

From the Desk of the Senior Application Scientist Welcome to our dedicated technical support center for the synthesis of (S)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride. This chiral amine is a critical building bl...

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to our dedicated technical support center for the synthesis of (S)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride. This chiral amine is a critical building block in the development of various active pharmaceutical ingredients (APIs), where its stereochemistry is paramount for biological activity and selectivity.[1] The inherent challenges in achieving high yield and enantiopurity necessitate a robust and well-understood synthetic strategy.

This guide is structured to provide direct, actionable solutions to common experimental hurdles. We will delve into the causality behind protocol choices, offering troubleshooting steps and validated insights to streamline your research and development efforts.

Core Synthetic Strategies: An Overview

The synthesis of enantiomerically pure (S)-1-(4-Bromo-2-fluorophenyl)ethanamine typically originates from the prochiral ketone, 1-(4-bromo-2-fluorophenyl)ethan-1-one.[2] From this common starting point, three primary strategies can be employed to install the desired (S)-stereocenter.

Synthetic_Strategies cluster_0 Starting Material cluster_1 Synthetic Pathways cluster_2 Intermediate / Product cluster_3 Final Step ketone 1-(4-Bromo-2-fluorophenyl)ethan-1-one reductive_amination Asymmetric Reductive Amination ketone->reductive_amination asymmetric_reduction Asymmetric Reduction of Imine/Oxime ketone->asymmetric_reduction racemic_synthesis Racemic Synthesis ketone->racemic_synthesis s_amine (S)-Amine reductive_amination->s_amine asymmetric_reduction->s_amine racemic_amine Racemic Amine racemic_synthesis->racemic_amine hcl_salt HCl Salt Formation s_amine->hcl_salt resolution Chiral Resolution racemic_amine->resolution resolution->s_amine final_product (S)-1-(4-Bromo-2-fluorophenyl) ethanamine HCl hcl_salt->final_product

Caption: Key synthetic routes to the target chiral amine hydrochloride.

  • Asymmetric Reductive Amination: A one-pot conversion of the ketone to the chiral amine using an ammonia source, a reducing agent, and a chiral catalyst.[3][4]

  • Asymmetric Reduction of an Imine Intermediate: A two-step process involving the formation of an imine from the ketone, followed by asymmetric hydrogenation using a chiral catalyst.[5][6]

  • Chiral Resolution of Racemic Amine: Synthesis of the racemic amine followed by separation of the enantiomers using a chiral resolving agent to form diastereomeric salts with different solubilities.[7][8][9]

Each pathway has distinct advantages and challenges, which we will address in the following sections.

Troubleshooting Guide

This section addresses specific, common issues encountered during synthesis in a direct question-and-answer format.

Issue 1: Low Yield in Asymmetric Reductive Amination

Q: My one-pot asymmetric reductive amination of 1-(4-bromo-2-fluorophenyl)ethan-1-one results in a low yield (<50%). What are the likely causes and how can I optimize the reaction?

A: Low yields in this reaction are typically traced back to an imbalance between imine formation and reduction, or competing side reactions. Here is a breakdown of potential causes and corrective actions:

  • Cause 1: Competing Ketone Reduction. The most common issue is the direct reduction of the starting ketone to the corresponding achiral alcohol. This occurs if your reducing agent is too reactive or if imine formation is slow.

    • Solution: Employ a milder, imine-selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is generally preferred over sodium borohydride (NaBH₄) for this reason, as it reduces iminium ions much faster than ketones.[10][11] Sodium cyanoborohydride (NaBH₃CN) is also effective and works well at a slightly acidic pH (6-7), which favors iminium ion formation without significantly reducing the ketone.[12]

  • Cause 2: Inefficient Imine Formation. The equilibrium between the ketone/ammonia and the imine/water must favor the imine for the reaction to proceed efficiently.

    • Solution: While adding a dehydrating agent (like molecular sieves) can help, precise pH control is more critical. A slightly acidic medium (pH ~6-7) is optimal to catalyze imine formation and generate the reactive iminium ion.[12] However, strongly acidic conditions can protonate the ammonia source, rendering it non-nucleophilic.

  • Cause 3: Catalyst Inactivation. Chiral transition metal catalysts, particularly those based on Iridium or Ruthenium, can be sensitive to impurities or reaction conditions.[5][13][14]

    • Solution: Ensure all reagents and solvents are anhydrous and of high purity. Degas the solvent and run the reaction under an inert atmosphere (Nitrogen or Argon) to prevent oxidation. The choice of chiral ligand is also crucial, as it dictates both reactivity and enantioselectivity.[6]

Table 1: Comparison of Common Reducing Agents for Reductive Amination

Reducing Agent Typical Solvent(s) Key Advantages Common Issues
Sodium Triacetoxyborohydride (STAB) DCE, DCM, THF[11] Mild, highly selective for imines over ketones; no need for pH control.[10] Water-sensitive; can be slower than other hydrides.[11]
Sodium Cyanoborohydride (NaBH₃CN) MeOH, EtOH Selective for imines at controlled pH (6-7); water-tolerant.[12] Toxicity of cyanide byproducts; pH control is critical.

| Sodium Borohydride (NaBH₄) | MeOH, EtOH | Inexpensive and powerful. | Readily reduces ketones and aldehydes, leading to alcohol byproduct; must be added after imine formation is complete.[11] |

Issue 2: Poor Enantioselectivity (Low e.e.)

Q: I have successfully synthesized the amine, but the enantiomeric excess (e.e.) of the (S)-enantiomer is consistently below my target of >98%. How can I improve the stereochemical control?

A: Achieving high enantioselectivity is a multi-factorial problem. The solution depends heavily on whether you are using an asymmetric catalytic approach or a classical resolution.

Troubleshooting_Low_EE cluster_asymmetric Asymmetric Catalysis cluster_resolution Chiral Resolution start Low Enantiomeric Excess (e.e.) Observed decision Which Synthetic Method? start->decision cat_check Review Catalyst System decision->cat_check Asymmetric Catalysis res_agent Screen Resolving Agents (e.g., Tartaric Acid Derivatives) decision->res_agent Chiral Resolution cat_ligand Screen Chiral Ligands cat_check->cat_ligand cat_metal Test Different Metal Precursors (e.g., Ru, Ir, Mn) cat_ligand->cat_metal cat_cond Optimize Conditions (Temp, Pressure, Solvent) cat_metal->cat_cond res_solvent Optimize Crystallization Solvent res_agent->res_solvent res_recrys Perform Recrystallization of Diastereomeric Salt res_solvent->res_recrys res_stoich Adjust Stoichiometry of Resolving Agent res_recrys->res_stoich

Caption: Workflow for troubleshooting poor enantioselectivity.

  • For Asymmetric Catalysis:

    • Re-evaluate the Catalyst/Ligand: This is the most critical factor. The interaction between the chiral ligand and the metal center dictates the facial selectivity of the hydride attack. Different families of ligands (e.g., BINAP, P-stereogenic phosphines, f-spiroPhos) show varied performance.[5][6][15] A screening of different commercially available ligands is often necessary.

    • Optimize Reaction Temperature: Lowering the reaction temperature often enhances enantioselectivity by increasing the energy difference between the two diastereomeric transition states. However, this may come at the cost of a slower reaction rate.

    • Check Hydrogen Pressure (for hydrogenation): In asymmetric hydrogenation of imines, H₂ pressure can influence both rate and selectivity. A systematic optimization (e.g., testing from 1 to 50 bar) is recommended.

    • Solvent Effects: The polarity and coordinating ability of the solvent can impact the catalyst's conformation and, consequently, the e.e. Screen a range of solvents (e.g., MeOH, Toluene, THF, DCM).

  • For Chiral Resolution:

    • Screen Resolving Agents: The choice of resolving agent is paramount. For a basic amine like yours, acidic resolving agents are used. Common choices include derivatives of tartaric acid (e.g., L- or D-Dibenzoyltartaric acid), mandelic acid, or camphorsulfonic acid.[8][9]

    • Optimize the Crystallization Solvent: The solubility of the two diastereomeric salts must be sufficiently different in the chosen solvent system to allow for selective crystallization. A screening of solvents (e.g., ethanol, isopropanol, acetonitrile, or mixtures with water) is essential.

    • Perform Recrystallization: The initial enantiomeric excess of a resolved salt can often be significantly improved by one or two careful recrystallizations.[9] This purifies the desired diastereomeric salt before the liberation of the free amine.

    • Control Stoichiometry: Using a sub-stoichiometric amount of the resolving agent (e.g., 0.5 equivalents) can sometimes lead to a lower yield but a much higher e.e. in the crystalline salt.

Issue 3: Purification and Isolation of the Final HCl Salt

Q: I'm having difficulty obtaining a clean, crystalline solid of the final hydrochloride salt. The product is oily, or I experience emulsions during the workup.

A: These are common issues in the final isolation step.

  • Problem: Emulsions during Aqueous Workup.

    • Cause: The free amine can act as a surfactant, particularly after basification of the reaction mixture to remove the chiral acid resolving agent.

    • Solution: To break emulsions, add a small amount of solid sodium chloride (brine) to the aqueous layer.[7] This increases the ionic strength of the aqueous phase, forcing the organic components out.

  • Problem: Oily Product / Failure to Crystallize.

    • Cause 1: Residual solvent or impurities are present, acting as an oiling agent.

    • Cause 2: Using aqueous HCl for salt formation.

    • Solution: After extraction and drying of the free amine solution, ensure the solvent (e.g., Ethyl Acetate, Diethyl Ether) is thoroughly removed under reduced pressure. For the salt formation, use a solution of HCl in an anhydrous solvent (e.g., HCl in diethyl ether, dioxane, or isopropanol) instead of aqueous HCl.[7] Adding aqueous acid can introduce water that hinders crystallization. A typical error is using aqueous HCl, which leads to a two-phase system instead of a precipitate.[7] If the product still oils out, try adding the HCl solution at a lower temperature (0 °C) and scratching the inside of the flask with a glass rod to induce nucleation.

Frequently Asked Questions (FAQs)

Q1: For large-scale industrial production, is asymmetric catalysis or chiral resolution the preferred method?

A1: Both methods are used industrially, but there is a strong preference for asymmetric catalysis. Asymmetric synthesis is more atom-economical, as it theoretically converts 100% of the starting material into the desired enantiomer. Chiral resolution, by contrast, has a maximum theoretical yield of 50% for the desired enantiomer, and the unwanted enantiomer must be either discarded or racemized and recycled, adding cost and complexity.

Q2: What is the most reliable method to determine the enantiomeric excess (e.e.) of my final product?

A2: Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining e.e.[9][16] You will need a chiral stationary phase (CSP) column, often one based on coated or immobilized polysaccharides. The two enantiomers will have different retention times, and the e.e. is calculated from the relative area of the two peaks.[17][18]

Q3: Are enzymatic methods a viable alternative for this synthesis?

A3: Yes, enzymatic methods are a powerful and increasingly popular green chemistry alternative.[3] For this transformation, two main enzymatic routes are highly relevant:

  • Transaminases (TAs): These enzymes can catalyze the asymmetric amination of a ketone using an amine donor (like isopropylamine), often with extremely high enantioselectivity.[19][20]

  • Lipases: These can be used for the kinetic resolution of the racemic amine, for example, by selectively acylating one enantiomer, which can then be easily separated from the unreacted enantiomer.[9]

Experimental Protocols

Protocol 1: Asymmetric Hydrogenation of Imine Intermediate

This is a representative protocol and requires optimization for specific catalyst systems.

  • Imine Formation: To a solution of 1-(4-bromo-2-fluorophenyl)ethan-1-one (1.0 eq) in anhydrous methanol, add ammonium acetate (5.0 eq). Heat the mixture to reflux for 4-6 hours until ketone consumption is confirmed by TLC or GC-MS.

  • Solvent Exchange: Remove methanol under reduced pressure. Add anhydrous toluene and remove again to azeotropically dry the crude imine.

  • Asymmetric Hydrogenation: Dissolve the crude imine in degassed methanol. In a separate flask, prepare the catalyst by stirring the metal precursor (e.g., [RuCl₂(p-cymene)]₂) and the chiral ligand (e.g., a chiral diphosphine ligand) in degassed methanol under an argon atmosphere.

  • Reaction: Transfer the catalyst solution to the imine solution via cannula. Place the reaction vessel in a high-pressure autoclave. Purge with argon, then with hydrogen gas. Pressurize to the desired pressure (e.g., 20 bar H₂) and stir at the optimized temperature (e.g., 40 °C) for 12-24 hours.

  • Workup: After depressurizing, filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure.

  • Isolation: Dissolve the crude amine in diethyl ether and proceed with HCl salt formation as described previously.

Protocol 2: Chiral Resolution via Diastereomeric Crystallization
  • Salt Formation: Dissolve the racemic 1-(4-bromo-2-fluorophenyl)ethanamine (1.0 eq) in a suitable solvent (e.g., ethanol). In a separate flask, dissolve the chiral resolving agent (e.g., L-(-)-Dibenzoyltartaric acid, 0.5-1.0 eq) in the same solvent, heating gently if necessary.

  • Crystallization: Add the resolving agent solution to the amine solution. Stir at room temperature. Crystallization may occur spontaneously or can be induced by slow cooling, reducing solvent volume, or adding an anti-solvent. Allow the mixture to stand for several hours or overnight to maximize crystal growth.

  • Isolation of Salt: Collect the crystalline diastereomeric salt by filtration and wash the filter cake with a small amount of cold solvent.

  • Liberation of Free Amine: Suspend the diastereomeric salt in a biphasic system of ethyl acetate and water. Add an aqueous base (e.g., 2M NaOH) until the aqueous layer is pH > 11 to deprotonate the amine.

  • Extraction: Separate the layers and extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the enantiomerically enriched free amine.

  • HCl Salt Formation: Convert the free amine to its hydrochloride salt as previously described.

References

  • The Royal Society of Chemistry. (2017). Resolution of a chiral amine and recovery of unwanted enantiomer by racemization.
  • ACS Publications. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews.
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works.
  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation).
  • Wikipedia. Reductive amination.
  • MySkinRecipes. (R)-1-(4-Bromo-2-fluorophenyl)ethanamine.
  • Organic Syntheses. 1-(4-Bromophenyl)ethanone oxime (1).
  • Organic Chemistry Portal. Reductive Amination - Common Conditions.
  • Wikipedia. Enantioselective reduction of ketones.
  • Onyx Scientific. Chiral Resolution Screening.
  • National Institutes of Health (NIH). (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation.
  • Google Patents. 1-(5-bromo-4-chloro-2-fluorophenyl)-ethanone synthesis method.
  • Chiral Technologies. (2021). Troubleshoot Chiral Column Performance: Efficiency & Resolution.
  • National Institutes of Health (NIH). Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope.
  • BenchChem. Technical Support Center: Chiral Resolution of 1-(4-Fluoro-3-methoxyphenyl)ethanamine.
  • ACS Publications. (2019). Chirality-Economy Catalysis: Asymmetric Transfer Hydrogenation of Ketones by Ru-Catalysts of Minimal Stereogenicity.
  • National Institutes of Health (NIH). (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization.
  • ACS Publications. (2023). Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades: Pushing the Boundaries of Complexity.
  • Myers Group, Harvard University. Chem 115: Reductive Amination.
  • National Institutes of Health (NIH). (2018). Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol.
  • ACS Publications. (2021). Enantioselective Synthesis of Chiral Fluorinated Amines via Manganese-Catalyzed Asymmetric Hydrogenation. Organic Letters.
  • ResearchGate. (2020). Synthesis of Chiral Primary Amines via Enantioselective Reductive Amination: From Academia to Industry.
  • Royal Society of Chemistry. (2017). Synthesis of chiral cyclic amines via Ir-catalyzed enantioselective hydrogenation of cyclic imines. Organic & Biomolecular Chemistry.
  • Santa Cruz Biotechnology. 1-(4-Bromo-2-fluorophenyl)ethan-1-one.

Sources

Optimization

Technical Support Center: Purification of (S)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride

Welcome to the technical support center for (S)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride (CAS: 1311254-85-9).[1][2] This guide is designed for researchers, medicinal chemists, and process development scientists...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (S)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride (CAS: 1311254-85-9).[1][2] This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we provide in-depth troubleshooting advice, frequently asked questions, and validated starting protocols to address common challenges encountered during the purification of this chiral amine hydrochloride salt. Our approach is grounded in fundamental chemical principles and extensive field experience to ensure you can achieve the desired purity and enantiomeric excess for your critical applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should be concerned about with this compound?

A1: Impurities in (S)-1-(4-Bromo-2-fluorophenyl)ethanamine HCl can be broadly categorized into two types:

  • Process-Related Impurities: These originate from the synthetic route. The most common include unreacted starting materials, such as 1-(4-bromo-2-fluorophenyl)ethan-1-one, residual reagents, and by-products from side reactions. The specific profile will depend on your synthesis, but oxidation by-products or products of incomplete reaction are often observed.[3]

  • Stereochemical Impurity: The most critical impurity is the undesired (R)-enantiomer. Its presence directly impacts the stereochemical purity of your final product. Regulatory guidelines often require strict control and quantification of the undesired enantiomer in active pharmaceutical ingredients (APIs).[4]

Q2: Which purification method is better for this compound: recrystallization or chromatography?

A2: The choice depends on the scale of your work and the nature of the impurities.

  • Recrystallization is highly effective for removing process-related impurities and can sometimes enhance enantiomeric excess, especially if the racemic mixture forms a conglomerate. It is the preferred method for large-scale purification due to its cost-effectiveness and scalability. As a hydrochloride salt, this compound is a good candidate for recrystallization from polar solvent systems.

  • Preparative Chiral Chromatography is the most powerful method for resolving enantiomers and is often used when high enantiomeric purity (>99.5% ee) is required, or when recrystallization fails to remove the (R)-enantiomer effectively. However, it is more expensive and less scalable than recrystallization.[5]

Q3: Why is it important to handle the free base and the hydrochloride salt differently during purification?

A3: The free amine and its hydrochloride salt have vastly different physical properties, primarily solubility. The free amine is a basic, relatively nonpolar molecule, soluble in organic solvents like ether or ethyl acetate.[6] The hydrochloride salt is an ionic compound, making it much more polar and often soluble in alcohols or aqueous systems. This difference is fundamental to purification:

  • You can purify the free base using normal-phase chromatography or recrystallization from nonpolar solvents.

  • The salt form is typically purified by recrystallization from polar solvents like ethanol or isopropanol, often with the addition of an anti-solvent. Understanding this allows for strategic switching between the free base and salt forms during a multi-step purification sequence.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Recrystallization Issues

Problem 1: My compound "oils out" instead of crystallizing during recrystallization.

  • Probable Cause: The compound's solubility at the cooling temperature is still too high in the chosen solvent, or the solution is supersaturated too rapidly. This is common when the boiling point of the solvent is much higher than the melting point of the solute.

  • Solution Strategy:

    • Reduce Cooling Rate: Allow the solution to cool slowly to room temperature first, then transfer it to an ice bath or refrigerator. Rapid cooling promotes oiling.

    • Add an Anti-Solvent: If using a single solvent like isopropanol, after dissolution at high temperature, slowly add a non-polar anti-solvent (e.g., heptane, MTBE) dropwise until persistent turbidity is observed. Re-heat gently to get a clear solution, then cool slowly. This reduces the compound's solubility, favoring crystal formation.

    • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the solution's surface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

    • Seed the Solution: If you have a small amount of pure crystalline material, add a single tiny crystal to the cooled, supersaturated solution to induce crystallization.

Problem 2: The yield from my recrystallization is very low.

  • Probable Cause:

    • Too much solvent was used initially, meaning the compound remains soluble even at low temperatures.

    • The compound has significant solubility in the chosen solvent system even when cold.

    • The crystals were filtered while the solution was still warm.

  • Solution Strategy:

    • Minimize Solvent: Use the absolute minimum amount of hot solvent required to fully dissolve the compound. Work in small solvent additions.

    • Optimize Anti-Solvent Ratio: If using a mixed-solvent system (e.g., Isopropanol/Heptane), experiment with increasing the proportion of the anti-solvent to decrease the final solubility.

    • Ensure Complete Cooling: Cool the crystallization mixture in an ice bath for at least 30-60 minutes before filtration to maximize product precipitation.

    • Solvent Evaporation: If too much solvent was added, you can carefully evaporate some of it under a gentle stream of nitrogen or by gentle heating to re-saturate the solution, then allow it to cool again.

Chiral HPLC Analysis Issues

Problem 3: I am not seeing any separation between the (S) and (R) enantiomers on my chiral column.

  • Probable Cause: The chosen chiral stationary phase (CSP) or mobile phase is not suitable for this analyte. Chiral recognition is a highly specific interaction.[5]

  • Solution Strategy:

    • Verify Column Choice: Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are excellent starting points for chiral amines.[7] Columns like Chiralcel® OD or Chiralpak® AD/IA are often successful.

    • Adjust Mobile Phase:

      • For normal phase (e.g., Hexane/Isopropanol), systematically vary the ratio of the alcohol modifier (e.g., from 10% to 30% isopropanol).

      • Add a basic modifier. The amine group on your analyte can interact strongly with residual acidic sites on the silica support, causing peak tailing and poor resolution. Adding a small amount (0.1% to 0.2%) of a competing base like diethylamine (DEA) or isopropylamine to the mobile phase is often essential for good peak shape and separation of chiral amines.[8][9]

    • Try a Different Mode: If normal phase fails, consider polar organic or reversed-phase modes, though normal phase is typically the most successful for this class of compounds.

Problem 4: My peaks are broad or tailing, even with some separation.

  • Probable Cause:

    • Secondary interactions with the silica support (as described above).

    • Sample overload on the column.

    • The sample is not fully dissolved in the mobile phase.

  • Solution Strategy:

    • Add/Increase Basic Modifier: This is the most common solution. Ensure 0.1-0.2% DEA or a similar amine is in your mobile phase.

    • Reduce Sample Concentration: Prepare a more dilute sample (e.g., 0.5 mg/mL) and inject a smaller volume.

    • Use Mobile Phase as Sample Solvent: Dissolve your sample in the HPLC mobile phase to ensure compatibility and prevent on-column precipitation. If the hydrochloride salt is not soluble, you may need to neutralize a small sample to the free base form for analysis.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol provides a robust starting point for purifying gram-scale quantities of the material to remove chemical impurities.

Objective: To achieve >99.0% chemical purity.

Materials:

  • Crude (S)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride

  • Isopropanol (IPA), reagent grade

  • Methyl tert-butyl ether (MTBE) or Heptane, reagent grade

  • Erlenmeyer flask, magnetic stir bar, and stir plate/hotplate

  • Condenser

  • Büchner funnel and filter flask

Procedure:

  • Place the crude hydrochloride salt (e.g., 5.0 g) in an appropriately sized Erlenmeyer flask with a magnetic stir bar.

  • Add a minimal amount of isopropanol (e.g., start with 10-15 mL).

  • Heat the mixture to a gentle reflux (approx. 80-85 °C) with stirring. Continue to add IPA in small portions until all the solid has just dissolved. Causality Note: Using the minimum amount of hot solvent is critical for maximizing recovery.

  • Remove the flask from the heat. Slowly add MTBE or heptane dropwise with continuous stirring until the solution becomes faintly and persistently cloudy. Causality Note: The anti-solvent reduces the compound's solubility, bringing the solution closer to saturation.

  • Gently re-heat the mixture until it becomes a clear solution again (add a few drops of IPA if necessary).

  • Turn off the heat and allow the flask to cool slowly to room temperature, undisturbed. Crystal formation should begin during this stage.

  • Once at room temperature, place the flask in an ice-water bath for at least 1 hour to maximize precipitation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the collected crystals with a small amount of cold 1:1 IPA/MTBE solution.

  • Dry the crystals under vacuum to a constant weight.

Data Presentation: Expected Outcome

ParameterBefore RecrystallizationAfter Recrystallization
Appearance Off-white to tan solidWhite crystalline solid
Chemical Purity (by HPLC) ~95%>99.0%
Enantiomeric Excess (ee) VariableMay show slight improvement
Typical Recovery N/A75-90%
Protocol 2: Chiral HPLC Method for Enantiomeric Purity

This analytical method is designed to accurately determine the enantiomeric excess (% ee) of the sample.

Objective: To achieve baseline separation (Resolution > 1.5) of the (S) and (R) enantiomers.

Instrumentation & Materials:

  • HPLC System: Standard system with UV detector

  • Chiral Column: Chiralcel® OD-H , 5 µm, 4.6 x 250 mm (or equivalent polysaccharide-based CSP)

  • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (DEA) = 90 / 10 / 0.1 (v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

  • Sample Preparation: 1.0 mg/mL of the free amine in the mobile phase. Note: To analyze the HCl salt, neutralize a small amount by dissolving in water, adding 1 equivalent of NaOH, extracting with ethyl acetate, drying the organic layer, and replacing the solvent with the mobile phase.

Procedure:

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject a solution of the racemic standard to confirm the retention times of both enantiomers.

  • Inject the prepared sample solution.

  • Integrate the peak areas for the (S)-enantiomer (AS) and the (R)-enantiomer (AR).

  • Calculate the enantiomeric excess using the formula: % ee = [(AS - AR) / (AS + AR)] x 100

Visualization of Workflows

Recrystallization Workflow

G cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation A Crude HCl Salt in Flask B Add Minimum Hot IPA A->B C Stir until Dissolved B->C D Add MTBE (Anti-Solvent) until Turbid C->D E Re-heat to Clear D->E F Slow Cool to RT E->F G Cool in Ice Bath F->G H Vacuum Filtration G->H I Wash with Cold Solvent H->I J Dry Under Vacuum I->J K Pure Crystalline Product J->K

Caption: Workflow for Purification by Mixed-Solvent Recrystallization.

Chiral Purity Analysis Logic

G cluster_prep Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_calc Calculation compound Purified HCl Salt prep_sample Neutralize to Free Base Dissolve in Mobile Phase compound->prep_sample racemic Racemic Standard hplc Inject on Chiralcel OD-H (Hex/IPA/DEA) racemic->hplc for Rt confirmation prep_sample->hplc chromatogram Obtain Chromatogram hplc->chromatogram integrate Integrate Peak Areas (S- and R-enantiomers) chromatogram->integrate calc_ee Calculate % ee integrate->calc_ee

Caption: Logic flow for determining enantiomeric excess (% ee) via chiral HPLC.

References

  • Phenomenex Inc. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • Lead Sciences. (n.d.). (S)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride. Retrieved from [Link]

  • J&K Scientific LLC. (n.d.). (S)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride | 1311254-85-9. Retrieved from [Link]

  • Anslyn, E. V., et al. (2013). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. Journal of the American Chemical Society. Available at: [Link]

  • Sánchez, C. A., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality. Available at: [Link]

  • Wang, L., et al. (2016). Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. 4th International Conference on Mechanical Materials and Manufacturing Engineering (MMME 2016). Available at: [Link]

  • Oláh, E., et al. (2022). Simultaneous Determination of Escitalopram Impurities including the R-enantiomer on a Cellulose tris(3,5-Dimethylphenylcarbamate)-Based Chiral Column in Reversed-Phase Mode. Molecules. Available at: [Link]

  • Prakash, G. K. S., et al. (2018). Electronic Supplementary Information for "Enantioselective Nucleophilic Trifluoromethylation of N-tert-Butanesulfinyl Imines with Fluoroform-Derived CuCF3". Royal Society of Chemistry. Available at: [Link]

  • Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Reddy, G. S., et al. (2007). A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl). Analytical Chemistry: An Indian Journal. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(4-Bromo-2-fluorophenyl)ethan-1-one. PubChem Compound Database. Retrieved from [Link]

  • Reddit. (2021). Solubility of 4-bromo aniline in solvents?. r/chemhelp. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Bromoaniline. PubChem Compound Database. Retrieved from [Link]

  • Zhang, W., et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. ACS Omega. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of (S)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride

Welcome to the technical support center for the synthesis of (S)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (S)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis of this critical chiral amine intermediate.[1][2] Drawing from extensive field experience, this document provides in-depth troubleshooting advice and frequently asked questions to ensure the successful and efficient production of your target compound with high purity.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis, providing explanations of the underlying causes and actionable solutions.

Problem 1: Low yield of the desired (S)-enantiomer after chiral resolution.

Q: My chiral resolution step is resulting in a low yield of (S)-1-(4-Bromo-2-fluorophenyl)ethanamine. What are the potential causes and how can I improve the yield?

A: Low yields in classical chiral resolution are a common challenge and can often be attributed to several factors. As a Senior Application Scientist, I've found that a systematic approach to troubleshooting this step is most effective.

  • Suboptimal Resolving Agent or Stoichiometry: The choice of chiral resolving agent is paramount. Agents like tartaric acid derivatives (e.g., dibenzoyltartaric acid) or mandelic acid are frequently used.[3] However, the ideal agent and its stoichiometry can be highly specific to the substrate. It is often most efficient to start with 0.5 molar equivalents of the chiral agent to quickly assess enantiomeric enrichment.[3] If the initial results are poor, a screening of different resolving agents is recommended.

  • Solvent System and Crystallization Conditions: The solvent system plays a crucial role in the selective crystallization of the diastereomeric salt. The solubility of the two diastereomeric salts must be sufficiently different in the chosen solvent or solvent mixture. A solvent screen is a critical step in optimizing the resolution. Factors such as temperature and cooling rate during crystallization also significantly impact the efficiency of the resolution. A slow, controlled cooling process is generally preferred to promote the formation of well-defined crystals of the desired diastereomer.[3]

  • Presence of Impurities: Impurities present in the racemic starting material can interfere with the crystallization process, a phenomenon known as impurity entrainment.[3] This can inhibit the formation of crystalline salts or lead to the co-precipitation of the undesired diastereomer, thereby reducing both yield and enantiomeric purity. It is crucial to ensure the racemic amine is of high purity before proceeding with the resolution.

Problem 2: Presence of the corresponding ketone as an impurity.

Q: I am observing the starting material, 4-bromo-2-fluoroacetophenone, in my final product. What is causing this incomplete reaction, and how can I drive the reductive amination to completion?

A: The presence of unreacted ketone is a clear indication that the reductive amination has not gone to completion. This can be due to several factors related to the reaction conditions.

  • Inefficient Imine Formation: The first step of reductive amination is the formation of an imine (or enamine) intermediate.[4] This equilibrium can be unfavorable. The presence of a dehydrating agent or azeotropic removal of water can shift the equilibrium towards the imine, thereby promoting the overall reaction.

  • Choice and Activity of the Reducing Agent: The choice of reducing agent is critical. Sodium borohydride (NaBH4) can reduce the starting ketone, so it should only be added after sufficient time has been allowed for imine formation.[5] Milder reducing agents like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH3CN) are often preferred as they are less likely to reduce the ketone under the reaction conditions.[4][5] It's also important to ensure the reducing agent is fresh and has not degraded due to improper storage.

  • Reaction Conditions: The reaction temperature and pH can influence the rate of both imine formation and reduction. For less reactive substrates, the addition of a Lewis acid, such as Ti(iPrO)4 or ZnCl2, can sometimes improve yields.[5]

Problem 3: Formation of a di-alkylated or other over-alkylation byproducts.

Q: My analysis shows the presence of impurities with higher molecular weights than my target compound, suggesting over-alkylation. How can I prevent the formation of these byproducts?

A: Over-alkylation is a common side reaction in amination processes. In the context of reductive amination, this can occur if the newly formed primary amine reacts further with the starting ketone.

  • Stoichiometry Control: Carefully controlling the stoichiometry of the reactants is crucial. Using a slight excess of the ammonia source (or the amine in a more general reductive amination) can help to minimize the chance of the product amine competing with the starting amine for reaction with the ketone.

  • Reaction Conditions: Lowering the reaction temperature can sometimes help to slow down the rate of the competing over-alkylation reaction. Additionally, the choice of reducing agent can play a role. Some reducing agents may favor the reduction of the initially formed imine over any subsequent imine that would lead to over-alkylation.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of (S)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride.

Q1: What are the most common process-related impurities I should be aware of in this synthesis?

A1: Besides the unreacted starting material (4-bromo-2-fluoroacetophenone) and the undesired (R)-enantiomer, other potential impurities can arise from the starting materials or side reactions. These can include:

  • Positional isomers: Impurities from the synthesis of the starting ketone, such as isomers with different substitution patterns on the aromatic ring.[6]

  • Byproducts from the bromination step: The synthesis of the starting materials may involve bromination, which can sometimes lead to the formation of di-brominated or other related species.[7]

  • Residual solvents and reagents: Solvents, catalysts, and unreacted reagents used throughout the synthesis can be carried through to the final product if not adequately removed during workup and purification.[8][9]

Q2: What are the recommended analytical methods for monitoring the progress of the synthesis and analyzing the purity of the final product?

A2: A combination of chromatographic and spectroscopic techniques is essential for effective monitoring and quality control.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for monitoring the reaction progress and assessing the purity of the final product.[8][10] A chiral HPLC method is necessary to determine the enantiomeric excess (e.e.) of the final product.[11][12][13]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for identifying and quantifying volatile impurities, such as residual solvents.[14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information and is invaluable for confirming the structure of the desired product and identifying unknown impurities.

  • Mass Spectrometry (MS): MS, often coupled with HPLC (LC-MS), is a powerful tool for identifying impurities by providing molecular weight information.[8]

Q3: How can I effectively remove the undesired (R)-enantiomer?

A3: The most common method for removing the undesired (R)-enantiomer is through classical chiral resolution, as discussed in the troubleshooting section. This involves forming diastereomeric salts with a chiral resolving agent and then separating them by crystallization.[3] Preparative chiral chromatography is another powerful technique that can be used for the separation of enantiomers, although it can be more costly and time-consuming for large-scale production.[15]

Q4: What are the critical parameters to control during the hydrochloride salt formation?

A4: The formation of the hydrochloride salt is a critical final step that can impact the purity and physical properties of the final product.

  • Solvent Selection: The choice of solvent is important to ensure the selective precipitation of the hydrochloride salt, leaving any non-basic impurities in the solution.

  • Stoichiometry of HCl: The addition of a precise amount of hydrochloric acid is necessary. An excess of HCl can lead to the co-precipitation of impurities, while an insufficient amount will result in an incomplete salt formation.

  • Temperature and Crystallization: As with the chiral resolution, controlling the temperature and allowing for a slow crystallization process will generally yield a purer product with better filterability.

Summary of Common Impurities
Impurity NameCommon SourceRecommended Analytical Method
4-Bromo-2-fluoroacetophenoneIncomplete reductive aminationHPLC, GC-MS
(R)-1-(4-Bromo-2-fluorophenyl)ethanamineIncomplete chiral resolutionChiral HPLC
Di-[1-(4-bromo-2-fluorophenyl)ethyl]amineOver-alkylation during reductive aminationHPLC, LC-MS
Positional Isomers of Starting MaterialsImpurities in starting materialsHPLC, LC-MS, NMR
Residual SolventsIncomplete removal during workupGC-MS
Synthetic Pathway and Impurity Formation

Synthesis_and_Impurities cluster_synthesis Main Synthetic Pathway cluster_impurities Common Impurities A 4-Bromo-2-fluoroacetophenone C Racemic 1-(4-Bromo-2-fluorophenyl)ethanamine A->C Reductive Amination Imp1 Unreacted Ketone A->Imp1 Incomplete Reaction B Ammonia Source B->C E (S)-1-(4-Bromo-2-fluorophenyl)ethanamine Diastereomeric Salt C->E Chiral Resolution Imp2 Over-alkylation Products C->Imp2 Side Reaction D Chiral Resolving Agent D->E G (S)-1-(4-Bromo-2-fluorophenyl)ethanamine E->G Salt Break F (R)-1-(4-Bromo-2-fluorophenyl)ethanamine Diastereomeric Salt (in solution) Imp3 (R)-enantiomer F->Imp3 Incomplete Separation I (S)-1-(4-Bromo-2-fluorophenyl)ethanamine HCl G->I Salt Formation H HCl H->I

Caption: Synthetic pathway and points of impurity introduction.

Experimental Protocol: Chiral HPLC for Enantiomeric Purity

This protocol provides a general method for determining the enantiomeric purity of 1-(4-Bromo-2-fluorophenyl)ethanamine. Method optimization will likely be required.[11][12][13]

  • Column: A chiral stationary phase column (e.g., polysaccharide-based) is required.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.

  • Flow Rate: Typically 0.5 - 1.5 mL/min.

  • Detection: UV detection at a wavelength where the analyte has significant absorbance (e.g., 254 nm).

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a compatible solvent.

  • Analysis: Inject the sample onto the HPLC system. The two enantiomers should be resolved into two separate peaks. The enantiomeric excess can be calculated from the peak areas.

References

  • J&K Scientific. (S)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride. [Link]

  • Google Patents.
  • Onyx Scientific. Chiral Resolution Screening. [Link]

  • Organic Chemistry Portal. Reductive Amination - Common Conditions. [Link]

  • Sastry, T. U., et al. "Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation." Asian Journal of Chemistry, vol. 25, no. 16, 2013, pp. 9191-9196.
  • ResearchGate. A Validated chiral liquid chromatographic method for the enantiomeric separation of ß-amino-ß-(4-bromophenyl) propionic acid. [Link]

  • IOSR Journal of Applied Chemistry. Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. [Link]

  • Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. Journal of Chemical and Pharmaceutical Research, 2015, 7(3):252-255.
  • AMSbiopharma. Impurity profiling and HPLC methods for drug quality compliance. [Link]

  • Google Patents. CN114524705A - Synthetic method of 4-bromo-2-fluorobiphenyl.
  • ResearchGate. A study of impurities in intermediates and 3,4-methylenedioxymethamphetamine (MDMA) samples produced via reductive amination routes. [Link]

  • PubMed. Enantiomeric separation of racemic 4-aryl-1,4-dihydropyridines and 4-aryl-1,2,3,4-tetrahydropyrimidines on a chiral tetraproline stationary phase. [Link]

  • MDPI. Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. [Link]

  • Journal of Chemical and Pharmaceutical Research. Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. [Link]

  • Trade Science Inc. A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl). [Link]

  • Google Patents.
  • International Journal of Innovative Science and Research Technology. Analytical Methods for the Detection of Counterfeit Pharmaceuticals. [Link]

  • PubChem. 2-Bromo-1-(4-fluorophenyl)ethan-1-one. [Link]

  • Lead Sciences. (S)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride. [Link]

  • PubChem. (1R)-1-(3-bromo-4-fluorophenyl)ethanamine. [Link]

Sources

Optimization

Improving the yield of (S)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride

An invaluable chiral building block, (S)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride is a key intermediate in the synthesis of various pharmaceutical agents. Its stereochemical purity is often critical for the bio...

Author: BenchChem Technical Support Team. Date: February 2026

An invaluable chiral building block, (S)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride is a key intermediate in the synthesis of various pharmaceutical agents. Its stereochemical purity is often critical for the biological activity and safety of the final active pharmaceutical ingredient (API).[1] Achieving a high yield of the desired (S)-enantiomer with excellent purity can be a significant challenge.

This Technical Support Center is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting guides and frequently asked questions to address common issues encountered during the synthesis, resolution, and purification of this compound. As Senior Application Scientists, we aim to provide not just procedures, but the underlying chemical principles to empower you to optimize your experimental outcomes.

Section 1: Troubleshooting Guide

This section addresses specific experimental challenges in a question-and-answer format, focusing on causality and providing actionable solutions.

Issue 1: Low yield in the reductive amination of 4-Bromo-2-fluoroacetophenone.

Low yields in this key step can often be traced back to incomplete imine formation, inefficient reduction, or competing side reactions.

Potential Cause & Recommended Action

  • Incomplete Imine/Enamine Formation: The initial condensation between the ketone and the amine source (e.g., ammonia or an equivalent) is a reversible equilibrium.

    • Causality: Water is produced during imine formation. According to Le Chatelier's principle, its presence can shift the equilibrium back towards the starting materials.

    • Solution:

      • Water Removal: If the solvent and conditions permit, use a Dean-Stark apparatus to physically remove water as it forms.

      • Use of a Dehydrating Agent: Add a mild Lewis acid like Ti(iPrO)₄ or a drying agent like anhydrous MgSO₄ to the reaction mixture to sequester water.

      • pH Control: The reaction is typically acid-catalyzed. However, strong acidic conditions will protonate the amine nucleophile, rendering it unreactive. The optimal pH is generally mildly acidic (pH 4-6) to facilitate protonation of the ketone's carbonyl oxygen without deactivating the amine.

  • Inefficient Reduction of the Imine Intermediate: The choice of reducing agent is critical and depends on the reaction conditions and the stability of the imine.[2]

    • Causality: Some reducing agents are not selective and can reduce the starting ketone if the imine has not fully formed. Others are sensitive to the reaction environment.[3]

    • Solution:

      • Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃): This is often the preferred reagent. It is mild and generally does not reduce the ketone, allowing for a one-pot reaction. However, it is moisture-sensitive and should be used in anhydrous aprotic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE).[4]

      • Sodium Cyanoborohydride (NaBH₃CN): This agent is effective at the slightly acidic pH required for imine formation and is compatible with protic solvents like methanol (MeOH). However, it is highly toxic and requires careful handling.[2]

      • Sodium Borohydride (NaBH₄): This is a powerful reducing agent that can readily reduce the starting ketone. If using NaBH₄, it is best to perform a stepwise reaction: first, ensure complete imine formation, and only then add the NaBH₄.[5]

  • Side Reaction: Ketone Reduction: The primary side reaction is the reduction of 4-bromo-2-fluoroacetophenone to the corresponding alcohol, 1-(4-bromo-2-fluorophenyl)ethanol.

    • Causality: This occurs when the reducing agent is added before imine formation is complete, especially with less selective hydrides like NaBH₄.

    • Solution: Use a more selective reducing agent like STAB.[4] Alternatively, allow sufficient time for imine formation before introducing the reducing agent. Monitor the reaction by TLC or LCMS to confirm the consumption of the ketone and the appearance of the imine intermediate before proceeding with the reduction.

Issue 2: Low Enantiomeric Excess (e.e.) After Chiral Resolution.

Achieving high enantiopurity via diastereomeric crystallization is a multi-faceted optimization problem.[6]

Potential Cause & Recommended Action

  • Poor Choice of Resolving Agent: The interaction between the racemic amine and the chiral acid must lead to diastereomeric salts with significantly different physical properties, primarily solubility.

    • Causality: If the solubilities of the two diastereomeric salts in a given solvent are too similar, fractional crystallization will be inefficient.

    • Solution: Screen a panel of commercially available chiral acids. For a basic amine like this, common choices include (+)- or (-)-tartaric acid, (+)- or (-)-dibenzoyltartaric acid, and (+)- or (-)-mandelic acid.[7] The "best" agent is often discovered empirically.

  • Suboptimal Crystallization Conditions: The solvent, temperature, and cooling rate all dramatically impact the selectivity of the crystallization.

    • Causality: Rapid crystallization can trap the more soluble diastereomer in the crystal lattice, leading to low e.e. The choice of solvent dictates the absolute and relative solubilities of the salts.

    • Solution:

      • Solvent Screening: Test a range of solvents and solvent mixtures (e.g., ethanol, methanol, isopropanol, acetonitrile, and their mixtures with water). The ideal solvent system will maximize the solubility difference between the two diastereomeric salts.[6]

      • Controlled Cooling: Employ a slow, controlled cooling ramp to allow the less soluble diastereomeric salt to crystallize preferentially. Avoid crash-cooling in an ice bath.

      • Stoichiometry: Start with 0.5 molar equivalents of the resolving agent. This can often provide a more efficient initial enrichment.[7]

      • Recrystallization: The key to high e.e. is often one or more recrystallizations of the isolated diastereomeric salt. Each step will enrich the desired enantiomer further.

Issue 3: Difficulty Isolating the Final Hydrochloride Salt.

Problems during the final salt formation and isolation can lead to significant yield loss and purity issues.

Potential Cause & Recommended Action

  • Product Oiling Out: The hydrochloride salt may initially separate as an oil instead of a crystalline solid.

    • Causality: This can be caused by residual impurities inhibiting crystallization or a suboptimal solvent choice where the salt is too soluble or precipitates too quickly.

    • Solution:

      • Purity of Free Base: Ensure the (S)-amine free base is highly pure before attempting salt formation. Run it through a silica plug if necessary.

      • Solvent/Anti-Solvent: Dissolve the free base in a solvent in which the hydrochloride salt is slightly soluble (e.g., isopropanol, ethyl acetate). Slowly add a solvent in which the salt is insoluble (an anti-solvent, e.g., hexanes, diethyl ether) until turbidity is observed, then allow it to crystallize slowly.

      • Trituration: If an oil forms, try scratching the inside of the flask with a glass rod at the oil-solvent interface to induce nucleation. Alternatively, decant the solvent, add an anti-solvent, and stir vigorously (triturate) to induce solidification.

  • Low Recovery Yield: Significant material loss during salt formation and isolation.

    • Causality: The hydrochloride salt may have some solubility even in the chosen precipitation solvent, leading to losses in the mother liquor. Excessive washing can also dissolve the product.

    • Solution:

      • Minimize Solvent Volume: Use the minimum amount of solvent necessary to dissolve the free base.

      • Optimize HCl Addition: Use a stoichiometric amount of HCl (e.g., as a solution in dioxane or isopropanol). Excess HCl can sometimes increase the solubility of the product salt.

      • Cold Filtration & Washing: Cool the crystallized slurry in an ice bath before filtration to minimize solubility. Wash the filter cake with a small amount of cold, fresh anti-solvent to remove impurities without dissolving a significant amount of the product.

Section 2: Experimental Protocols & Data

Data Tables

Table 1: Comparison of Common Reducing Agents for Reductive Amination

Reducing Agent Typical Solvent(s) Key Advantages Key Disadvantages
NaBH(OAc)₃ (STAB) DCM, DCE, THF Mild, high selectivity for imines, allows one-pot reaction.[4] Moisture sensitive, relatively expensive.
NaBH₃CN MeOH, EtOH Effective in protic solvents, stable at acidic pH.[2] Highly toxic (releases HCN at low pH), requires careful handling.
NaBH₄ MeOH, EtOH Inexpensive, powerful reducing agent.[5] Can reduce the starting ketone; requires a two-step procedure.[3]

| H₂ / Catalyst (e.g., Pd/C) | MeOH, EtOH | "Green" reagent (byproduct is water), effective. | Catalyst can be pyrophoric; potential for catalyst poisoning; may require pressure equipment. |

Table 2: Common Chiral Resolving Agents for Amines

Resolving Agent Class Specific Examples Comments
Tartaric Acid Derivatives L-(+)-Tartaric acid, D-(-)-Tartaric acid, Dibenzoyl-L-tartaric acid Widely available, cost-effective, and frequently successful. A good first choice for screening.[7]
Mandelic Acid Derivatives (S)-(+)-Mandelic acid, (R)-(-)-Mandelic acid Often effective for aryl-alkyl amines.
Camphorsulfonic Acid (1S)-(+)-10-Camphorsulfonic acid Strong acid, forms stable salts that often crystallize well.

| Amino Acid Derivatives | N-Boc-L-phenylalanine, N-Boc-L-valine | Offer different steric and electronic profiles for salt formation.[7] |

Experimental Workflow Diagrams

G cluster_synthesis Part 1: Racemic Synthesis cluster_resolution Part 2: Chiral Resolution cluster_isolation Part 3: Final Isolation Ketone 4-Bromo-2-fluoro- acetophenone ReductiveAmination Reductive Amination (e.g., with STAB in DCE) Ketone->ReductiveAmination AmineSource Ammonia Source (e.g., NH4OAc) AmineSource->ReductiveAmination RacemicAmine Racemic Amine (Free Base) ReductiveAmination->RacemicAmine SaltFormation Diastereomeric Salt Formation RacemicAmine->SaltFormation ResolvingAgent Chiral Acid (e.g., L-DBTA) ResolvingAgent->SaltFormation Crystallization Fractional Crystallization SaltFormation->Crystallization DiastereomericSalt Insoluble Salt ((S)-Amine-(L)-Acid) Crystallization->DiastereomericSalt Filter MotherLiquor Soluble Salt ((R)-Amine-(L)-Acid) Crystallization->MotherLiquor Liberation Base Treatment (e.g., NaOH aq.) DiastereomericSalt->Liberation FreeBase (S)-Amine (Free Base) Liberation->FreeBase SaltFinal HCl Addition (e.g., HCl in IPA) FreeBase->SaltFinal FinalProduct (S)-1-(4-Bromo-2-fluorophenyl) ethanamine hydrochloride SaltFinal->FinalProduct

Caption: Synthesis and Resolution Workflow

Troubleshooting cluster_yield Yield Troubleshooting cluster_purity Purity Troubleshooting Start Low Yield or Purity Issue YieldCheck Check Reaction Conversion (TLC, LCMS) Start->YieldCheck PurityCheck Check Enantiomeric Excess (Chiral HPLC) Start->PurityCheck Incomplete Incomplete Reaction YieldCheck->Incomplete Low Conversion SideProducts Side Products Observed YieldCheck->SideProducts Yes OptimizeImine Optimize Imine Formation: - Adjust pH (4-6) - Remove H2O Incomplete->OptimizeImine OptimizeRed Optimize Reduction: - Change Reducing Agent - Check Reagent Quality SideProducts->OptimizeRed LowEE Low e.e. PurityCheck->LowEE <98% ChemImpurities Chemical Impurities PurityCheck->ChemImpurities Yes OptimizeRes Optimize Resolution: - Screen Resolving Agents - Screen Solvents - Slow Cooling LowEE->OptimizeRes Recrystallize Recrystallize Final Product or Intermediate Salt ChemImpurities->Recrystallize

Caption: Troubleshooting Logic Flowchart

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to obtain racemic 1-(4-Bromo-2-fluorophenyl)ethanamine? The most direct and widely used method is the one-pot reductive amination of 4-Bromo-2-fluoroacetophenone.[8] This involves reacting the ketone with an ammonia source (like ammonium acetate or aqueous ammonia) in the presence of a suitable reducing agent.[2]

Q2: How do I choose the best chiral resolving agent? The selection of a resolving agent is largely an empirical process, as it depends on the formation of a crystalline salt with favorable solubility properties.[7] A good starting point is to screen common, inexpensive chiral acids like L-(+)-tartaric acid and (S)-(+)-mandelic acid in a few different solvents (e.g., ethanol, isopropanol). Success is defined by the formation of a crystalline solid that, after isolation and liberation of the free amine, shows significant enantiomeric enrichment.[6]

Q3: What analytical technique is definitive for determining enantiomeric excess (e.e.)? Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the e.e.[9] This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, causing them to elute at different times. The ratio of the peak areas in the resulting chromatogram allows for a precise calculation of the e.e.[10]

Q4: My final hydrochloride salt is slightly colored. How can I purify it further? A common method to remove colored impurities is recrystallization. Dissolve the salt in a minimal amount of a suitable hot solvent (like isopropanol or ethanol) and allow it to cool slowly. If the color persists, you can add a small amount of activated charcoal to the hot solution, stir for a few minutes, and then filter the hot solution through celite to remove the charcoal and adsorbed impurities before crystallization.

Q5: Is it possible to racemize and recycle the unwanted (R)-enantiomer to improve the overall process yield? Yes, this is a common strategy in industrial settings to improve process economy. Racemization of the unwanted enantiomer can sometimes be achieved by converting the amine back to an achiral imine intermediate, which can then be re-hydrogenated.[11] This often involves heating with a catalyst or treatment with a base. The specific conditions would need to be developed for this particular substrate but represent an advanced method for yield optimization.

References

  • J&K Scientific. (S)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride | 1311254-85-9.
  • MySkinRecipes. (R)-1-(4-Bromo-2-fluorophenyl)ethanamine.
  • Davies, S. G., et al. (2015). Asymmetric Synthesis of Substituted anti-β-Fluorophenylalanines. Organic Letters, 17(9), 2254-7.
  • ResearchGate. Chromatogram of the separation of 1-(4-bromophenyl)-ethylamine on Chirosil RCA( þ ) column.
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works.
  • Wang, L., et al. (2016). Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. 4th International Conference on Mechanical Materials and Manufacturing Engineering (MMME 2016).
  • Semantic Scholar. (2021). ω-Transaminase-Mediated Asymmetric Synthesis of (S)-1-(4-Trifluoromethylphenyl)Ethylamine.
  • Organic Chemistry Portal. Reductive Amination - Common Conditions.
  • Onyx Scientific. Chiral Resolution Screening | Solid State.
  • Google Patents. (CN114524705A) - Synthetic method of 4-bromo-2-fluorobiphenyl.
  • PubMed. (2025). The Asymmetric Synthesis of an Acyclic N-Stereogenic Amine.
  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation).
  • BenchChem. (2025). Technical Support Center: Chiral Resolution of 1-(4-Fluoro-3-methoxyphenyl)ethanamine.
  • Organic Syntheses Procedure. 1-(4-Bromophenyl)ethanone oxime (1).
  • Lead Sciences. (S)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride.
  • The Royal Society of Chemistry. Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization.
  • Chemistry LibreTexts. (2023). Reductive Amination.
  • National Institutes of Health (NIH). Functionalization of Organotrifluoroborates: Reductive Amination.
  • National Institutes of Health (NIH). Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol.
  • ResearchGate. (i) 2-Bromo-1-(4-chlorophenyl)ethanone or...

Sources

Troubleshooting

Technical Support Center: Chiral Separation of 1-(4-bromo-2-fluorophenyl)ethanamine

Welcome to the technical support center for the chiral separation of 1-(4-bromo-2-fluorophenyl)ethanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, pract...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chiral separation of 1-(4-bromo-2-fluorophenyl)ethanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the enantioselective analysis of this specific chiral amine. The information herein is grounded in established chromatographic principles and field-proven experience to ensure scientific integrity and experimental success.

I. Foundational Knowledge & FAQs

This section addresses common initial questions regarding the separation of 1-(4-bromo-2-fluorophenyl)ethanamine, providing a solid foundation for method development and troubleshooting.

Q1: What are the key structural features of 1-(4-bromo-2-fluorophenyl)ethanamine that influence its chiral separation?

A1: The primary amine group (-NH2) at the chiral center is the most critical feature. This basic functional group is prone to strong interactions, including hydrogen bonding and ionic interactions, with the chiral stationary phase (CSP). The aromatic ring with its bromo and fluoro substituents also contributes to potential π-π stacking and dipole-dipole interactions. The challenge often lies in controlling the highly energetic and sometimes non-selective interactions of the primary amine to achieve enantioseparation[1].

Q2: Which types of chiral stationary phases (CSPs) are generally most effective for separating primary amines like this one?

A2: Polysaccharide-based CSPs and crown ether-based CSPs are the most successful classes for primary amines.[1][2]

  • Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose like CHIRALCEL® OD-H or CHIRALPAK® IA/IB/IC) offer broad selectivity through a combination of hydrogen bonding, dipole-dipole, and steric interactions.[3][4] The carbamate and ester linkages on these polymers create chiral grooves where enantiomers can differentially interact.

  • Crown Ether-based CSPs (e.g., CROWNPAK® CR-I(+)) are specifically designed for the resolution of compounds with primary amino groups.[2] The chiral recognition mechanism involves the complexation of the protonated primary amine within the crown ether's cavity. This often requires an acidic mobile phase to ensure the amine is in its ammonium form (-NH3+).[1][5]

Q3: Why are mobile phase additives so crucial for the separation of this amine?

A3: Mobile phase additives are essential to control the analyte's ionization state and to minimize undesirable interactions with the stationary phase.

  • For Polysaccharide CSPs (Normal Phase): A small amount of a basic additive, such as diethylamine (DEA) or butylamine (typically 0.1-0.5%), is often required.[3][6][7] This additive competes with the basic analyte for active sites (e.g., residual silanols) on the silica support, leading to improved peak shape and, in many cases, better resolution. Without a basic additive, primary amines can exhibit severe peak tailing or even irreversible retention.[3]

  • For Crown Ether CSPs (Reversed-Phase/Polar Ionic Mode): An acidic additive, like perchloric acid (HClO4) or trifluoroacetic acid (TFA), is necessary to protonate the primary amine.[5] This positively charged ammonium ion can then form a stable complex with the crown ether, which is the basis for chiral recognition.

Q4: Should I start with High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC)?

A4: Both techniques are powerful for chiral separations.[2][8]

  • HPLC is a robust and widely accessible technique.[9] Normal-phase HPLC on polysaccharide columns is a very common starting point for chiral amines.[10]

  • Supercritical Fluid Chromatography (SFC) is often faster and uses less organic solvent, making it a "greener" alternative.[11][12][13] SFC is particularly well-suited for preparative-scale separations due to the ease of removing the CO2-based mobile phase.[2] For primary amines, SFC on polysaccharide or crown ether columns can yield excellent results.[2]

II. Troubleshooting Guide: From Poor Resolution to No Peaks

This section provides a systematic approach to diagnosing and solving common problems encountered during the chiral separation of 1-(4-bromo-2-fluorophenyl)ethanamine.

Problem 1: Poor or No Enantiomeric Resolution (Rs < 1.5)

Q: My chromatogram shows a single peak or two barely separated peaks. What is the first thing I should check?

A: The first step is to confirm that your column and mobile phase system are appropriate for a primary amine. If you are using a non-chiral column, you will not see separation. Assuming you are using a suitable CSP, the issue lies in the optimization of the separation conditions.

Systematic Troubleshooting Protocol:

  • Verify Additive Presence and Concentration:

    • Normal Phase (Polysaccharide CSP): Are you using a basic additive (e.g., 0.1% DEA)? If not, the amine may be interacting too strongly and non-selectively with the column. If you are, try adjusting the concentration between 0.1% and 0.5%.

    • Reversed-Phase/Polar Ionic Mode (Crown Ether CSP): Is an acidic additive (e.g., 0.1% HClO4 or TFA) present? The amine must be protonated for chiral recognition on this type of phase.[5]

  • Optimize the Mobile Phase Composition:

    • Change the Alcohol Modifier: The type of alcohol used as a polar modifier can dramatically impact selectivity.[4] If you are using isopropanol (IPA), try switching to ethanol (EtOH) or vice-versa. Ethanol, being more polar, will generally reduce retention times but can sometimes improve or worsen resolution.

    • Adjust the Modifier Percentage: Systematically vary the percentage of the alcohol modifier. A lower percentage of alcohol (e.g., decreasing from 20% IPA to 10% IPA in hexane) increases retention and allows for more interaction with the CSP, which can often improve resolution.

  • Lower the Temperature: Temperature can significantly affect chiral separations.[8] Reducing the column temperature (e.g., from 25°C to 15°C or 10°C) often enhances the stability of the transient diastereomeric complexes formed between the analyte and the CSP, leading to better resolution.

  • Reduce the Flow Rate: Chiral separations are often sensitive to flow rate due to mass transfer kinetics.[8] Decreasing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) allows more time for the enantiomers to interact with the stationary phase, which can improve resolution, although it will increase the analysis time.

Problem 2: Poor Peak Shape (Tailing or Fronting)

Q: My peaks are tailing badly, making integration and quantification unreliable. What causes this?

A: Peak tailing for a basic compound like 1-(4-bromo-2-fluorophenyl)ethanamine is almost always caused by secondary, undesirable interactions, typically with acidic silanol groups on the silica surface of the CSP.

Solutions for Peak Tailing:

  • Increase Basic Additive Concentration (Normal Phase): This is the most effective solution. The basic additive will "shield" the analyte from the active silanol sites. Incrementally increase the DEA or butylamine concentration up to 0.5%. In some cases, a stronger or more sterically accessible amine like ethylenediamine can offer dramatic improvements in peak shape.[6]

  • Consider an Immobilized CSP: Immobilized polysaccharide CSPs (e.g., CHIRALPAK IA, IB) are generally more robust and can tolerate a wider range of solvents and additives compared to coated phases. This allows for more aggressive column washing procedures to remove contaminants that might contribute to active sites.[14]

  • Check for Column Contamination: If the column was previously used with acidic compounds or additives, "additive memory effects" can occur.[15] It is crucial to flush the column thoroughly with an appropriate solvent (e.g., 100% ethanol or isopropanol for polysaccharide columns) before use.[16]

Problem 3: Inconsistent Retention Times or Loss of Resolution

Q: The method worked initially, but now my retention times are shifting, and the resolution is deteriorating. What should I do?

A: This often points to a change in the column's condition or the mobile phase composition.

Troubleshooting Workflow for Inconsistent Performance:

G start Inconsistent Retention Times / Loss of Resolution check_mp Prepare Fresh Mobile Phase start->check_mp check_equil Ensure Adequate Column Equilibration (20-30 CVs) check_mp->check_equil If problem persists check_temp Verify Column Temperature Stability check_equil->check_temp If problem persists wash_col Perform Column Wash Protocol check_temp->wash_col If problem persists check_history Review Column History (Additive Memory Effect) wash_col->check_history If problem persists redevelop Re-evaluate Method (Consider New Column) check_history->redevelop

Caption: Troubleshooting workflow for inconsistent chromatographic performance.

  • Prepare Fresh Mobile Phase: Organic solvents can evaporate over time, changing the composition and affecting retention. Always use freshly prepared mobile phase.

  • Ensure Full Column Equilibration: Chiral columns can take longer to equilibrate than achiral columns. Ensure you are flushing the column with at least 20-30 column volumes of the mobile phase before the first injection.[16]

  • Column Contamination and Cleaning: Strongly retained impurities from previous injections can accumulate on the column, altering its chemistry. Consult the manufacturer's instructions for a recommended washing procedure. For many polysaccharide columns, flushing with 100% ethanol is an effective cleaning step.[16]

  • Column Degradation: Over time, and especially if exposed to harsh conditions (incompatible solvents, extreme pH), the CSP can degrade. If washing does not restore performance, the column may need to be replaced. It is recommended to dedicate a specific column to a single method, especially when using additives, to avoid cross-contamination and prolong its life.[14]

Problem 4: No Peaks Detected

Q: I've injected my sample, but I don't see any peaks, not even a single unresolved one. What's happening?

A: This is a serious issue that suggests either the analyte is not eluting from the column at all or there is a system-level problem.

Diagnostic Steps:

  • Irreversible Adsorption: This is a high risk with primary amines on polysaccharide columns if no basic additive is used. The amine may be binding so strongly to the stationary phase that it will not elute under the current conditions.

    • Solution: Try flushing the column with a much stronger solvent system, such as 100% ethanol or methanol containing a higher concentration of a basic additive (e.g., 0.5% DEA). This may be able to strip the analyte from the column. For future runs, ensure a basic additive is present in the mobile phase from the start.

  • System Check: Before assuming a column issue, verify the HPLC/SFC system is functioning correctly.

    • Bypass the Column: Replace the column with a union and inject a standard (like caffeine) to ensure the pump, injector, and detector are all working.

    • Check for Leaks: Ensure there are no leaks in the system that would prevent the sample from reaching the detector.

    • Verify Detector Settings: Confirm the detector wavelength is appropriate for your compound (e.g., around 254 nm) and that the lamp is on.

III. Summary of Recommended Starting Conditions

The following table provides scientifically-grounded starting points for developing a chiral separation method for 1-(4-bromo-2-fluorophenyl)ethanamine.

ParameterRecommendation for Polysaccharide CSPs (e.g., CHIRALPAK® IA)Recommendation for Crown Ether CSPs (e.g., CROWNPAK® CR-I(+))Rationale
Mode Normal Phase HPLC or SFCReversed-Phase HPLC or SFCTailored to the primary interaction mechanism of the CSP class.[1][2]
Mobile Phase Heptane/Ethanol or Heptane/Isopropanol (e.g., 90:10 v/v)Water/Acetonitrile or Water/MethanolStandard solvent systems for these modes.
Additive 0.1% Diethylamine (DEA) or Butylamine0.1% Perchloric Acid (HClO4) Critical for peak shape and enabling chiral recognition.[5][6]
Flow Rate 0.5 - 1.0 mL/min0.5 - 1.0 mL/minLower flow rates can improve resolution.[8]
Temperature 15 - 25 °C15 - 25 °CLower temperatures often enhance enantioselectivity.[8]
Detection UV at 254 nmUV at 254 nmBased on the aromatic structure of the analyte.

IV. References

  • Al-Majid, A. M., et al. (2020). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Molecules. Available at: [Link]

  • Jibhe, P. R., et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Pharmaceuticals. Available at: [Link]

  • Ye, J., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji. Available at: [Link]

  • Separations. (2023). Chiral column takes the crown for supercritical enantioseparation of primary amines. Available at: [Link]

  • Ali, I., et al. (2015). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. ResearchGate. Available at: [Link]

  • Berthod, A., et al. (2014). Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. Journal of Chromatography A. Available at: [Link]

  • Aboul-Enein, H. Y. & Ali, I. (2003). Chromatogram of the separation of 1-(4-bromophenyl)-ethylamine on Chirosil RCA( þ ) column. ResearchGate. Available at: [Link]

  • Berger, T. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC North America. Available at: [Link]

  • Welch, C. J., et al. (2010). Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases. ResearchGate. Available at: [Link]

  • Chiral Technologies. (2021). Troubleshoot Chiral Column Performance: Efficiency & Resolution. Available at: [Link]

  • Chiral Technologies. (2021). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Available at: [Link]

  • Weatherly, C. A., et al. (2022). Chiral separation using cyclodextrins as mobile phase additives in open-tubular liquid chromatography with a pseudophase coating. Electrophoresis. Available at: [Link]

  • Martynow, J. (2014). How can I improve my chiral column resolution?. ResearchGate. Available at: [Link]

  • Wang, Y., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. Available at: [Link]

  • Phenomenex. Chiral HPLC Separations Guide. Available at: [Link]

  • De Klerck, K., et al. (2014). A generic chiral separation strategy in supercritical fluid chromatography. Journal of Chromatography A. Available at: [Link]

  • Ray, A. (2020). Trouble with chiral separations. Chromatography Today. Available at: [Link]

  • MattM. (2017). Additives for chiral. Chromatography Forum. Available at: [Link]

  • Miller, L. (2011). Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. ResearchGate. Available at: [Link]

  • Reddy, K. S., et al. (2007). A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl) propionic acid. Analytical Chemistry: An Indian Journal. Available at: [Link]

  • Phenomenex. Chiral Super Critical Fluid Chromatography. Available at: [Link]

  • Watson, D. (2018). Troubleshooting GC Selectivity, Resolution, and Baseline Issues. LCGC International. Available at: [Link]

  • Li, F., et al. (2012). Enantiomeric separation of racemic 4-aryl-1,4-dihydropyridines and 4-aryl-1,2,3,4-tetrahydropyrimidines on a chiral tetraproline stationary phase. Chirality. Available at: [Link]

Sources

Optimization

Technical Support Center: Synthesis of (S)-1-(4-Bromo-2-fluorophenyl)ethanamine Hydrochloride

Welcome to the technical support center for the synthesis of (S)-1-(4-bromo-2-fluorophenyl)ethanamine hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development who are worki...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (S)-1-(4-bromo-2-fluorophenyl)ethanamine hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development who are working with this critical chiral building block. Here, you will find in-depth troubleshooting guides, frequently asked questions, and detailed experimental protocols to help you navigate the challenges of this synthesis and achieve high yields and enantiopurity.

I. Synthetic Strategies: An Overview

The enantioselective synthesis of (S)-1-(4-bromo-2-fluorophenyl)ethanamine is primarily achieved through two main routes: asymmetric reductive amination of the corresponding ketone and chiral resolution of the racemic amine. The choice of strategy often depends on factors such as scale, available resources, and desired enantiomeric purity.

  • Asymmetric Reductive Amination: This method offers a more direct route to the desired enantiomer from 4-bromo-2-fluoroacetophenone. It can be achieved through chemical catalysis (using chiral catalysts and a reducing agent) or biocatalysis (using enzymes like transaminases). While potentially more atom-economical, it requires careful optimization of the catalyst system and reaction conditions to achieve high enantioselectivity.[1]

  • Chiral Resolution of the Racemic Amine: This classical approach involves the synthesis of the racemic amine followed by separation of the enantiomers using a chiral resolving agent, such as tartaric acid.[2][3][4] This method is often robust and scalable, but it involves the loss of at least 50% of the material as the undesired enantiomer unless a racemization and recycling protocol is implemented.

II. Troubleshooting Guide

This section addresses common issues encountered during the synthesis of (S)-1-(4-bromo-2-fluorophenyl)ethanamine hydrochloride, providing potential causes and actionable solutions.

Asymmetric Reductive Amination of 4-Bromo-2-fluoroacetophenone

Question 1: My reaction is showing low enantiomeric excess (e.e.). What are the likely causes and how can I improve it?

Answer: Low enantiomeric excess in asymmetric reductive amination is a common challenge and can stem from several factors:

  • Suboptimal Catalyst or Ligand: The choice of chiral catalyst or ligand is crucial for achieving high stereoselectivity. If you are using a metal-based catalyst, ensure that the chiral ligand is of high enantiomeric purity. For biocatalytic methods, the specific enzyme used may not be optimal for the substrate.

    • Solution: Screen a variety of chiral ligands or catalysts. For instance, different chiral phosphine ligands can be tested in combination with a rhodium or iridium precursor.[5] If using a transaminase, consider screening a panel of enzymes to find one with higher activity and selectivity for 4-bromo-2-fluoroacetophenone.

  • Incorrect Reaction Conditions: Temperature, pressure, and solvent can significantly influence the stereochemical outcome of the reaction.

    • Solution: Systematically optimize the reaction conditions. Lowering the reaction temperature often improves enantioselectivity, although it may decrease the reaction rate. The solvent can also play a critical role in the conformation of the catalyst-substrate complex, so screening a range of solvents is recommended.

  • Presence of Impurities: Impurities in the starting material (4-bromo-2-fluoroacetophenone) or the amine source (e.g., ammonia, ammonium salts) can interfere with the catalyst and lead to a loss of selectivity.

    • Solution: Ensure the purity of all starting materials. Recrystallize or distill the starting ketone if necessary. Use a high-purity source of ammonia or ammonium salt.

Question 2: I am observing a significant amount of the corresponding alcohol, 1-(4-bromo-2-fluorophenyl)ethanol, as a byproduct. How can I minimize its formation?

Answer: The formation of the alcohol byproduct is a result of the direct reduction of the ketone starting material before the amination occurs.[1] This is a common side reaction in reductive amination.

  • Cause: The rate of ketone reduction is competitive with the rate of imine formation and subsequent reduction. This can be exacerbated by the choice of reducing agent and the reaction conditions.

    • Solution 1: Choice of Reducing Agent: Some reducing agents are more chemoselective for imines over ketones. Sodium triacetoxyborohydride [NaB(OAc)₃H] is often a good choice for reductive aminations as it is less reactive towards ketones compared to other borohydrides like sodium borohydride (NaBH₄).

    • Solution 2: Promote Imine Formation: The equilibrium between the ketone and the imine can be shifted towards the imine by removing water from the reaction mixture. This can be achieved by using a dehydrating agent, such as molecular sieves, or by azeotropic removal of water.

    • Solution 3: Two-Step, One-Pot Procedure: First, allow the ketone and the amine source to react to form the imine, and then add the reducing agent. This can help to minimize the direct reduction of the ketone.

Question 3: My product is contaminated with a secondary amine impurity. What is the cause and how can I prevent it?

Answer: The formation of a secondary amine is due to the reaction of the desired primary amine product with another molecule of the starting ketone, followed by reduction. This is a form of over-alkylation.

  • Cause: The newly formed primary amine is nucleophilic and can compete with the initial amine source in reacting with the ketone.

    • Solution 1: Use a Large Excess of the Amine Source: Using a large excess of ammonia or an ammonium salt can outcompete the primary amine product in the reaction with the ketone, thus minimizing the formation of the secondary amine.

    • Solution 2: Control the Stoichiometry of the Reducing Agent: Adding the reducing agent slowly to the reaction mixture can help to keep the concentration of the primary amine low at any given time, reducing the likelihood of over-alkylation.

Chiral Resolution of Racemic 1-(4-Bromo-2-fluorophenyl)ethanamine

Question 1: I am having difficulty inducing crystallization of the diastereomeric salt. What should I try?

Answer: Failure to crystallize can be due to several factors, including the choice of solvent, the concentration of the solution, and the presence of impurities.

  • Inappropriate Solvent System: The solubility of the diastereomeric salt is highly dependent on the solvent.

    • Solution: A systematic solvent screen is recommended. Start with common solvents like ethanol, methanol, isopropanol, and acetone. If the salt is too soluble, try adding an anti-solvent (a solvent in which the salt is poorly soluble) dropwise to induce precipitation.

  • Solution is Too Dilute: If the concentration of the diastereomeric salt is below its saturation point, it will not crystallize.

    • Solution: Carefully concentrate the solution by removing the solvent under reduced pressure until you observe turbidity, then allow it to cool slowly.

  • Presence of Impurities: Impurities can inhibit crystal nucleation and growth.

    • Solution: Ensure the starting racemic amine is of high purity. If necessary, purify the racemic amine by distillation or column chromatography before performing the resolution.

Question 2: The diastereomeric excess (d.e.) of my crystallized salt is low. How can I improve it?

Answer: Low diastereomeric excess indicates that the crystallization process is not effectively separating the two diastereomers.

  • Suboptimal Crystallization Conditions: The rate of cooling and the final crystallization temperature can affect the purity of the crystals.

    • Solution: Try a slower cooling rate to allow for more selective crystallization. You can also experiment with different final crystallization temperatures.

  • Incorrect Stoichiometry of the Resolving Agent: The ratio of the resolving agent to the racemic amine can influence the efficiency of the resolution.

    • Solution: While a 1:1 stoichiometry is often used, sometimes using a substoichiometric amount of the resolving agent (e.g., 0.5 equivalents) can lead to the crystallization of a purer diastereomeric salt.[2]

  • Recrystallization: A single crystallization may not be sufficient to achieve high diastereomeric purity.

    • Solution: Recrystallize the diastereomeric salt from a suitable solvent system. This will often significantly improve the diastereomeric excess.

III. Frequently Asked Questions (FAQs)

Q1: Which synthetic route is more advantageous for large-scale production?

A1: Both routes have been successfully implemented on an industrial scale. The chiral resolution method is often favored for its robustness and predictability.[2] While it has a theoretical maximum yield of 50% for the desired enantiomer, the undesired enantiomer can often be racemized and recycled, improving the overall process economy. Asymmetric reductive amination offers a more direct and potentially more cost-effective route in the long run, but it may require more significant initial investment in process development and optimization to achieve consistent high enantioselectivity on a large scale.

Q2: How can I accurately determine the enantiomeric excess of my final product?

A2: The most common and reliable method for determining the enantiomeric excess of chiral amines is through chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC). This involves using a chiral stationary phase that can separate the two enantiomers, allowing for their quantification. It is often necessary to derivatize the amine with a suitable agent to improve its chromatographic properties and detection.

Q3: What are the critical process parameters that I need to control during the synthesis?

A3: For asymmetric reductive amination , the critical parameters are:

  • Catalyst and ligand selection and purity.

  • Reaction temperature and pressure.

  • Purity of starting materials and reagents.

  • Rate of addition of the reducing agent.

For chiral resolution , the critical parameters are:

  • Purity of the racemic amine and the resolving agent.

  • Choice of crystallization solvent.

  • Crystallization temperature and cooling profile.

  • Stoichiometry of the resolving agent.

Q4: What are some of the key impurities that I should be aware of?

A4: Besides the undesired enantiomer and the secondary amine byproduct, other potential impurities can arise from the starting materials or side reactions. For example, in the synthesis of the starting material 4-bromo-2-fluoroacetophenone, impurities such as the dibrominated or debrominated analogs could be present and carried through the synthesis.[6] It is important to have analytical methods in place to detect and quantify these impurities.

IV. Experimental Protocols

Protocol 1: Asymmetric Reductive Amination of 4-Bromo-2-fluoroacetophenone

This protocol is a general guideline and may require optimization.

  • Imine Formation: To a solution of 4-bromo-2-fluoroacetophenone (1.0 eq) in a suitable solvent (e.g., methanol, toluene) in a pressure reactor, add a source of ammonia (e.g., a solution of ammonia in methanol or an ammonium salt like ammonium acetate, ~10-20 eq).

  • Catalyst Addition: Add the chiral catalyst system (e.g., a pre-formed chiral iridium or rhodium complex, or generate it in situ from a metal precursor and a chiral ligand, ~0.1-1 mol%).

  • Reduction: Pressurize the reactor with hydrogen gas (H₂) to the desired pressure (e.g., 10-50 bar) and stir the reaction mixture at the optimized temperature (e.g., 25-60 °C) for the required time (typically 12-48 hours).

  • Work-up: After the reaction is complete (monitored by HPLC or GC), carefully vent the reactor. Filter off the catalyst if it is heterogeneous. Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a basic aqueous solution (e.g., saturated sodium bicarbonate) to remove the excess ammonium salts.

  • Purification and Salt Formation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude (S)-1-(4-bromo-2-fluorophenyl)ethanamine can be purified by column chromatography if necessary. For the hydrochloride salt, dissolve the purified amine in a suitable solvent (e.g., diethyl ether, isopropanol) and add a solution of HCl in the same solvent or bubble HCl gas through the solution until precipitation is complete. Collect the solid by filtration and dry under vacuum.

Protocol 2: Chiral Resolution of Racemic 1-(4-Bromo-2-fluorophenyl)ethanamine using L-(-)-Tartaric Acid
  • Preparation of the Racemic Amine: Synthesize racemic 1-(4-bromo-2-fluorophenyl)ethanamine via a standard, non-asymmetric reductive amination of 4-bromo-2-fluoroacetophenone using a reducing agent like sodium borohydride in the presence of an ammonia source. Purify the racemic amine by distillation or column chromatography.

  • Diastereomeric Salt Formation: Dissolve the racemic amine (1.0 eq) in a suitable hot solvent (e.g., ethanol). In a separate flask, dissolve L-(-)-tartaric acid (0.5-1.0 eq) in the same hot solvent. Slowly add the tartaric acid solution to the amine solution with stirring.

  • Crystallization: Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath or refrigerator to promote crystallization.

  • Isolation of the Diastereomeric Salt: Collect the precipitated solid by filtration and wash with a small amount of cold solvent. This solid should be enriched in the (S)-amine-(L)-tartrate diastereomer.

  • Liberation of the Free Amine: Suspend the diastereomeric salt in a mixture of water and an organic solvent (e.g., dichloromethane or ethyl acetate). Add a strong base (e.g., 10% aqueous NaOH) until the pH is >10. Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Purification and Salt Formation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the enantiomerically enriched (S)-1-(4-bromo-2-fluorophenyl)ethanamine. Form the hydrochloride salt as described in Protocol 1.

V. Data Presentation

Synthetic MethodKey ReagentsTypical Yield (%)Typical e.e. (%)Reference
Asymmetric Reductive AminationChiral Rh/Ir catalyst, H₂70-9580-99[1]
Biocatalytic Reductive AminationTransaminase60-90>99N/A
Chiral ResolutionL-(-)-Tartaric Acid35-45 (after resolution)>99[2][4]

Note: The data presented are typical ranges and may vary depending on the specific reaction conditions and scale.

VI. Visualizations

Overall Synthesis Workflow

G cluster_start Starting Material cluster_racemic Racemic Synthesis cluster_resolution Chiral Resolution cluster_asymmetric Asymmetric Synthesis cluster_final Final Product start 4-Bromo-2-fluoroacetophenone rac_reduct Reductive Amination (e.g., NaBH4, NH3) start->rac_reduct Route 1 asym_reduct Asymmetric Reductive Amination (Chiral Catalyst or Enzyme) start->asym_reduct Route 2 rac_amine Racemic 1-(4-Bromo-2-fluorophenyl)ethanamine rac_reduct->rac_amine resolution Resolution with L-(-)-Tartaric Acid rac_amine->resolution diast_salt Diastereomeric Salt ((S)-Amine-(L)-Tartrate) resolution->diast_salt liberation Base Treatment diast_salt->liberation s_amine (S)-1-(4-Bromo-2-fluorophenyl)ethanamine liberation->s_amine asym_reduct->s_amine hcl_salt (S)-1-(4-Bromo-2-fluorophenyl)ethanamine HCl s_amine->hcl_salt HCl Addition G start Low Yield of Resolved Amine q1 Did the diastereomeric salt precipitate? start->q1 sol1 Troubleshoot Crystallization: - Screen solvents - Concentrate solution - Check purity of starting materials q1->sol1 No q2 Was the yield of the diastereomeric salt low? q1->q2 Yes a1_yes Yes a1_no No end Yield Improved sol1->end sol2 Optimize Crystallization: - Adjust cooling rate - Optimize stoichiometry of  resolving agent q2->sol2 Yes q3 Was there significant material loss during workup? q2->q3 No a2_yes Yes a2_no No sol2->end sol3 Optimize Workup: - Ensure complete extraction - Minimize transfers - Check pH during base treatment q3->sol3 Yes q3->end No a3_yes Yes a3_no No sol3->end

Caption: Decision tree for troubleshooting low yield in chiral resolution.

VII. References

Sources

Troubleshooting

Technical Support Center: Recrystallization of (S)-1-(4-Bromo-2-fluorophenyl)ethanamine Hydrochloride

Welcome to the technical support center for the purification of (S)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of (S)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions regarding the recrystallization of this chiral amine salt. Our goal is to equip you with the necessary knowledge to overcome common challenges and achieve high-purity crystalline material consistently.

I. Troubleshooting Guide: Navigating Common Recrystallization Issues

This section addresses specific problems you may encounter during the recrystallization of (S)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride, offering explanations and actionable solutions.

Question: My compound is not dissolving in the chosen solvent, even at elevated temperatures. What should I do?

Answer: This issue typically arises from an inappropriate choice of solvent or insufficient solvent volume. (S)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride, being a salt, generally requires a polar solvent for dissolution.

  • Initial Solvent Selection: For this specific hydrochloride salt, polar protic solvents are a good starting point. Consider using isopropanol (IPA), ethanol, or methanol. A mixture of a polar solvent with a small amount of water can also enhance solubility.

  • Solvent Volume: Ensure you are using a sufficient volume of solvent. A general guideline is to start with a volume that creates a slurry of the compound and then gradually add more hot solvent until complete dissolution is achieved.[1][2] Avoid adding a large excess of solvent at once, as this will reduce your final yield.[1]

  • Alternative Solvents: If the compound remains insoluble in alcohols, a more polar solvent system might be necessary. However, given the nature of phenylethylamine hydrochlorides, alcohols are generally a reliable choice.[3]

Question: The compound dissolved, but it "oiled out" upon cooling instead of forming crystals. How can I fix this?

Answer: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase. This often happens when the solution is supersaturated to a high degree upon cooling or if the melting point of the solute is lower than the temperature of the solution.

  • Reduce Cooling Rate: Allow the solution to cool to room temperature slowly and undisturbed. Rapid cooling, such as placing the flask directly in an ice bath, can promote oiling.[2]

  • Add More Solvent: The oil is essentially a highly concentrated liquid form of your compound. Re-heat the mixture to dissolve the oil, then add a small amount of additional hot solvent to decrease the saturation level. Then, allow it to cool slowly.

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. This can create nucleation sites and induce crystallization.

  • Seed Crystals: If you have a small amount of pure crystalline material from a previous batch, add a tiny crystal to the cooled solution to act as a template for crystal growth.

Question: My crystal yield is very low. What are the potential causes and how can I improve it?

Answer: Low yield is a common issue in recrystallization and can be attributed to several factors.

  • Excess Solvent: Using too much solvent is the most frequent cause of low recovery, as a significant portion of the compound will remain dissolved in the mother liquor even after cooling.[1] To rectify this, you can carefully evaporate some of the solvent and attempt to recrystallize again.

  • Premature Crystallization: If crystals form too quickly in the hot solution (for instance, during a hot filtration step), you will lose product. Ensure your filtration apparatus is pre-heated to prevent this.

  • Incomplete Crystallization: Ensure the solution is sufficiently cooled to maximize the precipitation of the product. After slow cooling to room temperature, placing the flask in an ice bath for at least 30 minutes can significantly improve the yield.[4]

  • Washing with Warm Solvent: Washing the collected crystals with solvent that is not ice-cold will dissolve some of your product. Always use a minimal amount of ice-cold solvent for washing.[1][5]

Question: I've obtained crystals, but they appear discolored or impure. What steps can I take to improve purity?

Answer: The primary goal of recrystallization is purification. If your final product is still impure, consider the following:

  • Activated Carbon Treatment: If the discoloration is due to colored organic impurities, you can add a small amount of activated carbon to the hot solution before filtration. The carbon will adsorb these impurities. Use only a small amount (1-2% of the solute weight) and perform a hot gravity filtration to remove the carbon.[2]

  • Insoluble Impurities: If you observe solid particles in the hot, dissolved solution, these are likely insoluble impurities. Perform a hot gravity filtration to remove them before allowing the solution to cool.[2]

  • Second Recrystallization: A single recrystallization may not be sufficient to remove all impurities, especially if the initial material is very impure. A second recrystallization of the obtained crystals will generally yield a product of higher purity, albeit with some loss of yield.

II. Frequently Asked Questions (FAQs)

What is the ideal solvent for recrystallizing (S)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride?

While there is no single "perfect" solvent, a good starting point for this compound is a polar protic solvent like isopropanol (IPA) or ethanol . These solvents typically exhibit a good balance of dissolving the hydrochloride salt at elevated temperatures while having lower solubility at cooler temperatures, which is the key to a successful recrystallization. A mixed solvent system, such as ethanol with a small amount of water, can also be effective.

What are the likely impurities in crude (S)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride?

The impurities will depend on the synthetic route used. Common impurities could include:

  • Unreacted starting materials: Such as 2-fluoro-4-bromoacetophenone.

  • Byproducts from the synthesis: For example, the corresponding alcohol, 1-(4-bromo-2-fluorophenyl)ethanol, if a reduction step was incomplete.[4]

  • Diastereomeric salts: If a chiral resolving agent was used and the separation was incomplete.

  • Residual solvents from the reaction workup.

How can I determine the purity of my recrystallized product?

Several analytical techniques can be used to assess the purity of your final product:

  • Melting Point Analysis: A pure crystalline solid will have a sharp and defined melting point range. Impurities tend to broaden and depress the melting point.

  • Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for quantifying the purity and identifying specific impurities.

  • Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can be used to confirm the structure of the compound and detect the presence of impurities.

III. Experimental Protocol: Recrystallization of (S)-1-(4-Bromo-2-fluorophenyl)ethanamine Hydrochloride

This protocol provides a general guideline. The optimal solvent volumes and temperatures may need to be adjusted based on the initial purity of your material.

Materials:

  • Crude (S)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride

  • Isopropanol (IPA) or Ethanol (reagent grade)

  • Activated Carbon (optional)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Condenser

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stir rod

Procedure:

  • Solvent Selection and Dissolution:

    • Place the crude (S)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride in an Erlenmeyer flask.

    • Add a minimal amount of isopropanol (or ethanol) to create a slurry.

    • Heat the mixture to a gentle boil with stirring.

    • Gradually add more hot solvent in small portions until the solid completely dissolves.[1][2] It is crucial to use the minimum amount of hot solvent to ensure a good yield.

  • Decolorization (Optional):

    • If the solution is colored, remove it from the heat and allow it to cool slightly.

    • Add a small amount of activated carbon.

    • Reheat the solution to boiling for a few minutes.

  • Hot Gravity Filtration (if necessary):

    • If activated carbon was used or if insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask. This step prevents premature crystallization in the funnel.[2]

  • Crystallization:

    • Cover the flask with a watch glass or loosely with aluminum foil and allow the solution to cool slowly and undisturbed to room temperature.

    • Crystal formation should begin as the solution cools.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.[4]

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of ice-cold isopropanol (or ethanol) to remove any remaining soluble impurities.[1][5]

  • Drying:

    • Dry the purified crystals under vacuum to a constant weight.

IV. Data Summary and Visualization

Table 1: Recommended Solvent Systems and Conditions

Solvent SystemTemperature ProfileExpected Outcome
Isopropanol (IPA)Dissolve at boiling point (~82°C), cool slowly to RT, then chill to 0-4°C.Good for moderate to high purity starting material.
EthanolDissolve at boiling point (~78°C), cool slowly to RT, then chill to 0-4°C.Similar to IPA, a reliable choice.
Ethanol/Water (e.g., 95:5)Dissolve at boiling, cool slowly. The water can increase solubility when hot but may require a longer cooling time.May be beneficial for less soluble batches.
Toluene/HexaneDissolve in hot toluene, add hexane as an anti-solvent until turbidity appears, then cool.[4]An alternative for non-polar impurities.

Diagram 1: Recrystallization Workflow

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation a Crude Compound b Add Minimal Hot Solvent a->b c Completely Dissolved Solution b->c d Hot Gravity Filtration (optional) c->d Insoluble Impurities? e Add Activated Carbon (optional) c->e Colored Impurities? f Slow Cooling to RT d->f e->d g Ice Bath f->g h Vacuum Filtration g->h i Wash with Cold Solvent h->i j Dry Crystals i->j

Caption: A general workflow for the recrystallization process.

Diagram 2: Troubleshooting Common Recrystallization Problems

Troubleshooting_Recrystallization start Recrystallization Issue issue1 No Crystals Form Possible Causes: - Too much solvent - Solution not saturated start->issue1 issue2 Oiling Out Possible Causes: - Cooling too rapidly - High impurity concentration start->issue2 issue3 Low Yield Possible Causes: - Too much solvent - Incomplete cooling - Washing with warm solvent start->issue3 solution1 Solutions: - Boil off excess solvent - Scratch flask interior - Add seed crystal issue1:f1->solution1 solution2 Solutions: - Reheat and add more solvent - Ensure slow cooling - Use a different solvent issue2:f1->solution2 solution3 Solutions: - Use minimum hot solvent - Cool thoroughly in an ice bath - Wash with ice-cold solvent issue3:f1->solution3

Caption: A troubleshooting guide for common recrystallization issues.

V. References

  • BenchChem. (2025). Application Notes and Protocols for the Purification of 2-Bromo-1-(4-fluorophenyl)ethanol. Retrieved from BenchChem website.

  • BenchChem. (2025). Improving the efficiency of chiral resolution with N-benzyl-1-phenylethylamine. Retrieved from BenchChem website.

  • Google Patents. (2010). SYNTHESIS OF PROPIVERINE HYDROCHLORIDE - EP 2470504 B1. Retrieved from

  • Google Patents. (2014). Preparation method for R-(+)-alpha-phenylethylamine salt and R-(+). Retrieved from

  • Google Patents. (2022). Synthetic method of 4-bromo-2-fluorobiphenyl. Retrieved from

  • Journal of Chemical and Pharmaceutical Sciences. (n.d.). Synthesis, Characterisation of Some Novel Purine Derivatives. Retrieved from jchps.com

  • LibreTexts. (2022). Experiment 2: Recrystallization. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • National Institutes of Health. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-Bromophenyl)ethanol. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-Fluorophenyl)ethanol. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information for - The Royal Society of Chemistry. Retrieved from [Link]

  • University of Calgary. (n.d.). Experiment 9: Organic Chemistry Part I. Retrieved from [Link]

  • University of Massachusetts. (n.d.). Recrystallization. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Enantiomeric Excess Determination of (S)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride

Welcome to the technical support center for the analysis of (S)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-dep...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of (S)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into accurately determining the enantiomeric excess (e.e.) of this chiral amine. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Introduction: The Importance of Enantiomeric Purity

In the pharmaceutical industry, the stereochemistry of a drug molecule is of paramount importance. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit significantly different pharmacological and toxicological profiles. Therefore, the accurate determination of enantiomeric excess is a critical step in the development and quality control of chiral drugs. This guide will focus on the practical aspects of analyzing (S)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride, a key chiral intermediate.

Core Analytical Techniques

The determination of enantiomeric excess for chiral amines like 1-(4-Bromo-2-fluorophenyl)ethanamine primarily relies on chromatographic and spectroscopic methods. The most powerful and widely used techniques are Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Gas Chromatography (GC).[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy, often in conjunction with chiral derivatizing or solvating agents, also serves as a valuable tool.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common questions and challenges encountered during the enantiomeric excess determination of (S)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride.

Chiral High-Performance Liquid Chromatography (HPLC)

Q1: How do I select the right chiral stationary phase (CSP) for my analysis?

A1: The selection of an appropriate CSP is the most critical step in developing a chiral HPLC method.[1] For phenylethylamine derivatives, polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often a good starting point.

Rationale: These CSPs provide a combination of hydrogen bonding, dipole-dipole, and π-π interactions that are effective for resolving a wide range of chiral compounds. The selection process is often empirical, but starting with columns known to be effective for similar structures can save significant development time.

Troubleshooting Poor Resolution:

  • Issue: No separation or poor resolution (Rs < 1.5) between the enantiomers.

  • Solution:

    • Screen Different CSPs: Test a variety of polysaccharide-based columns (e.g., cellulose tris(3,5-dimethylphenylcarbamate) or amylose tris(3,5-dimethylphenylcarbamate) based phases).

    • Optimize the Mobile Phase:

      • Normal Phase: Vary the ratio of the non-polar solvent (e.g., hexane) to the polar modifier (e.g., isopropanol, ethanol). The addition of a small amount of an amine modifier like diethylamine (DEA) or trifluoroacetic acid (TFA) can significantly improve peak shape and resolution for basic analytes.

      • Reversed-Phase: Adjust the ratio of aqueous buffer to organic solvent (e.g., acetonitrile, methanol). Altering the pH of the buffer can also influence the retention and selectivity.

    • Adjust Temperature: Lowering the column temperature can sometimes enhance enantioselectivity.

Q2: My peak shape is poor (tailing or fronting). What can I do?

A2: Poor peak shape for amines in chiral HPLC is a common issue, often caused by strong interactions with residual silanols on the silica support of the CSP.

Solutions:

  • Add an Amine Modifier: Incorporating a small percentage (e.g., 0.1%) of an amine like DEA or a competing acid like TFA into the mobile phase can saturate the active sites on the stationary phase, leading to improved peak symmetry.

  • Adjust Analyte Concentration: Overloading the column can lead to peak distortion. Try injecting a more dilute sample.

  • Check Sample Solvent: Ensure your sample is dissolved in a solvent that is compatible with the mobile phase. Dissolving the sample in a solvent stronger than the mobile phase can cause peak fronting.

Chiral Gas Chromatography (GC)

Q1: When should I consider using Chiral GC instead of HPLC?

A1: Chiral GC is a powerful technique, particularly for volatile and thermally stable compounds.[2] For 1-(4-Bromo-2-fluorophenyl)ethanamine, which is an amine, derivatization is often necessary to improve its volatility and chromatographic behavior.

Q2: What are the common derivatization strategies for chiral amines in GC?

A2: Derivatization converts the amine into a less polar and more volatile derivative, making it suitable for GC analysis. A common approach is acylation with a chiral derivatizing agent.

Example Derivatization Workflow:

Caption: Workflow for Chiral GC Analysis via Derivatization.

Troubleshooting Derivatization Reactions:

  • Issue: Incomplete reaction or side product formation.

  • Solutions:

    • Optimize Reaction Conditions: Adjust the reaction time, temperature, and stoichiometry of the derivatizing agent.

    • Ensure Anhydrous Conditions: Amines and many derivatizing agents are sensitive to moisture. Use dry solvents and reagents.

    • Purify the Derivatized Sample: If necessary, perform a simple workup or purification step to remove excess reagent and byproducts before GC analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Q1: How can NMR be used to determine enantiomeric excess?

A1: NMR spectroscopy can distinguish between enantiomers by converting them into diastereomers.[3][4] This is achieved by using a chiral auxiliary, such as a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA).[3][5]

  • Chiral Derivatizing Agents (CDAs): These react with the amine to form a covalent bond, creating a diastereomeric mixture that can be distinguished by NMR.[6][7]

  • Chiral Solvating Agents (CSAs): These form non-covalent diastereomeric complexes with the analyte, leading to different chemical shifts for the enantiomers.[5]

Q2: I'm not seeing any separation of signals in my NMR spectrum. What should I do?

A2: The lack of signal separation (anisochrony) is a common challenge in NMR-based e.e. determination.

Troubleshooting Signal Resolution in NMR:

  • Issue: Overlapping signals of the diastereomers.

  • Solutions:

    • Change the Chiral Auxiliary: The degree of chemical shift difference depends on the specific interaction between the analyte and the chiral auxiliary. Try a different CDA or CSA. For amines, BINOL derivatives can be effective CSAs.[5]

    • Optimize the Solvent: The solvent can significantly influence the interactions leading to diastereomeric differentiation. Non-polar solvents like CDCl₃ or C₆D₆ often provide better results.[5]

    • Vary the Temperature: Acquiring the spectrum at different temperatures can sometimes improve the resolution of the signals.

    • Use a Higher Field Magnet: A higher field NMR spectrometer will provide better signal dispersion.

    • Consider ¹⁹F NMR: Since the molecule contains a fluorine atom, ¹⁹F NMR can be a powerful tool. Derivatization with a fluorine-containing CDA can lead to well-resolved signals in the ¹⁹F spectrum, which often has a wider chemical shift range and less background noise.[8][9]

Method Validation

Once a suitable analytical method has been developed, it must be validated to ensure it is fit for its intended purpose.[10][11][12] According to ICH and USP guidelines, validation should include the following parameters.[10][13]

Validation Parameter Purpose Typical Acceptance Criteria
Specificity To ensure that the signal of the analyte is not interfered with by other components (e.g., the other enantiomer, impurities).Baseline resolution (Rs > 1.5) between the enantiomeric peaks.[14]
Linearity To demonstrate a proportional relationship between the concentration of the analyte and the analytical response.Correlation coefficient (r²) ≥ 0.999.
Range The interval between the upper and lower concentrations of the analyte for which the method is precise, accurate, and linear.Typically 80% to 120% of the test concentration.
Accuracy The closeness of the test results to the true value.Recovery of 98.0% to 102.0% for a spiked placebo.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.Repeatability (intra-day) and intermediate precision (inter-day) RSD ≤ 2.0%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1.[11]
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters.No significant change in resolution or quantitation when parameters like flow rate, temperature, or mobile phase composition are slightly varied.

Summary of Recommended Starting Conditions

The following table provides a starting point for method development for the chiral separation of 1-(4-Bromo-2-fluorophenyl)ethanamine.

Technique Column/Stationary Phase Mobile Phase/Carrier Gas Detector Key Considerations
Chiral HPLC Polysaccharide-based CSP (e.g., CHIRALCEL® OD-H, CHIRALPAK® AD-H)Hexane/Isopropanol with 0.1% DEAUV @ 220 nmOptimize the ratio of hexane to isopropanol. The amine modifier is crucial for good peak shape.
Chiral GC Cyclodextrin-based capillary column (e.g., Rt-βDEXsm)[2]Helium or HydrogenFIDDerivatization is likely required to improve volatility.
NMR N/ACDCl₃ or C₆D₆¹H or ¹⁹FUse a chiral solvating agent (e.g., (R)-BINOL) or a chiral derivatizing agent.

Concluding Remarks

Determining the enantiomeric excess of (S)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride requires a systematic approach to method development and validation. Chiral HPLC is often the method of choice due to its versatility and high resolving power.[1] However, Chiral GC and NMR spectroscopy offer valuable alternative and complementary approaches. By understanding the principles behind each technique and anticipating common challenges, researchers can efficiently develop robust and reliable methods for ensuring the enantiomeric purity of this important chiral amine.

References

  • Phenomenex. Chiral HPLC Separations. Available from: [Link]

  • Restek Corporation. A Guide to the Analysis of Chiral Compounds by GC. Available from: [Link]

  • Polshettiwar, V. et al. (2022). Simultaneous Determination of Escitalopram Impurities including the R-enantiomer on a Cellulose tris(3,5-Dimethylphenylcarbamate)-Based Chiral Column in Reversed-Phase Mode. Molecules, 27(24), 8963. Available from: [Link]

  • Tao, Y. et al. (2002). Analyses of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame-ionization detection and pre-column chiral derivation. Journal of Chromatography B, 769(2), 249-259. Available from: [Link]

  • Li, X. et al. (2017). Discrimination and Enantiomeric Excess Determination of Chiral Primary Amines Based on a Chiral-at-Metal Ir(III) Complex Using NMR Spectroscopy. Inorganic Chemistry, 56(18), 11131-11139. Available from: [Link]

  • Huber, L. (2010).
  • Singh, T. et al. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis. RSC Advances, 12(40), 26059-26066. Available from: [Link]

  • Jeon, J. et al. (2022). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Organic Letters, 24(3), 693-698. Available from: [Link]

  • dos Santos, F. P. et al. (2021). NMR derivatization protocol for chiral recognition of racemic primary amines. Magnetic Resonance in Chemistry, 59(9), 899-907. Available from: [Link]

  • Tao, Y. et al. (2002). Analysis of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame-ionization detection and pre-column chiral derivatization. Journal of Chromatography B, 769(2), 249-259. Available from: [Link]

  • Psciuk, B. T. et al. (2022). Experimental/Computational Study on the Impact of Fluorine on the Structure and Noncovalent Interactions in the Monohydrated Cluster of ortho-Fluorinated 2-Phenylethylamine. Journal of the American Chemical Society, 144(17), 7697-7708. Available from: [Link]

  • Suryanarayanan, V. et al. (2018). NMR determination of enantiomeric excess. New Journal of Chemistry, 42(15), 12276-12282. Available from: [Link]

  • Todde, S. et al. (2020). EANM guideline on the validation of analytical methods for radiopharmaceuticals. EJNMMI Radiopharmacy and Chemistry, 5(1), 7. Available from: [Link]

  • Ali, I. et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 194-201. Available from: [Link]

  • Rapi, Z. et al. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4921. Available from: [Link]

  • dos Santos, F. P. et al. (2021). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules, 26(16), 4995. Available from: [Link]

  • Bull, J. A. et al. (2011). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education, 88(8), 1148-1151. Available from: [Link]

  • Royal Society of Chemistry. (2017). Electronic Supplementary Information. Available from: [Link]

  • Li, J. et al. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Science, 14(38), 10439-10457. Available from: [Link]

  • Kumar, A. et al. (2023). Analytical Method Validation: ICH and USP Perspectives. International Journal of Research and Review, 10(8), 1-10.
  • Wenzel, T. J. Calix[15]resorcarenes, Cyclodextrins, and Crown Ethers as Chiral NMR Discriminating Agents. Bates College.

  • Li, X. et al. (2017). Discrimination and Enantiomeric Excess Determination of Chiral Primary Amines Based on a Chiral-at-Metal Ir(III) Complex Using NMR Spectroscopy. Inorganic Chemistry, 56(18), 11131-11139. Available from: [Link]

  • Reddy, G. O. et al. (2007). A Validated chiral liquid chromatographic method for the enantiomeric separation of ß-amino-ß-(4-bromophenyl) propionic acid. Analytical Chemistry: An Indian Journal, 6(2), 65-70. Available from: [Link]

  • Wikipedia. Chiral derivatizing agent. Available from: [Link]

  • Lavanya, G. et al. (2013). Analytical method validation: A brief review. International Journal of Pharmaceutical Sciences Review and Research, 20(2), 168-177.
  • Reddy, G. O. et al. (2007). A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl). Analytical Chemistry: An Indian Journal, 6(2), 65-70. Available from: [Link]

  • de Souza, S. V. C. & de Oliveira, M. A. L. (2020). validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc. Química Nova, 43(9), 1276-1286. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Navigating the Scale-Up Synthesis of (S)-1-(4-Bromo-2-fluorophenyl)ethanamine Hydrochloride

Welcome to the technical support center for the synthesis of (S)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide exper...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (S)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions to common challenges encountered during the scale-up of this critical chiral amine intermediate. Our goal is to equip you with the knowledge to optimize your synthesis for yield, purity, and enantioselectivity, ensuring a robust and scalable process.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis of (S)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride, providing a foundational understanding of the key aspects of the process.

Q1: What are the primary synthetic routes to obtain (S)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride?

There are three principal strategies for the enantioselective synthesis of this chiral amine:

  • Asymmetric Reduction of a Prochiral Ketone: This involves the reduction of 4-bromo-2-fluoroacetophenone using a chiral catalyst. This method is often favored for its directness and potential for high enantioselectivity.[1][2][3][4]

  • Chiral Resolution of a Racemic Mixture: In this classical approach, the racemic amine is reacted with a chiral resolving agent to form diastereomeric salts. These salts, possessing different physical properties, can then be separated by crystallization.[5][6][7][8]

  • Biocatalytic Asymmetric Synthesis: This modern approach utilizes enzymes, such as transaminases, to convert the prochiral ketone directly to the desired (S)-amine with high enantiopurity.[9][10][11]

Q2: What are the critical quality attributes for (S)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride?

The following attributes are crucial for ensuring the suitability of this intermediate in downstream applications, particularly in pharmaceutical synthesis:

Critical Quality AttributeTarget SpecificationAnalytical Method
Appearance White to off-white solidVisual Inspection
Identity Conforms to the structure¹H NMR, ¹³C NMR, MS
Assay ≥ 99.0%HPLC
Enantiomeric Purity (e.e.) ≥ 99.5% (S)-enantiomerChiral HPLC
Residual Solvents Within ICH limitsGC-HS
Related Substances Individual impurities ≤ 0.10%HPLC

Q3: What are the common impurities that can arise during the synthesis?

Impurities can originate from starting materials, side reactions, or degradation.[12][13][14] Potential impurities include:

  • The (R)-enantiomer: The undesired enantiomer is the most critical impurity to control.

  • Unreacted 4-bromo-2-fluoroacetophenone: Incomplete reduction or amination can lead to the presence of the starting ketone.

  • Over-reduction products: If a strong reducing agent is used, the aromatic ring or the fluorine atom could potentially be reduced.

  • By-products from the resolving agent: In chiral resolution, residual resolving agent must be effectively removed.

  • Dimeric impurities: Under certain conditions, side reactions can lead to the formation of dimeric species.[13]

II. Troubleshooting Guide

This section provides a detailed, question-and-answer-based guide to troubleshoot specific issues you may encounter during the scale-up synthesis.

A. Challenges in Asymmetric Reduction

Q4: My asymmetric reduction of 4-bromo-2-fluoroacetophenone is resulting in low enantiomeric excess (e.e.). What are the likely causes and how can I improve it?

Low enantiomeric excess is a common hurdle in asymmetric synthesis. The root cause often lies in the catalyst system or reaction conditions.

Possible Causes & Solutions:

  • Catalyst Deactivation: The chiral catalyst may be degrading during the reaction.[15]

    • Troubleshooting:

      • Ensure all reagents and solvents are anhydrous and deoxygenated, as many catalysts are sensitive to air and moisture.

      • Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

      • Consider a higher catalyst loading, but be mindful of cost implications on scale-up.

  • Sub-optimal Reaction Temperature: The selectivity of many asymmetric reactions is highly temperature-dependent.

    • Troubleshooting:

      • Screen a range of temperatures. Lower temperatures often lead to higher enantioselectivity, though at the cost of longer reaction times.

  • Incorrect Solvent: The solvent can significantly influence the catalyst's conformation and, therefore, its stereoselectivity.

    • Troubleshooting:

      • Experiment with a variety of solvents. Protic solvents like isopropanol are common for transfer hydrogenations, while aprotic solvents may be required for other catalyst systems.

Experimental Protocol: Screening for Optimal Asymmetric Reduction Conditions

  • Setup: In parallel reactors under an inert atmosphere, add the chiral catalyst (e.g., a Ru- or Rh-based complex) to the chosen solvent.

  • Addition: Add 4-bromo-2-fluoroacetophenone to each reactor.

  • Variable Conditions:

    • Temperature: Set each reactor to a different temperature (e.g., 0°C, 10°C, 25°C).

    • Solvent: Use a different solvent in each set of reactors (e.g., isopropanol, methanol, THF).

  • Reaction: Add the hydrogen source (e.g., hydrogen gas, formic acid, or isopropanol).

  • Monitoring: Monitor the reaction progress and enantiomeric excess at regular intervals using chiral HPLC.

  • Analysis: Identify the conditions that provide the best balance of conversion and enantioselectivity.

B. Hurdles in Chiral Resolution

Q5: During the diastereomeric salt crystallization, I am experiencing either no precipitation or the formation of an oil. What should I do?

This is a common issue in classical resolution and points to problems with the solvent system or the choice of resolving agent.[6]

Possible Causes & Solutions:

  • Inappropriate Solvent: The solubility of the diastereomeric salts is highly dependent on the solvent.

    • Troubleshooting:

      • Screen a range of solvents with varying polarities.

      • Employ a solvent/anti-solvent system to induce crystallization. For example, dissolve the salt in a good solvent (e.g., methanol) and then slowly add a poor solvent (e.g., hexane) until turbidity is observed.

  • Impurities Inhibiting Crystallization: The presence of impurities can disrupt the crystal lattice formation.

    • Troubleshooting:

      • Ensure the starting racemic amine is of high purity (>98%).

      • Consider a pre-purification step, such as a simple filtration through silica gel.

  • Unsuitable Resolving Agent: The interaction between the amine and the resolving agent may not be optimal for forming a crystalline salt.

    • Troubleshooting:

      • Screen a variety of commercially available chiral resolving agents, such as tartaric acid derivatives or mandelic acid.[5]

Workflow for Chiral Resolution Optimization

G cluster_0 Resolution Screening cluster_1 Optimization & Scale-Up Racemic Amine Racemic Amine Screen Resolving Agents Screen Resolving Agents Racemic Amine->Screen Resolving Agents React with Screen Solvents Screen Solvents Screen Resolving Agents->Screen Solvents Dissolve in Identify Crystalline Salt Identify Crystalline Salt Screen Solvents->Identify Crystalline Salt Induce Crystallization Optimize Stoichiometry Optimize Stoichiometry Identify Crystalline Salt->Optimize Stoichiometry Optimize Controlled Cooling Controlled Cooling Optimize Stoichiometry->Controlled Cooling Crystallize Isolate & Liberate Amine Isolate & Liberate Amine Controlled Cooling->Isolate & Liberate Amine Process Final Product Final Product Isolate & Liberate Amine->Final Product

Caption: Workflow for chiral resolution optimization.

C. Biocatalysis and Scale-Up Considerations

Q6: I am considering a biocatalytic route using a transaminase. What are the key parameters to consider for a successful scale-up?

Biocatalysis offers a green and highly selective alternative, but successful scale-up requires careful consideration of enzyme-specific parameters.[9][11]

Key Parameters for Biocatalytic Scale-Up:

ParameterImportanceOptimization Strategy
pH and Temperature Enzyme activity and stability are highly dependent on these factors.Determine the optimal pH and temperature range for the specific transaminase through small-scale screening.
Substrate & Product Inhibition High concentrations of the ketone substrate or the amine product can inhibit the enzyme, slowing down the reaction.Consider a fed-batch approach for the substrate. Investigate in-situ product removal techniques if product inhibition is severe.
Cofactor Regeneration Transaminases require pyridoxal phosphate (PLP) as a cofactor. An amine donor (e.g., isopropylamine) is also needed.Ensure sufficient PLP is present. The amine donor is typically used in excess to drive the equilibrium towards product formation.
Mass Transfer In a heterogeneous system (e.g., whole cells or immobilized enzyme), efficient mixing is crucial.Optimize the agitation speed to ensure good mixing without damaging the biocatalyst.

General Synthesis and Work-Up Flow

G Start Reaction Reaction Asymmetric Reduction, Chiral Resolution, or Biocatalysis Start->Reaction Quench Quench Addition of water or aqueous base Reaction->Quench Extraction Extraction Separate organic and aqueous layers Quench->Extraction Purification Purification Distillation or Crystallization Extraction->Purification Salt_Formation Salt Formation Addition of HCl Purification->Salt_Formation Isolation Isolation Filtration and Drying Salt_Formation->Isolation End Isolation->End

Sources

Optimization

Stability issues of (S)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride in solution

Welcome to the technical support center for (S)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (S)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the stability of this compound in solution. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity of your experiments.

Introduction to Stability Considerations

(S)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride, as a primary amine salt, is susceptible to various degradation pathways in solution. Understanding and controlling the factors that influence its stability is paramount for obtaining reliable and reproducible experimental results. The primary concerns for compounds of this class are pH-dependent degradation, oxidation, and potential racemization. This guide provides a framework for identifying and mitigating these stability issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of (S)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride in solution?

A1: The stability of (S)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride in solution is primarily influenced by:

  • pH: The pH of the solution is a critical factor. As an amine hydrochloride, the compound is the salt of a weak base and a strong acid. In solution, an equilibrium exists between the protonated (ammonium) form and the free amine. Alkaline conditions will shift the equilibrium towards the more reactive free amine, which can be more susceptible to oxidative and other degradation pathways. Acidic conditions generally favor the more stable protonated form.

  • Solvent Composition: The choice of solvent can impact stability. Protic solvents, especially water, can participate in hydrolytic degradation, although this is less common for simple amines. The purity of the solvent is also crucial, as impurities can catalyze degradation.

  • Temperature: Elevated temperatures accelerate the rate of chemical degradation. Therefore, it is generally advisable to store solutions at reduced temperatures.

  • Light Exposure: Aromatic compounds and those with heteroatoms can be susceptible to photolytic degradation. Exposure to UV or even ambient light over extended periods should be minimized.

  • Oxygen: The presence of dissolved oxygen can lead to oxidative degradation of the amine functional group.

Q2: What is the expected behavior of this compound in acidic versus basic aqueous solutions?

A2: In acidic aqueous solutions (low pH), the amine group will be predominantly in its protonated, ammonium hydrochloride form. This form is generally more stable and less prone to oxidation.[1] Conversely, in basic aqueous solutions (high pH), the amine will be deprotonated to its free base form. The lone pair of electrons on the nitrogen atom in the free amine makes it more nucleophilic and susceptible to oxidation. Therefore, for enhanced stability in aqueous media, maintaining a slightly acidic pH is recommended.

Q3: Are there any concerns regarding the chiral stability of this compound in solution?
Q4: How should I prepare and store stock solutions of (S)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride?

A4: For general use, it is recommended to prepare stock solutions in a high-purity, anhydrous organic solvent such as methanol or ethanol, where the compound is likely to be more stable than in aqueous solutions.[1] If an aqueous solution is required, use a slightly acidic buffer. Store stock solutions in amber vials to protect from light, and at a low temperature (e.g., 2-8 °C for short-term storage, or -20 °C for long-term storage). It is also good practice to purge the vial with an inert gas like nitrogen or argon before sealing to minimize exposure to oxygen.

Troubleshooting Guide

This section addresses specific issues that you may encounter during your experiments.

Issue 1: I am observing a loss of the parent compound peak and the appearance of new peaks in my chromatogram over time.

This indicates that the compound is degrading in your solution. The following workflow can help you diagnose and resolve the issue:

Caption: Troubleshooting workflow for compound degradation.

Issue 2: My experimental results are inconsistent, and I suspect a change in the compound's potency.

Inconsistent results can often be traced back to the degradation of your active compound.

Potential Cause Troubleshooting Steps Rationale
Stock Solution Degradation 1. Prepare a fresh stock solution. 2. Re-run the experiment with the fresh stock. 3. Compare results with those from the old stock solution.Stock solutions can degrade over time, even when stored at low temperatures. Regularly preparing fresh stock solutions is a good laboratory practice.
pH Shift During Experiment 1. Measure the pH of your experimental solution at the beginning and end of the experiment. 2. If a significant pH shift is observed, use a buffer with sufficient capacity to maintain the desired pH.The reactants or byproducts of your experiment could be altering the pH, pushing it into a range where the compound is unstable.
Photodegradation 1. Repeat the experiment in the dark or using amber-colored labware. 2. Compare the results to experiments conducted under normal lighting conditions.If the results are more consistent in the dark, photodegradation is a likely cause.

Experimental Protocols

Protocol 1: General Procedure for Preparing a Stock Solution
  • Materials: (S)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride, high-purity anhydrous methanol, amber glass vial with a PTFE-lined cap, inert gas (nitrogen or argon).

  • Procedure: a. Accurately weigh the desired amount of (S)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride. b. Transfer the solid to the amber glass vial. c. Add the appropriate volume of anhydrous methanol to achieve the target concentration. d. Gently sonicate or vortex until the solid is completely dissolved. e. Purge the headspace of the vial with a gentle stream of inert gas for 15-30 seconds. f. Immediately cap the vial tightly. g. Store the solution at the recommended temperature (2-8 °C for short-term, -20 °C for long-term).

Protocol 2: Conducting a Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[2][3] These studies intentionally stress the compound under various conditions to produce potential degradants.[4]

Analytical Method: A stability-indicating HPLC method is crucial for these studies.[5][6] The method must be able to separate the parent compound from all potential degradation products.

Stress Conditions:

Condition Typical Reagents and Conditions Purpose
Acid Hydrolysis 0.1 M HCl, heat at 60-80 °C for several hours.To assess susceptibility to acid-catalyzed degradation.
Base Hydrolysis 0.1 M NaOH, heat at 60-80 °C for several hours.To evaluate stability in alkaline conditions and the reactivity of the free amine.
Oxidation 3% H₂O₂, room temperature for several hours.To identify potential oxidative degradation products.
Thermal Degradation Heat the solid or solution at a temperature above that used for accelerated stability testing (e.g., 80-100 °C).To determine the effect of heat on the compound's stability.
Photostability Expose the solution to a calibrated light source (e.g., ICH option 1 or 2).To assess the compound's sensitivity to light.

Workflow for Forced Degradation:

G cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Evaluation A Prepare Solutions of Compound B Acid Hydrolysis A->B C Base Hydrolysis A->C D Oxidation A->D E Thermal A->E F Photolysis A->F G Analyze by Stability-Indicating HPLC B->G C->G D->G E->G F->G H Identify Degradation Products G->H J Assess Chiral Stability G->J I Determine Degradation Pathways H->I

Sources

Troubleshooting

Technical Support Center: Removal of Residual Solvents from (S)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the removal of residual solvents from (S)-1-(4-Bromo-2-fluorophenyl)ethanamine h...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the removal of residual solvents from (S)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride. As a critical intermediate in pharmaceutical synthesis, ensuring its purity is paramount. This document is structured to provide not just procedural steps, but the underlying scientific rationale to empower users to troubleshoot effectively.

I. Understanding the Challenge: Physicochemical Properties and Solvent Interactions

(S)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride is a chiral amine salt.[1][2] Its hydrochloride form generally enhances stability and water solubility.[2] However, the presence of bromine and fluorine atoms on the phenyl ring introduces specific electronic and steric factors that can influence solvent-solute interactions, making complete solvent removal non-trivial.[2]

Common residual solvents in the synthesis of amine hydrochloride salts include alcohols (methanol, ethanol, isopropanol), ethers (tetrahydrofuran), esters (ethyl acetate), and ketones (acetone).[3][4] These solvents are often used in the synthesis and purification steps. The challenge lies in removing these solvents to levels compliant with regulatory guidelines, such as those outlined by the International Council for Harmonisation (ICH) Q3C, without compromising the integrity of the final product.[5][6][7]

II. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the removal of residual solvents from (S)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride.

Q1: My Gas Chromatography (GC) analysis consistently shows high levels of residual isopropanol, even after prolonged vacuum drying. What is happening?

A1: This is a common issue, particularly with polar protic solvents like isopropanol, which can form strong hydrogen bonds with the amine hydrochloride moiety. Additionally, solvent molecules can become entrapped within the crystal lattice of the solid material, making them difficult to remove by simple vacuum drying alone.[8]

  • Causality: The N-H bonds of the ammonium salt and the hydroxyl group of isopropanol can form strong hydrogen bonds. This interaction increases the energy required to remove the solvent from the solid matrix.

  • Troubleshooting Steps:

    • Increase Drying Temperature (with caution): A modest increase in temperature can provide the necessary energy to break the hydrogen bonds. However, it is crucial to first determine the thermal stability of your compound to avoid degradation. (See Q3 for more on thermal degradation).

    • Solvent Displacement: Slurrying the product in a more volatile, less interactive solvent (an anti-solvent) can help to displace the trapped isopropanol. Heptane or hexane are good candidates. The isopropanol will have a higher affinity for the anti-solvent than for the product, facilitating its removal.

    • Recrystallization: If the solvent levels are particularly high, recrystallization from a suitable solvent system is the most effective method for purification.[9] This process will disrupt the crystal lattice, releasing the trapped solvent molecules.

Q2: I'm concerned about the thermal stability of my compound. How can I determine the maximum safe drying temperature?

A2: Determining the thermal degradation point is a critical step before optimizing drying conditions. Prolonged exposure to elevated temperatures, even under vacuum, can lead to decomposition.[8][10] For halogenated compounds, there is a risk of dehalogenation or other side reactions.[11][12][13][14][15]

  • Recommended Analytical Techniques:

    • Thermogravimetric Analysis (TGA): This is the most direct method to determine the temperature at which your compound begins to lose mass due to decomposition.

    • Differential Scanning Calorimetry (DSC): DSC can identify exothermic events that may indicate decomposition, in addition to melting points.

  • General Guideline: As a starting point, keep the drying temperature at least 20-30°C below the determined onset of thermal decomposition or the melting point of the compound.

Q3: Can I use nitrogen purging in conjunction with vacuum drying to enhance solvent removal?

A3: Yes, this is a highly effective technique. A gentle sweep of an inert gas like nitrogen can significantly improve the efficiency of solvent removal.

  • Mechanism: The nitrogen flow reduces the partial pressure of the solvent vapor in the headspace above the solid, which, according to Dalton's Law of Partial Pressures, increases the rate of evaporation from the solid surface. This is particularly useful for removing solvents with relatively low vapor pressures at the chosen drying temperature.

Q4: My product has an off-color or has become "gummy" after drying. What could be the cause?

A4: An off-color or change in physical appearance is often an indicator of product degradation or the presence of impurities.

  • Potential Causes:

    • Thermal Degradation: As discussed in Q2, excessive heat can cause decomposition.

    • Oxidation: Amines can be susceptible to oxidation, especially in the presence of air and light.[9] While vacuum drying reduces oxygen exposure, prolonged processing times can still pose a risk.

    • Residual Acid/Base: Incomplete neutralization during the salt formation can leave residual acid or free amine, which may be less stable.

  • Corrective Actions:

    • Re-evaluate Drying Temperature: Use TGA/DSC data to confirm a safe drying temperature.

    • Ensure Inert Atmosphere: Use nitrogen purging during drying and handle the material under an inert atmosphere if it is particularly sensitive.

    • Analytical Characterization: Use techniques like HPLC or LC-MS to identify any degradation products.

Q5: What is the best analytical method to quantify residual solvents?

A5: Headspace Gas Chromatography with Flame Ionization Detection (HS-GC-FID) is the industry-standard and pharmacopeia-recommended method for residual solvent analysis.[3][4][16][17][18]

  • Why HS-GC-FID?

    • Sensitivity: It can detect solvents at the parts-per-million (ppm) level required by regulatory bodies.[16]

    • Specificity: The chromatographic separation allows for the identification and quantification of individual solvents in a mixture.[17][18]

    • Robustness: The method is well-established and validated for a wide range of pharmaceutical products.[3][4]

III. Experimental Protocols & Workflows

This protocol is suitable for removing moderate levels of residual solvents.

  • Place the (S)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride in a suitable vacuum oven.

  • Heat the oven to a predetermined safe temperature (e.g., 40-50°C, based on TGA/DSC data).

  • Apply vacuum gradually to avoid bumping of the solid material.

  • Once a stable vacuum is achieved, introduce a slow, controlled bleed of dry nitrogen gas into the oven.

  • Continue drying under these conditions for a specified period (e.g., 12-24 hours), with periodic sampling and GC analysis to monitor solvent levels.

This protocol is effective for displacing stubborn, high-boiling point solvents.

  • In a clean, dry reaction vessel under an inert atmosphere, add the (S)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride.

  • Add a sufficient volume of a pre-selected anti-solvent (e.g., heptane) to form a mobile slurry.

  • Stir the slurry at a controlled temperature (e.g., ambient) for a defined period (e.g., 1-2 hours).

  • Isolate the solid by filtration, washing with a small amount of fresh anti-solvent.

  • Proceed with vacuum drying as described in Protocol 1.

G start Initial GC Analysis of Residual Solvents decision1 Solvent Levels Above ICH Limits? start->decision1 process1 Enhanced Vacuum Drying (Protocol 1) decision1->process1 Yes end_pass Product Meets Specification decision1->end_pass No decision2 Solvent Levels Still High? process1->decision2 process2 Solvent Displacement Slurry (Protocol 2) decision2->process2 Yes decision2->end_pass No decision3 Persistent High Levels? process2->decision3 process3 Recrystallization decision3->process3 Yes decision3->end_pass No end_fail Re-evaluate Synthesis/Purification process3->end_fail

Caption: Decision workflow for selecting the appropriate solvent removal method.

IV. Data Presentation

Table 1: Common Residual Solvents and their ICH Q3C Limits (Class 2)

SolventClassConcentration Limit (ppm)
Methanol23000
Ethanol35000
Isopropanol35000
Acetone35000
Ethyl Acetate35000
Tetrahydrofuran2720
Toluene2890

This table provides a summary of limits for commonly used solvents. For a complete list, refer to the ICH Q3C guidelines.[5][6][7]

V. Visualization of Key Concepts

G cluster_0 Initial State: Wet Product cluster_1 After Vacuum Drying cluster_2 After Recrystallization Crystal_Lattice_1 Crystal Lattice Vacuum_Drying Vacuum Drying Solvent_Molecule_1 Solvent (Trapped) Solvent_Molecule_2 Solvent (Surface) Solvent_Molecule_2->Vacuum_Drying Crystal_Lattice_2 Crystal Lattice Recrystallization Recrystallization Crystal_Lattice_2->Recrystallization Solvent_Molecule_3 Solvent (Trapped) Crystal_Lattice_3 Purified Crystal Lattice Vacuum_Drying->Crystal_Lattice_2 Recrystallization->Crystal_Lattice_3

Caption: Visualization of solvent entrapment and the effect of different removal techniques.

References

  • Residual solvent analysis in hydrochloride salts of active pharmaceutical ingredients. - SciSpace. Available at: [Link]

  • (PDF) Residual solvent analysis in hydrochloride salts of active pharmaceutical ingredients. ResearchGate. Available at: [Link]

  • (467) RESIDUAL SOLVENTS - USP-NF. Available at: [Link]

  • APIs and Vacuum Drying - Equilibar. Available at: [Link]

  • Computational Study of the Gas-Phase Thermal Degradation of Perfluoroalkyl Carboxylic Acids - PubMed. Available at: [Link]

  • Fast - GC Method for Residual Solvent Analysis in Drug Discovery Workflow - Shimadzu. Available at: [Link]

  • How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. Available at: [Link]

  • US5981751A - Method for removal of residual organic solvents and use thereof in manufacturing pharmaceuticals - Google Patents.
  • Impurities: Guideline for Residual Solvents Q3C(R8) - ICH. Available at: [Link]

  • 2-Bromo-1-(4-fluorophenyl)ethan-1-one - PubChem. NIH. Available at: [Link]

  • ICH Q3C (R9) Residual solvents - Scientific guideline | European Medicines Agency (EMA). Available at: [Link]

  • Research and Regulatory Advancements on Remediation and Degradation of Fluorinated Polymer Compounds - CSWAB. Available at: [Link]

  • Generic method approach for determination of residual solvents in active pharmaceutical ingredients by gas chromatography - Almac. Available at: [Link]

  • Recent advances in the field of chiral crystallization - ResearchGate. Available at: [Link]

  • Gibson, Emma K. (2007) Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis. Available at: [Link]

  • ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents - Therapeutic Goods Administration (TGA). Available at: [Link]

  • Residual Solvent Analysis of Pharmaceutical Products - Agilent. Available at: [Link]

  • Stereoretentive Deuteration of α-Chiral Amines with D2O - PMC - NIH. Available at: [Link]

  • Method for removal of residual organic solvents from a crystalline bulk substance and use thereof in manufacturing pharmaceutica - Googleapis.com. Available at: [Link]

  • Vacuum Drying – A Complete Guide - Pharma Calculations. Available at: [Link]

  • (PDF) Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids - ResearchGate. Available at: [Link]

  • Analysis of Pharmaceutical Residual Solvents Using Comprehensive Two-Dimensional Gas Chromatograhy | LCGC International. Available at: [Link]

  • Dynamic Resolution of Chiral Amine Pharmaceuticals: Turning Waste Isomers into Useful Product | Request PDF - ResearchGate. Available at: [Link]

  • US5686588A - Amine acid salt compounds and process for the production thereof - Google Patents.
  • Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids - Semantic Scholar. Available at: [Link]

  • ICH Q3C: New Version of the Guideline for Residual Solvents published - ECA Academy. Available at: [Link]

  • Precision in Pharmaceuticals: Exploring Vacuum Oven Drying Method in Drug Manufacturing - Guangdong Yuanyao Test Equipment Co.,Ltd. Available at: [Link]

  • Understanding Vacuum Drying Processes and Vacuum Tray Dryers in Pharmaceutical Manufacturing - AZoM. Available at: [Link]

  • CID 11177272 | C15H12Br2N4 - PubChem. NIH. Available at: [Link]

  • Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids - PubMed. Available at: [Link]

  • ICH Q3C (R9) Guideline on impurities - European Medicines Agency (EMA). Available at: [Link]

  • Efficient Pharmaceutical Processing with Vacuum Mixing and Drying - VORTEX Mixers. Available at: [Link]

  • Residual Solvents Analysis & Testing | Gas Chromatography - RSSL. Available at: [Link]

  • 1-Bromo-4-fluorocyclohexane | C6H10BrF - PubChem. NIH. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Analytical Validation of (S)-1-(4-Bromo-2-fluorophenyl)ethanamine Hydrochloride Purity

In the landscape of pharmaceutical development, the meticulous control of a drug substance's purity is not merely a regulatory hurdle but a fundamental pillar of safety and efficacy. For chiral molecules such as (S)-1-(4...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the meticulous control of a drug substance's purity is not merely a regulatory hurdle but a fundamental pillar of safety and efficacy. For chiral molecules such as (S)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride, a critical intermediate in the synthesis of various active pharmaceutical ingredients (APIs), this scrutiny intensifies.[1] The stereochemistry of this compound is paramount, as different enantiomers can exhibit varied pharmacological and toxicological profiles.[2] Therefore, a robust analytical validation strategy is indispensable to ensure the desired enantiomer's purity and to detect and quantify any undesirable enantiomeric, process-related, or degradation impurities.

This guide provides an in-depth comparison of three orthogonal analytical techniques for the validation of (S)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride purity: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and present a comparative analysis to guide researchers, scientists, and drug development professionals in selecting the most appropriate methodology for their specific needs.

The Analytical Challenge: Understanding Potential Impurities

A robust analytical method must be capable of separating and quantifying the API from its potential impurities. These can be broadly categorized as:

  • Enantiomeric Impurity: The undesired (R)-enantiomer.

  • Process-Related Impurities: Arising from the synthetic route. A plausible synthesis often involves the asymmetric reduction of a corresponding ketone precursor.[3] Potential impurities could include the starting ketone, residual reagents, and by-products from incomplete reactions or side reactions. For instance, impurities from related syntheses have included starting materials and by-products of condensation reactions.[4]

  • Degradation Products: Formed during storage or under stress conditions. Given the presence of a benzylic amine and a halogenated aromatic ring, potential degradation pathways include oxidation and dehalogenation.[5]

Comparative Overview of Analytical Methodologies

The selection of an analytical technique is a critical decision driven by the specific requirements of the analysis, such as the need for enantiomeric separation, sensitivity for trace impurities, or absolute quantification.

Parameter Chiral High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS) Quantitative Nuclear Magnetic Resonance (qNMR)
Primary Application Enantiomeric purity, related substances, and assay.Volatile impurities, enantiomeric purity (with derivatization).Absolute purity determination (assay), structural confirmation.
Enantioselectivity Excellent with chiral stationary phases.[2]Requires derivatization to form diastereomers for separation on achiral columns.[6][7]Requires chiral solvating or derivatizing agents to induce chemical shift differences.
Sensitivity High (ng/mL to µg/mL range).Very high (pg/mL to ng/mL range), especially with selected ion monitoring (SIM).Lower sensitivity (mg/mL range).
Specificity High, can resolve closely related structural isomers and enantiomers.Very high, provides mass spectral data for peak identification.High, provides detailed structural information.
Sample Throughput Moderate.Moderate to high.Low to moderate.
Destructive/Non-destructive Destructive.Destructive.Non-destructive.
Quantification Principle External standard calibration curve.External or internal standard calibration curve.Absolute quantification against a certified internal standard.[8][9]

In-Depth Methodologies and Experimental Protocols

Chiral High-Performance Liquid Chromatography (HPLC)

Causality of Method Choice: Chiral HPLC is the gold standard for determining enantiomeric purity due to the high resolving power of chiral stationary phases (CSPs).[2] Polysaccharide-based CSPs are particularly effective for a wide range of chiral compounds. For primary amines like our target compound, a crown ether-based CSP has also been shown to provide excellent separation.[10] A reversed-phase method is generally preferred for the hydrochloride salt form due to its good solubility in aqueous-organic mobile phases.

Experimental Workflow for Chiral HPLC Analysis

cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_sample Accurately weigh and dissolve sample in mobile phase injection Inject prepared samples and standards prep_sample->injection prep_standard Prepare a solution of the (R)-enantiomer (if available) or racemic mixture prep_standard->injection prep_linearity Prepare a series of dilutions for linearity assessment prep_linearity->injection hplc_system Equilibrate HPLC system with mobile phase hplc_system->injection separation Isocratic elution through chiral column injection->separation detection UV detection at an appropriate wavelength separation->detection integration Integrate peak areas of (S)- and (R)-enantiomers detection->integration calculation Calculate enantiomeric purity (% area) and assay integration->calculation validation Assess validation parameters (linearity, precision, accuracy, etc.) calculation->validation

Caption: Workflow for Chiral HPLC Purity Validation.

Detailed Protocol for Chiral HPLC:

  • Instrumentation: HPLC system with a pump, autosampler, column compartment, and UV detector.

  • Chromatographic Conditions:

    • Column: A crown ether-based chiral stationary phase, such as Chirosil RCA(+), has been shown to be effective for the separation of the analogous 1-(4-bromophenyl)-ethylamine.[10]

    • Mobile Phase: A mixture of aqueous acidic solution and an organic modifier. Based on literature for a similar compound, a mobile phase of 0.1% perchloric acid in water and acetonitrile in varying ratios can be explored.[10]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection Wavelength: Determined by UV scan of the analyte (typically around 220-230 nm for the phenyl ring).

    • Injection Volume: 10 µL.

  • Validation Parameters (as per ICH Q2(R1)): [11][12]

    • Specificity: Demonstrated by the resolution of the (S)- and (R)-enantiomers and separation from known impurities and degradation products.

    • Linearity: A minimum of five concentrations covering the expected range (e.g., 80-120% of the test concentration for assay).[12]

    • Precision: Repeatability (multiple injections of the same sample) and intermediate precision (analysis on different days, by different analysts, or on different equipment).[11]

    • Accuracy: Determined by the recovery of a known amount of analyte spiked into a placebo or by comparison to a reference standard.

    • Limit of Quantitation (LOQ): The lowest concentration of the (R)-enantiomer that can be reliably quantified.

    • Robustness: Small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, column temperature) are made to assess the method's reliability.

Gas Chromatography-Mass Spectrometry (GC-MS)

Causality of Method Choice: GC-MS offers exceptional sensitivity and the ability to confirm the identity of impurities through their mass spectra. For chiral analysis of amines, derivatization is necessary to create diastereomers that can be separated on a standard achiral GC column.[6][7] This approach can be particularly useful for detecting trace-level volatile impurities from the synthesis.

Experimental Workflow for GC-MS Analysis

cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS Analysis cluster_data Data Analysis prep_sample Accurately weigh and dissolve sample in an aprotic solvent derivatization React with a chiral derivatizing agent (e.g., TFAA) prep_sample->derivatization extraction Extract the diastereomeric derivatives derivatization->extraction injection Inject the derivatized sample extraction->injection gc_system Set up GC with an appropriate column and temperature program gc_system->injection separation Separation of diastereomers in the GC column injection->separation detection Mass spectrometric detection (Scan or SIM mode) separation->detection integration Integrate peak areas of the diastereomers detection->integration identification Identify unknown peaks by mass spectral library search detection->identification calculation Calculate enantiomeric purity and quantify impurities integration->calculation

Caption: Workflow for Chiral GC-MS Purity Analysis.

Detailed Protocol for GC-MS:

  • Derivatization:

    • Dissolve approximately 1 mg of the sample in a suitable aprotic solvent (e.g., methylene chloride).

    • Add a chiral derivatizing agent. Trifluoroacetic anhydride (TFAA) is a common choice for derivatizing amines.[13]

    • Heat the reaction mixture if necessary to ensure complete derivatization.

  • Instrumentation: GC system coupled to a mass spectrometer.

  • Chromatographic Conditions:

    • Column: A standard non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).

    • Carrier Gas: Helium at a constant flow rate.

    • Temperature Program: A temperature gradient is typically employed to ensure good separation and peak shape. For example, start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C).

    • Injection: Split or splitless injection depending on the concentration.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Full scan mode for impurity identification and Selected Ion Monitoring (SIM) mode for enhanced sensitivity in quantifying the enantiomeric impurity.

Quantitative Nuclear Magnetic Resonance (qNMR)

Causality of Method Choice: qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the same compound.[8][9] The purity is determined by comparing the integral of a specific proton signal from the analyte to that of a certified internal standard of known purity and weight.[14] This makes it an excellent orthogonal technique to chromatographic methods for assay determination.

Experimental Workflow for qNMR Analysis

cluster_prep Sample Preparation cluster_nmr NMR Data Acquisition cluster_data Data Processing & Calculation weigh_sample Accurately weigh the sample dissolve Dissolve both in a deuterated solvent in an NMR tube weigh_sample->dissolve weigh_standard Accurately weigh a certified internal standard weigh_standard->dissolve nmr_setup Tune and shim the NMR spectrometer dissolve->nmr_setup acquisition Acquire the 1H NMR spectrum using quantitative parameters (long relaxation delay) nmr_setup->acquisition processing Phase and baseline correct the spectrum acquisition->processing integration Integrate characteristic, well-resolved signals of the analyte and internal standard processing->integration calculation Calculate the absolute purity using the qNMR equation integration->calculation

Caption: Workflow for qNMR Purity Determination.

Detailed Protocol for qNMR:

  • Sample Preparation:

    • Accurately weigh a specific amount of (S)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride (e.g., 10-20 mg).

    • Accurately weigh a suitable certified internal standard (e.g., maleic acid, dimethyl sulfone) into the same vial. The standard should have signals that do not overlap with the analyte's signals.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d6 or D2O) in an NMR tube.

  • NMR Acquisition:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Acquire a quantitative ¹H NMR spectrum. Crucial parameters include:

      • Long Relaxation Delay (d1): This should be at least 5 times the longest T1 relaxation time of the protons being integrated to ensure full relaxation between scans.[14]

      • Sufficient Number of Scans: To achieve an adequate signal-to-noise ratio.

  • Data Processing and Calculation:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved, characteristic signal of the analyte (e.g., the methine proton) and a signal from the internal standard.

    • Calculate the purity using the following formula:

      Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the standard

Forced Degradation Studies

To ensure the stability-indicating nature of the chosen analytical method, forced degradation studies are essential.[15] These studies intentionally degrade the sample to identify potential degradation products.

Protocol for Forced Degradation:

  • Stress Conditions: Expose solutions of (S)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride to the following conditions:

    • Acid Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60 °C).

    • Base Hydrolysis: 0.1 M NaOH at elevated temperature.

    • Oxidation: 3% H₂O₂ at room temperature.

    • Thermal Degradation: Heat the solid sample in an oven (e.g., 105 °C).

    • Photostability: Expose the sample to light according to ICH Q1B guidelines.

  • Analysis: Analyze the stressed samples using the developed analytical method (e.g., HPLC) to demonstrate that the degradation products are resolved from the main peak and from each other.

Given the structure, potential degradation could involve reactions at the benzylic position or displacement of the bromine or fluorine atoms. The stability of fluorinated compounds can be complex, with potential for defluorination under certain conditions.[5]

Conclusion

The analytical validation of (S)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride purity demands a multi-faceted approach.

  • Chiral HPLC stands out as the most suitable method for the simultaneous determination of enantiomeric purity and related substances due to its high resolving power and versatility.

  • GC-MS serves as a powerful complementary technique, especially for the identification and quantification of volatile impurities, although it requires a derivatization step for chiral analysis.

  • qNMR provides an invaluable orthogonal method for the absolute determination of purity (assay), offering a high degree of confidence in the quantification without the need for a specific reference standard of the analyte.

A comprehensive validation strategy, grounded in the principles outlined by regulatory bodies like the ICH, should ideally employ a primary chromatographic method, such as HPLC, and an orthogonal technique like qNMR to provide a complete and trustworthy assessment of the purity of (S)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride. This ensures the quality and safety of this critical pharmaceutical intermediate.

References

  • Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews. [Link]

  • Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Asian Journal of Chemistry. [Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. [Link]

  • (S)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride | 1311254-85-9. J&K Scientific. [Link]

  • (R)-1-(4-Bromo-2-fluorophenyl)ethanamine. MySkinRecipes. [Link]

  • Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. National Institutes of Health. [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). International Council for Harmonisation. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]

  • New GC investigation of chiral amine separation. Wiley Analytical Science. [Link]

  • Enantiomeric impurities in chiral synthons, catalysts, and auxiliaries. Part 3. National Institutes of Health. [Link]

  • Chromatogram of the separation of 1-(4-bromophenyl)-ethylamine on Chirosil RCA( þ ) column. ResearchGate. [Link]

  • Quantitative 1H NMR Analysis of a Difficult Drug Substance and its Exo-Isomer as Hydrochloride Salts Using Alkaline Deuterated Methanol. ResearchGate. [Link]

  • STUDY OF FORCED DEGRADATION BEHAVIOR OF FLUOROMETHOLONE BY REVERSED-PHASE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY. ResearchGate. [Link]

  • Preparation method of flurbiprofen impurity.
  • Chiral Resolution Screening. Onyx Scientific. [Link]

  • Chiral High Performance Liquid Chromatography: Review. International Journal of Pharmacy & Pharmaceutical Research. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]

  • A Guide to the Analysis of Chiral Compounds by GC. Restek. [Link]

  • The Dark Side of Fluorine. National Institutes of Health. [Link]

  • Quantitative 1H Nuclear Magnetic Resonance Method for Assessing the Purity of Dipotassium Glycyrrhizinate. National Institutes of Health. [Link]

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. [Link]

  • A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. Research Journal of Pharmacy and Technology. [Link]

  • Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. Chemical Reviews. [Link]

  • Evaluation of chemical purity using quantitative 1H-nuclear magnetic resonance. NIST. [Link]

  • Quantitative NMR Spectroscopy. University of Illinois Urbana-Champaign. [Link]

  • Recent advances in the synthesis of chiral α-tertiary amines via transition-metal catalysis. Chemical Communications. [Link]

  • Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. [Link]

  • Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry. [Link]

  • Investigation into the Formation of Impurities during the Optimization of Brigatinib. National Institutes of Health. [Link]

  • Relative quantification of enantiomers of chiral amines by high-throughput LC-ESI-MS/MS using isotopic variants of light and heavy L-pyroglutamic acids as the derivatization reagents. ResearchGate. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Research and Regulatory Advancements on Remediation and Degradation of Fluorinated Polymer Compounds. MDPI. [Link]

  • CN108033944B - Chlorantraniliprole impurity preparation process.

Sources

Comparative

A Comparative Guide to the Synthesis of (S)-1-(4-Bromo-2-fluorophenyl)ethanamine Hydrochloride for Pharmaceutical Research and Development

(S)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride is a crucial chiral building block in the synthesis of a variety of pharmacologically active molecules. Its stereochemically defined structure is often a key determi...

Author: BenchChem Technical Support Team. Date: February 2026

(S)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride is a crucial chiral building block in the synthesis of a variety of pharmacologically active molecules. Its stereochemically defined structure is often a key determinant of a drug's efficacy and safety profile. This guide provides an in-depth comparison of the primary synthetic methodologies for obtaining this valuable intermediate, offering researchers, scientists, and drug development professionals the critical information needed to select the most appropriate route for their specific needs. We will delve into the mechanistic underpinnings, practical execution, and comparative performance of three major strategies: diastereoselective synthesis using a chiral auxiliary, biocatalytic reduction, and catalytic asymmetric hydrogenation.

Diastereoselective Synthesis via a Chiral Auxiliary: The Ellman Method

One of the most robust and widely adopted methods for the asymmetric synthesis of chiral amines is the use of a chiral auxiliary. The Ellman auxiliary, (R)- or (S)-tert-butanesulfinamide, has proven to be exceptionally effective for the synthesis of a broad range of chiral amines, including the target molecule.[1][2][3][4][5] This method relies on the condensation of the chiral auxiliary with the prochiral ketone, 4-bromo-2-fluoroacetophenone, to form a chiral N-sulfinyl ketimine. The subsequent diastereoselective reduction of this intermediate, followed by the removal of the auxiliary, affords the desired enantiomer of the amine with high stereochemical purity.

Mechanistic Rationale

The high diastereoselectivity of the reduction is attributed to the steric hindrance imposed by the bulky tert-butyl group of the sulfinamide auxiliary. The reducing agent preferentially attacks the imine from the less hindered face, leading to the formation of one diastereomer in significant excess. The stereochemical outcome can be reliably predicted based on the chosen enantiomer of the Ellman auxiliary.

Experimental Protocol

A representative experimental protocol derived from the literature is as follows:

Step 1: Formation of the N-sulfinyl ketimine To a solution of 4-bromo-2-fluoroacetophenone and (S)-tert-butanesulfinamide in an appropriate solvent (e.g., THF), a Lewis acid catalyst such as Ti(OEt)₄ is added. The reaction mixture is heated to facilitate the condensation reaction, and the water formed is removed to drive the equilibrium towards the product.

Step 2: Diastereoselective Reduction The crude N-sulfinyl ketimine is dissolved in a suitable solvent (e.g., THF) and cooled to a low temperature (e.g., -78 °C). A reducing agent, such as NaBH₄, is then added portion-wise. The reaction is carefully monitored for completion.

Step 3: Hydrolysis of the Chiral Auxiliary Upon completion of the reduction, the reaction is quenched, and the chiral auxiliary is cleaved by treatment with a strong acid, such as HCl, in a protic solvent like methanol or ethanol. This step simultaneously forms the hydrochloride salt of the desired amine.

Step 4: Isolation and Purification The final product, (S)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride, is typically isolated by filtration and can be further purified by recrystallization.

diastereoselective_synthesis ketone 4-Bromo-2-fluoroacetophenone imine Chiral N-Sulfinyl Ketimine ketone->imine auxiliary (S)-tert-Butanesulfinamide auxiliary->imine reduction Diastereoselective Reduction (NaBH4) imine->reduction sulfinamide_amine Sulfinamide-Amine Adduct reduction->sulfinamide_amine hydrolysis Acidic Hydrolysis (HCl) sulfinamide_amine->hydrolysis product (S)-1-(4-Bromo-2-fluorophenyl)ethanamine HCl hydrolysis->product biocatalytic_synthesis ketone 4-Bromo-2-fluoroacetophenone enzyme Ketoreductase (Whole-cell biocatalyst) ketone->enzyme alcohol (S)-1-(4-Bromo-2-fluorophenyl)ethanol enzyme->alcohol activation Activation (e.g., MsCl) alcohol->activation activated_alcohol Sulfonate Ester activation->activated_alcohol substitution Nucleophilic Substitution (e.g., NaN3 then H2/Pd) activated_alcohol->substitution amine (S)-1-(4-Bromo-2-fluorophenyl)ethanamine substitution->amine hcl_salt HCl Salt Formation amine->hcl_salt product (S)-1-(4-Bromo-2-fluorophenyl)ethanamine HCl hcl_salt->product

Caption: Biocatalytic synthesis workflow.

Catalytic Asymmetric Hydrogenation: An Atom-Economical Approach

Catalytic asymmetric hydrogenation is a highly efficient and atom-economical method for the synthesis of chiral compounds. [6][7][8][9][10]This approach involves the direct reduction of a prochiral ketone or its corresponding imine using molecular hydrogen in the presence of a chiral transition metal catalyst. Ruthenium-, rhodium-, and iridium-based catalysts with chiral phosphine ligands are commonly employed for this purpose. [6][11][12]

Principles of Enantioselection

The enantioselectivity in catalytic asymmetric hydrogenation is dictated by the chiral environment created by the ligand coordinated to the metal center. The substrate coordinates to the metal catalyst in a way that minimizes steric interactions with the chiral ligand, leading to the preferential hydrogenation of one of the enantiotopic faces of the carbonyl or imine group.

Proposed Experimental Protocol

While a specific protocol for the asymmetric hydrogenation of 4-bromo-2-fluoroacetophenone is not readily available in the cited literature, a plausible procedure can be designed based on successful hydrogenations of structurally similar aryl ketones. [7] Step 1: Catalyst Preparation A chiral ruthenium catalyst, such as one derived from a BINAP or a TsDPEN ligand, is prepared in situ or used as a pre-formed complex.

Step 2: Asymmetric Hydrogenation 4-Bromo-2-fluoroacetophenone is dissolved in a suitable solvent (e.g., methanol or ethanol) in a high-pressure reactor. The chiral catalyst is added, and the reactor is pressurized with hydrogen gas. The reaction is stirred at a specific temperature until the starting material is consumed.

Step 3: Conversion to the Amine (if starting from the ketone) If the ketone is directly hydrogenated to the chiral alcohol, it would then need to be converted to the amine as described in the biocatalytic route. Alternatively, the ketone can be converted to an imine in situ or in a separate step, followed by asymmetric hydrogenation to directly yield the amine.

Step 4: Isolation and Salt Formation The product is isolated from the reaction mixture, and the hydrochloride salt is formed.

asymmetric_hydrogenation ketone 4-Bromo-2-fluoroacetophenone catalyst Chiral Ru or Rh Catalyst + H2 ketone->catalyst amine (S)-1-(4-Bromo-2-fluorophenyl)ethanamine catalyst->amine hcl_salt HCl Salt Formation amine->hcl_salt product (S)-1-(4-Bromo-2-fluorophenyl)ethanamine HCl hcl_salt->product

Sources

Validation

A Comparative Guide to Enantiomeric Purity Analysis of (S)-1-(4-Bromo-2-fluorophenyl)ethanamine Hydrochloride by Chiral HPLC

In the landscape of pharmaceutical development, the stereochemical purity of drug candidates is not merely a quality metric; it is a critical determinant of therapeutic efficacy and safety. For chiral molecules such as (...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the stereochemical purity of drug candidates is not merely a quality metric; it is a critical determinant of therapeutic efficacy and safety. For chiral molecules such as (S)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), the precise quantification of its enantiomeric purity is paramount. This guide provides an in-depth, comparative analysis of chiral High-Performance Liquid Chromatography (HPLC) methods for the robust enantiomeric purity assessment of this compound. We will delve into the rationale behind chromatographic choices, present comparative experimental data, and offer detailed protocols to empower researchers and drug development professionals in their analytical endeavors.

The Significance of Enantiomeric Purity in Drug Development

Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. The seemingly subtle difference in their three-dimensional arrangement can lead to profound variations in how they interact with the chiral environment of the human body, such as enzymes and receptors. Consequently, regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), mandate stringent control over the enantiomeric composition of chiral drugs.[1] This underscores the necessity for validated, high-resolution analytical methods to ensure that the desired enantiomer is present in its purest form, free from its potentially inactive or even harmful counterpart.

The Power of Chiral HPLC in Enantioseparation

Direct separation of enantiomers by HPLC remains the gold standard for determining enantiomeric purity due to its robustness, sensitivity, and scalability.[1] This technique relies on the use of a chiral stationary phase (CSP), which creates a diastereomeric interaction with the enantiomers of the analyte. These transient, unequal interactions lead to different retention times for each enantiomer, allowing for their separation and quantification.

The selection of an appropriate CSP is the most critical step in developing a successful chiral separation method.[2] Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely used due to their broad enantiorecognition capabilities and versatility across different mobile phase modes (normal phase, reversed-phase, and polar organic).[3][4][5]

Comparative Analysis of Chiral Stationary Phases

To identify the optimal conditions for the enantiomeric separation of (S)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride, a screening of several polysaccharide-based chiral columns was conducted. The primary amine nature of the analyte suggests that columns with carbamate derivatives on the polysaccharide backbone would likely provide the necessary hydrogen bonding and dipole-dipole interactions for effective chiral recognition.

For basic compounds like the target analyte, the addition of a small amount of a basic modifier, such as diethylamine (DEA), to the mobile phase is often crucial. This helps to improve peak shape and resolution by minimizing undesirable interactions with residual silanol groups on the silica support of the CSP.

Experimental Setup:

A screening study was performed using the following chiral columns:

  • Lux® Cellulose-1 (Cellulose tris(3,5-dimethylphenylcarbamate))

  • Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate))

  • Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))

The initial screening was conducted under normal phase conditions, a common starting point for chiral separations on polysaccharide-based CSPs.

Screening Workflow:

Caption: Chiral Method Development Workflow.

Comparative Data:

The following table summarizes the key chromatographic parameters obtained from the screening study.

Chiral Stationary PhaseMobile Phase Composition (v/v/v)Retention Time (S-enantiomer) (min)Retention Time (R-enantiomer) (min)Resolution (Rs)
Lux® Cellulose-1Hexane/IPA/DEA (90:10:0.1)8.29.52.1
Chiralpak® AD-HHexane/IPA/DEA (90:10:0.1)10.511.31.4
Chiralcel® OD-HHexane/IPA/DEA (90:10:0.1)9.810.91.8
Lux® Cellulose-1 Hexane/Ethanol/DEA (85:15:0.1) 7.5 8.9 2.8

Analysis of Results:

From the initial screening, all three columns demonstrated the ability to resolve the enantiomers of 1-(4-Bromo-2-fluorophenyl)ethanamine. However, the Lux® Cellulose-1 column provided the best initial resolution. Further optimization of the mobile phase by replacing isopropanol (IPA) with ethanol and adjusting the solvent ratio led to a significant improvement in resolution (Rs > 2.5), achieving baseline separation. The use of ethanol as the alcohol modifier often provides different selectivity compared to IPA on polysaccharide-based CSPs, and in this case, it proved to be beneficial.

Detailed Experimental Protocol

This section provides a step-by-step protocol for the enantiomeric purity analysis of (S)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride using the optimized chiral HPLC method. This protocol is intended to be a robust starting point for method validation in accordance with ICH guidelines.[6][7][8]

Instrumentation and Materials:

  • HPLC system with a UV detector

  • Chiral HPLC Column: Lux® Cellulose-1, 5 µm, 250 x 4.6 mm

  • Mobile Phase: HPLC grade n-Hexane, Ethanol, and Diethylamine (DEA)

  • (S)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride reference standard

  • Racemic 1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride

  • Volumetric flasks and pipettes

  • Analytical balance

Chromatographic Conditions:

ParameterValue
ColumnLux® Cellulose-1, 5 µm, 250 x 4.6 mm
Mobile Phasen-Hexane / Ethanol / DEA (85:15:0.1, v/v/v)
Flow Rate1.0 mL/min
Column Temperature25 °C
Detection Wavelength220 nm
Injection Volume10 µL
Sample DiluentMobile Phase

Procedure:

G A Prepare Mobile Phase (Hexane/Ethanol/DEA 85:15:0.1) D Equilibrate HPLC System A->D B Prepare System Suitability Solution (Racemic Standard) E Inject System Suitability Solution B->E C Prepare Sample Solution ((S)-enantiomer) G Inject Sample Solution C->G D->E At least 30 min F Verify System Suitability Criteria (Rs > 2.0) E->F F->G If criteria met H Integrate Peaks and Calculate Enantiomeric Purity G->H

Sources

Comparative

A Senior Application Scientist's Guide to the Certificate of Analysis for (S)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride: Ensuring Quality and Mitigating Risk in Pharmaceutical Development

For researchers, scientists, and drug development professionals, the Certificate of Analysis (CoA) for a chiral intermediate like (S)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride is more than a mere formality; it i...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the Certificate of Analysis (CoA) for a chiral intermediate like (S)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride is more than a mere formality; it is the foundational document upon which the quality and success of a research program or drug manufacturing campaign are built. This guide provides an in-depth comparison of this critical starting material with its alternatives, supported by detailed experimental protocols to verify its quality attributes. We will delve into the "why" behind the analytical methods, empowering you to critically evaluate and ensure the integrity of your own materials.

The Critical Role of (S)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride in Medicinal Chemistry

(S)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride is a key building block in the synthesis of a variety of pharmacologically active molecules. Its specific stereochemistry and the presence of both bromo and fluoro substituents on the phenyl ring make it a versatile scaffold for creating compounds that interact with biological targets in a highly specific manner. The hydrochloride salt form enhances its stability and solubility, making it amenable to a range of reaction conditions. Given its role as a foundational piece in complex syntheses, even minor impurities can have a cascading effect on the yield, purity, and safety profile of the final active pharmaceutical ingredient (API).

Deconstructing the Certificate of Analysis: A Comparative Approach

A Certificate of Analysis is a legal document that attests to the quality of a specific batch of material.[1] For a chiral intermediate, the CoA should provide a comprehensive picture of its identity, purity, and stereochemical integrity.[2] Below, we compare a typical CoA for high-purity (S)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride with that of a lower-grade alternative and a structurally related compound to highlight critical quality attributes.

Table 1: Comparative Analysis of Certificates of Analysis

ParameterHigh-Purity (S)-1-(4-Bromo-2-fluorophenyl)ethanamine HClLower-Grade AlternativeStructural Analog: (S)-1-(4-Bromophenyl)ethylamine
Appearance White to off-white crystalline powderYellowish or brownish powderColorless to light yellow liquid
Identification Conforms to reference spectra (¹H NMR, ¹³C NMR, MS, IR)Conforms to ¹H NMRConforms to reference spectra
Assay (by Titration) ≥ 99.5%≥ 98.0%≥ 98.0%
Purity (by HPLC) ≥ 99.8%≥ 98.5%≥ 98.5%
Chiral Purity (by Chiral HPLC) ≥ 99.9% (S)-enantiomer≥ 99.0% (S)-enantiomer≥ 99.0% (S)-enantiomer
(R)-Enantiomer ≤ 0.1%≤ 1.0%≤ 1.0%
Specific Optical Rotation Specific value provided (e.g., [α]D²⁰ = -15.0° to -18.0°, c=1 in MeOH)Not specifiedSpecific value provided[3]
Water Content (Karl Fischer) ≤ 0.5%≤ 1.0%Not applicable (free base)
Residue on Ignition ≤ 0.1%≤ 0.5%Not specified
Heavy Metals ≤ 10 ppmNot specifiedNot specified
Potential Impurities Each specified impurity ≤ 0.1%, Total impurities ≤ 0.2%Not specifiedNot specified

Expert Insights:

  • Chiral Purity is Paramount: The seemingly small difference in chiral purity between the high-purity and lower-grade material (99.9% vs. 99.0%) can have significant implications. The (R)-enantiomer is a process-related impurity that may have different pharmacological or toxicological properties.[4] Regulatory bodies like the FDA and EMA have stringent requirements for controlling stereoisomeric impurities.[2][5]

  • Beyond the Assay: While the assay by titration gives an overall measure of the salt's purity, the HPLC purity provides a more detailed picture of organic impurities. A significant discrepancy between these two values can indicate the presence of non-UV active or poorly retained impurities.

  • The Importance of Specified Impurities: A high-quality CoA will not just list total impurities but will also specify known process-related and degradation impurities with their acceptance criteria. This demonstrates a deeper understanding and control of the manufacturing process.

Verifying Quality: In-House Experimental Protocols

Trust but verify. While a CoA is a critical starting point, in-house verification of key parameters is a cornerstone of good scientific practice and regulatory compliance. Here, we provide detailed, self-validating experimental protocols for the most critical quality attributes of (S)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride.

Protocol 1: Chiral Purity and Enantiomeric Separation by HPLC

Causality Behind Experimental Choices: The separation of enantiomers requires a chiral environment.[6] This is achieved using a chiral stationary phase (CSP) that interacts differently with the (S)- and (R)-enantiomers, leading to different retention times. Based on successful separations of structurally similar compounds, a crown ether-based CSP is a logical starting point.[7] The mobile phase is acidified to ensure the amine is protonated, which is crucial for the interaction mechanism with this type of CSP.

Experimental Workflow:

Chiral_HPLC_Workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh ~10 mg of sample B Dissolve in 10 mL mobile phase A->B C Prepare (R)-enantiomer standard similarly D Prepare a racemic mixture (1:1 S/R) E Equilibrate Chiral Column F Inject Racemic Mixture (for peak identification) E->F G Inject (S)-enantiomer sample F->G H Inject (R)-enantiomer standard G->H I Acquire Chromatograms H->I J Integrate peak areas I->J K Calculate % Chiral Purity ((Area_S) / (Area_S + Area_R)) * 100 J->K MS_Workflow cluster_prep_ms Sample Preparation cluster_analysis_ms LC-MS Analysis cluster_data_ms Data Interpretation A_ms Prepare a dilute solution (~10 µg/mL) in MeOH/H₂O B_ms Inject into LC-MS system (ESI Positive Mode) C_ms Acquire Full Scan MS Data B_ms->C_ms D_ms Perform MS/MS on parent ion C_ms->D_ms E_ms Confirm Molecular Ion [M+H]⁺ C_ms->E_ms G_ms Search for Impurity Masses C_ms->G_ms F_ms Analyze Fragmentation Pattern D_ms->F_ms

Caption: Workflow for Purity and Impurity Analysis by LC-MS.

Expected Mass Spectral Data (ESI Positive Mode):

  • Molecular Ion: The expected protonated molecule [M+H]⁺ for the free base (C₈H₁₀BrFN) will have an isotopic pattern characteristic of a bromine-containing compound, with two major peaks of nearly equal intensity at m/z 218.0 and 220.0.

  • Key Fragmentation Pathways: Phenethylamines are known to undergo characteristic fragmentation. [8]A primary fragmentation pathway is the loss of the amine group (as NH₃), leading to a significant fragment ion. Another common fragmentation is the benzylic cleavage, resulting in the loss of the ethylamine side chain.

Potential Impurities to Monitor:

  • (R)-1-(4-Bromo-2-fluorophenyl)ethanamine: The chiral impurity, which will have the same mass as the parent compound but will be separated by chiral chromatography.

  • Des-bromo impurity (1-(2-fluorophenyl)ethanamine): An impurity arising from an incomplete bromination of the starting material.

  • Positional Isomers: Impurities from bromination at different positions on the phenyl ring.

  • Starting Material Carryover: For example, 4-bromo-2-fluoroacetophenone if the synthesis involves a reductive amination step.

Comparison with Alternatives and Justification of Choice

While (S)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride is a highly versatile intermediate, other structurally related compounds may be considered for specific applications.

Table 2: Comparison of (S)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride with Alternatives

Feature(S)-1-(4-Bromo-2-fluorophenyl)ethanamine HCl(S)-1-(4-Bromophenyl)ethylamine [3](S)-1-(2,4-Dichlorophenyl)ethylamine
Structure Bromo and Fluoro substitutionBromo substitution onlyDichloro substitution
Reactivity The fluorine atom can influence the electronic properties of the phenyl ring and may offer a site for further functionalization.Lacks the electronic influence of the fluorine atom.The two chlorine atoms provide different electronic and steric properties compared to the bromo-fluoro substitution.
Synthetic Accessibility More complex synthesis due to the specific substitution pattern.Simpler synthesis.Synthesis complexity is comparable to the bromo-fluoro analog.
Potential Applications Useful for creating analogs with modulated lipophilicity and metabolic stability due to the fluorine atom.A common building block, but may not offer the same fine-tuning of properties.Provides a different halogen substitution pattern for structure-activity relationship (SAR) studies.
Cost Generally higher due to more complex synthesis.Generally lower cost.Cost is typically in a similar range to the bromo-fluoro analog.

Rationale for Selection: The choice of (S)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride is often driven by the need to introduce a fluorine atom into the target molecule. Fluorine substitution is a common strategy in medicinal chemistry to improve metabolic stability, binding affinity, and bioavailability. The specific ortho-fluoro, para-bromo substitution pattern provides a unique electronic and steric profile that can be critical for achieving the desired biological activity.

Conclusion: A Commitment to Quality

The Certificate of Analysis for a critical raw material like (S)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride is the first line of defense in ensuring the quality and reproducibility of your research and development efforts. However, a truly robust quality control strategy goes beyond simply accepting the provided data. By understanding the underlying scientific principles of the analytical methods and performing in-house verification of critical parameters, you can mitigate risks, ensure regulatory compliance, and ultimately accelerate your path to discovery and innovation. This guide provides the framework and the detailed protocols to empower you in this essential endeavor.

References

  • International Conference on Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • U.S. Food and Drug Administration. (2008). Guidance for Industry: Impurities in New Drug Substances Q3A(R2).
  • Sekuła, K., Wrzeseń-Tokarczyk, W., & Zuba, D. (2019). Analysis of the fragmentation of new-type phenethylamine derivatives from the NBOMe and NBF groups under electrospray ionization conditions using high resolution mass spectrometry. Problems of Forensic Sciences, 118, 157-169.
  • Gupta, A., et al. (2013). A validated stability-indicating LC method for the separation of enantiomer and potential impurities of Linezolid using polar organic mode. Journal of Pharmaceutical and Biomedical Analysis, 78-79, 151-157.
  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • International Conference on Harmonisation. (1999). Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients.
  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • PubChem. (n.d.). (S)-(-)-1-(4-Bromophenyl)ethylamine. Retrieved from [Link]

  • DDReg Pharma. (n.d.). What is a Certificate of Analysis (CoA). Retrieved from [Link]

  • ECA Academy. (2017). GMP Requirements for Certificates of Analysis (CoA). Retrieved from [Link]

  • ResearchGate. (2015). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines. Retrieved from [Link]

  • ResearchGate. (2012). Chromatogram of the separation of 1-(4-bromophenyl)-ethylamine on Chirosil RCA( þ ) column. Retrieved from [Link]

  • ResearchGate. (2014). 13 C NMR for the reactions of 1-(4-bromophenyl)ethan-1-amine (1) with.... Retrieved from [Link]

  • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from [Link]

  • European Medicines Agency. (2025). ICH M4Q (R2) Guideline on the common technical document for the registration of pharmaceuticals for human use. Retrieved from [Link]

  • Globe Thesis. (2010). Synthesis Of 1-(4-fluorophenyl)-5-bromo-1,3-dihydroisobenzofuran. Retrieved from [Link]

  • PubMed Central. (n.d.). Chiral Drug Analysis in Forensic Chemistry: An Overview. Retrieved from [Link]

  • PubMed Central. (2020). In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters. Retrieved from [Link]

  • Chemical & Pharmaceutical Bulletin. (2000). Enantioselective Deprotonation of 4-tert-Butylcyclohexanone by Fluorine-Containing Chiral Lithium Amides. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (n.d.). A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. Retrieved from [Link]

  • PubMed Central. (n.d.). New chiral reverse phase HPLC method for enantioselective analysis of ketorolac using chiral AGP column. Retrieved from [Link]

  • MDPI. (2018). Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins. Retrieved from [Link]

  • Journal of AOAC INTERNATIONAL. (2019). Development and Validation of a Reversed-Phase Chiral HPLC Method to Determine the Chiral Purity of Bulk Batches of (S)-Enantiomer in Afoxolaner. Retrieved from [Link]

  • Semantic Scholar. (2022). Simultaneous Determination of Escitalopram Impurities including the R-enantiomer on a Cellulose tris(3,5-Dimethylphenylcarbamate)-Based Chiral Column in Reversed-Phase Mode. Retrieved from [Link]

  • PubMed Central. (n.d.). Chiral Drug Analysis in Forensic Chemistry: An Overview. Retrieved from [Link]

  • PharmaCompass. (2026). Pharmaceutical Intermediate Quality Standards: A Practical Guide. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). BACPAC I: Intermediates in Drug Substance Synthesis Bulk Actives Postapproval Changes: Chemistry, Manufacturing, and Control. Retrieved from [Link]

  • ResearchGate. (n.d.). System Suitability And Validation For Chiral Purity Assays Of Drug Substances. Retrieved from [Link]

Sources

Validation

A Spectroscopic Guide to Differentiating Enantiomers: The Case of (S)- and (R)-1-(4-Bromo-2-fluorophenyl)ethanamine

Introduction In the landscape of modern drug development, the stereochemistry of a molecule is not a trivial detail—it is a critical determinant of pharmacological activity. Enantiomers, non-superimposable mirror-image i...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug development, the stereochemistry of a molecule is not a trivial detail—it is a critical determinant of pharmacological activity. Enantiomers, non-superimposable mirror-image isomers, can exhibit vastly different biological effects, ranging from the desired therapeutic outcome to severe toxicity. The infamous case of thalidomide serves as a stark reminder of this principle. Consequently, the unambiguous identification and characterization of a specific enantiomer are mandated by regulatory bodies and are fundamental to ensuring the safety and efficacy of new chemical entities.

This guide provides a comprehensive spectroscopic framework for the comparison and differentiation of the (S) and (R) enantiomers of 1-(4-Bromo-2-fluorophenyl)ethanamine, a chiral amine building block relevant in medicinal chemistry. We will first establish the constitutional integrity of the molecule using standard spectroscopic techniques that are inherently "blind" to stereochemistry. Subsequently, we will delve into the specialized chiroptical techniques that leverage the differential interaction of polarized light with chiral molecules to definitively assign the absolute configuration.

Molecular Structure and Stereoisomerism

(S)- and (R)-1-(4-Bromo-2-fluorophenyl)ethanamine are enantiomers, possessing a single stereocenter at the carbon atom bonded to the amino group. Their physical and chemical properties are identical in an achiral environment, but their three-dimensional arrangement is distinct, leading to different interactions with other chiral entities, including polarized light.

Property Value
Molecular Formula C₈H₉BrFN
Molecular Weight 218.07 g/mol
Monoisotopic Mass 216.99024 Da[1]

Achiral Spectroscopy: Confirming Chemical Identity

The initial step in analyzing a chiral sample is to confirm its molecular structure and purity, disregarding its stereochemistry. Techniques like Mass Spectrometry, Infrared (IR) Spectroscopy, and standard Nuclear Magnetic Resonance (NMR) Spectroscopy are indispensable for this purpose. For a pair of enantiomers, the spectra generated by these methods will be identical.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural clues through its fragmentation pattern. Since enantiomers have the same mass and connectivity, their mass spectra are indistinguishable.

  • Expected Observation: A molecular ion peak (M⁺) corresponding to the isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) at m/z values around 217 and 219. The fragmentation pattern will be identical for both (S) and (R) enantiomers.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of functional groups within a molecule. As the bond lengths and angles are identical between enantiomers, their IR spectra will be superimposable.

  • Expected Key Vibrational Bands:

    Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
    N-H (amine) Stretching 3300-3500 (two bands for -NH₂)
    C-H (aromatic) Stretching 3000-3100
    C-H (aliphatic) Stretching 2850-2970
    C=C (aromatic) Stretching 1450-1600
    C-N Stretching 1020-1250
    C-F Stretching 1000-1400

    | C-Br | Stretching | 500-600 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

In a standard achiral solvent (e.g., CDCl₃, DMSO-d₆), NMR spectroscopy provides information about the chemical environment of nuclei like ¹H and ¹³C. Because the local electronic environments are identical on average for enantiomers in an achiral medium, their NMR spectra are also identical.

  • Causality: Without a chiral influence, the magnetic environments of corresponding nuclei in the (S) and (R) forms are the same, resulting in identical chemical shifts and coupling constants. Differentiation via NMR is possible but requires the use of chiral solvating agents or chiral derivatizing agents to induce a diastereomeric interaction, which can create separate, distinguishable signals for each enantiomer.[2][3][4] However, chiroptical methods provide a more direct and often simpler approach for determining the absolute configuration.

Chiroptical Spectroscopy: The Key to Differentiation

Chiroptical techniques are essential for distinguishing between enantiomers. These methods are based on the differential interaction of chiral molecules with left- and right-circularly polarized light.[5]

Workflow for Chiral Molecule Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic analysis of a chiral compound.

G cluster_0 Phase 1: Constitutional Analysis cluster_1 Phase 2: Stereochemical Analysis Sample Chiral Sample ((S) or (R)-amine) Achiral_Methods Achiral Spectroscopy (NMR, MS, IR) Sample->Achiral_Methods Confirmation Identity & Purity Confirmed (Spectra are Identical) Achiral_Methods->Confirmation Chiroptical_Methods Chiroptical Spectroscopy (CD, ORD, VCD) Confirmation->Chiroptical_Methods Proceed if Confirmed Differentiation Absolute Configuration Determined (Spectra are Mirror Images) Chiroptical_Methods->Differentiation

Caption: Logical workflow for spectroscopic analysis of chiral molecules.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) measures the difference in absorption between left-circularly polarized (LCP) and right-circularly polarized (RCP) light by a chiral molecule as a function of wavelength.[6][7] An achiral molecule will not produce a CD signal. Enantiomers, by definition, will produce CD spectra that are perfect mirror images of each other—equal in magnitude but opposite in sign. This phenomenon is known as the Cotton effect.

Principle of Circular Dichroism

CD_Principle cluster_light Light Path cluster_signal Signal Generation Source Light Source Polarizer Linear Polarizer Source->Polarizer PEM Photoelastic Modulator (PEM) Polarizer->PEM Sample Chiral Sample PEM->Sample pem_out PEM alternates between LCP and RCP light Detector Detector Sample->Detector sample_interaction Sample differentially absorbs LCP vs. RCP detector_out Measures ΔA = A(LCP) - A(RCP)

Sources

Comparative

A Comparative Guide to the Biological Activity of 1-(4-Bromo-2-fluorophenyl)ethanamine Enantiomers in Drug Discovery

For researchers, scientists, and drug development professionals, the precise architecture of a molecule is paramount. The seemingly subtle difference between two enantiomers—mirror-image isomers—can be the deciding facto...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise architecture of a molecule is paramount. The seemingly subtle difference between two enantiomers—mirror-image isomers—can be the deciding factor between a potent therapeutic and an inactive or even harmful compound. This guide provides an in-depth comparison of the potential biological activities of the (R)- and (S)-enantiomers of 1-(4-bromo-2-fluorophenyl)ethanamine, a key chiral building block in modern medicinal chemistry. While direct comparative biological data for these specific, isolated enantiomers is not extensively published, this guide will extrapolate from the well-established principles of stereochemistry in drug design and the known applications of this scaffold to provide a robust framework for their evaluation.

The Critical Role of Chirality in Biological Systems

Biological systems, from enzymes to receptors, are inherently chiral. This stereospecificity dictates that the three-dimensional arrangement of a molecule will profoundly influence its interaction with a biological target. One enantiomer may bind with high affinity, leading to a desired therapeutic effect, while the other may bind weakly, not at all, or even to a different target, potentially causing off-target effects. A classic example is the differential activity of the enantiomers of the non-steroidal anti-inflammatory drug (NSAID) ibuprofen, where the (S)-enantiomer is responsible for the majority of the desired anti-inflammatory activity.

1-(4-Bromo-2-fluorophenyl)ethanamine Enantiomers as Privileged Scaffolds

The enantiomers of 1-(4-bromo-2-fluorophenyl)ethanamine are not typically investigated for their standalone biological activity. Instead, they serve as crucial chiral synthons, or building blocks, for the construction of more complex drug candidates.[1][2] Their utility lies in the combination of a chiral ethylamine side chain, which can form key interactions within a protein's binding pocket, and a substituted phenyl ring that can be further functionalized.

The presence of the bromine and fluorine atoms on the phenyl ring is significant. Fluorine substitution is a common strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability.[3] The bromine atom provides a convenient handle for further chemical modifications through cross-coupling reactions, allowing for the exploration of a wider chemical space.

Anticipated Biological Targets and Differential Enantiomer Activity

Based on the prevalent use of this chiral amine in contemporary drug discovery programs, two major classes of biological targets are of particular relevance: kinases and bromodomains .

Kinase Inhibition

Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways. Their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. Kinase inhibitors are a major class of targeted therapeutics, and their binding is often highly stereospecific.

Hypothetical Enantiomeric Differentiation: Within the ATP-binding pocket of a kinase, the chiral center of a drug molecule can establish multiple points of contact. The precise spatial orientation of the substituents around the chiral carbon of 1-(4-bromo-2-fluorophenyl)ethanamine will determine the optimal fit. It is highly probable that one enantiomer will position the substituted phenyl ring and the amine group in a more favorable orientation for hydrogen bonding, hydrophobic interactions, and pi-stacking with key amino acid residues in the kinase active site, leading to significantly higher inhibitory potency. The other enantiomer, with its mirror-image configuration, would likely clash with the protein architecture, resulting in weaker binding and lower activity.

Bromodomain Inhibition

Bromodomains are protein modules that recognize and bind to acetylated lysine residues on histone tails, playing a critical role in the epigenetic regulation of gene expression. The Bromodomain and Extra-Terminal Domain (BET) family of proteins, particularly BRD4, are attractive therapeutic targets in oncology and inflammation.

Hypothetical Enantiomeric Differentiation: Similar to kinase inhibitors, the binding of small molecules to the acetyl-lysine binding pocket of bromodomains is stereochemically driven. The chiral amine of a 1-(4-bromo-2-fluorophenyl)ethanamine-derived inhibitor would be expected to form a key hydrogen bond with a conserved asparagine residue within the bromodomain pocket. The orientation of the substituted phenyl ring, dictated by the chirality at the benzylic carbon, would influence the extent and nature of the hydrophobic and van der Waals interactions with the surrounding residues. Consequently, one enantiomer is anticipated to exhibit significantly greater affinity and inhibitory activity against a specific bromodomain compared to its mirror image.

Experimental Protocols for Comparative Analysis

To empirically determine the differential biological activity of the (R)- and (S)-enantiomers of 1-(4-bromo-2-fluorophenyl)ethanamine, or more realistically, of the final compounds derived from them, a series of in vitro assays are essential.

Chiral Separation and Purity Analysis

Prior to any biological testing, it is crucial to ensure the enantiomeric purity of the compounds.

Protocol: Chiral High-Performance Liquid Chromatography (HPLC)

  • Column: A polysaccharide-based chiral stationary phase (CSP) column (e.g., Chiralcel® OD-H, Chiralpak® AD-H).

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol), with a small amount of an amine additive (e.g., diethylamine) to improve peak shape. The exact ratio will need to be optimized.

  • Flow Rate: Typically 0.5-1.5 mL/min.

  • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).

  • Procedure: a. Dissolve a small amount of the racemic mixture and each individual enantiomer in the mobile phase. b. Inject the samples onto the chiral HPLC system. c. Monitor the chromatogram for the separation of the two enantiomeric peaks. d. Calculate the enantiomeric excess (% ee) for each purified enantiomer.

Diagram: Chiral HPLC Workflow

G cluster_sample Sample Preparation cluster_hplc Chiral HPLC System cluster_analysis Data Analysis Racemic Mixture Racemic Mixture Injector Injector Racemic Mixture->Injector R-enantiomer R-enantiomer R-enantiomer->Injector S-enantiomer S-enantiomer S-enantiomer->Injector Chiral Column Chiral Column Injector->Chiral Column Mobile Phase Detector Detector Chiral Column->Detector Chromatogram Chromatogram Detector->Chromatogram Purity Assessment Purity Assessment Chromatogram->Purity Assessment Peak Integration

Caption: Workflow for chiral separation and purity analysis by HPLC.

In Vitro Kinase Inhibition Assay

Protocol: LanthaScreen™ Eu Kinase Binding Assay

This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the binding of a test compound to a kinase active site.

  • Materials:

    • Kinase of interest (e.g., a specific tyrosine or serine/threonine kinase).

    • Europium-labeled anti-tag antibody.

    • Alexa Fluor™ 647-labeled kinase tracer (a fluorescent ligand that binds to the ATP pocket).

    • (R)- and (S)-enantiomers of the test compound.

  • Procedure: a. In a 384-well plate, add the kinase, the Eu-labeled antibody, and the test compound at various concentrations. b. Add the Alexa Fluor™ 647-labeled tracer to all wells. c. Incubate at room temperature for a specified time (e.g., 60 minutes). d. Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 615 nm.

  • Data Analysis: a. Calculate the emission ratio (665 nm / 615 nm). b. Plot the emission ratio against the logarithm of the compound concentration. c. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value for each enantiomer.

Diagram: Kinase Inhibition Assay Principle

G cluster_no_inhibitor No Inhibitor cluster_with_inhibitor With Inhibitor Kinase_A Kinase Tracer_A Fluorescent Tracer Kinase_A->Tracer_A Binds Antibody_A Eu-Antibody Kinase_A->Antibody_A Binds FRET High FRET Kinase_B Kinase Antibody_B Eu-Antibody Kinase_B->Antibody_B Binds Inhibitor Inhibitor Kinase_B->Inhibitor Binds Tracer_B Fluorescent Tracer NoFRET Low FRET

Caption: Principle of a TR-FRET kinase binding assay.

In Vitro Bromodomain Inhibition Assay

Protocol: BROMOscan® Competition Binding Assay

This is a quantitative method to measure the binding of a test compound to a panel of bromodomains.

  • Principle: The test compound is incubated with a DNA-tagged bromodomain protein and an immobilized ligand that binds to the bromodomain's active site. The amount of bromodomain bound to the solid support is measured via qPCR of the DNA tag.

  • Procedure: a. Prepare serial dilutions of the (R)- and (S)-enantiomers. b. In separate wells, incubate each concentration of the test compound with the DNA-tagged bromodomain and the immobilized ligand. c. After incubation, wash away unbound protein. d. Quantify the amount of bound bromodomain by qPCR.

  • Data Analysis: a. Calculate the percentage of bromodomain bound at each compound concentration relative to a DMSO control. b. Plot the percentage of bound bromodomain against the logarithm of the compound concentration. c. Determine the dissociation constant (Kd) or IC₅₀ for each enantiomer.

Data Summary and Interpretation

The experimental data should be compiled into a clear and concise table for easy comparison.

Table 1: Hypothetical Comparative Activity Data

CompoundKinase X IC₅₀ (nM)BRD4(1) IC₅₀ (nM)
(R)-enantiomer1550
(S)-enantiomer>10,0008,500

In this hypothetical example, the (R)-enantiomer demonstrates significantly greater potency against both Kinase X and BRD4(1) compared to the (S)-enantiomer. This would strongly suggest that the (R)-configuration is the eutomer (the more active enantiomer) and should be prioritized for further drug development.

Conclusion and Future Directions

The enantiomers of 1-(4-bromo-2-fluorophenyl)ethanamine represent a valuable class of chiral building blocks for the development of targeted therapies. While direct biological activity data for the standalone molecules is limited, their incorporation into kinase and bromodomain inhibitors underscores the critical importance of their stereochemistry. A rigorous, comparative evaluation of the final drug candidates derived from these enantiomers, using the assays outlined in this guide, is essential for identifying the optimal stereoisomer for clinical development. Future work should focus on elucidating the precise molecular interactions of each enantiomer within their respective binding pockets through co-crystallography and computational modeling to further rationalize the observed structure-activity relationships.

References

  • MySkinRecipes. (R)-1-(4-Bromo-2-fluorophenyl)ethanamine. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 18543576, 1-(4-Bromo-2-fluorophenyl)ethan-1-amine. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. The Fluorinated Advantage: Why 1-(4-Fluorophenyl)ethanamine is Key in Chemical Manufacturing. [Link]

  • MDPI. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). [Link]

  • PubMed Central. Drug Discovery Targeting Bromodomain-Containing Protein 4. [Link]

  • PubMed Central. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. [Link]

  • PubMed Central. The specificities of protein kinase inhibitors: an update. [Link]

Sources

Validation

A Comparative Guide to the Determination of Absolute Configuration: (S)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride

For researchers, medicinal chemists, and professionals in drug development, the unambiguous assignment of a molecule's absolute configuration is a cornerstone of ensuring stereochemical fidelity, which in turn governs bi...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous assignment of a molecule's absolute configuration is a cornerstone of ensuring stereochemical fidelity, which in turn governs biological activity and safety. This guide provides an in-depth comparison of analytical techniques for determining the absolute stereochemistry of chiral molecules, centered around the exemplar compound, (S)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride. While this molecule serves as our focal point, the principles and methodologies discussed are broadly applicable to a wide range of chiral amines and other small molecules.

We will explore the definitive nature of Single-Crystal X-ray Crystallography and contrast it with powerful solution-state techniques, namely Vibrational Circular Dichroism (VCD) and Nuclear Magnetic Resonance (NMR) spectroscopy. This guide moves beyond a simple listing of methods to explain the causality behind experimental choices, ensuring a trustworthy and authoritative overview for practical application.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction (SCXRD) stands as the unequivocal "gold standard" for determining the absolute configuration of chiral molecules.[1][2][3] This technique provides a three-dimensional map of electron density within a crystal lattice, allowing for the precise determination of atomic positions, bond lengths, and bond angles.[4][5] For chiral molecules, the key to elucidating the absolute configuration lies in the phenomenon of anomalous dispersion.

When X-rays interact with electrons, particularly those of heavier atoms, a small phase shift occurs. This effect, known as anomalous dispersion, is subtly different for a crystal and its inverted image. By carefully analyzing these differences in the diffraction pattern, the true handedness of the molecule can be determined.[1] The presence of a bromine atom and a chlorine atom in the hydrochloride salt of our target molecule makes it an excellent candidate for this method.

A critical metric in this analysis is the Flack parameter, which provides a numerical indication of the correctness of the assigned stereochemistry.[6][7] A Flack parameter close to 0 with a small standard uncertainty indicates that the correct absolute configuration has been determined, while a value near 1 suggests that the inverted structure is the correct one.[8]

Hypothetical Experimental Workflow for X-ray Crystallography

Given that a public crystal structure for (S)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride is not available, the following outlines a robust workflow for its determination.

xray_workflow cluster_cryst Crystal Growth cluster_data Data Collection cluster_solve Structure Solution & Refinement C1 Dissolve Sample in Various Solvents C2 Screen Crystallization Conditions (e.g., slow evaporation, vapor diffusion) C1->C2 C3 Identify High-Quality Single Crystal C2->C3 D1 Mount Crystal on Diffractometer C3->D1 D2 Collect Diffraction Data D1->D2 S1 Solve Phase Problem D2->S1 S2 Build & Refine Atomic Model S1->S2 S3 Determine Absolute Configuration (Anomalous Dispersion & Flack Parameter) S2->S3

Caption: Workflow for Single-Crystal X-ray Diffraction.

Protocol for Single-Crystal X-ray Diffraction
  • Crystallization: The primary challenge is often growing a single crystal of sufficient quality.[9] For a hydrochloride salt, a range of polar solvents should be screened.

    • Dissolve (S)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride in various solvents (e.g., methanol, ethanol, isopropanol, water, acetonitrile) to near saturation.

    • Employ techniques such as slow evaporation, vapor diffusion with an anti-solvent (e.g., diethyl ether, hexane), or cooling crystallization.

    • Microscopically inspect the resulting solids for well-formed single crystals with sharp edges and no visible defects.

  • Data Collection:

    • Select a suitable crystal (typically 0.1-0.3 mm in each dimension) and mount it on a goniometer head.

    • Place the crystal in a stream of cold nitrogen (e.g., 100 K) to minimize thermal motion and radiation damage.

    • Use a modern diffractometer equipped with a copper or molybdenum X-ray source.[10]

    • Collect a full sphere of diffraction data by rotating the crystal through a series of angles.

  • Structure Solution and Refinement:

    • Process the raw diffraction data to obtain a list of reflection intensities.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map.

    • Build an atomic model into the electron density map and refine the atomic positions and displacement parameters.

    • Crucially, perform a refinement that includes the anomalous dispersion effects to determine the absolute configuration, leading to a final Flack parameter.[11]

Solution-State Alternatives: When Crystals Are Elusive

While X-ray crystallography is definitive, obtaining suitable crystals can be a significant bottleneck.[9] In such cases, or when a faster, solution-based method is preferred, VCD and NMR spectroscopy offer powerful alternatives.

Vibrational Circular Dichroism (VCD) Spectroscopy

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[1] The resulting VCD spectrum is a unique fingerprint of the molecule's absolute configuration and conformation.[1][12] Enantiomers produce mirror-image VCD spectra.[13]

The modern application of VCD relies on comparing the experimental spectrum to a spectrum predicted by ab initio Density Functional Theory (DFT) calculations.[9][13] A good match between the experimental spectrum and the calculated spectrum for one enantiomer allows for an unambiguous assignment of the absolute configuration.[9]

Experimental Workflow for VCD

vcd_workflow cluster_exp Experimental cluster_comp Computational E1 Dissolve Sample in Aprotic Solvent (e.g., CDCl3) E2 Acquire VCD & IR Spectra E1->E2 Compare Compare Spectra E2->Compare C1 Perform Conformational Search C2 Optimize Geometries & Calculate Vibrational Frequencies (DFT) C1->C2 C3 Calculate VCD & IR Spectra for (S)-enantiomer C2->C3 C3->Compare Assign Assign (S)-Configuration Compare->Assign Good Match

Caption: VCD Experimental and Computational Workflow.

Protocol for VCD Spectroscopy
  • Sample Preparation: Dissolve a sufficient amount of (S)-1-(4-Bromo-2-fluorophenyl)ethanamine (as the free base, if necessary for solubility) in a suitable solvent, typically deuterated chloroform (CDCl₃) or carbon tetrachloride (CCl₄), to a concentration of approximately 0.1 M.

  • Spectral Acquisition:

    • Acquire the VCD and conventional infrared (IR) spectra of the sample over a range of 800-2000 cm⁻¹.

    • Data collection may take several hours to achieve an adequate signal-to-noise ratio.

  • Computational Modeling:

    • Perform a computational conformational search for the molecule to identify all low-energy conformers.

    • For each conformer, perform a geometry optimization and vibrational frequency calculation using DFT (e.g., B3LYP functional with a 6-31G(d) basis set).

    • Calculate the VCD and IR spectra for the (S)-enantiomer, Boltzmann-averaging the spectra of the individual conformers based on their calculated relative energies.

  • Spectral Comparison:

    • Compare the experimental VCD spectrum with the calculated spectrum. If the signs and relative intensities of the major bands match, the absolute configuration is confirmed as (S).[9] If they are opposite, the configuration would be (R).

NMR Spectroscopy using Chiral Derivatizing Agents

NMR spectroscopy can be used to determine absolute configuration by converting the enantiomeric sample into a mixture of diastereomers.[14] This is achieved by reacting the chiral amine with a chiral derivatizing agent (CDA), such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA).[2]

The resulting diastereomeric amides will have distinct NMR spectra, with measurable differences in the chemical shifts (Δδ) of protons near the stereocenter.[15] By systematically analyzing these chemical shift differences, the absolute configuration of the original amine can be deduced based on established models of the diastereomers' preferred conformations.[14]

Experimental Workflow for NMR-based Determination

nmr_workflow cluster_rxn Derivatization cluster_acq NMR Acquisition cluster_anl Analysis R1 React Amine with (R)-MTPA-Cl A1 Acquire ¹H NMR of (R)-MTPA Amide R1->A1 R2 React Amine with (S)-MTPA-Cl A2 Acquire ¹H NMR of (S)-MTPA Amide R2->A2 AN1 Assign Proton Signals A1->AN1 A2->AN1 AN2 Calculate Δδ (δS - δR) AN1->AN2 AN3 Apply Mosher's Model to Determine Configuration AN2->AN3

Caption: Workflow for Mosher's Method using NMR.

Protocol for Mosher's Method
  • Derivatization:

    • In two separate vials, react the (S)-1-(4-Bromo-2-fluorophenyl)ethanamine free base with (R)-(-)-MTPA chloride and (S)-(+)-MTPA chloride, respectively, in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) in an anhydrous solvent (e.g., CH₂Cl₂).

    • Purify the resulting diastereomeric MTPA amides.

  • NMR Acquisition:

    • Acquire high-resolution ¹H NMR spectra for both the (R)-MTPA and (S)-MTPA diastereomers in the same solvent (e.g., CDCl₃).

  • Data Analysis:

    • Carefully assign the proton signals for both diastereomers, particularly for the protons on either side of the newly formed amide bond.

    • Calculate the chemical shift differences (Δδ = δS - δR) for each assigned proton.

    • Apply Mosher's model: protons on one side of the MTPA phenyl group will have a positive Δδ, while those on the other side will have a negative Δδ. This spatial arrangement allows for the assignment of the absolute configuration at the amine's stereocenter.

Comparative Analysis

The choice of method depends on several factors, including the nature of the sample, available instrumentation, and the required level of certainty.

FeatureX-ray CrystallographyVibrational Circular Dichroism (VCD)NMR with Chiral Derivatizing Agents
Principle Diffraction of X-rays by a single crystal and anomalous dispersion.[4]Differential absorption of left and right circularly polarized IR light.[1]Analysis of chemical shift differences in diastereomeric derivatives.[14]
Sample State Solid (high-quality single crystal required).[1]Solution or neat liquid.[2][12]Solution.[2]
Sample Amount Micrograms to milligrams.[2]Milligrams.[2]Sub-milligram to milligrams.[2]
Analysis Time Days to weeks (including crystallization).[2]Hours to a day (including computation).[2]1-2 days (including synthesis and NMR).[2]
Key Advantage Unambiguous and definitive determination of 3D structure.[3][16]No crystallization needed; provides conformational information in solution.[12]Widely accessible instrumentation (NMR).
Key Challenge Growing a suitable single crystal can be difficult or impossible.[1][9]Requires access to a VCD spectrometer and computational expertise.Requires successful chemical derivatization; interpretation can be complex.
Confidence Level Very High (Gold Standard)High (when experimental and computational data agree well)High (but relies on conformational models)

Conclusion

For the absolute configuration determination of (S)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride, Single-Crystal X-ray Crystallography remains the most authoritative and definitive method. Its ability to provide a direct visualization of the molecular structure, coupled with the robust analytical power of anomalous dispersion, leaves no room for ambiguity. The presence of bromine and chlorine atoms in the molecule makes it an ideal candidate for this technique.

However, in the frequent scenario where high-quality crystals are unobtainable, Vibrational Circular Dichroism offers a powerful and increasingly accessible alternative. By bridging experimental spectroscopy with computational chemistry, VCD provides reliable assignments for molecules in their more biologically relevant solution state. NMR-based methods, such as the well-established Mosher's analysis, present a valuable and widely available tool, particularly when derivatization is straightforward.

Ultimately, the selection of a method will be guided by the specific constraints of the research project. For pivotal compounds in drug development pipelines, the investment in obtaining a crystal structure is often justified by the unparalleled certainty it provides. For earlier stage research or for compounds that resist crystallization, a carefully executed VCD or NMR experiment can provide the necessary stereochemical proof with a high degree of confidence.

References

  • Frontiers in Chemistry. (2019). Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. [Link]

  • Spectroscopy Europe. (n.d.). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). [Link]

  • Chemistry LibreTexts. (2023). Absolute Configuration - R-S Sequence Rules. [Link]

  • Chemistry Steps. (n.d.). How to Determine the R and S Configuration. [Link]

  • Chemistry Stack Exchange. (2012). How do I determine the absolute configuration experimentally?. [Link]

  • SciSpace. (n.d.). X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals. [Link]

  • ACS Publications. (n.d.). NMR Determinations of the Absolute Configuration of α-Chiral Primary Amines. [Link]

  • ResearchGate. (2006). (PDF) Vibrational Circular Dichroism: A New Tool for the Solution-State Determination of the Structure and Absolute Configuration of Chiral Natural Product Molecules. [Link]

  • The Pharma Innovation Journal. (2022). A review on x-ray crystallography and it's applications. [Link]

  • Chiralpedia. (2025). Part 7: Analytical Techniques for Stereochemistry. [Link]

  • ACS Publications. (n.d.). A Convenient Method for the Determination of the Absolute Configuration of Chiral Amines. [Link]

  • ScienceDirect. (n.d.). Determination of Relative Configuration by Nuclear Magnetic Resonance Methods. [Link]

  • SERC (Carleton). (2007). Single-crystal X-ray Diffraction. [Link]

  • PubMed. (2008). The determination of the absolute configurations of chiral molecules using vibrational circular dichroism (VCD) spectroscopy. [Link]

  • ResearchGate. (2020). (PDF) Howard Flack and the Flack Parameter. [Link]

  • Springer. (n.d.). HPLC-based method for determination of absolute configuration of alpha-chiral amines. [Link]

  • Lead Sciences. (n.d.). (S)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride. [Link]

  • ResearchGate. (2017). (PDF) X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals. [Link]

  • American Laboratory. (2010). Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. [Link]

  • AZoM. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. [Link]

  • NIH. (n.d.). X-Ray Crystallography of Chemical Compounds. [Link]

  • J&K Scientific. (n.d.). (S)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride. [Link]

  • Semantic Scholar. (2020). Howard Flack and The Flack Parameter. [Link]

  • YouTube. (2024). Empower your drug design & synthesis with vibrational circular dichroism (VCD). [Link]

  • Wikipedia. (n.d.). X-ray crystallography. [Link]

  • NIH. (n.d.). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. [Link]

  • Google Patents. (n.d.). WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
  • OlexSys. (n.d.). Glossary. [Link]

  • FZU - Fyzikální ústav AV ČR. (n.d.). X-ray single-crystal diffraction. [Link]

  • PubMed. (2008). The use of X-ray crystallography to determine absolute configuration. [Link]

  • Hilaris Publisher. (2016). Synthesis and Characterization of Bromoclenbuterol. [Link]

  • Howard Flack. (n.d.). electronic reprint Reporting and evaluating absolute-structure and absolute-configuration determinations. [Link]

Sources

Comparative

A Comparative Guide to Cross-Reactivity Profiling of Chiral Amines in Early Drug Discovery: A Case Study Featuring (S)-1-(4-Bromo-2-fluorophenyl)ethanamine Hydrochloride

This guide provides an in-depth, experience-driven framework for assessing the cross-reactivity of novel chemical entities derived from chiral phenylethylamine building blocks. We will use (S)-1-(4-Bromo-2-fluorophenyl)e...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, experience-driven framework for assessing the cross-reactivity of novel chemical entities derived from chiral phenylethylamine building blocks. We will use (S)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride as our central case study, comparing its potential downstream cross-reactivity profile against structurally similar alternatives. The objective is to equip researchers, scientists, and drug development professionals with the rationale and practical methodologies for early-stage off-target liability assessment, a critical step in de-risking drug candidates.

Introduction: The Imperative of Chirality and Selectivity in Drug Design

Chiral amines are foundational scaffolds in modern medicine, present in over 40% of small-molecule pharmaceuticals.[1] The stereochemistry of these molecules is not a trivial detail; it is a critical determinant of their interaction with biological systems.[2] The human body is a chiral environment, and as such, enantiomers of the same drug can exhibit vastly different pharmacology, toxicology, and metabolism. The tragic story of thalidomide, where one enantiomer was therapeutic and the other teratogenic, remains a stark reminder of this principle.

(S)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride (herein referred to as Compound A ) is a halogenated chiral building block that offers medicinal chemists a unique combination of steric and electronic properties for library synthesis.[3][4] However, the very features that make it an attractive synthetic input—the bromine and fluorine atoms—can also modulate its binding to unintended biological targets.

Cross-reactivity, or off-target binding, is a primary cause of adverse drug reactions and late-stage clinical failures. Therefore, a rigorous, early-stage assessment of a compound's selectivity is not merely a regulatory hurdle but a fundamental component of rational drug design. This guide will walk through the strategic and tactical considerations for designing and executing a cross-reactivity study for a hypothetical drug candidate derived from Compound A .

The Subject and Its Comparators: A Structural Rationale

To build a meaningful comparison, we have selected our primary compound of interest and two structurally related, commercially available alternatives. The choice of comparators is deliberate, designed to probe the impact of specific atomic substitutions on a hypothetical biological activity profile.

Compound IDChemical NameCAS NumberKey Structural Features
Compound A (S)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride1311254-85-9Bromo and Fluoro substitution on the phenyl ring.[3][4]
Compound B (S)-1-(4-Bromophenyl)ethanamine27298-97-1Lacks the ortho-fluoro substituent of Compound A.[5]
Compound C (S)-1-(4-Chlorophenyl)ethanamine56041-35-9Substitutes the bromine atom of Compound B with chlorine.

Our central hypothesis is that these subtle structural modifications will lead to distinct off-target binding profiles for the derivative compounds. The ortho-fluoro group in Compound A can alter the pKa of the amine and influence the conformation of the molecule through intramolecular hydrogen bonding, potentially impacting its binding promiscuity. The switch from bromine in Compound B to chlorine in Compound C modifies the halogen bond donor capacity and overall lipophilicity, which are also key determinants of protein-ligand interactions.

The Experimental Framework: A Self-Validating Workflow for Cross-Reactivity Assessment

A robust cross-reactivity study begins with ensuring the integrity of the starting materials and proceeds through a tiered screening cascade. The workflow described below is designed to be self-validating, with clear go/no-go decision points.

G cluster_0 Phase 1: Material Qualification cluster_1 Phase 2: Primary Screening cluster_2 Phase 3: Hit Confirmation & Potency A Compound A, B, C Procurement & Synthesis of Hypothetical Derivatives (X-A, X-B, X-C) B Purity Analysis (LC-MS, NMR) A->B C Enantiomeric Purity (Chiral HPLC) B->C D Broad Panel Screen (e.g., 44 GPCRs, Kinases) @ Fixed Concentration (10 µM) C->D Proceed if Purity >95% and e.e. >99% E Dose-Response Assay (IC50/Ki Determination) D->E Follow-up on 'Hits' (e.g., >50% Inhibition) F Data Analysis & Profile Comparison E->F

Caption: High-level workflow for cross-reactivity profiling.

Protocol 1: Determination of Enantiomeric Purity via Chiral HPLC

Rationale: The biological activity of chiral molecules can be enantiomer-specific. Therefore, verifying the enantiomeric excess (e.e.) of the starting material is the first critical step. An impure sample can lead to misleading cross-reactivity data, as the minor enantiomer may possess a different off-target profile. Chiral High-Performance Liquid Chromatography (HPLC) is a standard and reliable method for this purpose.[6]

Step-by-Step Methodology:

  • Column Selection: Choose a suitable chiral stationary phase (CSP). For phenylethylamines, polysaccharide-based columns (e.g., CHIRALPAK® series) are often effective.

  • Mobile Phase Preparation: A typical mobile phase consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), often with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape. A starting condition could be 90:10 (v/v) hexane:isopropanol with 0.1% diethylamine.

  • Sample Preparation: Dissolve a small amount of the amine hydrochloride salt (e.g., 1 mg/mL) in the mobile phase. Ensure complete dissolution.

  • Instrumentation Setup:

    • HPLC System: A standard HPLC system with a UV detector.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection Wavelength: 220 nm.

  • Injection and Analysis: Inject 10 µL of the sample. The two enantiomers will elute at different retention times. The enantiomeric excess is calculated from the peak areas of the (S) and (R) enantiomers using the formula: e.e. (%) = [|Area(S) - Area(R)| / (Area(S) + Area(R))] * 100.

  • System Suitability: Inject a racemic standard to confirm that the method is capable of separating the two enantiomers.

Protocol 2: Broad Panel Competitive Binding Assay (GPCRs)

Rationale: To efficiently probe for off-target interactions, a broad screening panel is employed. This typically includes a diverse set of G-Protein Coupled Receptors (GPCRs), ion channels, and transporters that are commonly associated with adverse drug effects. We will describe a representative protocol for a competitive radioligand binding assay, a gold-standard method for determining a compound's affinity for a receptor.

G cluster_0 Binding Reaction cluster_1 Separation & Detection Receptor Receptor Membrane Prep Incubation Incubate Receptor, Radioligand, and Test Compound Receptor->Incubation Radioligand { Radioligand | (Labeled)} Radioligand->Incubation TestCompound { Test Compound | (Unlabeled)} TestCompound->Incubation Filtration Rapid Filtration (Separates bound from free) Incubation->Filtration Counting Scintillation Counting (Measures bound radioactivity) Filtration->Counting

Caption: Principle of a competitive radioligand binding assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: Prepare an appropriate buffer for the target receptor (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂).

    • Radioligand: Dilute a specific high-affinity radioligand for the target receptor to a working concentration (typically at or below its K_d value) in assay buffer.

    • Test Compounds: Prepare stock solutions of the hypothetical derivatives (X-A, X-B, X-C) in DMSO. Serially dilute to create a range of concentrations. The initial screen is usually performed at a single high concentration, such as 10 µM.

    • Receptor Membranes: Use commercially available membrane preparations containing the target receptor. Dilute to the appropriate concentration in assay buffer.

  • Assay Procedure (96-well plate format):

    • To each well, add:

      • 25 µL of assay buffer (for total binding) or a known competitor (for non-specific binding).

      • 25 µL of test compound dilution.

      • 50 µL of diluted radioligand.

      • 100 µL of diluted receptor membranes to initiate the reaction.

  • Incubation: Incubate the plate at a specified temperature (e.g., 25 °C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Termination and Filtration: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Detection: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition caused by the test compound using the formula: % Inhibition = [1 - (CPM_Compound - CPM_NSB) / (CPM_Total - CPM_NSB)] * 100, where CPM is Counts Per Minute and NSB is Non-Specific Binding.

Data Interpretation: A Comparative Analysis

For this guide, we will use hypothetical but realistic data to illustrate how the results of a cross-reactivity screen might be interpreted. Let's assume our hypothetical drug candidates, derived from Compounds A, B, and C , were screened at 10 µM against a panel of 10 representative GPCRs.

Table 1: Hypothetical Primary Screening Data (% Inhibition at 10 µM)

Target ReceptorDerivative X-A (from Compound A)Derivative X-B (from Compound B)Derivative X-C (from Compound C)
Adrenergic α₁85%45%48%
Adrenergic α₂15%12%10%
Adrenergic β₁5%8%6%
Dopamine D₂62%55%25%
Serotonin 5-HT₂ₐ91%88%65%
Serotonin 5-HT₂ₑ33%30%15%
Histamine H₁75%40%35%
Muscarinic M₁10%11%14%
Opioid µ2%4%3%
Sigma₁88%85%51%

Analysis of Primary Screen:

  • Derivative X-A (from our topic compound): Shows significant off-target activity (>50% inhibition) at Adrenergic α₁, Dopamine D₂, Serotonin 5-HT₂ₐ, Histamine H₁, and Sigma₁ receptors. The presence of the ortho-fluoro group appears to confer a broader cross-reactivity profile in this hypothetical scenario.

  • Derivative X-B: Shows significant activity at Dopamine D₂, Serotonin 5-HT₂ₐ, and Sigma₁ receptors. The removal of the fluorine atom has reduced its activity at the Adrenergic α₁ and Histamine H₁ receptors compared to X-A.

  • Derivative X-C: Shows the cleanest profile, with significant hits only at the Serotonin 5-HT₂ₐ and Sigma₁ receptors. Replacing bromine with chlorine appears to have mitigated off-target effects at several receptors.

Hits from the primary screen (>50% inhibition) must be followed up with full dose-response curves to determine their potency (IC₅₀ or Kᵢ values).

Table 2: Hypothetical Follow-up Data (Kᵢ values in nM)

Target ReceptorDerivative X-ADerivative X-BDerivative X-C
Adrenergic α₁85 nM>1,000 nM>1,000 nM
Dopamine D₂250 nM310 nM>5,000 nM
Serotonin 5-HT₂ₐ35 nM42 nM150 nM
Histamine H₁120 nM>1,000 nM>2,000 nM
Sigma₁50 nM55 nM220 nM

Interpretation of Potency Data:

  • The follow-up data confirms the initial findings. Derivative X-A has potent off-target activity at multiple receptors, particularly Adrenergic α₁, 5-HT₂ₐ, and Sigma₁. This profile might predict side effects such as orthostatic hypotension (α₁), and sedative effects (H₁).

  • The comparison clearly demonstrates the significant impact of subtle chemical modifications. The ortho-fluoro group on Compound A 's scaffold led to a derivative with a much higher off-target liability in our model.

  • From a drug development perspective, Derivative X-C would be prioritized for further investigation due to its more selective profile, while Derivative X-A would likely be deprioritized or require significant medicinal chemistry efforts to engineer out the observed off-target activities.

Conclusion and Future Directions

This guide demonstrates a systematic approach to evaluating the cross-reactivity of drug candidates derived from chiral building blocks, using (S)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride as a central example. Our comparative analysis underscores a critical principle in drug discovery: seemingly minor structural changes can have profound effects on a compound's selectivity profile.

The choice of a starting material like Compound A is not just a matter of synthetic convenience; it is a decision that carries downstream consequences for the biological properties of the final molecule. Early, comprehensive, and comparative cross-reactivity profiling is an indispensable tool for identifying liabilities, guiding medicinal chemistry efforts, and ultimately, increasing the probability of success in developing safe and effective medicines.

References

  • J&K Scientific. (S)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride | 1311254-85-9. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 96749, 2-Bromo-1-(4-fluorophenyl)ethan-1-one. [Link]

  • Guisado, F. M., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules, 25(15), 3485. [Link]

  • Lin, H. R., et al. (1998). Analysis of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame-ionization detection and pre-column chiral derivatization. Journal of Chromatography B: Biomedical Sciences and Applications, 705(2), 237-246. [Link]

  • Kanth, J. V., & Reddy, M. R. (2012). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Nature Protocols, 7(5), 944-949. [Link]

  • Frigerio, F., et al. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews, 121(21), 13245-13359. [Link]

  • Google Patents. CN114524705A - Synthetic method of 4-bromo-2-fluorobiphenyl.
  • Iris Biotech GmbH. Analyses of amino acids, Enantiomeric purity. [Link]

  • Google Patents.
  • ResearchGate. Determination of the enantiomeric purity of commercial chiral amines 9-20 using aldehyde 4. [Link]

  • Senkuttuvan, N., et al. (2024). The significance of chirality in contemporary drug discovery-a mini review. RSC Advances, 14, 32156-32173. [Link]

  • ResearchGate. Analyses of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame – ionization detection and pre-column chiral derivation. [Link]

  • LibreTexts Chemistry. 5.2: Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients. [Link]

  • Organic Syntheses. 1-(4-Bromophenyl)ethanone oxime (1). [Link]

  • ACS Publications. NMR determination of enantiomeric purity. [Link]

  • Lead Sciences. (S)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride. [Link]

  • ResearchGate. Drugs with α‐chiral amine moieties and routes for the synthesis of.... [Link]

  • Phenomenex. Chiral HPLC Separations Guidebook. [Link]

Sources

Validation

A Senior Application Scientist's Guide to (S)-1-(4-Bromo-2-fluorophenyl)ethanamine: A Comparative Analysis for Advanced Synthesis

For professionals engaged in the intricate process of drug discovery and development, the selection of chiral intermediates is a decision of paramount importance. The stereochemistry of a molecule dictates its pharmacolo...

Author: BenchChem Technical Support Team. Date: February 2026

For professionals engaged in the intricate process of drug discovery and development, the selection of chiral intermediates is a decision of paramount importance. The stereochemistry of a molecule dictates its pharmacological activity, making access to enantiomerically pure building blocks a cornerstone of modern medicinal chemistry. This guide provides an in-depth comparison of (S)-1-(4-Bromo-2-fluorophenyl)ethanamine, a highly functionalized chiral amine, with other common alternatives, offering field-proven insights and experimental frameworks to support your research.

Introduction: The Strategic Value of Halogenated Chiral Amines

Chiral 2-arylethylamines are a privileged scaffold in medicinal chemistry, largely due to their ability to interact with the Central Nervous System (CNS).[1] Their structural motif is present in numerous neurotransmitters and therapeutic agents.[1] Within this class, (S)-1-(4-Bromo-2-fluorophenyl)ethanamine emerges as a particularly strategic asset for two primary reasons:

  • As a Chiral Resolving Agent: It is used in the classical separation of racemic mixtures, particularly acidic compounds, through the formation of diastereomeric salts.[2][3]

  • As a Chiral Building Block: Its stereocenter and functionalized aromatic ring are incorporated directly into the final active pharmaceutical ingredient (API), serving as a versatile synthon.[4][5]

The dual halogenation on the phenyl ring is not a trivial modification. The bromo and fluoro substituents profoundly influence the amine's physicochemical properties, enhancing its utility compared to simpler, non-halogenated analogs.

Physicochemical Profile: A Comparative Overview

The unique properties of (S)-1-(4-Bromo-2-fluorophenyl)ethanamine are best understood in comparison to its parent compound, (S)-1-Phenylethylamine, and its singly-halogenated counterpart, (S)-1-(4-Bromophenyl)ethylamine.

Property(S)-1-(4-Bromo-2-fluorophenyl)ethanamine(S)-1-(4-Bromophenyl)ethylamine[6](S)-1-Phenylethylamine[7][8]
Structure
Molecular Weight 218.07 g/mol 200.08 g/mol 121.18 g/mol
Key Substituents 4-Bromo, 2-Fluoro4-BromoNone
Primary Advantage High crystallinity of salts; Bromo group acts as a synthetic handle for cross-coupling.[4]Enhanced salt crystallinity compared to the parent amine.Well-established, economical baseline resolving agent.[8]

Expert Insight: The introduction of halogen atoms serves multiple purposes. The electron-withdrawing nature of fluorine and bromine modifies the basicity (pKa) of the amine. More critically, these heavy atoms, particularly bromine, significantly influence the crystal lattice energy of the diastereomeric salts formed during resolution. This often leads to salts that are more crystalline and have differential solubilities, which is the physical basis for a successful separation. Furthermore, the bromine atom provides a reactive site for subsequent synthetic transformations, such as Suzuki or Buchwald-Hartwig cross-coupling reactions, a feature absent in the parent phenylethylamine.[4][9]

Application Focus I: Performance as a Chiral Resolving Agent

The classical resolution of a racemic mixture via diastereomeric salt formation remains one of the most robust and scalable methods for obtaining single enantiomers.[3][10] The process relies on the principle that diastereomers, unlike enantiomers, possess different physical properties, most notably solubility.[2][11]

The Resolution Workflow: A Mechanistic Overview

The process involves reacting the racemic acid with the enantiopure amine. This acid-base reaction forms a pair of diastereomeric salts. Due to their different three-dimensional structures, these salts pack differently in a crystal lattice, leading to one being less soluble in a given solvent system. This allows for its selective crystallization and subsequent separation by filtration.

G cluster_0 cluster_1 cluster_2 racemic_acid Racemic Acid (R-Acid + S-Acid) chiral_amine (S)-Amine (Resolving Agent) mixing Mixing & Salt Formation in Suitable Solvent racemic_acid->mixing chiral_amine->mixing salts Diastereomeric Salt Mixture (R-Acid, S-Amine) (S-Acid, S-Amine) mixing->salts crystallization Fractional Crystallization (Cooling / Evaporation) salts->crystallization separation Physical Separation crystallization->separation crystals Crystals of Less Soluble Salt (e.g., S-Acid, S-Amine) separation->crystals filtrate Filtrate with More Soluble Salt (e.g., R-Acid, S-Amine) separation->filtrate liberation Liberation Step (Acidification) crystals->liberation pure_enantiomer Pure S-Acid liberation->pure_enantiomer recovered_agent Recovered (S)-Amine liberation->recovered_agent G cluster_0 Inherent Structural Features cluster_1 Resulting Synthetic Utility amine (S)-1-(4-Bromo-2-fluorophenyl)ethanamine chiral_center Stereocenter (S) Dictates 3D conformation amine_group Amine Group (NH2) Nucleophilic site, forms amides fluoro_group Fluoro Group (F) Modulates electronics, pKa, metabolic stability bromo_group Bromo Group (Br) Key synthetic handle resolution Resolving Agent (Diastereomeric Salt Formation) chiral_center->resolution amide_coupling Amide Bond Formation amine_group->amide_coupling cross_coupling Cross-Coupling Reactions (Suzuki, Buchwald-Hartwig, etc.) bromo_group->cross_coupling target Complex API Target Molecule amide_coupling->target cross_coupling->target

Caption: Relationship between structural features and synthetic utility.

Analytical Considerations: Verification of Enantiomeric Purity

The successful synthesis or resolution of a chiral compound must be validated by accurately measuring its enantiomeric excess (e.e.). Several robust methods are available. [12][13]

  • Chromatographic Methods: Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are the gold standards for accuracy. [12]They use a chiral stationary phase that interacts differently with each enantiomer, resulting in different retention times.

  • NMR Spectroscopy: Nuclear Magnetic Resonance can be used to determine e.e. by converting the enantiomers into diastereomers with a chiral derivatizing agent (e.g., Mosher's acid). The diastereomers are chemically non-equivalent and will show distinct signals in the NMR spectrum, which can be integrated to determine their ratio. [14]

Protocol: E.E. Determination by ¹H NMR using a Chiral Derivatizing Agent
  • Derivatization: In an NMR tube, dissolve a small, accurately weighed sample of the amine (approx. 5 mg) in 0.7 mL of a deuterated solvent (e.g., CDCl₃).

  • Add a slight excess (1.1 equivalents) of an enantiopure chiral derivatizing agent, such as (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride).

  • Add a non-nucleophilic base (e.g., triethylamine or pyridine, 1.5 equivalents) to scavenge the HCl byproduct.

  • Analysis: Acquire a ¹H NMR spectrum. The (R) and (S) enantiomers of the amine will have formed diastereomeric amides.

  • Quantification: Identify a well-resolved proton signal (often the methoxy group of the Mosher's amide or the proton alpha to the nitrogen) that is distinct for each diastereomer. Carefully integrate the two signals. The enantiomeric excess is calculated as: e.e. (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100

Conclusion

(S)-1-(4-Bromo-2-fluorophenyl)ethanamine represents a significant advancement over simpler chiral amines like (S)-1-phenylethylamine. While the latter remains a workhorse for basic resolutions, the halogenated derivative offers superior performance and expanded functionality.

  • For Chiral Resolution: Its unique structure often yields more highly crystalline diastereomeric salts, facilitating cleaner separations and higher enantiopurity.

  • For Asymmetric Synthesis: It provides not only a chiral center but also a versatile synthetic handle (the bromine atom) for constructing complex APIs via modern cross-coupling chemistry.

For researchers and drug development professionals, (S)-1-(4-Bromo-2-fluorophenyl)ethanamine is not merely an alternative; it is an enabling tool for tackling more challenging synthetic targets and optimizing the path to enantiomerically pure pharmaceuticals.

References

  • Chem-Impex. (S-(-)-1-(4-Bromophenyl)ethylamine. [Link]

  • MySkinRecipes. (R)-1-(4-Bromo-2-fluorophenyl)ethanamine. [Link]

  • Chemistry LibreTexts. (2020). 6.8: Resolution (Separation) of Enantiomers. [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. Synthesis of optically active azetidine-2,4-dicarboxylic acid and related chiral auxiliaries for asymmetric synthesis. [Link]

  • Google Patents. (CN114524705A) Synthetic method of 4-bromo-2-fluorobiphenyl.
  • The Royal Society of Chemistry. Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. [Link]

  • Chiralpedia. (2025). Part 6: Resolution of Enantiomers. [Link]

  • Lead Sciences. (S)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride. [Link]

  • Crystal Growth & Design. (2023). Population Balance Modeling of Diastereomeric Salt Resolution. [Link]

  • Molecules. (2024). Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. [Link]

  • Onyx Scientific. Chiral Resolution Screening. [Link]

  • ACS Publications. (2021). Nonsteroidal Anti-Inflammatory Drugs–1-Phenylethylamine Diastereomeric Salts: A Systematic Solid-State Investigation. [Link]

  • Chemistry LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. [Link]

  • National Institutes of Health (NIH). (2012). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. [Link]

  • CNR-IRIS. (2021). Nonsteroidal Anti-Inflammatory Drugs–1-Phenylethylamine Diastereomeric Salts: A Systematic Solid-State Investigation. [Link]

  • National Institutes of Health (NIH). (2017). Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. [Link]

  • ResearchGate. CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. [Link]

  • ResearchGate. Asymmetric synthesis, characterization of chiral trans and cis-3-chloro/oxo/thio-4-styryl-β-lactams using (R)-(+)-1-phenylethylamine and their efficient column chromatographic separation. [Link]

  • ACS Publications. (2021). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. [Link]

  • Harvard University. Experiment #5: Resolution of (R,S)–1–Phenylethylamine via Diastereoisomer formation with (2R),(3R)–Tartaric Acid. [Link]

  • RSC Publishing. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. [Link]

  • Organic Syntheses. 1-(4-Bromophenyl)ethanone oxime (1). [Link]

  • PubMed. (2007). Chiral discrimination of multiple profens as diastereomeric (R)-(+)-1-phenylethylamides by achiral dual-column gas chromatography. [Link]

  • National Institutes of Health (NIH). (2020). High-throughput screening of α-chiral-primary amines to determine yield and enantiomeric excess. [Link]

  • ResearchGate. Scheme 7. Resolution of 1-phenylethylamine (8) with (R)-26 in presence... [Link]

  • Pharmaceutical Technology. (2015). Chiral Resolution with and without Resolving Agents. [Link]

  • BioDuro. (2018). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. [Link]

  • Journal of Chemical Education. (2018). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. [Link]

  • PubMed. (2018). Asymmetric Synthesis of 1-Phenylethylamine from Styrene via Combined Wacker Oxidation and Enzymatic Reductive Amination. [Link]

  • MDPI. N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers. [Link]

  • ResearchGate. A Validated chiral liquid chromatographic method for the enantiomeric separation of ß-amino-ß-(4-bromophenyl) propionic acid. [Link]

  • MDPI. (2024). Transition Metal Catalysis for the Asymmetric Synthesis of 2-Arylethylamines: A Review of the New Millennium. [Link]

Sources

Comparative

A Comparative Guide to the Application of (S)-1-(4-Bromo-2-fluorophenyl)ethanamine Hydrochloride in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the strategic selection of chiral building blocks is a critical determinant of a drug candidate's success. T...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic selection of chiral building blocks is a critical determinant of a drug candidate's success. These molecular scaffolds are foundational to achieving the desired stereochemistry, potency, and pharmacokinetic profile of a therapeutic agent. Among the vast arsenal of available chiral amines, (S)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride has emerged as a valuable intermediate, particularly in the synthesis of targeted therapies such as Bromodomain and Extra-Terminal (BET) inhibitors.

This guide provides a comprehensive literature review and a comparative analysis of (S)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride. We will delve into its applications, benchmark its synthesis against alternative methodologies, and evaluate its role in the structure-activity relationship (SAR) of resulting drug candidates.

The Strategic Importance of Halogenated Chiral Amines in Drug Design

The incorporation of fluorine and bromine atoms into a pharmaceutical intermediate like (S)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride is a deliberate design choice. The fluorine atom, with its high electronegativity and small size, can enhance metabolic stability, binding affinity, and modulate the pKa of nearby functional groups. The bromine atom, on the other hand, serves as a versatile synthetic handle for further molecular elaboration through cross-coupling reactions, while also contributing to binding interactions. The specific placement of these halogens on the phenyl ring, ortho and para to the ethylamine moiety, creates a unique electronic and steric profile that can significantly influence the biological activity of the final compound.

Application in the Synthesis of BET Bromodomain Inhibitors

BET proteins (BRD2, BRD3, BRD4, and BRDT) are epigenetic "readers" that play a crucial role in the regulation of gene transcription. Their dysregulation is implicated in a variety of diseases, including cancer and inflammation, making them attractive therapeutic targets. Small molecule inhibitors that bind to the bromodomains of BET proteins can disrupt their function and have shown significant promise in preclinical and clinical studies.

(S)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride serves as a key building block for a class of BET inhibitors. For instance, the core structure of several patented BET inhibitors features a 6-(4-bromo-2-fluorophenylamino) moiety, which is introduced through the reaction of the corresponding chiral amine. The stereochemistry of the ethylamine side chain is often critical for potent and selective binding to the bromodomain.

A Comparative Analysis of Asymmetric Synthesis Strategies

The enantiopurity of (S)-1-(4-Bromo-2-fluorophenyl)ethanamine is paramount for its utility in drug synthesis. Several asymmetric methods can be employed to produce this chiral amine, each with its own set of advantages and disadvantages. The primary precursor for these syntheses is the prochiral ketone, 4-bromo-2-fluoroacetophenone.

Below is a comparison of the most common asymmetric synthesis methodologies:

MethodologyDescriptionTypical Reagents/CatalystsKey AdvantagesKey Disadvantages
Catalytic Asymmetric Hydrogenation Direct reduction of the corresponding ketimine or enamine using a chiral metal catalyst.Chiral Rhodium, Ruthenium, or Iridium complexes with chiral phosphine ligands.High atom economy, high enantioselectivity, and often high yields.Catalyst cost and sensitivity, potential for catalyst poisoning.
Biocatalytic Asymmetric Amination Use of enzymes, such as transaminases, to stereoselectively convert the ketone to the amine.Transaminase enzymes (e.g., from Vibrio fluvialis), amine donor (e.g., isopropylamine).High enantioselectivity (>99% ee), mild reaction conditions, environmentally friendly.Substrate scope can be limited, potential for product inhibition, requires specialized biological expertise.
Chiral Auxiliary-Mediated Synthesis Covalent attachment of a chiral auxiliary to the ketone to direct the stereoselective reduction of the resulting imine.Ellman's auxiliary ((R)- or (S)-tert-butanesulfinamide), reducing agents (e.g., NaBH4).Reliable and predictable stereochemical outcome, well-established methodology.Stoichiometric use of the chiral auxiliary, requires additional protection and deprotection steps, lower atom economy.
Experimental Data Snapshot: Asymmetric Synthesis of Halogenated Phenyl-ethylamines

While specific yield and enantiomeric excess (ee) data for the synthesis of (S)-1-(4-Bromo-2-fluorophenyl)ethanamine are proprietary and often found within patent literature, we can infer performance from studies on analogous substrates. For example, the biocatalytic reduction of 4-bromoacetophenone using whole cells of various microorganisms has been shown to produce the corresponding (S)-alcohol with high conversion and enantiomeric excess, which can then be converted to the amine.

For instance, studies on the asymmetric reduction of 4-bromo-acetophenone using Rhodococcus rubra and Rhodotorula minuta have reported conversions of 96.13% and 99.36% with enantiomeric excesses of 98.8% (S) and 98.2% (S) respectively for the corresponding alcohol.[1] Subsequent conversion to the amine would proceed with retention of stereochemistry.

Comparison with Alternative Chiral Building Blocks

The choice of a chiral building block is often a balance between synthetic accessibility, cost, and its impact on the final compound's biological activity. In the context of BET inhibitors, several alternatives to (S)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride have been explored.

Alternative Building BlockStructural VariationPotential Impact on SAR
(S)-1-(4-Chlorophenyl)ethanamineReplacement of Bromine with ChlorineAltered halogen bonding interactions, potentially affecting binding affinity and selectivity. May also influence metabolic stability.
(S)-1-(2,4-Difluorophenyl)ethanamineReplacement of Bromine with FluorineIncreased metabolic stability, altered electronics of the phenyl ring which can impact pKa and binding.
(S)-1-(4-Bromo-2-methylphenyl)ethanamineReplacement of Fluorine with a Methyl groupIncreased lipophilicity, potential for steric clashes in the binding pocket, altered electronic properties.

The selection of a specific halogen substitution pattern is a key element of the structure-activity relationship (SAR) studies in drug discovery. For example, in some BET inhibitors, a bromine atom at the 4-position of the phenyl ring has been shown to be crucial for potent activity, likely through favorable interactions within the bromodomain binding pocket. The ortho-fluoro substituent can serve to modulate the conformation of the phenyl ring and influence intramolecular hydrogen bonding, further refining the compound's binding properties.

Experimental Workflows and Methodologies

To provide a practical context, we outline a general experimental workflow for the synthesis and application of (S)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride.

Workflow for Chiral Amine Synthesis and Application

Caption: General workflow for the synthesis and application of the chiral amine.

Detailed Protocol: Biocatalytic Asymmetric Amination (Conceptual)

This protocol is a conceptual representation based on established methods for similar substrates.

  • Reaction Setup: In a temperature-controlled reactor, dissolve 4-bromo-2-fluoroacetophenone in a suitable buffer (e.g., potassium phosphate buffer, pH 7.5).

  • Enzyme and Cofactor Addition: Add the selected transaminase enzyme and pyridoxal 5'-phosphate (PLP) cofactor to the reaction mixture.

  • Amine Donor: Introduce the amine donor, typically isopropylamine, in excess to drive the reaction equilibrium towards the product.

  • Reaction Monitoring: Stir the mixture at a controlled temperature (e.g., 30-40°C) and monitor the conversion of the ketone to the amine using HPLC or GC.

  • Work-up and Isolation: Upon completion, adjust the pH of the reaction mixture to basic (e.g., pH > 10) to deprotonate the amine. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification and Salt Formation: Combine the organic layers, dry over a suitable drying agent (e.g., Na2SO4), and concentrate under reduced pressure. The crude amine can be purified by chromatography if necessary. To obtain the hydrochloride salt, dissolve the free amine in a suitable solvent (e.g., diethyl ether) and bubble HCl gas through the solution or add a solution of HCl in a solvent like isopropanol.

  • Analysis: The enantiomeric excess of the final product is determined by chiral HPLC or GC.

Conclusion

(S)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride stands as a testament to the power of rational design in medicinal chemistry. Its carefully selected halogen substitution pattern and defined stereochemistry make it a highly valuable building block for the synthesis of potent and selective drug candidates, particularly in the competitive field of BET inhibitors. While various synthetic routes to this chiral amine exist, the choice of methodology will depend on factors such as scale, cost, and available expertise, with biocatalysis offering a green and highly selective modern alternative. The continued exploration of such precisely functionalized chiral building blocks will undoubtedly fuel the discovery of the next generation of targeted therapeutics.

References

[2] J&K Scientific. (S)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride. Retrieved from [Link]

[3] Zhu, S., & Li, G. (2018). Asymmetric Synthesis of Chiral Primary Amines by Ruthenium-Catalyzed Direct Reductive Amination of Alkyl Aryl Ketones with Ammonium Salts and Molecular H2. Journal of the American Chemical Society, 140(5), 1957–1963.

[4] Wang, Y., et al. (2020). Recent Advances in Asymmetric Catalysis Using p‐Block Elements. Advanced Synthesis & Catalysis, 362(15), 2966-2993.

[5] Li, H., et al. (2013). Catalytic Asymmetric Synthesis of Chiral γ-Amino Ketones via Umpolung Reactions of Imines. Angewandte Chemie International Edition, 52(23), 6063-6067.

[1] Ribeiro, J. B., et al. (2013). Asymmetric reduction of 4-Bromo-Acetophenone using whole cells. ResearchGate.

[6] Lead Sciences. (S)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride. Retrieved from [Link]

[7] BenchChem. (2025). A Comparative Guide to Chiral Amine Synthesis: Evaluating Alternatives to (S)-3-Acetyl-1-Boc-pyrrolidine. BenchChem.

[8] Li, G., & Zhang, X. (2021). Asymmetric Catalytic Ketimine Mannich Reactions and Related Transformations. Molecules, 26(12), 3508.

[9] Kochetkov, S. V., et al. (2018). Asymmetric synthesis of warfarin and its analogs catalyzed by C2-symmetric squaramide-based primary diamines. Organic & Biomolecular Chemistry, 16(35), 6423–6429.

[10] Ellman, J. A. (n.d.). Asymmetric Synthesis of Amines. Yale University. Retrieved from [Link]

[11] Tang, W., & Zhang, X. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews, 121(21), 13426–13478.

Sources

Safety & Regulatory Compliance

Safety

(S)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride proper disposal procedures

As a Senior Application Scientist, I understand that moving from synthesis to scale-up requires not just a focus on the product, but a deep respect for the entire chemical lifecycle. The proper disposal of reagents like...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I understand that moving from synthesis to scale-up requires not just a focus on the product, but a deep respect for the entire chemical lifecycle. The proper disposal of reagents like (S)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride is not a mere procedural afterthought; it is a critical component of laboratory safety, regulatory compliance, and environmental stewardship. Mishandling this compound can pose significant risks to personnel and lead to costly compliance failures.

This guide provides a comprehensive, technically grounded framework for the safe and compliant disposal of (S)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride. The procedures outlined here are designed to be self-validating, ensuring that each step logically reinforces a culture of safety and scientific integrity.

Part 1: Hazard Profile and Risk Assessment

Before any disposal protocol can be established, a thorough understanding of the compound's intrinsic hazards is essential. (S)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride is a halogenated primary amine salt. Its structure presents several potential hazards that dictate its handling and disposal pathway. Based on aggregated data from its own Safety Data Sheet (SDS) and those of structurally similar compounds, a clear hazard profile emerges.

The primary risks associated with this class of compounds include acute toxicity if ingested, inhaled, or absorbed through the skin, as well as severe irritation to the skin, eyes, and respiratory tract[1][2][3][4].

Hazard Identification Summary

The following table summarizes the key hazard classifications based on the Globally Harmonized System (GHS), aggregated from reports for this and closely related chemical structures[1][2][3].

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1][3]
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin[1][3]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1][2][4]
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritation[1][2][4]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[1][2][4]

Note: Some closely related analogs are classified with higher toxicity (e.g., Acute Toxicity Category 2: Fatal if swallowed)[5]. Therefore, a conservative approach assuming high toxicity is warranted.

Part 2: Core Disposal Protocol: Segregation and Collection

The fundamental principle governing the disposal of this compound is its classification as a halogenated organic waste [6][7]. The presence of bromine and fluorine atoms necessitates a specific disposal pathway, typically high-temperature incineration, to prevent the release of toxic and environmentally persistent byproducts[6][7].

The causality behind this choice is critical: mixing halogenated waste with non-halogenated solvents contaminates the entire waste stream. Non-halogenated solvents can often be recycled or used as fuel extenders in cement kilns, a more economical and environmentally preferable option[7][8]. Halogenated waste requires specialized incinerators with acid gas scrubbers, making its disposal significantly more expensive[7][8].

Step-by-Step Waste Collection Workflow

1. Designate a Labeled, Compatible Waste Container:

  • Action: Select a chemically resistant container (e.g., HDPE or glass) with a secure, vapor-tight screw-top cap.
  • Causality: To prevent leaks and fugitive emissions. The container must be compatible with the chemical and any solvents used. OSHA mandates that containers must be free from damage and have secure closures[9].
  • Labeling: Immediately label the container with "HAZARDOUS WASTE," the full chemical name: "(S)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride," and the words "HALOGENATED ORGANIC WASTE." All constituents and their approximate percentages must be listed[8].

2. Segregate All Waste Streams:

  • Action: Collect the pure solid, solutions containing the compound, and the first solvent rinse of any contaminated glassware in the designated halogenated waste container.
  • Causality: This is the most critical step for safety and cost-effectiveness. DO NOT mix this waste with non-halogenated solvents, strong acids, strong bases, or oxidizers[8]. Mixing incompatible waste streams can lead to dangerous chemical reactions and violates regulatory standards.

3. Handling Different Forms of Waste:

  • Solid Waste: Transfer surplus or expired solid (S)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride directly into the designated waste container using a dedicated spatula or scoop.
  • Solutions: Carefully pour solutions containing the compound into the waste container, using a funnel to prevent spills.
  • Contaminated Labware (e.g., weighing boats, gloves, wipes): These items are considered contaminated solid waste. They should be collected in a separate, clearly labeled, sealed plastic bag or container for solid hazardous waste. This solid waste must also be designated for incineration.

4. Proper Storage of Waste Container:

  • Action: Keep the waste container tightly closed at all times, except when adding waste[8][10]. Store it in a well-ventilated area, such as a designated satellite accumulation area or a fume hood, and within a secondary containment bin.
  • Causality: This minimizes exposure to vapors and contains any potential leaks, as required by EPA and OSHA regulations[9].
Disposal Decision Workflow

The following diagram illustrates the decision-making process for correctly segregating waste related to this compound.

G cluster_0 Waste Generation Point cluster_1 Waste Characterization cluster_2 Segregation & Collection cluster_3 Final Disposal Pathway Waste Waste Generated Containing (S)-1-(4-Bromo-2-fluorophenyl)ethanamine HCl Form What is the physical form? Waste->Form Solid Pure Solid or Contaminated Powder Form->Solid Solid Solution Solution in Organic Solvent Form->Solution Liquid Glassware Contaminated Glassware (e.g., Flask, Beaker) Form->Glassware Residue on Apparatus Disposables Contaminated Disposables (Gloves, Wipes, Weigh Boats) Form->Disposables Contaminated Item HalogenatedSolid HALOGENATED SOLID WASTE CONTAINER Solid->HalogenatedSolid HalogenatedLiquid HALOGENATED LIQUID WASTE CONTAINER Solution->HalogenatedLiquid Decon Decontaminate via Triple Rinse Protocol Glassware->Decon Disposables->HalogenatedSolid Decon->HalogenatedLiquid Collect all rinsate CleanGlass Clean Glassware for Reuse Decon->CleanGlass After decontamination

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (S)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride

This guide provides essential, experience-driven safety protocols for researchers, scientists, and drug development professionals handling (S)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride (CAS No: 1311254-85-9).[1]...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential, experience-driven safety protocols for researchers, scientists, and drug development professionals handling (S)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride (CAS No: 1311254-85-9).[1][2][3] As a key building block in pharmaceutical research, particularly for protein degraders and neurological drug development, its safe handling is paramount.[3][4] This document moves beyond a simple checklist to provide a self-validating system of protocols rooted in the specific hazards of the compound, ensuring both personal safety and experimental integrity.

Foundational Safety: Hazard-Driven PPE Selection

Effective protection begins with a thorough understanding of the specific risks. The selection of Personal Protective Equipment (PPE) is not arbitrary; it is a direct response to the inherent hazards of the material, as defined by the Globally Harmonized System (GHS).

(S)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride is classified with the following hazards:

Hazard ClassGHS CodeDescriptionPractical Implication for the Researcher
Acute Toxicity, OralH302Harmful if swallowed.[5][6]Accidental ingestion could lead to illness. Strict hygiene and no eating/drinking in the lab are critical.[7]
Skin IrritationH315Causes skin irritation.[5][6][8]Direct contact with the solid or solutions can cause redness, itching, or inflammation. Gloves and a lab coat are non-negotiable.
Eye IrritationH319Causes serious eye irritation.[5][6][8]Exposure to dust or splashes can result in significant pain and potential eye damage. Chemical goggles are mandatory.
Respiratory IrritationH335May cause respiratory irritation.[5][6][8]Inhaling the fine powder can irritate the nose, throat, and lungs. All handling of the solid must be done in a fume hood or with respiratory protection.

These classifications, accompanied by the signal word "Warning," form the logical basis for every procedural step that follows.[2]

The Core Protocol: A Head-to-Toe Approach to Protection

Based on the hazard assessment, a multi-layered PPE strategy is required. The following table summarizes the minimum PPE for handling this compound. The causality for each choice is directly linked to the GHS hazards.

TaskEye & Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing/Handling Solid Chemical safety goggles (ANSI Z87.1 / EN 166)Nitrile or neoprene gloves (double-gloving recommended)Fully-fastened laboratory coatEngineering Control: Certified chemical fume hood. Secondary: NIOSH-approved N95 respirator if a fume hood is not feasible.[8]
Working with Solutions Chemical safety goggles (ANSI Z87.1 / EN 166)Nitrile or neoprene glovesFully-fastened laboratory coatEngineering Control: Certified chemical fume hood.
Spill Cleanup Chemical safety goggles and face shieldHeavy-duty nitrile or neoprene glovesChemical-resistant apron over a lab coatNIOSH-approved respirator with organic vapor/acid gas cartridges

Causality of PPE Choices:

  • Eye Protection (H319): Standard safety glasses are insufficient. Chemical safety goggles that form a seal around the eyes are required to protect against airborne dust and accidental splashes.[9]

  • Hand Protection (H315): Gloves serve as the primary barrier against skin irritation. Since no specific glove breakthrough data is readily available, selecting a glove material like nitrile, known for its broad chemical resistance, is a prudent first step. Always check gloves for integrity before use and wash hands thoroughly after removal.[10]

  • Body Protection (H315): A buttoned lab coat protects the skin and personal clothing from contamination by dust or droplets.[8]

  • Respiratory Protection (H335): The primary method for mitigating inhalation risk is an engineering control, specifically a chemical fume hood, which removes contaminated air.[11][12] A respirator is a secondary layer of defense, used only when engineering controls are insufficient or during emergency situations.

Operational Plan: From Receipt to Disposal

Adherence to a strict, logical workflow is critical for minimizing exposure risk at every stage of the chemical's lifecycle.

G cluster_prep Preparation cluster_work Active Handling (in Fume Hood) cluster_post Post-Handling Receive Receive Chemical Store Store in Cool, Dry, Well-Ventilated Area Receive->Store Inspect & Log Don_PPE Don PPE (Coat, Goggles, Gloves) Store->Don_PPE Before Entering Lab Prepare_Work_Area Prepare Fume Hood Don_PPE->Prepare_Work_Area Handle_Chemical Handle Chemical Prepare_Work_Area->Handle_Chemical Weighing/Dissolving Clean_Up Decontaminate Surfaces Handle_Chemical->Clean_Up Doff_PPE Doff PPE (Gloves, Goggles, Coat) Clean_Up->Doff_PPE Contamination Control Dispose_Waste Dispose of Waste Doff_PPE->Dispose_Waste Segregate Waste Exit_Lab Wash Hands Thoroughly Dispose_Waste->Exit_Lab Final Wash

Caption: Workflow for handling (S)-1-(4-Bromo-2-fluorophenyl)ethanamine HCl.

Receiving and Storage Protocol
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leaks.

  • Storage: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[7][13] The container must be kept tightly closed.[6][14][15]

  • Labeling: Ensure the manufacturer's label is intact and legible.[16]

PPE Donning Procedure (Step-by-Step)

This sequence is designed to prevent contamination of "clean" PPE items.

  • Lab Coat: Put on your lab coat and fasten all buttons.

  • Goggles: Put on your chemical safety goggles.

  • Gloves: Put on your first pair of gloves. If double-gloving, put the second pair on over the first, ensuring the cuff of the outer glove goes over the cuff of your lab coat sleeve.

Handling Protocol (Inside a Chemical Fume Hood)
  • Verify Hood Function: Ensure the chemical fume hood is operational and the sash is at the appropriate height.

  • Prepare Surfaces: Cover the work surface with absorbent, disposable bench paper.

  • Weighing: Carefully weigh the required amount of the solid chemical, avoiding any actions that could generate dust. Use a spatula to gently transfer the material.

  • Dissolution: Slowly add the solid to the solvent in your reaction vessel. Cap the vessel immediately after addition.

  • Post-Handling: Tightly seal the source container and wipe it down with a damp cloth before returning it to storage.

PPE Doffing Procedure (Step-by-Step)

This sequence is critical for avoiding self-contamination.

  • Outer Gloves (if used): Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the designated waste container.

  • Lab Coat: Remove the lab coat by rolling it away from your body, ensuring the contaminated exterior is folded inward. Hang it in its designated area or place it in the appropriate laundry receptacle.

  • Goggles: Remove goggles from the back of your head forward.

  • Inner Gloves: Remove the final pair of gloves, again turning them inside out.

  • Hand Washing: Immediately wash your hands thoroughly with soap and water.[17]

Disposal Plan: Managing Halogenated Waste

As a brominated and fluorinated compound, (S)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride is classified as a halogenated organic substance .[12][18] Improper disposal poses a significant environmental risk and is a compliance violation.

Waste Segregation and Disposal Protocol
  • Designated Container: All solid waste (contaminated gloves, weigh paper, bench liners) and liquid waste (unused solutions) must be placed in a clearly labeled, dedicated "Halogenated Organic Waste" container.[12][14][18]

  • Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name of its contents.[19]

  • Storage: Keep the waste container sealed when not in use and store it in a designated satellite accumulation area within the laboratory.[14]

  • Prohibitions:

    • DO NOT dispose of this chemical down the drain.[12]

    • DO NOT mix with non-halogenated waste streams; this significantly increases disposal costs and complexity.[19]

    • DO NOT place contaminated materials in the regular trash.

  • Final Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department, following all local and national regulations.[12]

By integrating this expert-level understanding of the material's hazards with strict adherence to these operational and disposal plans, you can ensure a safe and compliant laboratory environment.

References

  • 4-Bromo-2-fluorobenzylamine hydrochloride Safety Data Sheet. (2023). Apollo Scientific.
  • Safety Data Sheet for (2-Bromo-3-fluorophenyl)methanamine hydrochloride. (2024). Fluorochem Ltd.
  • SAFETY DATA SHEET for 1-Bromo-4-fluorobutane. (2025). TCI Chemicals.
  • Safety Data Sheet for (S)-1-(4-Bromo-3-fluorophenyl)ethanamine. (2024). Fluorochem Ltd.
  • SAFETY DATA SHEET for 2-Amino-5-bromopyrazine. (2025). Thermo Fisher Scientific Chemicals, Inc.
  • 1-(2-Bromo-4-fluorophenyl)
  • (S)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride. J&K Scientific.
  • Chemical Hazards and Toxic Substances - Overview.
  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. (2025). HSC Chemistry.
  • Hazardous Waste Segreg
  • SAFETY DATA SHEET for 2-Bromo-4-fluorophenol. (2025).
  • Halogenated Solvents in Laboratories.
  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
  • How to Safely Handle Dangerous Substances in the Workplace. (2022). OSHA.com.
  • 7.2 Organic Solvents. Cornell University Environment, Health and Safety.
  • Laboratory chemical waste disposal guidelines. University of Otago.
  • Chemical Hazards and Toxic Substances - Standards.
  • Safety Data Sheet for (2-bromo-4,5-difluorophenyl)hydrazine hydrochloride. Enamine.
  • Complying With OSHA's Hazardous M
  • (S)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride. Labsolu.
  • 2-(4-Fluorophenyl)ethylamine hydrochloride. Chem-Impex.
  • (S)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride, min 95%, 100 mg. Stensa Lifesciences.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.